molecular formula C29H24N4O8 B1604978 2',3',5'-Tri-o-benzoyl-5-azacytidine CAS No. 28998-36-9

2',3',5'-Tri-o-benzoyl-5-azacytidine

Numéro de catalogue: B1604978
Numéro CAS: 28998-36-9
Poids moléculaire: 556.5 g/mol
Clé InChI: XMEBCSNOBVAIDQ-MOUTVQLLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',3',5'-Tri-o-benzoyl-5-azacytidine is a useful research compound. Its molecular formula is C29H24N4O8 and its molecular weight is 556.5 g/mol. The purity is usually 95%.
The exact mass of the compound [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

28998-36-9

Formule moléculaire

C29H24N4O8

Poids moléculaire

556.5 g/mol

Nom IUPAC

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1

Clé InChI

XMEBCSNOBVAIDQ-MOUTVQLLSA-N

SMILES canonique

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Autres numéros CAS

28998-36-9

Origine du produit

United States

Foundational & Exploratory

The Prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine. Its design as a benzoylated derivative of 5-azacytidine is aimed at improving oral bioavailability, thereby offering a more convenient administration route compared to the parental drug, which is typically administered parenterally. Once administered, this compound undergoes metabolic conversion to its active form, 5-azacytidine. The therapeutic effects of this compound are therefore dictated by the well-established mechanisms of action of 5-azacytidine, which primarily involve the inhibition of DNA methyltransferases (DNMTs), incorporation into RNA leading to cytotoxicity, and the inhibition of ribonucleotide reductase. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and workflows.

The Prodrug Concept and Metabolic Activation

This compound is a chemically modified version of 5-azacytidine, where benzoyl groups are attached to the 2', 3', and 5' positions of the ribose sugar. This modification increases the lipophilicity of the molecule, which is expected to enhance its absorption across the gastrointestinal tract. Following administration and absorption, it is anticipated that esterases cleave the benzoyl groups, releasing the active 5-azacytidine into the systemic circulation.

While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on a similar prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), provides valuable insights into the potential advantages of this prodrug strategy.

Data Presentation: Pharmacokinetics of a 5-Azacytidine Prodrug (TAC)

The following table summarizes the pharmacokinetic parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) in mice, which serves as a proxy to illustrate the improved bioavailability of a prodrug form of 5-azacytidine.

ParameterOral TAC (38 mg/kg)Intravenous 5-Azacytidine (25 mg/kg)
Cmax (ng/mL) Not directly measured for TAC~1500
Tmax (hr) ~10.25
AUC (ng*hr/mL) ~2000 (for resulting 5-azacytidine)~1000
Bioavailability (%) ~50%N/A

This data is derived from studies on 2',3',5'-triacetyl-5-azacitidine and is presented here as a surrogate for this compound.

Core Mechanism of Action: The Multifaceted Effects of 5-Azacytidine

The therapeutic activity of this compound is entirely dependent on its conversion to 5-azacytidine. 5-Azacytidine exerts its anti-neoplastic effects through three primary mechanisms:

Inhibition of DNA Methyltransferases (DNMTs)

At lower concentrations, 5-azacytidine is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA. This leads to the degradation of the DNMTs and a subsequent reduction in DNA methylation (hypomethylation). The reactivation of tumor suppressor genes that were silenced by hypermethylation is a key outcome of this process.

DNMT_Inhibition 2_3_5_Tri_o_benzoyl_5_azacytidine 2',3',5'-Tri-o-benzoyl- 5-azacytidine (Prodrug) 5_Azacytidine 5-Azacytidine (Active Drug) 2_3_5_Tri_o_benzoyl_5_azacytidine->5_Azacytidine Metabolic Activation DNA_Incorporation Incorporation into DNA during S-phase 5_Azacytidine->DNA_Incorporation DNMT_Trapping Covalent trapping of DNA Methyltransferase (DNMT) DNA_Incorporation->DNMT_Trapping DNMT_Degradation DNMT Degradation DNMT_Trapping->DNMT_Degradation DNA_Hypomethylation DNA Hypomethylation DNMT_Degradation->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->TSG_Reactivation

Mechanism of DNA Methyltransferase Inhibition.
RNA Incorporation and Cytotoxicity

At higher concentrations, a significant portion (approximately 80-90%) of 5-azacytidine is incorporated into RNA. This disrupts RNA metabolism, inhibits protein synthesis, and ultimately leads to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells.

RNA_Incorporation 5_Azacytidine 5-Azacytidine RNA_Incorporation Incorporation into RNA 5_Azacytidine->RNA_Incorporation Protein_Synthesis_Disruption Disruption of Protein Synthesis RNA_Incorporation->Protein_Synthesis_Disruption Cytotoxicity Cytotoxicity & Apoptosis Protein_Synthesis_Disruption->Cytotoxicity

Mechanism of RNA Incorporation and Cytotoxicity.
Inhibition of Ribonucleotide Reductase (RR)

Recent evidence suggests that 5-azacytidine can also inhibit the RRM2 subunit of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis and repair, and contributing to the overall anti-cancer effect.

RR_Inhibition 5_Azacytidine 5-Azacytidine RR_Inhibition Inhibition of Ribonucleotide Reductase (RRM2 subunit) 5_Azacytidine->RR_Inhibition dNT_Depletion Depletion of deoxyribonucleotide pool RR_Inhibition->dNT_Depletion DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Repair dNT_Depletion->DNA_Synthesis_Inhibition

Mechanism of Ribonucleotide Reductase Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 5-azacytidine.

DNA Methyltransferase (DNMT) Activity Assay (Non-Radioactive, Colorimetric)

This protocol is based on the principle of an ELISA-like assay to measure DNMT activity.

Materials:

  • Microplate pre-coated with a universal DNMT substrate

  • Nuclear extraction buffer

  • DNMT assay buffer

  • S-adenosylmethionine (SAM)

  • Capture antibody (anti-5-methylcytosine)

  • Detection antibody (HRP-conjugated)

  • Colorimetric developing solution

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Nuclear Extraction: Isolate nuclear extracts from control and treated cells using a nuclear extraction kit or a standard protocol.

  • Assay Setup: To the substrate-coated wells, add the assay buffer, SAM, and the nuclear extract containing DNMTs. For inhibitor studies, the inhibitor is also added at this stage. Include a positive control (recombinant DNMT) and a blank (no nuclear extract).

  • Methylation Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the substrate DNA.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound components.

  • Antibody Incubation: Add the capture antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the newly methylated cytosines.

  • Washing: Repeat the washing step.

  • Detection: Add the HRP-conjugated detection antibody and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Color Development: Add the colorimetric developing solution and incubate in the dark for 10-30 minutes, or until a suitable color develops in the positive control wells.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.

DNMT_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Nuclear_Extraction Isolate Nuclear Extracts Assay_Setup Add Reagents and Samples to Coated Plate Nuclear_Extraction->Assay_Setup Methylation Incubate for Methylation Reaction Assay_Setup->Methylation Washing1 Wash Wells Methylation->Washing1 Capture_Ab Add Capture Antibody Washing1->Capture_Ab Washing2 Wash Wells Capture_Ab->Washing2 Detection_Ab Add Detection Antibody Washing2->Detection_Ab Washing3 Wash Wells Detection_Ab->Washing3 Color_Development Add Developing Solution Washing3->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Workflow for a colorimetric DNMT activity assay.
RNA Incorporation of 5-Azacytidine Assay (LC-MS/MS)

This protocol outlines a method to quantify the incorporation of 5-azacytidine into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cells treated with 5-azacytidine

  • RNA extraction kit

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • 5-azacytidine standard

  • Internal standard (e.g., isotopically labeled 5-azacytidine)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with a known concentration of 5-azacytidine for a specified duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method. Ensure high purity of the RNA.

  • RNA Digestion: Digest the extracted RNA into individual ribonucleosides using an enzymatic cocktail. Incubate at 37°C for several hours to ensure complete digestion.

  • Sample Preparation: Precipitate proteins from the digested sample (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ribonucleosides. Add the internal standard to the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the ribonucleosides using a gradient elution on the C18 column.

    • Detect and quantify 5-azacytidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 5-azacytidine is typically m/z 245 -> 113.

  • Data Analysis: Create a standard curve using the 5-azacytidine standard. Quantify the amount of 5-azacytidine incorporated into the RNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the result to the total amount of RNA analyzed.

Ribonucleotide Reductase (RR) Activity Assay (Colorimetric)

This assay measures the activity of RR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.

Materials:

  • Cell lysate containing RR

  • Reaction buffer (e.g., HEPES buffer with MgCl2 and DTT)

  • Ribonucleotide substrate (e.g., CDP)

  • ATP (as an allosteric activator)

  • Enzyme cocktail for colorimetric detection (e.g., containing a phosphatase and a dehydrogenase)

  • NADPH

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate from control and treated cells that preserves RR activity.

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, ATP, and the ribonucleotide substrate.

  • Initiate Reaction: Add the cell lysate to the reaction mixture to start the conversion of the ribonucleotide to a deoxyribonucleotide.

  • Coupled Enzymatic Reaction: The deoxyribonucleotide product is then acted upon by the enzyme cocktail, leading to the oxidation of NADPH to NADP+.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the RR activity.

  • Data Analysis: Calculate the RR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion

This compound represents a promising oral prodrug of 5-azacytidine, with the potential to improve patient convenience and possibly therapeutic outcomes. Its mechanism of action is intrinsically linked to the multifaceted activities of its active metabolite, 5-azacytidine. A thorough understanding of its core mechanisms, including DNMT inhibition, RNA-directed cytotoxicity, and ribonucleotide reductase inhibition, is crucial for its rational development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar hypomethylating agents. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic efficacy.

The Prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). Its design as a benzoylated derivative of 5-azacytidine is aimed at improving oral bioavailability, thereby offering a more convenient administration route compared to the parental drug, which is typically administered parenterally. Once administered, this compound undergoes metabolic conversion to its active form, 5-azacytidine. The therapeutic effects of this compound are therefore dictated by the well-established mechanisms of action of 5-azacytidine, which primarily involve the inhibition of DNA methyltransferases (DNMTs), incorporation into RNA leading to cytotoxicity, and the inhibition of ribonucleotide reductase. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and workflows.

The Prodrug Concept and Metabolic Activation

This compound is a chemically modified version of 5-azacytidine, where benzoyl groups are attached to the 2', 3', and 5' positions of the ribose sugar. This modification increases the lipophilicity of the molecule, which is expected to enhance its absorption across the gastrointestinal tract. Following administration and absorption, it is anticipated that esterases cleave the benzoyl groups, releasing the active 5-azacytidine into the systemic circulation.

While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on a similar prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), provides valuable insights into the potential advantages of this prodrug strategy.

Data Presentation: Pharmacokinetics of a 5-Azacytidine Prodrug (TAC)

The following table summarizes the pharmacokinetic parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) in mice, which serves as a proxy to illustrate the improved bioavailability of a prodrug form of 5-azacytidine.

ParameterOral TAC (38 mg/kg)Intravenous 5-Azacytidine (25 mg/kg)
Cmax (ng/mL) Not directly measured for TAC~1500
Tmax (hr) ~10.25
AUC (ng*hr/mL) ~2000 (for resulting 5-azacytidine)~1000
Bioavailability (%) ~50%N/A

This data is derived from studies on 2',3',5'-triacetyl-5-azacitidine and is presented here as a surrogate for this compound.

Core Mechanism of Action: The Multifaceted Effects of 5-Azacytidine

The therapeutic activity of this compound is entirely dependent on its conversion to 5-azacytidine. 5-Azacytidine exerts its anti-neoplastic effects through three primary mechanisms:

Inhibition of DNA Methyltransferases (DNMTs)

At lower concentrations, 5-azacytidine is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA. This leads to the degradation of the DNMTs and a subsequent reduction in DNA methylation (hypomethylation). The reactivation of tumor suppressor genes that were silenced by hypermethylation is a key outcome of this process.

DNMT_Inhibition 2_3_5_Tri_o_benzoyl_5_azacytidine 2',3',5'-Tri-o-benzoyl- 5-azacytidine (Prodrug) 5_Azacytidine 5-Azacytidine (Active Drug) 2_3_5_Tri_o_benzoyl_5_azacytidine->5_Azacytidine Metabolic Activation DNA_Incorporation Incorporation into DNA during S-phase 5_Azacytidine->DNA_Incorporation DNMT_Trapping Covalent trapping of DNA Methyltransferase (DNMT) DNA_Incorporation->DNMT_Trapping DNMT_Degradation DNMT Degradation DNMT_Trapping->DNMT_Degradation DNA_Hypomethylation DNA Hypomethylation DNMT_Degradation->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->TSG_Reactivation

Mechanism of DNA Methyltransferase Inhibition.
RNA Incorporation and Cytotoxicity

At higher concentrations, a significant portion (approximately 80-90%) of 5-azacytidine is incorporated into RNA. This disrupts RNA metabolism, inhibits protein synthesis, and ultimately leads to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells.

RNA_Incorporation 5_Azacytidine 5-Azacytidine RNA_Incorporation Incorporation into RNA 5_Azacytidine->RNA_Incorporation Protein_Synthesis_Disruption Disruption of Protein Synthesis RNA_Incorporation->Protein_Synthesis_Disruption Cytotoxicity Cytotoxicity & Apoptosis Protein_Synthesis_Disruption->Cytotoxicity

Mechanism of RNA Incorporation and Cytotoxicity.
Inhibition of Ribonucleotide Reductase (RR)

Recent evidence suggests that 5-azacytidine can also inhibit the RRM2 subunit of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis and repair, and contributing to the overall anti-cancer effect.

RR_Inhibition 5_Azacytidine 5-Azacytidine RR_Inhibition Inhibition of Ribonucleotide Reductase (RRM2 subunit) 5_Azacytidine->RR_Inhibition dNT_Depletion Depletion of deoxyribonucleotide pool RR_Inhibition->dNT_Depletion DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Repair dNT_Depletion->DNA_Synthesis_Inhibition

Mechanism of Ribonucleotide Reductase Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 5-azacytidine.

DNA Methyltransferase (DNMT) Activity Assay (Non-Radioactive, Colorimetric)

This protocol is based on the principle of an ELISA-like assay to measure DNMT activity.

Materials:

  • Microplate pre-coated with a universal DNMT substrate

  • Nuclear extraction buffer

  • DNMT assay buffer

  • S-adenosylmethionine (SAM)

  • Capture antibody (anti-5-methylcytosine)

  • Detection antibody (HRP-conjugated)

  • Colorimetric developing solution

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Nuclear Extraction: Isolate nuclear extracts from control and treated cells using a nuclear extraction kit or a standard protocol.

  • Assay Setup: To the substrate-coated wells, add the assay buffer, SAM, and the nuclear extract containing DNMTs. For inhibitor studies, the inhibitor is also added at this stage. Include a positive control (recombinant DNMT) and a blank (no nuclear extract).

  • Methylation Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the substrate DNA.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound components.

  • Antibody Incubation: Add the capture antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the newly methylated cytosines.

  • Washing: Repeat the washing step.

  • Detection: Add the HRP-conjugated detection antibody and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Color Development: Add the colorimetric developing solution and incubate in the dark for 10-30 minutes, or until a suitable color develops in the positive control wells.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.

DNMT_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Nuclear_Extraction Isolate Nuclear Extracts Assay_Setup Add Reagents and Samples to Coated Plate Nuclear_Extraction->Assay_Setup Methylation Incubate for Methylation Reaction Assay_Setup->Methylation Washing1 Wash Wells Methylation->Washing1 Capture_Ab Add Capture Antibody Washing1->Capture_Ab Washing2 Wash Wells Capture_Ab->Washing2 Detection_Ab Add Detection Antibody Washing2->Detection_Ab Washing3 Wash Wells Detection_Ab->Washing3 Color_Development Add Developing Solution Washing3->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Workflow for a colorimetric DNMT activity assay.
RNA Incorporation of 5-Azacytidine Assay (LC-MS/MS)

This protocol outlines a method to quantify the incorporation of 5-azacytidine into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cells treated with 5-azacytidine

  • RNA extraction kit

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • 5-azacytidine standard

  • Internal standard (e.g., isotopically labeled 5-azacytidine)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with a known concentration of 5-azacytidine for a specified duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method. Ensure high purity of the RNA.

  • RNA Digestion: Digest the extracted RNA into individual ribonucleosides using an enzymatic cocktail. Incubate at 37°C for several hours to ensure complete digestion.

  • Sample Preparation: Precipitate proteins from the digested sample (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ribonucleosides. Add the internal standard to the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the ribonucleosides using a gradient elution on the C18 column.

    • Detect and quantify 5-azacytidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 5-azacytidine is typically m/z 245 -> 113.

  • Data Analysis: Create a standard curve using the 5-azacytidine standard. Quantify the amount of 5-azacytidine incorporated into the RNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the result to the total amount of RNA analyzed.

Ribonucleotide Reductase (RR) Activity Assay (Colorimetric)

This assay measures the activity of RR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.

Materials:

  • Cell lysate containing RR

  • Reaction buffer (e.g., HEPES buffer with MgCl2 and DTT)

  • Ribonucleotide substrate (e.g., CDP)

  • ATP (as an allosteric activator)

  • Enzyme cocktail for colorimetric detection (e.g., containing a phosphatase and a dehydrogenase)

  • NADPH

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Prepare a cell lysate from control and treated cells that preserves RR activity.

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, ATP, and the ribonucleotide substrate.

  • Initiate Reaction: Add the cell lysate to the reaction mixture to start the conversion of the ribonucleotide to a deoxyribonucleotide.

  • Coupled Enzymatic Reaction: The deoxyribonucleotide product is then acted upon by the enzyme cocktail, leading to the oxidation of NADPH to NADP+.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the RR activity.

  • Data Analysis: Calculate the RR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion

This compound represents a promising oral prodrug of 5-azacytidine, with the potential to improve patient convenience and possibly therapeutic outcomes. Its mechanism of action is intrinsically linked to the multifaceted activities of its active metabolite, 5-azacytidine. A thorough understanding of its core mechanisms, including DNMT inhibition, RNA-directed cytotoxicity, and ribonucleotide reductase inhibition, is crucial for its rational development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar hypomethylating agents. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic efficacy.

A Technical Guide to the Chemical Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the production of the antineoplastic drug 5-azacytidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a protected nucleoside analog where the hydroxyl groups of the ribofuranose moiety are protected by benzoyl groups. This protection strategy is crucial in nucleoside chemistry to ensure regioselectivity during the glycosylation reaction and to enhance the stability of the molecule during synthesis. The benzoyl groups are relatively stable and can be removed under mild basic conditions to yield the final active pharmaceutical ingredient, 5-azacytidine. The synthesis primarily follows a Vorbrüggen glycosylation approach, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative.[1]

Core Synthetic Pathway

The synthesis of this compound is generally accomplished in two main stages:

  • Silylation of 5-azacytosine: The initial step involves the silylation of 5-azacytosine to increase its solubility in organic solvents and to activate it for the subsequent glycosylation reaction. This is typically achieved by reacting 5-azacytosine with a silylating agent like hexamethyldisilazane (HMDS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as ammonium sulfate.[2][3]

  • Glycosylation Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is a Lewis acid-catalyzed N-glycosylation. Trimethylsilyl trifluoromethanesulfonate (TMS-triflate) or triflic acid are frequently used as catalysts to promote the formation of the β-anomer with high stereoselectivity.[1][2]

The overall chemical transformation is depicted in the following diagram:

Synthesis of this compound cluster_silylation Silylation cluster_glycosylation Glycosylation 5-Azacytosine 5-Azacytosine Silylated 5-Azacytosine Silylated 5-Azacytosine 5-Azacytosine->Silylated 5-Azacytosine HMDS, (NH4)2SO4 Silylating Agent Silylating Agent Silylating Agent->Silylated 5-Azacytosine This compound This compound Silylated 5-Azacytosine->this compound TMS-triflate, Solvent 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose->this compound

Caption: General synthetic scheme for this compound.

Experimental Protocols

Several detailed protocols for the synthesis of this compound have been reported in scientific literature and patents. Below are representative experimental procedures.

Protocol 1: Synthesis using BSTFA and TMS-triflate in Dichloromethane

This protocol describes the use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and trimethylsilyl trifluoromethanesulfonate (TMS-triflate) as the catalyst in dichloromethane as the solvent.[3]

Step 1: Silylation of 5-Azacytosine

  • To a suspension of 6.3 g of 5-azacytosine in 126 mL of dichloromethane, add 34.7 mL of BSTFA.

  • Heat the mixture to reflux and stir for 90 minutes until a clear solution is obtained.

Step 2: Glycosylation

  • To the clear solution from Step 1, add 11.35 mL of trimethylsilyltriflate.

  • Subsequently, add a solution of 29 g of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 50 mL of dichloromethane over approximately ten minutes.

  • Maintain reflux and stirring for an additional 60 minutes.

  • Cool the reaction mixture to ambient temperature.

Work-up and Isolation

  • Pour the reaction mixture into a solution of 9.5 g of sodium bicarbonate in 330 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis using HMDS and Triflic Acid in Acetonitrile

This protocol details a one-pot synthesis where silylated 5-azacytosine is not isolated before the glycosylation step.[4]

Step 1: Preparation of Silylated 5-Azacytosine

  • A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

  • After the reaction is complete, excess HMDS can be removed by distillation.

Step 2: Glycosylation

  • To a mixture of the silylated 5-azacytosine (4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) in anhydrous acetonitrile (34.6 Kg), add triflic acid (600 g).

  • Heat the reaction mixture at 55°C for 12.5 hours.

Work-up and Deprotection (for conversion to 5-Azacytidine)

  • Cool the reaction mixture to 45°C and add DMSO (29 Kg).

  • Evaporate the acetonitrile under vacuum at a temperature below 50°C.

  • Cool the resulting solution to 23°C and add methanol (13.9 Kg).

  • Add a solution of 30% sodium methoxide in methanol (2.5 Kg) pre-diluted with methanol (7.0 Kg).

  • Stir the solution at 23°C for 35 minutes to effect deprotection.

  • The final product, 5-azacytidine, can then be isolated by precipitation and filtration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures.

Table 1: Reagent Quantities and Ratios

ReagentProtocol 1[3]Protocol 2[4]
5-Azacytosine6.3 g4.5 Kg (as silylated derivative)
Silylating AgentBSTFA (34.7 mL)HMDS (used in excess)
Protected Ribose1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (29 g)1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg)
CatalystTMS-triflate (11.35 mL)Triflic Acid (600 g)
SolventDichloromethaneAcetonitrile, DMSO, Methanol

Table 2: Reaction Conditions and Yields

ParameterProtocol 1[3]Protocol 2[4]
Silylation TemperatureRefluxReflux (approx. 115-135°C)
Silylation Time90 minutes16 hours
Glycosylation TemperatureReflux55°C
Glycosylation Time60 minutes12.5 hours
Product YieldNot explicitly stated for the intermediate71% (for the final deprotected 5-azacytidine)
Product PurityNot explicitly stated98.89% (for crude 5-azacytidine)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Experimental Workflow Start Start Silylation_Reaction Silylation of 5-Azacytosine Start->Silylation_Reaction Glycosylation_Reaction Glycosylation with Protected Ribose Silylation_Reaction->Glycosylation_Reaction Reaction_Quench Quench Reaction (e.g., with NaHCO3 solution) Glycosylation_Reaction->Reaction_Quench Phase_Separation Organic/Aqueous Phase Separation Reaction_Quench->Phase_Separation Extraction Extraction of Aqueous Layer Phase_Separation->Extraction Drying Drying of Combined Organic Layers Extraction->Drying Solvent_Removal Solvent Removal under Reduced Pressure Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

The chemical synthesis of this compound is a well-established process that is critical for the manufacturing of 5-azacytidine. The Vorbrüggen glycosylation of silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a reliable route to this key intermediate. Careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of 5-azacytidine and its analogs.

References

A Technical Guide to the Chemical Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the production of the antineoplastic drug 5-azacytidine (B1684299). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a protected nucleoside analog where the hydroxyl groups of the ribofuranose moiety are protected by benzoyl groups. This protection strategy is crucial in nucleoside chemistry to ensure regioselectivity during the glycosylation reaction and to enhance the stability of the molecule during synthesis. The benzoyl groups are relatively stable and can be removed under mild basic conditions to yield the final active pharmaceutical ingredient, 5-azacytidine. The synthesis primarily follows a Vorbrüggen glycosylation approach, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative.[1]

Core Synthetic Pathway

The synthesis of this compound is generally accomplished in two main stages:

  • Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its solubility in organic solvents and to activate it for the subsequent glycosylation reaction. This is typically achieved by reacting 5-azacytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663).[2][3]

  • Glycosylation Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is a Lewis acid-catalyzed N-glycosylation. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) or triflic acid are frequently used as catalysts to promote the formation of the β-anomer with high stereoselectivity.[1][2]

The overall chemical transformation is depicted in the following diagram:

Synthesis of this compound cluster_silylation Silylation cluster_glycosylation Glycosylation 5-Azacytosine 5-Azacytosine Silylated 5-Azacytosine Silylated 5-Azacytosine 5-Azacytosine->Silylated 5-Azacytosine HMDS, (NH4)2SO4 Silylating Agent Silylating Agent Silylating Agent->Silylated 5-Azacytosine This compound This compound Silylated 5-Azacytosine->this compound TMS-triflate, Solvent 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose->this compound

Caption: General synthetic scheme for this compound.

Experimental Protocols

Several detailed protocols for the synthesis of this compound have been reported in scientific literature and patents. Below are representative experimental procedures.

Protocol 1: Synthesis using BSTFA and TMS-triflate in Dichloromethane (B109758)

This protocol describes the use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and trimethylsilyl trifluoromethanesulfonate (TMS-triflate) as the catalyst in dichloromethane as the solvent.[3]

Step 1: Silylation of 5-Azacytosine

  • To a suspension of 6.3 g of 5-azacytosine in 126 mL of dichloromethane, add 34.7 mL of BSTFA.

  • Heat the mixture to reflux and stir for 90 minutes until a clear solution is obtained.

Step 2: Glycosylation

  • To the clear solution from Step 1, add 11.35 mL of trimethylsilyltriflate.

  • Subsequently, add a solution of 29 g of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 50 mL of dichloromethane over approximately ten minutes.

  • Maintain reflux and stirring for an additional 60 minutes.

  • Cool the reaction mixture to ambient temperature.

Work-up and Isolation

  • Pour the reaction mixture into a solution of 9.5 g of sodium bicarbonate in 330 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis using HMDS and Triflic Acid in Acetonitrile (B52724)

This protocol details a one-pot synthesis where silylated 5-azacytosine is not isolated before the glycosylation step.[4]

Step 1: Preparation of Silylated 5-Azacytosine

  • A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

  • After the reaction is complete, excess HMDS can be removed by distillation.

Step 2: Glycosylation

  • To a mixture of the silylated 5-azacytosine (4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) in anhydrous acetonitrile (34.6 Kg), add triflic acid (600 g).

  • Heat the reaction mixture at 55°C for 12.5 hours.

Work-up and Deprotection (for conversion to 5-Azacytidine)

  • Cool the reaction mixture to 45°C and add DMSO (29 Kg).

  • Evaporate the acetonitrile under vacuum at a temperature below 50°C.

  • Cool the resulting solution to 23°C and add methanol (B129727) (13.9 Kg).

  • Add a solution of 30% sodium methoxide (B1231860) in methanol (2.5 Kg) pre-diluted with methanol (7.0 Kg).

  • Stir the solution at 23°C for 35 minutes to effect deprotection.

  • The final product, 5-azacytidine, can then be isolated by precipitation and filtration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures.

Table 1: Reagent Quantities and Ratios

ReagentProtocol 1[3]Protocol 2[4]
5-Azacytosine6.3 g4.5 Kg (as silylated derivative)
Silylating AgentBSTFA (34.7 mL)HMDS (used in excess)
Protected Ribose1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (29 g)1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg)
CatalystTMS-triflate (11.35 mL)Triflic Acid (600 g)
SolventDichloromethaneAcetonitrile, DMSO, Methanol

Table 2: Reaction Conditions and Yields

ParameterProtocol 1[3]Protocol 2[4]
Silylation TemperatureRefluxReflux (approx. 115-135°C)
Silylation Time90 minutes16 hours
Glycosylation TemperatureReflux55°C
Glycosylation Time60 minutes12.5 hours
Product YieldNot explicitly stated for the intermediate71% (for the final deprotected 5-azacytidine)
Product PurityNot explicitly stated98.89% (for crude 5-azacytidine)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Experimental Workflow Start Start Silylation_Reaction Silylation of 5-Azacytosine Start->Silylation_Reaction Glycosylation_Reaction Glycosylation with Protected Ribose Silylation_Reaction->Glycosylation_Reaction Reaction_Quench Quench Reaction (e.g., with NaHCO3 solution) Glycosylation_Reaction->Reaction_Quench Phase_Separation Organic/Aqueous Phase Separation Reaction_Quench->Phase_Separation Extraction Extraction of Aqueous Layer Phase_Separation->Extraction Drying Drying of Combined Organic Layers Extraction->Drying Solvent_Removal Solvent Removal under Reduced Pressure Drying->Solvent_Removal Purification Purification (e.g., Recrystallization) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

The chemical synthesis of this compound is a well-established process that is critical for the manufacturing of 5-azacytidine. The Vorbrüggen glycosylation of silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a reliable route to this key intermediate. Careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of 5-azacytidine and its analogs.

References

2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to a Promising Prodrug of 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and low oral bioavailability. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a lipophilic prodrug of 5-azacytidine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound exhibits enhanced stability and has the potential for improved oral absorption. This document details the synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of epigenetic cancer therapy.

Introduction: The Rationale for a 5-Azacytidine Prodrug

5-Azacytidine, a nucleoside analog of cytidine, exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][4] This can reactivate epigenetically silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancer cells.[2][4]

Despite its clinical efficacy, 5-azacytidine suffers from significant drawbacks:

  • Chemical Instability: The triazine ring of 5-azacytidine is susceptible to hydrolysis in aqueous solutions, leading to rapid degradation and loss of activity.

  • Poor Oral Bioavailability: As a hydrophilic molecule, its oral absorption is limited, necessitating parenteral administration which can be inconvenient for patients and lead to fluctuating plasma concentrations.[5]

To address these challenges, the development of prodrugs that mask the hydrophilic functional groups of 5-azacytidine has been a key focus of research. This compound is one such prodrug, where the hydroxyl groups of the ribose sugar are esterified with benzoyl groups.[6] This modification increases the lipophilicity and stability of the molecule, with the aim of improving its pharmacokinetic profile.

Physicochemical Properties and Prodrug Strategy

The benzoyl groups in this compound serve as temporary protecting groups that are designed to be cleaved by endogenous esterases in the body to release the active 5-azacytidine. This prodrug strategy is depicted in the following logical relationship diagram.

G Prodrug This compound (Lipophilic, Stable) Absorption Improved GI Absorption Prodrug->Absorption Active_Drug 5-Azacytidine (Hydrophilic, Active) Target DNA Methyltransferase (DNMT) Active_Drug->Target Inhibition Metabolism Esterase-mediated hydrolysis Metabolism->Active_Drug Administration Oral Administration Administration->Prodrug Absorption->Metabolism In vivo

Prodrug activation and mechanism of action.
Data Presentation: Comparative Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the impact of acylation on the physicochemical properties of 5-azacytidine. The increased lipophilicity, as indicated by the higher LogP value of the acetylated prodrug, is expected to be even more pronounced with the bulkier benzoyl groups.

Property5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound
Molecular Weight ( g/mol ) 244.20370.31556.53
LogP -2.17 (calculated)-0.85 (calculated)Data not available
Solubility Soluble in waterHigher solubility than 5-azacytidine at pH 5 and 7Expected to have low aqueous solubility
Stability in Aqueous Solution UnstableSignificantly more stable than 5-azacytidineExpected to be more stable than TAC

Mechanism of Action: The 5-Azacytidine Signaling Pathway

Upon release from its prodrug form, 5-azacytidine is phosphorylated to 5-azacytidine triphosphate and incorporated into replicating DNA. This triggers a cascade of events leading to the inhibition of DNA methylation and subsequent anti-tumor effects. The key steps in this signaling pathway are illustrated below.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects Azacytidine 5-Azacytidine Aza_MP 5-Aza-CMP Azacytidine->Aza_MP Uridine-Cytidine Kinase Aza_DP 5-Aza-CDP Aza_MP->Aza_DP Aza_TP 5-Aza-CTP Aza_DP->Aza_TP DNA_Replication DNA Replication Aza_TP->DNA_Replication Aza_DNA 5-Aza incorporated into DNA DNA_Replication->Aza_DNA Trapped_DNMT1 Covalent DNMT1-DNA Adduct Aza_DNA->Trapped_DNMT1 DNMT1 DNMT1 DNMT1->Trapped_DNMT1 Degradation Proteasomal Degradation of DNMT1 Trapped_DNMT1->Degradation Hypomethylation Global DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Differentiation Cell Differentiation Gene_Reactivation->Differentiation

Signaling pathway of 5-azacytidine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key assays used in its preclinical evaluation.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step process involving the silylation of 5-azacytosine followed by coupling with a protected ribofuranose derivative.[7][8]

Materials:

  • 5-Azacytosine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Dichloromethane (anhydrous)

  • Trimethylsilyl trifluoromethanesulfonate (TMS-triflate)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

  • Methanol

  • Sodium bicarbonate

Procedure:

  • A suspension of 5-azacytosine in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.

  • BSTFA is added to the suspension, and the mixture is heated to reflux and stirred for approximately 90 minutes until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

  • The solution is cooled, and TMS-triflate is added, followed by the addition of a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane over a period of about ten minutes.

  • The reaction mixture is maintained at reflux with stirring for approximately two hours.

  • After cooling to room temperature, the reaction is quenched by pouring the mixture into methanol.

  • The crude product is purified by recrystallization to yield this compound.

In Vivo Efficacy in a Murine Leukemia Model (L1210)

The L1210 lymphocytic leukemia model is a standard preclinical model for evaluating the anti-leukemic activity of novel compounds.

Materials:

  • BDF1 mice

  • L1210 leukemia cells

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control

Procedure:

  • L1210 cells are propagated in BDF1 mice through weekly intraperitoneal (i.p.) passages.

  • For the efficacy study, L1210 cells are harvested from the ascites fluid of a donor mouse and diluted in RPMI 1640 medium.

  • A cohort of recipient BDF1 mice is inoculated i.p. with 1 x 10^5 L1210 cells per mouse.

  • Twenty-four hours post-inoculation, treatment is initiated. The mice are randomized into treatment and control groups.

  • The treatment group receives a daily oral gavage of this compound (at a molar equivalent dose to an effective dose of 5-azacytidine) for a total of 5 consecutive days. The compound is freshly prepared daily.

  • The control group receives the vehicle (e.g., sterile water for injections) following the same administration schedule.

  • The primary endpoint is the median survival time of the mice in each group. An increase in lifespan (ILS) for the treated group compared to the control group indicates anti-leukemic activity.

DNA Methyltransferase (DNMT1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.

Materials:

  • DNMT1 enzyme (purified)

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC))

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • A reaction mixture containing the DNA substrate, DNMT1 enzyme, and the test compound (this compound, which would first need to be hydrolyzed in vitro to 5-azacytidine) at various concentrations is prepared in the DNMT assay buffer.

  • The methylation reaction is initiated by the addition of SAM.

  • The mixture is incubated at 37°C for a defined period to allow for DNA methylation.

  • The reaction is stopped, and the methylated DNA is captured on a microplate.

  • The plate is washed, and the anti-5-methylcytosine primary antibody is added, followed by incubation.

  • After another washing step, the HRP-conjugated secondary antibody is added and incubated.

  • The plate is washed again, and the TMB substrate is added. The color development is monitored.

  • The reaction is stopped with the stop solution, and the absorbance is read on a microplate reader at 450 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value can then be determined.

Experimental Workflows and Data Interpretation

The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its properties as a prodrug. A generalized experimental workflow is presented below.

G cluster_0 In Vitro Characterization cluster_1 In Vitro Efficacy cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Physicochem Physicochemical Properties (Solubility, LogP) Synthesis->Physicochem Stability Chemical Stability (Hydrolysis Rate) Synthesis->Stability Metabolism In Vitro Metabolism (Plasma/Liver Microsomes) Synthesis->Metabolism Permeability Caco-2 Permeability Synthesis->Permeability DNMT_Inhibition DNMT Inhibition Assay Metabolism->DNMT_Inhibition Active Metabolite Pharmacokinetics Pharmacokinetics (PK) (Oral Administration) Permeability->Pharmacokinetics Predicts Absorption Cell_Culture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Cell_Culture->DNMT_Inhibition Efficacy In Vivo Efficacy (Survival Studies) Cytotoxicity->Efficacy Guides Dosing Animal_Model Animal Model (e.g., Murine Leukemia) Animal_Model->Pharmacokinetics Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

Preclinical evaluation workflow for a 5-azacytidine prodrug.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. The increased lipophilicity and stability conferred by the benzoyl groups are anticipated to improve its oral bioavailability and pharmacokinetic profile, potentially leading to more consistent drug exposure and improved patient convenience. While further preclinical studies are needed to fully characterize its in vivo behavior and efficacy, the rationale for its development is strong. This technical guide provides a comprehensive foundation for researchers and drug developers interested in advancing this and similar prodrug approaches for epigenetic cancer therapies. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for the design and execution of future investigations in this critical area of oncology research.

References

2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to a Promising Prodrug of 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299) is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and low oral bioavailability. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a lipophilic prodrug of 5-azacytidine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound exhibits enhanced stability and has the potential for improved oral absorption. This document details the synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of epigenetic cancer therapy.

Introduction: The Rationale for a 5-Azacytidine Prodrug

5-Azacytidine, a nucleoside analog of cytidine, exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][4] This can reactivate epigenetically silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancer cells.[2][4]

Despite its clinical efficacy, 5-azacytidine suffers from significant drawbacks:

  • Chemical Instability: The triazine ring of 5-azacytidine is susceptible to hydrolysis in aqueous solutions, leading to rapid degradation and loss of activity.

  • Poor Oral Bioavailability: As a hydrophilic molecule, its oral absorption is limited, necessitating parenteral administration which can be inconvenient for patients and lead to fluctuating plasma concentrations.[5]

To address these challenges, the development of prodrugs that mask the hydrophilic functional groups of 5-azacytidine has been a key focus of research. This compound is one such prodrug, where the hydroxyl groups of the ribose sugar are esterified with benzoyl groups.[6] This modification increases the lipophilicity and stability of the molecule, with the aim of improving its pharmacokinetic profile.

Physicochemical Properties and Prodrug Strategy

The benzoyl groups in this compound serve as temporary protecting groups that are designed to be cleaved by endogenous esterases in the body to release the active 5-azacytidine. This prodrug strategy is depicted in the following logical relationship diagram.

G Prodrug This compound (Lipophilic, Stable) Absorption Improved GI Absorption Prodrug->Absorption Active_Drug 5-Azacytidine (Hydrophilic, Active) Target DNA Methyltransferase (DNMT) Active_Drug->Target Inhibition Metabolism Esterase-mediated hydrolysis Metabolism->Active_Drug Administration Oral Administration Administration->Prodrug Absorption->Metabolism In vivo

Prodrug activation and mechanism of action.
Data Presentation: Comparative Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the impact of acylation on the physicochemical properties of 5-azacytidine. The increased lipophilicity, as indicated by the higher LogP value of the acetylated prodrug, is expected to be even more pronounced with the bulkier benzoyl groups.

Property5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound
Molecular Weight ( g/mol ) 244.20370.31556.53
LogP -2.17 (calculated)-0.85 (calculated)Data not available
Solubility Soluble in waterHigher solubility than 5-azacytidine at pH 5 and 7Expected to have low aqueous solubility
Stability in Aqueous Solution UnstableSignificantly more stable than 5-azacytidineExpected to be more stable than TAC

Mechanism of Action: The 5-Azacytidine Signaling Pathway

Upon release from its prodrug form, 5-azacytidine is phosphorylated to 5-azacytidine triphosphate and incorporated into replicating DNA. This triggers a cascade of events leading to the inhibition of DNA methylation and subsequent anti-tumor effects. The key steps in this signaling pathway are illustrated below.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects Azacytidine 5-Azacytidine Aza_MP 5-Aza-CMP Azacytidine->Aza_MP Uridine-Cytidine Kinase Aza_DP 5-Aza-CDP Aza_MP->Aza_DP Aza_TP 5-Aza-CTP Aza_DP->Aza_TP DNA_Replication DNA Replication Aza_TP->DNA_Replication Aza_DNA 5-Aza incorporated into DNA DNA_Replication->Aza_DNA Trapped_DNMT1 Covalent DNMT1-DNA Adduct Aza_DNA->Trapped_DNMT1 DNMT1 DNMT1 DNMT1->Trapped_DNMT1 Degradation Proteasomal Degradation of DNMT1 Trapped_DNMT1->Degradation Hypomethylation Global DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Differentiation Cell Differentiation Gene_Reactivation->Differentiation

Signaling pathway of 5-azacytidine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key assays used in its preclinical evaluation.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step process involving the silylation of 5-azacytosine (B16484) followed by coupling with a protected ribofuranose derivative.[7][8]

Materials:

Procedure:

  • A suspension of 5-azacytosine in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.

  • BSTFA is added to the suspension, and the mixture is heated to reflux and stirred for approximately 90 minutes until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

  • The solution is cooled, and TMS-triflate is added, followed by the addition of a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane over a period of about ten minutes.

  • The reaction mixture is maintained at reflux with stirring for approximately two hours.

  • After cooling to room temperature, the reaction is quenched by pouring the mixture into methanol.

  • The crude product is purified by recrystallization to yield this compound.

In Vivo Efficacy in a Murine Leukemia Model (L1210)

The L1210 lymphocytic leukemia model is a standard preclinical model for evaluating the anti-leukemic activity of novel compounds.

Materials:

  • BDF1 mice

  • L1210 leukemia cells

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control

Procedure:

  • L1210 cells are propagated in BDF1 mice through weekly intraperitoneal (i.p.) passages.

  • For the efficacy study, L1210 cells are harvested from the ascites fluid of a donor mouse and diluted in RPMI 1640 medium.

  • A cohort of recipient BDF1 mice is inoculated i.p. with 1 x 10^5 L1210 cells per mouse.

  • Twenty-four hours post-inoculation, treatment is initiated. The mice are randomized into treatment and control groups.

  • The treatment group receives a daily oral gavage of this compound (at a molar equivalent dose to an effective dose of 5-azacytidine) for a total of 5 consecutive days. The compound is freshly prepared daily.

  • The control group receives the vehicle (e.g., sterile water for injections) following the same administration schedule.

  • The primary endpoint is the median survival time of the mice in each group. An increase in lifespan (ILS) for the treated group compared to the control group indicates anti-leukemic activity.

DNA Methyltransferase (DNMT1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.

Materials:

  • DNMT1 enzyme (purified)

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC))

  • Anti-5-methylcytosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • A reaction mixture containing the DNA substrate, DNMT1 enzyme, and the test compound (this compound, which would first need to be hydrolyzed in vitro to 5-azacytidine) at various concentrations is prepared in the DNMT assay buffer.

  • The methylation reaction is initiated by the addition of SAM.

  • The mixture is incubated at 37°C for a defined period to allow for DNA methylation.

  • The reaction is stopped, and the methylated DNA is captured on a microplate.

  • The plate is washed, and the anti-5-methylcytosine primary antibody is added, followed by incubation.

  • After another washing step, the HRP-conjugated secondary antibody is added and incubated.

  • The plate is washed again, and the TMB substrate is added. The color development is monitored.

  • The reaction is stopped with the stop solution, and the absorbance is read on a microplate reader at 450 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value can then be determined.

Experimental Workflows and Data Interpretation

The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its properties as a prodrug. A generalized experimental workflow is presented below.

G cluster_0 In Vitro Characterization cluster_1 In Vitro Efficacy cluster_2 In Vivo Evaluation Synthesis Synthesis & Purification Physicochem Physicochemical Properties (Solubility, LogP) Synthesis->Physicochem Stability Chemical Stability (Hydrolysis Rate) Synthesis->Stability Metabolism In Vitro Metabolism (Plasma/Liver Microsomes) Synthesis->Metabolism Permeability Caco-2 Permeability Synthesis->Permeability DNMT_Inhibition DNMT Inhibition Assay Metabolism->DNMT_Inhibition Active Metabolite Pharmacokinetics Pharmacokinetics (PK) (Oral Administration) Permeability->Pharmacokinetics Predicts Absorption Cell_Culture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Cell_Culture->DNMT_Inhibition Efficacy In Vivo Efficacy (Survival Studies) Cytotoxicity->Efficacy Guides Dosing Animal_Model Animal Model (e.g., Murine Leukemia) Animal_Model->Pharmacokinetics Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

Preclinical evaluation workflow for a 5-azacytidine prodrug.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. The increased lipophilicity and stability conferred by the benzoyl groups are anticipated to improve its oral bioavailability and pharmacokinetic profile, potentially leading to more consistent drug exposure and improved patient convenience. While further preclinical studies are needed to fully characterize its in vivo behavior and efficacy, the rationale for its development is strong. This technical guide provides a comprehensive foundation for researchers and drug developers interested in advancing this and similar prodrug approaches for epigenetic cancer therapies. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for the design and execution of future investigations in this critical area of oncology research.

References

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative and prodrug of the well-established DNA methyltransferase (DNMT) inhibitor, 5-azacytidine. The strategic addition of benzoyl groups to the ribose moiety enhances the compound's stability, addressing the limitations of the parent drug's poor aqueous stability. In vivo, these protective benzoyl groups are anticipated to be cleaved by esterases, releasing the active 5-azacytidine to exert its therapeutic effects. This guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on its role in epigenetic modification. While specific quantitative data for the benzoylated compound is limited in publicly available literature, this document extrapolates its functional aspects from the extensive data on its active metabolite, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC).

Core Structure and Chemical Properties

This compound is characterized by a 5-azacytosine base linked to a β-D-ribofuranose ring. The key structural feature is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups.[1] This modification significantly increases the molecule's hydrophobicity and steric bulk, which in turn enhances its resistance to enzymatic degradation and improves its solubility in organic solvents.[1] The benzoyl protecting groups offer greater stability against premature hydrolysis compared to acetyl groups, making the compound more suitable for multi-step synthetic processes and potentially improving its pharmacokinetic profile.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C29H24N4O8[1]
Molecular Weight 556.53 g/mol Pharmaffiliates
IUPAC Name [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate[1]
CAS Number 28998-36-9Pharmaffiliates
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO and DMF[1]

Synthesis and Manufacturing

The primary synthetic route for this compound is the Vorbrüggen glycosylation .[1] This method involves the coupling of a silylated nucleobase with a protected sugar derivative.

Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis

This protocol is a generalized representation based on established Vorbrüggen glycosylation procedures for similar nucleosides.

Materials:

  • 5-Azacytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalyst)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid

  • Sodium bicarbonate solution

  • Dichloromethane

  • Magnesium sulfate

  • Methanol

  • Sodium methoxide solution

Procedure:

  • Silylation of 5-Azacytosine:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

    • The reaction is monitored until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

    • Excess HMDS is removed under reduced pressure to yield the silylated base as a residue.

  • Glycosylation Reaction:

    • The silylated 5-azacytosine residue is dissolved in anhydrous acetonitrile.

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.

    • The mixture is cooled in an ice bath, and a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted multiple times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is purified by column chromatography on silica gel.

  • Deprotection (to yield 5-azacytidine):

    • The purified this compound is dissolved in methanol.

    • A catalytic amount of sodium methoxide solution in methanol is added.

    • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield crude 5-azacytidine, which can be further purified by recrystallization.[2]

Synthesis_Workflow Synthesis Workflow for this compound cluster_silylation Silylation cluster_glycosylation Vorbrüggen Glycosylation cluster_deprotection Deprotection (Optional) 5-Azacytosine 5-Azacytosine Silylated_5-Azacytosine Silylated_5-Azacytosine 5-Azacytosine->Silylated_5-Azacytosine HMDS, (NH4)2SO4, Reflux HMDS HMDS Coupling Coupling Reaction Silylated_5-Azacytosine->Coupling Protected_Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Protected_Ribose->Coupling Product This compound Coupling->Product Lewis Acid (e.g., TMSOTf) Deprotection Deprotection Product->Deprotection NaOMe, MeOH 5-Azacytidine 5-Azacytidine Deprotection->5-Azacytidine

Caption: Synthesis of this compound via Vorbrüggen Glycosylation.

Mechanism of Action and Function

This compound functions as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to its active counterpart, 5-azacytidine.

In Vivo Activation

It is anticipated that upon administration, the benzoyl ester groups of this compound are hydrolyzed by esterases, which are abundant in the liver and plasma.[1] This enzymatic cleavage releases the active drug, 5-azacytidine, into the systemic circulation.[1] The greater stability of the benzoyl groups compared to acetyl groups may lead to a more sustained release of the active compound.[1]

Cellular Uptake and Phosphorylation

Once released, 5-azacytidine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate, and subsequently to the diphosphate and triphosphate forms.

Inhibition of DNA Methyltransferase (DNMT)

The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, particularly DNMT1.[3] During DNA replication, 5-azacytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytidine. When DNMTs attempt to methylate this analog, a covalent bond is formed between the enzyme and the 5-azacytidine residue. This covalent complex traps the DNMT enzyme, leading to its degradation via the proteasomal pathway.[4] The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.

Mechanism_of_Action Mechanism of Action of 5-Azacytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound 5-Aza 5-Azacytidine Prodrug->5-Aza Esterase Hydrolysis (in vivo) 5-Aza-TP 5-Azacytidine Triphosphate 5-Aza->5-Aza-TP Phosphorylation DNA_Replication DNA Replication 5-Aza-TP->DNA_Replication DNA_with_Aza DNA with incorporated 5-Aza DNA_Replication->DNA_with_Aza Covalent_Complex Covalent DNMT1-DNA Adduct DNA_with_Aza->Covalent_Complex DNMT1 DNMT1 DNMT1->Covalent_Complex Proteasomal_Degradation Proteasomal Degradation Covalent_Complex->Proteasomal_Degradation DNMT1_Depletion DNMT1 Depletion Proteasomal_Degradation->DNMT1_Depletion DNA_Hypomethylation DNA Hypomethylation DNMT1_Depletion->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p53) DNA_Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Cellular mechanism of action of 5-azacytidine following release from its prodrug.

Downstream Cellular Effects

The resulting hypomethylation of DNA, particularly in the promoter regions of genes, can lead to the re-expression of silenced tumor suppressor genes.[5] For example, 5-azacytidine has been shown to induce the expression of the p53 tumor suppressor gene in cancer cells that have a methylated TP53 promoter.[6][7] The reactivation of such genes can trigger cell cycle arrest, differentiation, and apoptosis, which are the ultimate anti-tumor effects of the drug.[8]

Quantitative Biological Data

Direct quantitative biological data for this compound is not extensively available in the public domain. The following tables summarize key data for its active metabolite, 5-azacytidine, and the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide a basis for understanding its potential activity.

Table 2: In Vitro Activity of 5-Azacytidine and its Analogs

CompoundCell LineAssayEndpointValueReference
5-AzacytidineHL-60 (Human Leukemia)Growth InhibitionGI500.29 µM[9]
5-AzacytidineMOLT-4 (Human Leukemia)MTT AssayIC50 (24h)16.51 µM[10]
5-AzacytidineJurkat (Human Leukemia)MTT AssayIC50 (24h)12.81 µM[10]
5-AzacytidineEC9706 (Esophageal Cancer)Cell Proliferation-Significant inhibition at 50 µM[11]
2',3',5'-triacetyl-5-azacytidine (TAC)L1210 (Mouse Leukemia)Proliferation AssayIC50>100-fold higher than 5-azacytidine (0.2 µM)[12]

Note: The higher IC50 for TAC in vitro is expected as cultured cells may lack sufficient esterase activity to efficiently convert the prodrug to its active form.

Table 3: Pharmacokinetic Parameters of 5-Azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice

CompoundAdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
5-Azacytidine25 mg/kg i.v.~1500~0.1~400-[13]
2',3',5'-triacetyl-5-azacytidine (TAC)38 mg/kg p.o.~150~0.5~200~50[13]

Note: Data for TAC demonstrates the feasibility of oral administration for a prodrug of 5-azacytidine, suggesting a potential advantage for the more stable benzoylated version.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments to evaluate the biological activity of DNMT inhibitors like 5-azacytidine, which would be applicable to studies of this compound following its conversion to the active form.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

Principle: This assay measures the activity of DNMTs by quantifying the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Inhibition is measured by the reduction in this activity in the presence of an inhibitor.

Procedure (ELISA-based): [14]

  • A cytosine-rich DNA substrate is coated onto microplate wells.

  • Nuclear extracts or purified DNMT enzymes are added to the wells along with the methyl group donor, S-adenosylmethionine (SAM), and the test compound (e.g., 5-azacytidine).

  • The plate is incubated to allow for the methylation of the DNA substrate.

  • The wells are washed, and an anti-5-methylcytosine antibody is added, which specifically binds to the methylated DNA.

  • After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity.

DNMT_Assay_Workflow DNMT Activity/Inhibition Assay Workflow Start Start Coat_Plate Coat microplate wells with DNA substrate Start->Coat_Plate Add_Reagents Add DNMT enzyme, SAM, and test compound Coat_Plate->Add_Reagents Incubate_Methylation Incubate for methylation Add_Reagents->Incubate_Methylation Wash1 Wash wells Incubate_Methylation->Wash1 Add_Primary_Ab Add anti-5-methylcytosine antibody Wash1->Add_Primary_Ab Incubate_Ab1 Incubate Add_Primary_Ab->Incubate_Ab1 Wash2 Wash wells Incubate_Ab1->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_Secondary_Ab Incubate_Ab2 Incubate Add_Secondary_Ab->Incubate_Ab2 Wash3 Wash wells Incubate_Ab2->Wash3 Add_Substrate Add colorimetric substrate Wash3->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for an ELISA-based DNA methyltransferase (DNMT) activity/inhibition assay.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure: [10]

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Procedure: [11]

  • Cells are treated with the test compound for a desired time.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V and PI are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Conclusion and Future Directions

This compound represents a promising prodrug of 5-azacytidine with enhanced stability due to its benzoyl protecting groups. Its mechanism of action is predicated on the in vivo release of 5-azacytidine, a potent DNA methyltransferase inhibitor that can reactivate tumor suppressor genes and induce apoptosis in cancer cells. While direct quantitative data for the benzoylated compound is limited, the extensive research on 5-azacytidine provides a strong rationale for its therapeutic potential.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine if its enhanced stability translates to improved bioavailability, a more sustained release of the active drug, and ultimately, enhanced therapeutic efficacy and reduced toxicity compared to 5-azacytidine and its acetylated counterparts. Such studies are crucial for advancing this compound through the drug development pipeline and realizing its potential in the epigenetic therapy of cancer.

References

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative and prodrug of the well-established DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The strategic addition of benzoyl groups to the ribose moiety enhances the compound's stability, addressing the limitations of the parent drug's poor aqueous stability. In vivo, these protective benzoyl groups are anticipated to be cleaved by esterases, releasing the active 5-azacytidine to exert its therapeutic effects. This guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on its role in epigenetic modification. While specific quantitative data for the benzoylated compound is limited in publicly available literature, this document extrapolates its functional aspects from the extensive data on its active metabolite, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC).

Core Structure and Chemical Properties

This compound is characterized by a 5-azacytosine (B16484) base linked to a β-D-ribofuranose ring. The key structural feature is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups.[1] This modification significantly increases the molecule's hydrophobicity and steric bulk, which in turn enhances its resistance to enzymatic degradation and improves its solubility in organic solvents.[1] The benzoyl protecting groups offer greater stability against premature hydrolysis compared to acetyl groups, making the compound more suitable for multi-step synthetic processes and potentially improving its pharmacokinetic profile.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C29H24N4O8[1]
Molecular Weight 556.53 g/mol Pharmaffiliates
IUPAC Name [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate[1]
CAS Number 28998-36-9Pharmaffiliates
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO and DMF[1]

Synthesis and Manufacturing

The primary synthetic route for this compound is the Vorbrüggen glycosylation .[1] This method involves the coupling of a silylated nucleobase with a protected sugar derivative.

Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis

This protocol is a generalized representation based on established Vorbrüggen glycosylation procedures for similar nucleosides.

Materials:

Procedure:

  • Silylation of 5-Azacytosine:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

    • The reaction is monitored until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

    • Excess HMDS is removed under reduced pressure to yield the silylated base as a residue.

  • Glycosylation Reaction:

    • The silylated 5-azacytosine residue is dissolved in anhydrous acetonitrile.

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.

    • The mixture is cooled in an ice bath, and a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted multiple times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is purified by column chromatography on silica (B1680970) gel.

  • Deprotection (to yield 5-azacytidine):

    • The purified this compound is dissolved in methanol.

    • A catalytic amount of sodium methoxide solution in methanol is added.

    • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield crude 5-azacytidine, which can be further purified by recrystallization.[2]

Synthesis_Workflow Synthesis Workflow for this compound cluster_silylation Silylation cluster_glycosylation Vorbrüggen Glycosylation cluster_deprotection Deprotection (Optional) 5-Azacytosine 5-Azacytosine Silylated_5-Azacytosine Silylated_5-Azacytosine 5-Azacytosine->Silylated_5-Azacytosine HMDS, (NH4)2SO4, Reflux HMDS HMDS Coupling Coupling Reaction Silylated_5-Azacytosine->Coupling Protected_Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Protected_Ribose->Coupling Product This compound Coupling->Product Lewis Acid (e.g., TMSOTf) Deprotection Deprotection Product->Deprotection NaOMe, MeOH 5-Azacytidine 5-Azacytidine Deprotection->5-Azacytidine

Caption: Synthesis of this compound via Vorbrüggen Glycosylation.

Mechanism of Action and Function

This compound functions as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to its active counterpart, 5-azacytidine.

In Vivo Activation

It is anticipated that upon administration, the benzoyl ester groups of this compound are hydrolyzed by esterases, which are abundant in the liver and plasma.[1] This enzymatic cleavage releases the active drug, 5-azacytidine, into the systemic circulation.[1] The greater stability of the benzoyl groups compared to acetyl groups may lead to a more sustained release of the active compound.[1]

Cellular Uptake and Phosphorylation

Once released, 5-azacytidine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate, and subsequently to the diphosphate (B83284) and triphosphate forms.

Inhibition of DNA Methyltransferase (DNMT)

The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, particularly DNMT1.[3] During DNA replication, 5-azacytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytidine. When DNMTs attempt to methylate this analog, a covalent bond is formed between the enzyme and the 5-azacytidine residue. This covalent complex traps the DNMT enzyme, leading to its degradation via the proteasomal pathway.[4] The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.

Mechanism_of_Action Mechanism of Action of 5-Azacytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound 5-Aza 5-Azacytidine Prodrug->5-Aza Esterase Hydrolysis (in vivo) 5-Aza-TP 5-Azacytidine Triphosphate 5-Aza->5-Aza-TP Phosphorylation DNA_Replication DNA Replication 5-Aza-TP->DNA_Replication DNA_with_Aza DNA with incorporated 5-Aza DNA_Replication->DNA_with_Aza Covalent_Complex Covalent DNMT1-DNA Adduct DNA_with_Aza->Covalent_Complex DNMT1 DNMT1 DNMT1->Covalent_Complex Proteasomal_Degradation Proteasomal Degradation Covalent_Complex->Proteasomal_Degradation DNMT1_Depletion DNMT1 Depletion Proteasomal_Degradation->DNMT1_Depletion DNA_Hypomethylation DNA Hypomethylation DNMT1_Depletion->DNA_Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p53) DNA_Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Cellular mechanism of action of 5-azacytidine following release from its prodrug.

Downstream Cellular Effects

The resulting hypomethylation of DNA, particularly in the promoter regions of genes, can lead to the re-expression of silenced tumor suppressor genes.[5] For example, 5-azacytidine has been shown to induce the expression of the p53 tumor suppressor gene in cancer cells that have a methylated TP53 promoter.[6][7] The reactivation of such genes can trigger cell cycle arrest, differentiation, and apoptosis, which are the ultimate anti-tumor effects of the drug.[8]

Quantitative Biological Data

Direct quantitative biological data for this compound is not extensively available in the public domain. The following tables summarize key data for its active metabolite, 5-azacytidine, and the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide a basis for understanding its potential activity.

Table 2: In Vitro Activity of 5-Azacytidine and its Analogs

CompoundCell LineAssayEndpointValueReference
5-AzacytidineHL-60 (Human Leukemia)Growth InhibitionGI500.29 µM[9]
5-AzacytidineMOLT-4 (Human Leukemia)MTT AssayIC50 (24h)16.51 µM[10]
5-AzacytidineJurkat (Human Leukemia)MTT AssayIC50 (24h)12.81 µM[10]
5-AzacytidineEC9706 (Esophageal Cancer)Cell Proliferation-Significant inhibition at 50 µM[11]
2',3',5'-triacetyl-5-azacytidine (TAC)L1210 (Mouse Leukemia)Proliferation AssayIC50>100-fold higher than 5-azacytidine (0.2 µM)[12]

Note: The higher IC50 for TAC in vitro is expected as cultured cells may lack sufficient esterase activity to efficiently convert the prodrug to its active form.

Table 3: Pharmacokinetic Parameters of 5-Azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice

CompoundAdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
5-Azacytidine25 mg/kg i.v.~1500~0.1~400-[13]
2',3',5'-triacetyl-5-azacytidine (TAC)38 mg/kg p.o.~150~0.5~200~50[13]

Note: Data for TAC demonstrates the feasibility of oral administration for a prodrug of 5-azacytidine, suggesting a potential advantage for the more stable benzoylated version.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments to evaluate the biological activity of DNMT inhibitors like 5-azacytidine, which would be applicable to studies of this compound following its conversion to the active form.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

Principle: This assay measures the activity of DNMTs by quantifying the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Inhibition is measured by the reduction in this activity in the presence of an inhibitor.

Procedure (ELISA-based): [14]

  • A cytosine-rich DNA substrate is coated onto microplate wells.

  • Nuclear extracts or purified DNMT enzymes are added to the wells along with the methyl group donor, S-adenosylmethionine (SAM), and the test compound (e.g., 5-azacytidine).

  • The plate is incubated to allow for the methylation of the DNA substrate.

  • The wells are washed, and an anti-5-methylcytosine antibody is added, which specifically binds to the methylated DNA.

  • After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity.

DNMT_Assay_Workflow DNMT Activity/Inhibition Assay Workflow Start Start Coat_Plate Coat microplate wells with DNA substrate Start->Coat_Plate Add_Reagents Add DNMT enzyme, SAM, and test compound Coat_Plate->Add_Reagents Incubate_Methylation Incubate for methylation Add_Reagents->Incubate_Methylation Wash1 Wash wells Incubate_Methylation->Wash1 Add_Primary_Ab Add anti-5-methylcytosine antibody Wash1->Add_Primary_Ab Incubate_Ab1 Incubate Add_Primary_Ab->Incubate_Ab1 Wash2 Wash wells Incubate_Ab1->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_Secondary_Ab Incubate_Ab2 Incubate Add_Secondary_Ab->Incubate_Ab2 Wash3 Wash wells Incubate_Ab2->Wash3 Add_Substrate Add colorimetric substrate Wash3->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for an ELISA-based DNA methyltransferase (DNMT) activity/inhibition assay.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Procedure: [10]

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Procedure: [11]

  • Cells are treated with the test compound for a desired time.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescently labeled Annexin V and PI are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Conclusion and Future Directions

This compound represents a promising prodrug of 5-azacytidine with enhanced stability due to its benzoyl protecting groups. Its mechanism of action is predicated on the in vivo release of 5-azacytidine, a potent DNA methyltransferase inhibitor that can reactivate tumor suppressor genes and induce apoptosis in cancer cells. While direct quantitative data for the benzoylated compound is limited, the extensive research on 5-azacytidine provides a strong rationale for its therapeutic potential.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine if its enhanced stability translates to improved bioavailability, a more sustained release of the active drug, and ultimately, enhanced therapeutic efficacy and reduced toxicity compared to 5-azacytidine and its acetylated counterparts. Such studies are crucial for advancing this compound through the drug development pipeline and realizing its potential in the epigenetic therapy of cancer.

References

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine. It serves as a prodrug, designed to enhance the stability and bioavailability of the parent compound, 5-azacytidine, a potent inhibitor of DNA methyltransferase (DNMT) with established anti-neoplastic activity.[1] The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety increase the lipophilicity and protect the molecule from premature degradation, offering potential advantages in drug delivery and formulation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the known biological effects and signaling pathways associated with this compound and its active metabolite.

Physical and Chemical Properties

This compound is a cytidine analog characterized by the presence of three benzoyl groups attached to the ribose sugar. These modifications significantly influence its physical and chemical characteristics, particularly its stability and solubility. The benzoyl groups provide greater resistance to premature hydrolysis compared to acetylated analogs.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C29H24N4O8[2]
Molecular Weight 556.5 g/mol [2]
Appearance White to off-white solid (predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and DMF.[2]
Stability More resistant to premature hydrolysis than acetylated analogs.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction. This involves the coupling of a silylated 5-azacytosine with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. A detailed one-pot synthesis protocol for the subsequent conversion to azacitidine, which proceeds via the formation of this compound, is described in US Patent 8,212,021 B2. While the patent focuses on the final product, the initial steps outline the formation of the title compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_silylation Silylation of 5-Azacytosine cluster_coupling Vorbrüggen Glycosylation cluster_deprotection Deprotection (to 5-Azacytidine) A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C D Silylated 5-Azacytosine G This compound D->G E 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose E->G F TfOH (catalyst) in MeCN F->G Heat (55 °C) H This compound J 5-Azacytidine H->J I NaOMe in MeOH I->J

Caption: Synthesis workflow for this compound and its deprotection.

Detailed Protocol (adapted from US Patent 8,212,021 B2 for the formation of the intermediate): [3]

  • Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux. The progress of the reaction is monitored until a clear solution is obtained, indicating the formation of silylated 5-azacytosine. Excess HMDS is then removed under vacuum.

  • Coupling Reaction (Vorbrüggen Glycosylation):

    • A mixture of the silylated 5-azacytosine (e.g., 2-[(trimethylsilyl)amino]-4-[(trimethylsilyl)oxy]-s-triazine, 4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) is prepared in anhydrous acetonitrile (34.6 Kg).

    • Trifluoromethanesulfonic acid (TfOH, 600 g) is added as a catalyst.

    • The reaction mixture is heated at 55 °C for 12.5 hours. This step results in the formation of this compound in the reaction mixture.

  • Work-up and Isolation (Hypothetical, as the patent proceeds to deprotection):

    • The reaction mixture would be cooled and the solvent evaporated.

    • The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution and brine.

    • The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification of the crude this compound could be achieved by column chromatography on silica gel.

  • Deprotection to 5-Azacytidine: The benzoyl groups can be removed by treatment with a solution of sodium methoxide in methanol.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its in vivo conversion to the active metabolite, 5-azacytidine. 5-Azacytidine is a well-characterized inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.

Mechanism of Action
  • Cellular Uptake and Activation: this compound, being more lipophilic, is expected to have enhanced cell permeability compared to 5-azacytidine. Once inside the cell, it is believed to be hydrolyzed by cellular esterases to release 5-azacytidine.

  • Inhibition of DNA Methyltransferase: 5-Azacytidine is a pyrimidine analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent global DNA hypomethylation.

  • Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering downstream cellular responses such as cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway of 5-Azacytidine Action

DNMT_Inhibition_Pathway Prodrug This compound Azacitidine 5-Azacytidine Prodrug->Azacitidine Esterase Hydrolysis DNA_Incorp Incorporation into DNA Azacitidine->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Reactivation->Cellular_Effects

Caption: Mechanism of action of 5-azacytidine following administration of its prodrug.

Direct Biological Effects

Currently, there is a lack of published data on the direct biological effects of this compound itself, independent of its conversion to 5-azacytidine. The primary focus of research has been on its role as a more stable delivery form of the active drug.

Conclusion

This compound represents a promising prodrug strategy to improve the therapeutic index of 5-azacytidine. Its enhanced stability and lipophilicity are key chemical features that may translate to improved pharmacokinetic properties. The primary mechanism of action is through its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferase, leading to epigenetic modifications and anti-cancer effects. Further research is warranted to fully elucidate the specific physical properties of this compound, optimize its synthesis and purification for research and potential clinical applications, and to investigate any direct biological activities it may possess. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of epigenetic modulators.

References

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It serves as a prodrug, designed to enhance the stability and bioavailability of the parent compound, 5-azacytidine, a potent inhibitor of DNA methyltransferase (DNMT) with established anti-neoplastic activity.[1] The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety increase the lipophilicity and protect the molecule from premature degradation, offering potential advantages in drug delivery and formulation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the known biological effects and signaling pathways associated with this compound and its active metabolite.

Physical and Chemical Properties

This compound is a cytidine (B196190) analog characterized by the presence of three benzoyl groups attached to the ribose sugar. These modifications significantly influence its physical and chemical characteristics, particularly its stability and solubility. The benzoyl groups provide greater resistance to premature hydrolysis compared to acetylated analogs.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C29H24N4O8[2]
Molecular Weight 556.5 g/mol [2]
Appearance White to off-white solid (predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and DMF.[2]
Stability More resistant to premature hydrolysis than acetylated analogs.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction. This involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. A detailed one-pot synthesis protocol for the subsequent conversion to azacitidine, which proceeds via the formation of this compound, is described in US Patent 8,212,021 B2. While the patent focuses on the final product, the initial steps outline the formation of the title compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_silylation Silylation of 5-Azacytosine cluster_coupling Vorbrüggen Glycosylation cluster_deprotection Deprotection (to 5-Azacytidine) A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C D Silylated 5-Azacytosine G This compound D->G E 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose E->G F TfOH (catalyst) in MeCN F->G Heat (55 °C) H This compound J 5-Azacytidine H->J I NaOMe in MeOH I->J

Caption: Synthesis workflow for this compound and its deprotection.

Detailed Protocol (adapted from US Patent 8,212,021 B2 for the formation of the intermediate): [3]

  • Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux. The progress of the reaction is monitored until a clear solution is obtained, indicating the formation of silylated 5-azacytosine. Excess HMDS is then removed under vacuum.

  • Coupling Reaction (Vorbrüggen Glycosylation):

    • A mixture of the silylated 5-azacytosine (e.g., 2-[(trimethylsilyl)amino]-4-[(trimethylsilyl)oxy]-s-triazine, 4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) is prepared in anhydrous acetonitrile (B52724) (34.6 Kg).

    • Trifluoromethanesulfonic acid (TfOH, 600 g) is added as a catalyst.

    • The reaction mixture is heated at 55 °C for 12.5 hours. This step results in the formation of this compound in the reaction mixture.

  • Work-up and Isolation (Hypothetical, as the patent proceeds to deprotection):

    • The reaction mixture would be cooled and the solvent evaporated.

    • The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution and brine.

    • The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification of the crude this compound could be achieved by column chromatography on silica (B1680970) gel.

  • Deprotection to 5-Azacytidine: The benzoyl groups can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its in vivo conversion to the active metabolite, 5-azacytidine. 5-Azacytidine is a well-characterized inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.

Mechanism of Action
  • Cellular Uptake and Activation: this compound, being more lipophilic, is expected to have enhanced cell permeability compared to 5-azacytidine. Once inside the cell, it is believed to be hydrolyzed by cellular esterases to release 5-azacytidine.

  • Inhibition of DNA Methyltransferase: 5-Azacytidine is a pyrimidine (B1678525) analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent global DNA hypomethylation.

  • Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering downstream cellular responses such as cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway of 5-Azacytidine Action

DNMT_Inhibition_Pathway Prodrug This compound Azacitidine 5-Azacytidine Prodrug->Azacitidine Esterase Hydrolysis DNA_Incorp Incorporation into DNA Azacitidine->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Reactivation->Cellular_Effects

Caption: Mechanism of action of 5-azacytidine following administration of its prodrug.

Direct Biological Effects

Currently, there is a lack of published data on the direct biological effects of this compound itself, independent of its conversion to 5-azacytidine. The primary focus of research has been on its role as a more stable delivery form of the active drug.

Conclusion

This compound represents a promising prodrug strategy to improve the therapeutic index of 5-azacytidine. Its enhanced stability and lipophilicity are key chemical features that may translate to improved pharmacokinetic properties. The primary mechanism of action is through its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferase, leading to epigenetic modifications and anti-cancer effects. Further research is warranted to fully elucidate the specific physical properties of this compound, optimize its synthesis and purification for research and potential clinical applications, and to investigate any direct biological activities it may possess. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of epigenetic modulators.

References

A Technical Guide to the Vorbrüggen Glycosylation Synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key intermediate in the production of the epigenetic drug 5-azacytidine. The core of this synthesis lies in the Vorbrüggen glycosylation, a powerful method for the formation of N-glycosidic bonds. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and the biological mechanism of action of the active compound.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its synthesis often proceeds through a protected intermediate, this compound, which is subsequently deprotected to yield the active pharmaceutical ingredient. The benzoyl protecting groups offer stability during the synthesis and can be removed under mild conditions.[3] The key step in this synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[4]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Silylation of 5-azacytosine: The initial step involves the silylation of 5-azacytosine to increase its nucleophilicity and solubility in organic solvents. This is typically achieved using a silylating agent like hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.[5]

  • Vorbrüggen Glycosylation: The silylated 5-azacytosine is then coupled with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5] This reaction forms the crucial N-glycosidic bond.

  • Deprotection: The final step involves the removal of the benzoyl protecting groups from the ribose moiety to yield 5-azacytidine. This is typically accomplished by transesterification using a base such as sodium methoxide in methanol or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]

Experimental Protocols

Silylation of 5-Azacytosine

Objective: To prepare silylated 5-azacytosine for the subsequent glycosylation reaction.

Procedure:

  • A mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated to reflux.[5]

  • The reaction is monitored until a complete solution is formed, indicating the formation of the silylated derivative.[5]

  • The excess HMDS is removed under reduced pressure to yield the crude silylated 5-azacytosine, which is used directly in the next step without further purification.[5]

ParameterValue/ConditionReference
Silylating AgentHexamethyldisilazane (HMDS)[5]
CatalystAmmonium Sulfate[5]
TemperatureReflux[5]
Reaction Time2-6 hours[8]
Vorbrüggen Glycosylation

Objective: To couple silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Procedure:

  • The crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.[4][8]

  • The solution is cooled to 0°C in an ice bath.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.[8]

  • The reaction mixture is stirred at room temperature for several hours.[8]

  • The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.[8]

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure.[8]

  • The crude this compound can be purified by recrystallization.

ParameterValue/ConditionReference
Glycosyl Donor1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[4]
Lewis Acid CatalystTrimethylsilyl trifluoromethanesulfonate (TMSOTf)[8]
SolventAcetonitrile or Dichloromethane[4][8]
Temperature0°C to Room Temperature[8]
Reaction Time3-20 hours[5][8]
Yield~85% (for the acetylated analogue)[8]
Deprotection of this compound

Objective: To remove the benzoyl protecting groups to obtain 5-azacytidine.

Procedure:

  • This compound is dissolved in methanol.

  • A catalytic amount of sodium methoxide in methanol is added to the solution.[4]

  • The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is neutralized, and the solvent is removed under reduced pressure.

  • The crude 5-azacytidine is purified by recrystallization from a solvent mixture such as dimethyl sulfoxide (DMSO) and methanol.[4]

ParameterValue/ConditionReference
Deprotecting AgentSodium methoxide in methanol[4]
SolventMethanol[4]
TemperatureRoom Temperature[4]
PurificationRecrystallization from DMSO/Methanol[4]

Data Presentation

Quantitative Data Summary
StepReagents & SolventsTemperature (°C)Time (h)Yield (%)
Silylation 5-azacytosine, HMDS, (NH₄)₂SO₄Reflux2-6High (used in situ)
Glycosylation Silylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, Acetonitrile/Dichloromethane0 to RT3-20~85 (acetyl analogue)
Deprotection This compound, NaOMe, MethanolRTVariesHigh
Characterization Data
  • ¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons from the benzoyl groups, the anomeric proton of the ribose ring, and other ribose protons. For the acetylated analogue, characteristic peaks are observed at δ 8.18 (s, 1H), 7.69 (s, 1H), 6.33 (s, 1H), 5.82 (d, 1H), 5.54 (t, 1H), 5.41 (t, 1H), 4.30–4.41 (m, 3H), and acetyl protons around 2.1 ppm.[8][9]

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals would include carbons of the triazine ring, the ribose sugar, and the benzoyl groups. For the acetylated analogue, peaks are observed at δ 170.3, 169.6, 169.5, 166.0, 156.0, 153.1, 89.7, 79.9, 73.7, 69.9, 62.8, and acetyl carbons around 20 ppm.[8][9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₉H₂₄N₄O₈, MW: 556.53 g/mol ).[3]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Vorbrüggen Glycosylation cluster_deprotection Step 3: Deprotection A 5-Azacytosine B Silylated 5-Azacytosine A->B HMDS, (NH4)2SO4 Reflux D This compound B->D C 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose C->D TMSOTf Acetonitrile/Dichloromethane 0°C to RT E 5-Azacytidine D->E NaOMe Methanol RT DNMT_Inhibition cluster_cellular_uptake Cellular Processes cluster_inhibition Enzymatic Inhibition cluster_downstream_effects Biological Consequences A 5-Azacytidine B Incorporation into DNA A->B Phosphorylation & DNA Replication D Covalent Adduct Formation (DNMT Trapping) B->D C DNA Methyltransferase (DNMT) C->D E DNMT Depletion D->E F DNA Hypomethylation E->F G Re-expression of Tumor Suppressor Genes F->G H Apoptosis / Cell Cycle Arrest G->H

References

A Technical Guide to the Vorbrüggen Glycosylation Synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key intermediate in the production of the epigenetic drug 5-azacytidine (B1684299). The core of this synthesis lies in the Vorbrüggen glycosylation, a powerful method for the formation of N-glycosidic bonds. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and the biological mechanism of action of the active compound.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its synthesis often proceeds through a protected intermediate, this compound, which is subsequently deprotected to yield the active pharmaceutical ingredient. The benzoyl protecting groups offer stability during the synthesis and can be removed under mild conditions.[3] The key step in this synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[4]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its nucleophilicity and solubility in organic solvents. This is typically achieved using a silylating agent like hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663).[5]

  • Vorbrüggen Glycosylation: The silylated 5-azacytosine is then coupled with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] This reaction forms the crucial N-glycosidic bond.

  • Deprotection: The final step involves the removal of the benzoyl protecting groups from the ribose moiety to yield 5-azacytidine. This is typically accomplished by transesterification using a base such as sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]

Experimental Protocols

Silylation of 5-Azacytosine

Objective: To prepare silylated 5-azacytosine for the subsequent glycosylation reaction.

Procedure:

  • A mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated to reflux.[5]

  • The reaction is monitored until a complete solution is formed, indicating the formation of the silylated derivative.[5]

  • The excess HMDS is removed under reduced pressure to yield the crude silylated 5-azacytosine, which is used directly in the next step without further purification.[5]

ParameterValue/ConditionReference
Silylating AgentHexamethyldisilazane (HMDS)[5]
CatalystAmmonium Sulfate[5]
TemperatureReflux[5]
Reaction Time2-6 hours[8]
Vorbrüggen Glycosylation

Objective: To couple silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Procedure:

  • The crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in an anhydrous aprotic solvent such as acetonitrile (B52724) or dichloromethane.[4][8]

  • The solution is cooled to 0°C in an ice bath.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.[8]

  • The reaction mixture is stirred at room temperature for several hours.[8]

  • The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.[8]

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure.[8]

  • The crude this compound can be purified by recrystallization.

ParameterValue/ConditionReference
Glycosyl Donor1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[4]
Lewis Acid CatalystTrimethylsilyl trifluoromethanesulfonate (TMSOTf)[8]
SolventAcetonitrile or Dichloromethane[4][8]
Temperature0°C to Room Temperature[8]
Reaction Time3-20 hours[5][8]
Yield~85% (for the acetylated analogue)[8]
Deprotection of this compound

Objective: To remove the benzoyl protecting groups to obtain 5-azacytidine.

Procedure:

  • This compound is dissolved in methanol.

  • A catalytic amount of sodium methoxide in methanol is added to the solution.[4]

  • The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is neutralized, and the solvent is removed under reduced pressure.

  • The crude 5-azacytidine is purified by recrystallization from a solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[4]

ParameterValue/ConditionReference
Deprotecting AgentSodium methoxide in methanol[4]
SolventMethanol[4]
TemperatureRoom Temperature[4]
PurificationRecrystallization from DMSO/Methanol[4]

Data Presentation

Quantitative Data Summary
StepReagents & SolventsTemperature (°C)Time (h)Yield (%)
Silylation 5-azacytosine, HMDS, (NH₄)₂SO₄Reflux2-6High (used in situ)
Glycosylation Silylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, Acetonitrile/Dichloromethane0 to RT3-20~85 (acetyl analogue)
Deprotection This compound, NaOMe, MethanolRTVariesHigh
Characterization Data
  • ¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons from the benzoyl groups, the anomeric proton of the ribose ring, and other ribose protons. For the acetylated analogue, characteristic peaks are observed at δ 8.18 (s, 1H), 7.69 (s, 1H), 6.33 (s, 1H), 5.82 (d, 1H), 5.54 (t, 1H), 5.41 (t, 1H), 4.30–4.41 (m, 3H), and acetyl protons around 2.1 ppm.[8][9]

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals would include carbons of the triazine ring, the ribose sugar, and the benzoyl groups. For the acetylated analogue, peaks are observed at δ 170.3, 169.6, 169.5, 166.0, 156.0, 153.1, 89.7, 79.9, 73.7, 69.9, 62.8, and acetyl carbons around 20 ppm.[8][9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₉H₂₄N₄O₈, MW: 556.53 g/mol ).[3]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Vorbrüggen Glycosylation cluster_deprotection Step 3: Deprotection A 5-Azacytosine B Silylated 5-Azacytosine A->B HMDS, (NH4)2SO4 Reflux D This compound B->D C 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose C->D TMSOTf Acetonitrile/Dichloromethane 0°C to RT E 5-Azacytidine D->E NaOMe Methanol RT DNMT_Inhibition cluster_cellular_uptake Cellular Processes cluster_inhibition Enzymatic Inhibition cluster_downstream_effects Biological Consequences A 5-Azacytidine B Incorporation into DNA A->B Phosphorylation & DNA Replication D Covalent Adduct Formation (DNMT Trapping) B->D C DNA Methyltransferase (DNMT) C->D E DNMT Depletion D->E F DNA Hypomethylation E->F G Re-expression of Tumor Suppressor Genes F->G H Apoptosis / Cell Cycle Arrest G->H

References

The Guardian Molecules: How Benzoyl Protecting Groups Enhance the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine, a potent DNA methyltransferase (DNMT) inhibitor, holds significant promise in epigenetic therapy. However, its clinical utility is hampered by inherent instability in aqueous solutions, leading to rapid degradation and a short biological half-life. To overcome this limitation, prodrug strategies involving the use of protecting groups have been employed. This technical guide delves into the crucial role of benzoyl protecting groups in enhancing the stability of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. We will explore the chemical rationale behind this enhanced stability, present available physicochemical and stability data, and provide detailed experimental protocols for its synthesis and analysis. Furthermore, we will visualize the intricate signaling pathways influenced by 5-azacytidine, offering a comprehensive resource for researchers in the field of drug development and epigenetic modification.

Introduction: The Challenge of 5-Azacytidine's Instability

5-Azacytidine is a nucleoside analog of cytidine that exerts its therapeutic effects by incorporating into DNA and RNA.[1] Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2] By inhibiting DNMTs, 5-azacytidine leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making it a valuable agent in the treatment of myelodysplastic syndromes and certain types of leukemia.[3]

Despite its efficacy, 5-azacytidine is notoriously unstable in aqueous environments. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, a process that is dependent on both pH and temperature.[4] This degradation leads to a loss of biological activity and complicates its clinical administration.[5] To address this stability issue, researchers have turned to prodrug formulations, with this compound emerging as a promising candidate.

The Role of Benzoyl Protecting Groups

The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in 5-azacytidine are key sites for modification. By attaching benzoyl groups to these positions, the molecule is transformed into a more stable, lipophilic prodrug.

The enhanced stability of this compound can be attributed to several factors:

  • Steric Hindrance: The bulky benzoyl groups sterically hinder the approach of water molecules to the labile triazine ring, thereby slowing down the rate of hydrolysis.

  • Increased Lipophilicity: The addition of three benzoyl groups significantly increases the lipophilicity of the molecule. This modification not only improves its solubility in organic solvents, which is advantageous during synthesis and formulation, but also alters its interaction with the aqueous environment, contributing to its stability.[1]

  • Resistance to Premature Hydrolysis: Compared to other protecting groups like acetyls, benzoyl groups exhibit greater resistance to premature hydrolysis under various conditions. This makes them particularly suitable for multi-step synthetic processes and for ensuring the prodrug remains intact until it reaches its intended site of action.[1]

Once administered, it is anticipated that the benzoyl groups are cleaved by esterases, primarily in the liver, to release the active 5-azacytidine.[1] This targeted release mechanism ensures that the unstable active drug is generated closer to its site of action, maximizing its therapeutic potential.

Data Presentation: Physicochemical and Stability Properties

While direct, quantitative, comparative stability data for this compound is not extensively available in the public domain, we can compile the known physicochemical properties of the parent drug, its acetylated analog, and the benzoylated prodrug to infer the impact of these modifications.

Property5-Azacytidine2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)This compound
Molecular Formula C₈H₁₂N₄O₅C₁₄H₁₈N₄O₈C₂₉H₂₄N₄O₈
Molecular Weight 244.20 g/mol 370.31 g/mol [6]556.5 g/mol [1]
LogP (Computed) -2.2-0.7[6]Data not available
Solubility Soluble in water (5-10 mg/mL at 21°C)[7]Higher solubility across a wide pH range compared to 5-azacytidineImproved solubility in organic solvents[1]
Stability in Aqueous Solution Highly unstable, rapid degradation[8]Increased stability compared to 5-azacytidine[5]Greater resistance to premature hydrolysis compared to acetylated prodrugs[1]

Note: The LogP value for this compound is expected to be significantly higher than that of 5-Azacytidine and TAC, reflecting its increased lipophilicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of this compound.

Synthesis of this compound via Vorbrüggen Glycosylation

This synthesis involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.[1][9]

Materials:

  • 5-Azacytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Silylation of 5-Azacytosine:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until the 5-azacytosine has completely dissolved.

    • Remove the excess HMDS by distillation under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Glycosylation Reaction:

    • Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Deprotection of Benzoyl Groups

The benzoyl protecting groups can be removed under basic conditions to yield the active 5-azacytidine.[1][10]

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the purified this compound in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • The crude 5-azacytidine can be purified by recrystallization from a solvent system such as DMSO and methanol.[1]

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the degradation of 5-azacytidine and its prodrugs over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer, pH 4-5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and 5-azacytidine in a suitable solvent (e.g., methanol or acetonitrile).

    • For stability testing, dilute the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.

Visualization of Pathways and Workflows

Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from the administration of the benzoylated prodrug to its ultimate effect on gene expression.

G cluster_0 Cellular Environment cluster_1 Intracellular Pathway cluster_2 Mechanism of DNMT Inhibition Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Esterases (e.g., in Liver) Prodrug->Esterases Hydrolysis ActiveDrug 5-Azacytidine Phosphorylation1 Phosphorylation (Uridine-Cytidine Kinase) ActiveDrug->Phosphorylation1 Esterases->ActiveDrug Phosphorylation2 Further Phosphorylation Phosphorylation1->Phosphorylation2 Incorporation Incorporation into DNA/RNA Phosphorylation2->Incorporation DNMT1 DNMT1 Incorporation->DNMT1 Trapping CovalentAdduct Covalent Adduct Formation DNMT1->CovalentAdduct Degradation Proteasomal Degradation CovalentAdduct->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation GeneReactivation Tumor Suppressor Gene Re-expression Hypomethylation->GeneReactivation G Aza_in_DNA 5-Azacytidine Incorporated into DNA DNMT1_Binding DNMT1 Binds to Hemimethylated DNA containing 5-Aza-dCTP Aza_in_DNA->DNMT1_Binding Covalent_Complex Irreversible Covalent DNMT1-DNA Adduct DNMT1_Binding->Covalent_Complex Ubiquitination Ubiquitin Ligase Recruitment Covalent_Complex->Ubiquitination Polyubiquitination Polyubiquitination of DNMT1 Ubiquitination->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation DNMT1 Degradation Proteasome->Degradation

References

The Guardian Molecules: How Benzoyl Protecting Groups Enhance the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299), a potent DNA methyltransferase (DNMT) inhibitor, holds significant promise in epigenetic therapy. However, its clinical utility is hampered by inherent instability in aqueous solutions, leading to rapid degradation and a short biological half-life. To overcome this limitation, prodrug strategies involving the use of protecting groups have been employed. This technical guide delves into the crucial role of benzoyl protecting groups in enhancing the stability of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. We will explore the chemical rationale behind this enhanced stability, present available physicochemical and stability data, and provide detailed experimental protocols for its synthesis and analysis. Furthermore, we will visualize the intricate signaling pathways influenced by 5-azacytidine, offering a comprehensive resource for researchers in the field of drug development and epigenetic modification.

Introduction: The Challenge of 5-Azacytidine's Instability

5-Azacytidine is a nucleoside analog of cytidine (B196190) that exerts its therapeutic effects by incorporating into DNA and RNA.[1] Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2] By inhibiting DNMTs, 5-azacytidine leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making it a valuable agent in the treatment of myelodysplastic syndromes and certain types of leukemia.[3]

Despite its efficacy, 5-azacytidine is notoriously unstable in aqueous environments. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, a process that is dependent on both pH and temperature.[4] This degradation leads to a loss of biological activity and complicates its clinical administration.[5] To address this stability issue, researchers have turned to prodrug formulations, with this compound emerging as a promising candidate.

The Role of Benzoyl Protecting Groups

The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in 5-azacytidine are key sites for modification. By attaching benzoyl groups to these positions, the molecule is transformed into a more stable, lipophilic prodrug.

The enhanced stability of this compound can be attributed to several factors:

  • Steric Hindrance: The bulky benzoyl groups sterically hinder the approach of water molecules to the labile triazine ring, thereby slowing down the rate of hydrolysis.

  • Increased Lipophilicity: The addition of three benzoyl groups significantly increases the lipophilicity of the molecule. This modification not only improves its solubility in organic solvents, which is advantageous during synthesis and formulation, but also alters its interaction with the aqueous environment, contributing to its stability.[1]

  • Resistance to Premature Hydrolysis: Compared to other protecting groups like acetyls, benzoyl groups exhibit greater resistance to premature hydrolysis under various conditions. This makes them particularly suitable for multi-step synthetic processes and for ensuring the prodrug remains intact until it reaches its intended site of action.[1]

Once administered, it is anticipated that the benzoyl groups are cleaved by esterases, primarily in the liver, to release the active 5-azacytidine.[1] This targeted release mechanism ensures that the unstable active drug is generated closer to its site of action, maximizing its therapeutic potential.

Data Presentation: Physicochemical and Stability Properties

While direct, quantitative, comparative stability data for this compound is not extensively available in the public domain, we can compile the known physicochemical properties of the parent drug, its acetylated analog, and the benzoylated prodrug to infer the impact of these modifications.

Property5-Azacytidine2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)This compound
Molecular Formula C₈H₁₂N₄O₅C₁₄H₁₈N₄O₈C₂₉H₂₄N₄O₈
Molecular Weight 244.20 g/mol 370.31 g/mol [6]556.5 g/mol [1]
LogP (Computed) -2.2-0.7[6]Data not available
Solubility Soluble in water (5-10 mg/mL at 21°C)[7]Higher solubility across a wide pH range compared to 5-azacytidineImproved solubility in organic solvents[1]
Stability in Aqueous Solution Highly unstable, rapid degradation[8]Increased stability compared to 5-azacytidine[5]Greater resistance to premature hydrolysis compared to acetylated prodrugs[1]

Note: The LogP value for this compound is expected to be significantly higher than that of 5-Azacytidine and TAC, reflecting its increased lipophilicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of this compound.

Synthesis of this compound via Vorbrüggen Glycosylation

This synthesis involves two main stages: the silylation of 5-azacytosine (B16484) and the subsequent coupling with a protected ribofuranose derivative.[1][9]

Materials:

Procedure:

  • Silylation of 5-Azacytosine:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until the 5-azacytosine has completely dissolved.

    • Remove the excess HMDS by distillation under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Glycosylation Reaction:

    • Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Deprotection of Benzoyl Groups

The benzoyl protecting groups can be removed under basic conditions to yield the active 5-azacytidine.[1][10]

Materials:

Procedure:

  • Dissolve the purified this compound in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • The crude 5-azacytidine can be purified by recrystallization from a solvent system such as DMSO and methanol.[1]

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the degradation of 5-azacytidine and its prodrugs over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer, pH 4-5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and 5-azacytidine in a suitable solvent (e.g., methanol or acetonitrile).

    • For stability testing, dilute the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.

Visualization of Pathways and Workflows

Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from the administration of the benzoylated prodrug to its ultimate effect on gene expression.

G cluster_0 Cellular Environment cluster_1 Intracellular Pathway cluster_2 Mechanism of DNMT Inhibition Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Esterases (e.g., in Liver) Prodrug->Esterases Hydrolysis ActiveDrug 5-Azacytidine Phosphorylation1 Phosphorylation (Uridine-Cytidine Kinase) ActiveDrug->Phosphorylation1 Esterases->ActiveDrug Phosphorylation2 Further Phosphorylation Phosphorylation1->Phosphorylation2 Incorporation Incorporation into DNA/RNA Phosphorylation2->Incorporation DNMT1 DNMT1 Incorporation->DNMT1 Trapping CovalentAdduct Covalent Adduct Formation DNMT1->CovalentAdduct Degradation Proteasomal Degradation CovalentAdduct->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation GeneReactivation Tumor Suppressor Gene Re-expression Hypomethylation->GeneReactivation G Aza_in_DNA 5-Azacytidine Incorporated into DNA DNMT1_Binding DNMT1 Binds to Hemimethylated DNA containing 5-Aza-dCTP Aza_in_DNA->DNMT1_Binding Covalent_Complex Irreversible Covalent DNMT1-DNA Adduct DNMT1_Binding->Covalent_Complex Ubiquitination Ubiquitin Ligase Recruitment Covalent_Complex->Ubiquitination Polyubiquitination Polyubiquitination of DNMT1 Ubiquitination->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation DNMT1 Degradation Proteasome->Degradation

References

An In-depth Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for Inhibiting DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for DNA Methylation Inhibition

Notice to the Reader:

Extensive research has revealed a significant scarcity of publicly available biological data regarding the efficacy, pharmacokinetics, and specific experimental protocols for This compound as a DNA methylation inhibitor. The available information primarily pertains to its chemical synthesis, often as an intermediate in the production of its parent compound, 5-azacytidine.

This guide will provide a comprehensive overview of the available chemical and synthesis data for this compound. However, to fulfill the core requirements of this technical guide for quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, we propose to focus on a closely related and well-documented analogue: 2',3',5'-triacetyl-5-azacitidine (TAC) . This compound serves as an excellent case study for a prodrug approach to 5-azacytidine-mediated DNA methylation inhibition, with sufficient available data to construct the requested in-depth technical guide.

We will proceed with the detailed guide on 2',3',5'-triacetyl-5-azacitidine (TAC) to illustrate the principles and methodologies relevant to this class of compounds.

Part 1: this compound - Chemical Profile and Synthesis

Molecular Architecture

This compound is a synthetic derivative of 5-azacytidine, a potent DNA methyltransferase (DNMT) inhibitor. The core structure consists of a 5-azacytosine base linked to a β-D-ribofuranose sugar.[1] The key modification in this molecule is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups (-OBz).[1] These bulky and hydrophobic benzoyl groups serve as protecting groups, rendering the molecule a prodrug of 5-azacytidine.[1]

The rationale behind this chemical modification is to enhance the stability of the parent compound. Compared to acetyl groups found in the analogous compound 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step chemical synthesis and potentially for improving in vivo stability.[1]

Synthesis

The synthesis of this compound is described in patent literature, primarily following a Vorbrüggen glycosylation approach.[1] This method involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.

A general synthetic scheme involves:

  • Silylation of 5-azacytosine: 5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to produce a silylated intermediate. This step increases the solubility and reactivity of the 5-azacytosine for the subsequent coupling reaction.

  • Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMS-triflate).[2]

  • Deprotection: The benzoyl protecting groups are subsequently removed to yield the active drug, 5-azacytidine. This is typically achieved under mild basic conditions, for instance, using methanolic sodium methoxide.[1]

Various patents, including US20110092694A1, US7858774B2, US20100036112A1, and US8212021B2, describe specific conditions and modifications to this general procedure to optimize yield and purity.[1][2][3][4]

Proposed Mechanism of Action as a DNA Methylation Inhibitor

Although specific biological data for the tribenzoylated form is lacking, its proposed mechanism of action is predicated on its role as a prodrug of 5-azacytidine. The intended biological activity would follow these steps:

  • Administration and Absorption: The hydrophobic benzoyl groups may facilitate absorption.

  • Metabolic Activation: In vivo, esterases would cleave the benzoyl groups to release the active 5-azacytidine.

  • Cellular Uptake and Phosphorylation: 5-azacytidine is taken up by cells and converted to 5-azacytidine triphosphate.

  • Incorporation into DNA: During DNA replication, 5-azacytidine triphosphate is incorporated in place of cytidine.

  • DNMT Inhibition: The presence of nitrogen at the 5-position of the cytosine ring in the DNA backbone forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation. This prevents the methylation of newly synthesized DNA strands.

  • Gene Reactivation: The resulting hypomethylation of DNA, particularly in promoter regions of tumor suppressor genes, can lead to their re-expression and subsequent anti-tumor effects.

A visual representation of this proposed metabolic activation and mechanism is provided below.

Metabolic_Activation_and_Mechanism cluster_0 In Vivo Activation cluster_1 Cellular Mechanism Prodrug This compound Active_Drug 5-Azacytidine Prodrug->Active_Drug Esterase Cleavage Cellular_Uptake Cellular Uptake Active_Drug->Cellular_Uptake Phosphorylation Phosphorylation Cellular_Uptake->Phosphorylation Incorporation Incorporation into DNA Phosphorylation->Incorporation DNMT_Trapping DNMT Trapping & Degradation Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Proposed metabolic activation of this compound and its mechanism of DNA methylation inhibition.

Due to the absence of further biological data for this compound, the subsequent sections of this technical guide will focus on 2',3',5'-triacetyl-5-azacitidine (TAC) to provide the requested in-depth analysis of a 5-azacytidine prodrug. This will include quantitative data tables, detailed experimental protocols, and further visualizations. Your feedback on proceeding with this approach is welcomed.

References

An In-depth Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for Inhibiting DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for DNA Methylation Inhibition

Notice to the Reader:

Extensive research has revealed a significant scarcity of publicly available biological data regarding the efficacy, pharmacokinetics, and specific experimental protocols for This compound as a DNA methylation inhibitor. The available information primarily pertains to its chemical synthesis, often as an intermediate in the production of its parent compound, 5-azacytidine (B1684299).

This guide will provide a comprehensive overview of the available chemical and synthesis data for this compound. However, to fulfill the core requirements of this technical guide for quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, we propose to focus on a closely related and well-documented analogue: 2',3',5'-triacetyl-5-azacitidine (TAC) . This compound serves as an excellent case study for a prodrug approach to 5-azacytidine-mediated DNA methylation inhibition, with sufficient available data to construct the requested in-depth technical guide.

We will proceed with the detailed guide on 2',3',5'-triacetyl-5-azacitidine (TAC) to illustrate the principles and methodologies relevant to this class of compounds.

Part 1: this compound - Chemical Profile and Synthesis

Molecular Architecture

This compound is a synthetic derivative of 5-azacytidine, a potent DNA methyltransferase (DNMT) inhibitor. The core structure consists of a 5-azacytosine (B16484) base linked to a β-D-ribofuranose sugar.[1] The key modification in this molecule is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups (-OBz).[1] These bulky and hydrophobic benzoyl groups serve as protecting groups, rendering the molecule a prodrug of 5-azacytidine.[1]

The rationale behind this chemical modification is to enhance the stability of the parent compound. Compared to acetyl groups found in the analogous compound 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step chemical synthesis and potentially for improving in vivo stability.[1]

Synthesis

The synthesis of this compound is described in patent literature, primarily following a Vorbrüggen glycosylation approach.[1] This method involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.

A general synthetic scheme involves:

  • Silylation of 5-azacytosine: 5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce a silylated intermediate. This step increases the solubility and reactivity of the 5-azacytosine for the subsequent coupling reaction.

  • Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate).[2]

  • Deprotection: The benzoyl protecting groups are subsequently removed to yield the active drug, 5-azacytidine. This is typically achieved under mild basic conditions, for instance, using methanolic sodium methoxide.[1]

Various patents, including US20110092694A1, US7858774B2, US20100036112A1, and US8212021B2, describe specific conditions and modifications to this general procedure to optimize yield and purity.[1][2][3][4]

Proposed Mechanism of Action as a DNA Methylation Inhibitor

Although specific biological data for the tribenzoylated form is lacking, its proposed mechanism of action is predicated on its role as a prodrug of 5-azacytidine. The intended biological activity would follow these steps:

  • Administration and Absorption: The hydrophobic benzoyl groups may facilitate absorption.

  • Metabolic Activation: In vivo, esterases would cleave the benzoyl groups to release the active 5-azacytidine.

  • Cellular Uptake and Phosphorylation: 5-azacytidine is taken up by cells and converted to 5-azacytidine triphosphate.

  • Incorporation into DNA: During DNA replication, 5-azacytidine triphosphate is incorporated in place of cytidine.

  • DNMT Inhibition: The presence of nitrogen at the 5-position of the cytosine ring in the DNA backbone forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation. This prevents the methylation of newly synthesized DNA strands.

  • Gene Reactivation: The resulting hypomethylation of DNA, particularly in promoter regions of tumor suppressor genes, can lead to their re-expression and subsequent anti-tumor effects.

A visual representation of this proposed metabolic activation and mechanism is provided below.

Metabolic_Activation_and_Mechanism cluster_0 In Vivo Activation cluster_1 Cellular Mechanism Prodrug This compound Active_Drug 5-Azacytidine Prodrug->Active_Drug Esterase Cleavage Cellular_Uptake Cellular Uptake Active_Drug->Cellular_Uptake Phosphorylation Phosphorylation Cellular_Uptake->Phosphorylation Incorporation Incorporation into DNA Phosphorylation->Incorporation DNMT_Trapping DNMT Trapping & Degradation Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Caption: Proposed metabolic activation of this compound and its mechanism of DNA methylation inhibition.

Due to the absence of further biological data for this compound, the subsequent sections of this technical guide will focus on 2',3',5'-triacetyl-5-azacitidine (TAC) to provide the requested in-depth analysis of a 5-azacytidine prodrug. This will include quantitative data tables, detailed experimental protocols, and further visualizations. Your feedback on proceeding with this approach is welcomed.

References

Methodological & Application

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the well-characterized epigenetic drug, 5-azacytidine. As a cytidine analog, it is anticipated to function as a prodrug of 5-azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Upon cellular uptake, it is hypothesized that the benzoyl groups are cleaved by intracellular esterases, releasing the active metabolite, 5-azacytidine. This active form is then incorporated into DNA, where it covalently traps DNMTs, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[3][4]

These application notes provide a comprehensive overview of suggested in vitro experimental protocols to characterize the biological activity of this compound. The protocols are based on established methodologies for evaluating the effects of 5-azacytidine and its analogs.

Data Presentation

Due to the limited availability of specific in vitro data for this compound, the following table summarizes the reported IC50 values for the parent compound, 5-azacytidine, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for the benzoylated derivative. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for the cell line of interest.

Table 1: In Vitro IC50 Values for 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
Oral Squamous Carcinoma Cells (OSCCs)Oral Squamous Cell Carcinoma0.824
Oral Squamous Carcinoma Stem Cells (CSCs)Oral Squamous Cell Carcinoma1.524
EC9706Esophageal CancerNot specified, but effective concentrations usedNot specified

Note: The efficacy of this compound is expected to be dependent on the intracellular esterase activity required for its conversion to 5-azacytidine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.[5][6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

DNA Methyltransferase (DNMT) Activity Assay

This protocol provides a general method for assessing the inhibitory effect of the compound on DNMT activity.[10][11]

Objective: To determine if this compound, likely after conversion to 5-azacytidine, inhibits DNMT activity.

Materials:

  • Nuclear extract from treated and untreated cells

  • DNMT activity assay kit (colorimetric or fluorometric)

  • This compound

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours).

  • Isolate nuclear extracts from the treated and untreated cells according to standard protocols.

  • Perform the DNMT activity assay using a commercial kit, following the manufacturer's instructions. These kits typically involve the use of a specific DNA substrate that gets methylated by active DNMTs in the nuclear extract. The extent of methylation is then detected using an antibody that recognizes 5-methylcytosine, followed by a colorimetric or fluorometric readout.

  • Compare the DNMT activity in extracts from treated cells to that of untreated controls. A decrease in signal indicates inhibition of DNMT activity.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of the compound on the cell cycle distribution.

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24-72 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

  • The results will allow for the quantification of:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its in vitro evaluation.

a cluster_cell Target Cell Compound 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Intracellular Esterases Compound->Esterases Uptake 5_Aza 5-Azacytidine (Active Metabolite) Esterases->5_Aza Cleavage of benzoyl groups DNA_Incorp Incorporation into DNA 5_Aza->DNA_Incorp DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Re Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re Apoptosis Apoptosis Gene_Re->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Re->CellCycleArrest

Caption: Hypothesized mechanism of action of this compound.

b Start Start: In Vitro Evaluation Cell_Culture Cell Culture (Cancer Cell Line) Start->Cell_Culture Treatment Treatment with This compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability DNMT_Assay DNMT Activity Assay Treatment->DNMT_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis DNMT_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Signaling Pathways

5-Azacytidine has been shown to modulate several key signaling pathways in cancer cells, primarily as a consequence of its DNA hypomethylating activity. The re-expression of silenced tumor suppressor genes can impact pathways involved in cell proliferation, survival, and apoptosis.[12][13] It is anticipated that this compound will affect similar pathways following its conversion to 5-azacytidine.

c cluster_pathways Affected Signaling Pathways Compound 2',3',5'-Tri-o-benzoyl- 5-azacytidine Hypomethylation DNA Hypomethylation Compound->Hypomethylation TSG_Re Tumor Suppressor Gene Re-expression (e.g., p16, p21, CDH1, SOX17) Hypomethylation->TSG_Re Cell_Cycle_Pathway Cell Cycle Control (CDK Inhibition) TSG_Re->Cell_Cycle_Pathway Apoptosis_Pathway Apoptosis Induction (Caspase Activation) TSG_Re->Apoptosis_Pathway PI3K_AKT PI3K/AKT Pathway Modulation TSG_Re->PI3K_AKT Wnt_Pathway Wnt Signaling Modulation TSG_Re->Wnt_Pathway

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the well-characterized epigenetic drug, 5-azacytidine (B1684299). As a cytidine (B196190) analog, it is anticipated to function as a prodrug of 5-azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Upon cellular uptake, it is hypothesized that the benzoyl groups are cleaved by intracellular esterases, releasing the active metabolite, 5-azacytidine. This active form is then incorporated into DNA, where it covalently traps DNMTs, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[3][4]

These application notes provide a comprehensive overview of suggested in vitro experimental protocols to characterize the biological activity of this compound. The protocols are based on established methodologies for evaluating the effects of 5-azacytidine and its analogs.

Data Presentation

Due to the limited availability of specific in vitro data for this compound, the following table summarizes the reported IC50 values for the parent compound, 5-azacytidine, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for the benzoylated derivative. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for the cell line of interest.

Table 1: In Vitro IC50 Values for 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
Oral Squamous Carcinoma Cells (OSCCs)Oral Squamous Cell Carcinoma0.824
Oral Squamous Carcinoma Stem Cells (CSCs)Oral Squamous Cell Carcinoma1.524
EC9706Esophageal CancerNot specified, but effective concentrations usedNot specified

Note: The efficacy of this compound is expected to be dependent on the intracellular esterase activity required for its conversion to 5-azacytidine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.[5][6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

DNA Methyltransferase (DNMT) Activity Assay

This protocol provides a general method for assessing the inhibitory effect of the compound on DNMT activity.[10][11]

Objective: To determine if this compound, likely after conversion to 5-azacytidine, inhibits DNMT activity.

Materials:

  • Nuclear extract from treated and untreated cells

  • DNMT activity assay kit (colorimetric or fluorometric)

  • This compound

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours).

  • Isolate nuclear extracts from the treated and untreated cells according to standard protocols.

  • Perform the DNMT activity assay using a commercial kit, following the manufacturer's instructions. These kits typically involve the use of a specific DNA substrate that gets methylated by active DNMTs in the nuclear extract. The extent of methylation is then detected using an antibody that recognizes 5-methylcytosine, followed by a colorimetric or fluorometric readout.

  • Compare the DNMT activity in extracts from treated cells to that of untreated controls. A decrease in signal indicates inhibition of DNMT activity.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of the compound on the cell cycle distribution.

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, or 72 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the compound induces apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24-72 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

  • The results will allow for the quantification of:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its in vitro evaluation.

a cluster_cell Target Cell Compound 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Intracellular Esterases Compound->Esterases Uptake 5_Aza 5-Azacytidine (Active Metabolite) Esterases->5_Aza Cleavage of benzoyl groups DNA_Incorp Incorporation into DNA 5_Aza->DNA_Incorp DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Re Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re Apoptosis Apoptosis Gene_Re->Apoptosis CellCycleArrest Cell Cycle Arrest Gene_Re->CellCycleArrest

Caption: Hypothesized mechanism of action of this compound.

b Start Start: In Vitro Evaluation Cell_Culture Cell Culture (Cancer Cell Line) Start->Cell_Culture Treatment Treatment with This compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability DNMT_Assay DNMT Activity Assay Treatment->DNMT_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis DNMT_Assay->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Signaling Pathways

5-Azacytidine has been shown to modulate several key signaling pathways in cancer cells, primarily as a consequence of its DNA hypomethylating activity. The re-expression of silenced tumor suppressor genes can impact pathways involved in cell proliferation, survival, and apoptosis.[12][13] It is anticipated that this compound will affect similar pathways following its conversion to 5-azacytidine.

c cluster_pathways Affected Signaling Pathways Compound 2',3',5'-Tri-o-benzoyl- 5-azacytidine Hypomethylation DNA Hypomethylation Compound->Hypomethylation TSG_Re Tumor Suppressor Gene Re-expression (e.g., p16, p21, CDH1, SOX17) Hypomethylation->TSG_Re Cell_Cycle_Pathway Cell Cycle Control (CDK Inhibition) TSG_Re->Cell_Cycle_Pathway Apoptosis_Pathway Apoptosis Induction (Caspase Activation) TSG_Re->Apoptosis_Pathway PI3K_AKT PI3K/AKT Pathway Modulation TSG_Re->PI3K_AKT Wnt_Pathway Wnt Signaling Modulation TSG_Re->Wnt_Pathway

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the epigenetic drug 5-azacytidine. As a cytidine analog, it is anticipated to function as a prodrug, which, after cellular uptake and metabolic processing, releases the active compound 5-azacytidine.[1][2] The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its stability and cellular permeability compared to the parent compound.[2] The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3] This document provides an overview of the potential applications and suggested experimental protocols for the use of this compound in cancer cell line research.

Note: Specific experimental data on the biological activity of this compound in cancer cell lines is limited in publicly available literature. The following protocols and data are largely based on the known properties of its parent compound, 5-azacytidine, and general principles for handling lipophilic nucleoside analog prodrugs. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Mechanism of Action

This compound is designed as a prodrug of 5-azacytidine. The proposed mechanism involves the following steps:

  • Cellular Uptake: The lipophilic benzoyl groups may facilitate passive diffusion across the cell membrane.

  • Metabolic Activation: Intracellular esterases are expected to cleave the benzoyl groups, releasing 5-azacytidine.

  • Phosphorylation: 5-azacytidine is then phosphorylated to 5-aza-cytidine triphosphate.

  • Incorporation into Nucleic Acids: The triphosphate form is incorporated into both DNA and RNA.

  • DNMT Inhibition: When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA demethylation during DNA replication.

  • Disruption of Protein Synthesis: Incorporation into RNA can disrupt protein synthesis.

This dual mechanism of inducing DNA hypomethylation and cytotoxicity contributes to its anti-cancer effects.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TBAC 2',3',5'-Tri-o-benzoyl- 5-azacytidine TBAC_in 2',3',5'-Tri-o-benzoyl- 5-azacytidine TBAC->TBAC_in Cellular Uptake 5Aza 5-Azacytidine TBAC_in->5Aza Esterase Cleavage 5Aza_TP 5-Aza-CTP 5Aza->5Aza_TP Phosphorylation DNA DNA 5Aza_TP->DNA Incorporation RNA RNA 5Aza_TP->RNA Incorporation DNMT DNMT DNA->DNMT Traps Protein_Inhibition Protein Synthesis Inhibition RNA->Protein_Inhibition Degradation DNMT Degradation DNMT->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation

Proposed mechanism of action of this compound.

Data Presentation

Due to the lack of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, 5-azacytidine, in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for the benzoylated prodrug, keeping in mind that the prodrug may require different concentrations and incubation times to exert its effects.

Cell LineCancer TypeIC50 (µM) of 5-AzacytidineIncubation TimeReference
MOLT4Acute Lymphoblastic Leukemia16.5124 hours[4]
MOLT4Acute Lymphoblastic Leukemia13.4548 hours[4]
JurkatAcute Lymphoblastic Leukemia12.8124 hours[4]
JurkatAcute Lymphoblastic Leukemia9.7848 hours[4]
H226Non-Small Cell Lung Cancer~2.5 (0.6 µg/mL)Not Specified[5]
H358Non-Small Cell Lung Cancer~14 (3.4 µg/mL)Not Specified[5]
H460Non-Small Cell Lung Cancer~20 (4.9 µg/mL)Not Specified[5]

Experimental Protocols

General Considerations for Handling this compound
  • Solubility: Due to its benzoyl groups, this compound is expected to be hydrophobic. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Stability: 5-azacytidine and its analogs are known to be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the stock solution in culture medium immediately before each experiment.

  • Prodrug Activation: As a prodrug, its activity is dependent on intracellular enzymes. The metabolic capacity of the chosen cell line may influence its efficacy.

Protocol 1: Preparation of Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-quality, sterile DMSO.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or pipetting.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 24, 48, or 72 hours. Due to the mechanism of action involving incorporation into DNA during replication, longer incubation times may be necessary to observe significant effects.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of This compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with drug (include vehicle control) Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro cell viability (MTT) assay.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol 4: DNA Methylation Analysis (General Workflow)

To assess the primary mechanism of action, changes in global DNA methylation or gene-specific methylation can be analyzed.

  • Treatment and DNA Extraction:

    • Treat cells with a non-toxic, low concentration of this compound for an extended period (e.g., 3-5 days), allowing for at least two cell doublings. The medium with the fresh drug should be replaced daily.

    • Harvest the cells and extract genomic DNA using a commercially available kit.

  • Bisulfite Conversion:

    • Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Methylation Analysis:

    • Gene-specific analysis: Use methylation-specific PCR (MSP) or pyrosequencing to analyze the methylation status of the promoter regions of specific tumor suppressor genes.

    • Global analysis: Employ techniques such as LINE-1 or Alu element methylation analysis by pyrosequencing, or more comprehensive methods like reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS).

cluster_analysis Analysis Options Start Start Treat_Cells Treat cells with This compound (3-5 days, daily media change) Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Extract_DNA Extract genomic DNA Harvest_Cells->Extract_DNA Bisulfite_Conversion Bisulfite conversion of DNA Extract_DNA->Bisulfite_Conversion Analysis Methylation Analysis Bisulfite_Conversion->Analysis MSP Methylation-Specific PCR (Gene-specific) Analysis->MSP Pyrosequencing Pyrosequencing (Gene-specific/Global) Analysis->Pyrosequencing Sequencing RRBS/WGBS (Genome-wide) Analysis->Sequencing End End

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the epigenetic drug 5-azacytidine (B1684299). As a cytidine (B196190) analog, it is anticipated to function as a prodrug, which, after cellular uptake and metabolic processing, releases the active compound 5-azacytidine.[1][2] The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its stability and cellular permeability compared to the parent compound.[2] The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3] This document provides an overview of the potential applications and suggested experimental protocols for the use of this compound in cancer cell line research.

Note: Specific experimental data on the biological activity of this compound in cancer cell lines is limited in publicly available literature. The following protocols and data are largely based on the known properties of its parent compound, 5-azacytidine, and general principles for handling lipophilic nucleoside analog prodrugs. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Mechanism of Action

This compound is designed as a prodrug of 5-azacytidine. The proposed mechanism involves the following steps:

  • Cellular Uptake: The lipophilic benzoyl groups may facilitate passive diffusion across the cell membrane.

  • Metabolic Activation: Intracellular esterases are expected to cleave the benzoyl groups, releasing 5-azacytidine.

  • Phosphorylation: 5-azacytidine is then phosphorylated to 5-aza-cytidine triphosphate.

  • Incorporation into Nucleic Acids: The triphosphate form is incorporated into both DNA and RNA.

  • DNMT Inhibition: When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA demethylation during DNA replication.

  • Disruption of Protein Synthesis: Incorporation into RNA can disrupt protein synthesis.

This dual mechanism of inducing DNA hypomethylation and cytotoxicity contributes to its anti-cancer effects.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TBAC 2',3',5'-Tri-o-benzoyl- 5-azacytidine TBAC_in 2',3',5'-Tri-o-benzoyl- 5-azacytidine TBAC->TBAC_in Cellular Uptake 5Aza 5-Azacytidine TBAC_in->5Aza Esterase Cleavage 5Aza_TP 5-Aza-CTP 5Aza->5Aza_TP Phosphorylation DNA DNA 5Aza_TP->DNA Incorporation RNA RNA 5Aza_TP->RNA Incorporation DNMT DNMT DNA->DNMT Traps Protein_Inhibition Protein Synthesis Inhibition RNA->Protein_Inhibition Degradation DNMT Degradation DNMT->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation

Proposed mechanism of action of this compound.

Data Presentation

Due to the lack of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, 5-azacytidine, in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for the benzoylated prodrug, keeping in mind that the prodrug may require different concentrations and incubation times to exert its effects.

Cell LineCancer TypeIC50 (µM) of 5-AzacytidineIncubation TimeReference
MOLT4Acute Lymphoblastic Leukemia16.5124 hours[4]
MOLT4Acute Lymphoblastic Leukemia13.4548 hours[4]
JurkatAcute Lymphoblastic Leukemia12.8124 hours[4]
JurkatAcute Lymphoblastic Leukemia9.7848 hours[4]
H226Non-Small Cell Lung Cancer~2.5 (0.6 µg/mL)Not Specified[5]
H358Non-Small Cell Lung Cancer~14 (3.4 µg/mL)Not Specified[5]
H460Non-Small Cell Lung Cancer~20 (4.9 µg/mL)Not Specified[5]

Experimental Protocols

General Considerations for Handling this compound
  • Solubility: Due to its benzoyl groups, this compound is expected to be hydrophobic. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Stability: 5-azacytidine and its analogs are known to be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the stock solution in culture medium immediately before each experiment.

  • Prodrug Activation: As a prodrug, its activity is dependent on intracellular enzymes. The metabolic capacity of the chosen cell line may influence its efficacy.

Protocol 1: Preparation of Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-quality, sterile DMSO.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or pipetting.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 24, 48, or 72 hours. Due to the mechanism of action involving incorporation into DNA during replication, longer incubation times may be necessary to observe significant effects.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of This compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with drug (include vehicle control) Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4 hours Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro cell viability (MTT) assay.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol 4: DNA Methylation Analysis (General Workflow)

To assess the primary mechanism of action, changes in global DNA methylation or gene-specific methylation can be analyzed.

  • Treatment and DNA Extraction:

    • Treat cells with a non-toxic, low concentration of this compound for an extended period (e.g., 3-5 days), allowing for at least two cell doublings. The medium with the fresh drug should be replaced daily.

    • Harvest the cells and extract genomic DNA using a commercially available kit.

  • Bisulfite Conversion:

    • Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Methylation Analysis:

    • Gene-specific analysis: Use methylation-specific PCR (MSP) or pyrosequencing to analyze the methylation status of the promoter regions of specific tumor suppressor genes.

    • Global analysis: Employ techniques such as LINE-1 or Alu element methylation analysis by pyrosequencing, or more comprehensive methods like reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS).

cluster_analysis Analysis Options Start Start Treat_Cells Treat cells with This compound (3-5 days, daily media change) Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Extract_DNA Extract genomic DNA Harvest_Cells->Extract_DNA Bisulfite_Conversion Bisulfite conversion of DNA Extract_DNA->Bisulfite_Conversion Analysis Methylation Analysis Bisulfite_Conversion->Analysis MSP Methylation-Specific PCR (Gene-specific) Analysis->MSP Pyrosequencing Pyrosequencing (Gene-specific/Global) Analysis->Pyrosequencing Sequencing RRBS/WGBS (Genome-wide) Analysis->Sequencing End End

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia and Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine. The addition of benzoyl groups is intended to enhance the compound's stability and oral bioavailability, allowing for more convenient administration in preclinical and potentially clinical settings. While specific research on the biological activity of this compound is limited in publicly available literature, its therapeutic potential is inferred from the extensive research on its parent compound, 5-azacytidine, and the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC).

5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and has shown activity in acute myeloid leukemia (AML) and various lymphomas.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and subsequent induction of apoptosis and inhibition of cancer cell proliferation.

These application notes provide an overview of the use of 5-azacytidine and its prodrugs in leukemia and lymphoma research, including detailed experimental protocols and quantitative data from relevant studies. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: DNA Methyltransferase Inhibition

5-Azacytidine and its prodrugs exert their anti-cancer effects by targeting the epigenetic machinery of cancer cells. The core mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in DNA. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth.

The proposed mechanism of action is as follows:

  • Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is then phosphorylated to 5-azacytidine triphosphate.

  • Incorporation into DNA and RNA: The triphosphate form is incorporated into newly synthesized DNA and RNA.

  • DNMT Trapping: When DNMTs attempt to methylate the cytosine analog (5-azacytidine) incorporated into DNA, a covalent bond is formed between the enzyme and the drug. This "traps" the DNMT, leading to its degradation.

  • Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to the re-expression of previously silenced tumor suppressor genes.

  • Induction of Apoptosis and Cell Cycle Arrest: The re-activated tumor suppressor genes can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]

G cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes 5_Azacytidine 5-Azacytidine Prodrug (e.g., this compound) Active_5_Aza Active 5-Azacytidine 5_Azacytidine->Active_5_Aza Hydrolysis 5_Aza_TP 5-Azacytidine Triphosphate Active_5_Aza->5_Aza_TP Phosphorylation DNA_Replication DNA Replication 5_Aza_TP->DNA_Replication RNA_Polymerase RNA Polymerase 5_Aza_TP->RNA_Polymerase DNA_with_Aza DNA with incorporated 5-Aza DNA_Replication->DNA_with_Aza DNMT DNA Methyltransferase (DNMT) Trapped_DNMT Trapped DNMT Complex Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation DNMT Depletion TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest DNA_with_AzaDNMT DNA_with_AzaDNMT DNA_with_AzaDNMT->Trapped_DNMT Tumor_Suppression Tumor Growth Inhibition Apoptosis->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of test compound Incubate_24h_1->Prepare_Compound Add_Compound Add compound to wells Prepare_Compound->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Cells Prepare leukemia cells for injection Start->Prepare_Cells Implant_Cells Implant cells into immunocompromised mice Prepare_Cells->Implant_Cells Monitor_Tumor_Growth Monitor for tumor establishment Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer test compound and vehicle control Randomize_Mice->Administer_Treatment Measure_Tumors_Weight Measure tumor volume and body weight regularly Administer_Treatment->Measure_Tumors_Weight Monitor_Health Monitor animal health and signs of toxicity Measure_Tumors_Weight->Monitor_Health Endpoint Continue until endpoint is reached Monitor_Health->Endpoint Analyze_Data Analyze tumor growth and survival data Endpoint->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia and Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The addition of benzoyl groups is intended to enhance the compound's stability and oral bioavailability, allowing for more convenient administration in preclinical and potentially clinical settings. While specific research on the biological activity of this compound is limited in publicly available literature, its therapeutic potential is inferred from the extensive research on its parent compound, 5-azacytidine, and the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC).

5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and has shown activity in acute myeloid leukemia (AML) and various lymphomas.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and subsequent induction of apoptosis and inhibition of cancer cell proliferation.

These application notes provide an overview of the use of 5-azacytidine and its prodrugs in leukemia and lymphoma research, including detailed experimental protocols and quantitative data from relevant studies. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: DNA Methyltransferase Inhibition

5-Azacytidine and its prodrugs exert their anti-cancer effects by targeting the epigenetic machinery of cancer cells. The core mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in DNA. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth.

The proposed mechanism of action is as follows:

  • Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is then phosphorylated to 5-azacytidine triphosphate.

  • Incorporation into DNA and RNA: The triphosphate form is incorporated into newly synthesized DNA and RNA.

  • DNMT Trapping: When DNMTs attempt to methylate the cytosine analog (5-azacytidine) incorporated into DNA, a covalent bond is formed between the enzyme and the drug. This "traps" the DNMT, leading to its degradation.

  • Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to the re-expression of previously silenced tumor suppressor genes.

  • Induction of Apoptosis and Cell Cycle Arrest: The re-activated tumor suppressor genes can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]

G cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes 5_Azacytidine 5-Azacytidine Prodrug (e.g., this compound) Active_5_Aza Active 5-Azacytidine 5_Azacytidine->Active_5_Aza Hydrolysis 5_Aza_TP 5-Azacytidine Triphosphate Active_5_Aza->5_Aza_TP Phosphorylation DNA_Replication DNA Replication 5_Aza_TP->DNA_Replication RNA_Polymerase RNA Polymerase 5_Aza_TP->RNA_Polymerase DNA_with_Aza DNA with incorporated 5-Aza DNA_Replication->DNA_with_Aza DNMT DNA Methyltransferase (DNMT) Trapped_DNMT Trapped DNMT Complex Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation DNMT Depletion TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest DNA_with_AzaDNMT DNA_with_AzaDNMT DNA_with_AzaDNMT->Trapped_DNMT Tumor_Suppression Tumor Growth Inhibition Apoptosis->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of test compound Incubate_24h_1->Prepare_Compound Add_Compound Add compound to wells Prepare_Compound->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Cells Prepare leukemia cells for injection Start->Prepare_Cells Implant_Cells Implant cells into immunocompromised mice Prepare_Cells->Implant_Cells Monitor_Tumor_Growth Monitor for tumor establishment Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer test compound and vehicle control Randomize_Mice->Administer_Treatment Measure_Tumors_Weight Measure tumor volume and body weight regularly Administer_Treatment->Measure_Tumors_Weight Monitor_Health Monitor animal health and signs of toxicity Measure_Tumors_Weight->Monitor_Health Endpoint Continue until endpoint is reached Monitor_Health->Endpoint Analyze_Data Analyze tumor growth and survival data Endpoint->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine (TAC) is a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (5-Aza). As a prodrug, TAC is designed to enhance the pharmacokinetic properties of 5-azacytidine, such as its oral bioavailability, stability, and solubility. In a cellular context, particularly in vivo, TAC is metabolized by cellular esterases to release the active compound, 5-azacytidine. This active metabolite is then incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the genome. This process can lead to the re-expression of silenced tumor suppressor genes and is a key mechanism in its anti-cancer activity.

It is important to note that many cell lines used in in vitro culture lack the necessary esterase activity to efficiently convert TAC to its active 5-azacytidine form. Therefore, direct application of TAC to cell cultures may not elicit a significant biological response. These application notes and protocols focus on the use and analysis of the active compound, 5-azacytidine, in cell culture, which is the relevant downstream application for researchers studying the effects of the this compound prodrug system.

Mechanism of Action

5-Azacytidine, the active metabolite of this compound, exerts its primary effect through the inhibition of DNA methyltransferases. Upon cellular uptake, 5-azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA. This modified base is recognized by DNMTs, which then become covalently and irreversibly bound to the 5-azacytosine ring. This trapping of DNMTs leads to their depletion and a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the reactivation of tumor suppressor genes that were epigenetically silenced, ultimately inhibiting cancer cell growth and promoting apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment TAC This compound (Prodrug) TAC_inside TAC TAC->TAC_inside Cellular Uptake 5_Aza 5-Azacytidine (Active Drug) TAC_inside->5_Aza Metabolism Esterases Cellular Esterases Esterases->5_Aza DNA_Incorp Incorporation into DNA 5_Aza->DNA_Incorp DNMT_Trap DNMT Trapping and Degradation DNA_Incorp->DNMT_Trap DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis & Inhibition of Growth Gene_Reactivation->Apoptosis

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of 5-azacytidine on various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer482.218[1]
SK-MES-1Non-Small Cell Lung Cancer481.629[1]
H1792Non-Small Cell Lung Cancer481.471[1]
H522Non-Small Cell Lung Cancer481.948[1]
H226Non-Small Cell Lung CancerNot Specified~2.46 (0.6 µg/mL)[2]
H358Non-Small Cell Lung CancerNot Specified~13.9 (3.4 µg/mL)[2]
H460Non-Small Cell Lung CancerNot Specified~20.0 (4.9 µg/mL)[2]
OSCC (primary)Oral Squamous Cell Carcinoma240.8[3]
CSCs (from OSCC)Oral Squamous Cell Carcinoma241.5[3]
HCT-116Colon Cancer242.18[4]
HCT-116Colon Cancer481.98[4]
CHMmCanine Mammary Gland Tumor72~5-10[5]
CHMpCanine Mammary Gland Tumor72~5-10[5]

Table 2: Effects of 5-Azacytidine on Gene Expression

Cell LineGeneTreatmentFold Change in ExpressionReference
Mouse Inner Ear Stem CellsBmp45-aza treatment~3.53[6]
Mouse Inner Ear Stem CellsP27kip15-aza treatment~5.36[6]
Mouse Inner Ear Stem CellsProx15-aza treatment~10.86[6]
Mouse Inner Ear Stem CellsLfng5-aza treatment~7.17[6]
Mouse Inner Ear Stem CellsSox25-aza treatment~4.49[6]
Mouse Inner Ear Stem CellsCdh15-aza treatment~2.50[6]
Mouse Inner Ear Stem CellsKrt185-aza treatment~5.50[6]
Mouse Inner Ear Stem CellsAtoh15-aza treatment~5.74[6]
Mouse Inner Ear Stem CellsMyo7a5-aza treatment~3.10[6]
Mouse Inner Ear Stem CellsMyo65-aza treatment~1.89[6]
Mouse Inner Ear Stem CellsEspn5-aza treatment~4.14[6]
Mouse Inner Ear Stem CellsPou4f35-aza treatment~274.42[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine on a chosen cell line.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_5Aza Add serial dilutions of 5-Azacytidine Incubate_24h->Add_5Aza Incubate_48h Incubate for 48 hours Add_5Aza->Incubate_48h Add_MTT Add MTT reagent (e.g., 150 µL of 1 mg/mL) Incubate_48h->Add_MTT Incubate_1h Incubate for 1-3 hours at 37°C Add_MTT->Incubate_1h Remove_Medium Remove medium Incubate_1h->Remove_Medium Add_DMSO Add DMSO (100 µL) to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining IC50 using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-azacytidine (stock solution prepared in DMSO or 50% acetic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 5-azacytidine in complete medium. A suggested concentration range is 10 nM to 5000 nM.[1]

  • Remove the medium from the wells and add 100 µL of the 5-azacytidine dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • After incubation, remove the medium and add 150 µL of MTT solution (1 mg/mL) to each well.[1]

  • Incubate the plate for 1-3 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the 5-azacytidine concentration to determine the IC50 value.

Protocol 2: Global DNA Methylation Analysis

This protocol provides a general workflow for assessing changes in global DNA methylation following 5-azacytidine treatment using a commercially available ELISA-based kit.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-azacytidine

  • DNA extraction kit

  • Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs or Sigma-Aldrich)[7][8]

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 5-azacytidine at a desired concentration (e.g., IC50 or a sub-toxic concentration) for 48-72 hours. Include a vehicle-treated control.

  • Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the DNA concentration and ensure its purity.

  • Perform the global DNA methylation ELISA according to the manufacturer's protocol. This typically involves: a. Binding of genomic DNA to the assay plate. b. Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC). c. Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Addition of a substrate solution to generate a colorimetric signal.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated DNA controls provided in the kit.

Protocol 3: Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)

This protocol describes how to analyze the methylation status of a specific gene promoter after 5-azacytidine treatment.

MSP_Workflow Start Start Cell_Treatment Treat cells with 5-Azacytidine Start->Cell_Treatment DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Bisulfite_Conversion Sodium Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR with Methylated (M) and Unmethylated (U) specific primers Bisulfite_Conversion->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Analyze_Results Analyze Methylation Status Gel_Electrophoresis->Analyze_Results

Caption: Workflow for Methylation-Specific PCR (MSP).

Materials:

  • Genomic DNA from 5-azacytidine-treated and control cells

  • Bisulfite conversion kit

  • PCR primers specific for the methylated and unmethylated sequences of the target gene promoter

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Procedure:

  • Extract genomic DNA from cells treated with 5-azacytidine and control cells.

  • Perform bisulfite conversion of the genomic DNA using a commercial kit. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Perform two separate PCR reactions for each sample using: a. A primer set that specifically anneals to the methylated sequence. b. A primer set that specifically anneals to the unmethylated sequence.

  • The PCR cycling conditions should be optimized for the specific primers and target sequence. A general protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 1 min, 60°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 10 min.[9]

  • Resolve the PCR products on a 3% agarose gel stained with a DNA dye (e.g., ethidium bromide).[9]

  • Visualize the bands under UV light. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation. A decrease in the "M" band and/or an increase in the "U" band after 5-azacytidine treatment indicates demethylation of the target gene.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol details the steps to quantify changes in the expression of a target gene following 5-azacytidine treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-azacytidine

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Seed and treat cells with 5-azacytidine as described in Protocol 2.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the results using the 2^-ΔΔCt method to calculate the fold change in gene expression in the 5-azacytidine-treated samples relative to the control samples, normalized to the housekeeping gene.[10]

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine (TAC) is a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299) (5-Aza). As a prodrug, TAC is designed to enhance the pharmacokinetic properties of 5-azacytidine, such as its oral bioavailability, stability, and solubility. In a cellular context, particularly in vivo, TAC is metabolized by cellular esterases to release the active compound, 5-azacytidine. This active metabolite is then incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the genome. This process can lead to the re-expression of silenced tumor suppressor genes and is a key mechanism in its anti-cancer activity.

It is important to note that many cell lines used in in vitro culture lack the necessary esterase activity to efficiently convert TAC to its active 5-azacytidine form. Therefore, direct application of TAC to cell cultures may not elicit a significant biological response. These application notes and protocols focus on the use and analysis of the active compound, 5-azacytidine, in cell culture, which is the relevant downstream application for researchers studying the effects of the this compound prodrug system.

Mechanism of Action

5-Azacytidine, the active metabolite of this compound, exerts its primary effect through the inhibition of DNA methyltransferases. Upon cellular uptake, 5-azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA. This modified base is recognized by DNMTs, which then become covalently and irreversibly bound to the 5-azacytosine (B16484) ring. This trapping of DNMTs leads to their depletion and a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the reactivation of tumor suppressor genes that were epigenetically silenced, ultimately inhibiting cancer cell growth and promoting apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment TAC This compound (Prodrug) TAC_inside TAC TAC->TAC_inside Cellular Uptake 5_Aza 5-Azacytidine (Active Drug) TAC_inside->5_Aza Metabolism Esterases Cellular Esterases Esterases->5_Aza DNA_Incorp Incorporation into DNA 5_Aza->DNA_Incorp DNMT_Trap DNMT Trapping and Degradation DNA_Incorp->DNMT_Trap DNMT DNA Methyltransferase (DNMT) DNMT->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis & Inhibition of Growth Gene_Reactivation->Apoptosis

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of 5-azacytidine on various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer482.218[1]
SK-MES-1Non-Small Cell Lung Cancer481.629[1]
H1792Non-Small Cell Lung Cancer481.471[1]
H522Non-Small Cell Lung Cancer481.948[1]
H226Non-Small Cell Lung CancerNot Specified~2.46 (0.6 µg/mL)[2]
H358Non-Small Cell Lung CancerNot Specified~13.9 (3.4 µg/mL)[2]
H460Non-Small Cell Lung CancerNot Specified~20.0 (4.9 µg/mL)[2]
OSCC (primary)Oral Squamous Cell Carcinoma240.8[3]
CSCs (from OSCC)Oral Squamous Cell Carcinoma241.5[3]
HCT-116Colon Cancer242.18[4]
HCT-116Colon Cancer481.98[4]
CHMmCanine Mammary Gland Tumor72~5-10[5]
CHMpCanine Mammary Gland Tumor72~5-10[5]

Table 2: Effects of 5-Azacytidine on Gene Expression

Cell LineGeneTreatmentFold Change in ExpressionReference
Mouse Inner Ear Stem CellsBmp45-aza treatment~3.53[6]
Mouse Inner Ear Stem CellsP27kip15-aza treatment~5.36[6]
Mouse Inner Ear Stem CellsProx15-aza treatment~10.86[6]
Mouse Inner Ear Stem CellsLfng5-aza treatment~7.17[6]
Mouse Inner Ear Stem CellsSox25-aza treatment~4.49[6]
Mouse Inner Ear Stem CellsCdh15-aza treatment~2.50[6]
Mouse Inner Ear Stem CellsKrt185-aza treatment~5.50[6]
Mouse Inner Ear Stem CellsAtoh15-aza treatment~5.74[6]
Mouse Inner Ear Stem CellsMyo7a5-aza treatment~3.10[6]
Mouse Inner Ear Stem CellsMyo65-aza treatment~1.89[6]
Mouse Inner Ear Stem CellsEspn5-aza treatment~4.14[6]
Mouse Inner Ear Stem CellsPou4f35-aza treatment~274.42[6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine on a chosen cell line.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_5Aza Add serial dilutions of 5-Azacytidine Incubate_24h->Add_5Aza Incubate_48h Incubate for 48 hours Add_5Aza->Incubate_48h Add_MTT Add MTT reagent (e.g., 150 µL of 1 mg/mL) Incubate_48h->Add_MTT Incubate_1h Incubate for 1-3 hours at 37°C Add_MTT->Incubate_1h Remove_Medium Remove medium Incubate_1h->Remove_Medium Add_DMSO Add DMSO (100 µL) to dissolve formazan (B1609692) Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining IC50 using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5-azacytidine (stock solution prepared in DMSO or 50% acetic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 5-azacytidine in complete medium. A suggested concentration range is 10 nM to 5000 nM.[1]

  • Remove the medium from the wells and add 100 µL of the 5-azacytidine dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • After incubation, remove the medium and add 150 µL of MTT solution (1 mg/mL) to each well.[1]

  • Incubate the plate for 1-3 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the 5-azacytidine concentration to determine the IC50 value.

Protocol 2: Global DNA Methylation Analysis

This protocol provides a general workflow for assessing changes in global DNA methylation following 5-azacytidine treatment using a commercially available ELISA-based kit.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-azacytidine

  • DNA extraction kit

  • Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs or Sigma-Aldrich)[7][8]

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 5-azacytidine at a desired concentration (e.g., IC50 or a sub-toxic concentration) for 48-72 hours. Include a vehicle-treated control.

  • Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the DNA concentration and ensure its purity.

  • Perform the global DNA methylation ELISA according to the manufacturer's protocol. This typically involves: a. Binding of genomic DNA to the assay plate. b. Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC). c. Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Addition of a substrate solution to generate a colorimetric signal.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated DNA controls provided in the kit.

Protocol 3: Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)

This protocol describes how to analyze the methylation status of a specific gene promoter after 5-azacytidine treatment.

MSP_Workflow Start Start Cell_Treatment Treat cells with 5-Azacytidine Start->Cell_Treatment DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Bisulfite_Conversion Sodium Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR with Methylated (M) and Unmethylated (U) specific primers Bisulfite_Conversion->PCR_Amplification Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis PCR_Amplification->Gel_Electrophoresis Analyze_Results Analyze Methylation Status Gel_Electrophoresis->Analyze_Results

Caption: Workflow for Methylation-Specific PCR (MSP).

Materials:

  • Genomic DNA from 5-azacytidine-treated and control cells

  • Bisulfite conversion kit

  • PCR primers specific for the methylated and unmethylated sequences of the target gene promoter

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Procedure:

  • Extract genomic DNA from cells treated with 5-azacytidine and control cells.

  • Perform bisulfite conversion of the genomic DNA using a commercial kit. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Perform two separate PCR reactions for each sample using: a. A primer set that specifically anneals to the methylated sequence. b. A primer set that specifically anneals to the unmethylated sequence.

  • The PCR cycling conditions should be optimized for the specific primers and target sequence. A general protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 1 min, 60°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 10 min.[9]

  • Resolve the PCR products on a 3% agarose gel stained with a DNA dye (e.g., ethidium (B1194527) bromide).[9]

  • Visualize the bands under UV light. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation. A decrease in the "M" band and/or an increase in the "U" band after 5-azacytidine treatment indicates demethylation of the target gene.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol details the steps to quantify changes in the expression of a target gene following 5-azacytidine treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • 5-azacytidine

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Seed and treat cells with 5-azacytidine as described in Protocol 2.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the results using the 2^-ΔΔCt method to calculate the fold change in gene expression in the 5-azacytidine-treated samples relative to the control samples, normalized to the housekeeping gene.[10]

References

Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine (also known as Triacetyl-5-azacitidine or TAC), a prodrug of 5-azacytidine (Azacitidine), in various mouse models. The information is intended to guide the design and execution of preclinical studies.

Introduction

This compound is a more stable and orally bioavailable prodrug of 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] The poor oral bioavailability of 5-azacytidine complicates its clinical use.[1][2][3] TAC was developed to overcome this limitation, demonstrating improved pharmacokinetic properties such as enhanced stability, solubility, and bioavailability in preclinical mouse models.[1][2][3] In vivo studies have shown that TAC can effectively deliver the active compound, 5-azacytidine, leading to systemic exposure, suppression of global DNA methylation, and therapeutic efficacy in models of leukemia and autoimmune disease with a manageable toxicity profile.[1][4]

Data Presentation

Table 1: Pharmacokinetic Parameters of TAC and Azacitidine in C57BL/6 Mice
Compound & Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUClast (ng*hr/mL)T1/2α (hr)Terminal T1/2 (hr)
Oral TAC 38Not EstimatedNot Estimated2.10.739.2
Resultant Azacitidine (from oral TAC) 38~200~0.5457.6Not CalculatedNot Calculated
IV Azacitidine 25~1000~0.25320.10.326.8

Data compiled from a study in C57BL/6 mice.[1] AUClast values are presented as mean (standard error).[1] NE: Not Estimated; NC: Not Calculated.

Table 2: Efficacy of TAC in L1210 Lymphocytic Leukemia Mouse Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Survival (days)Increased Lifespan (%)
Control (Untreated) ---8-
TAC 38Oral GavageDaily for 5 days1250
TAC 50Oral GavageDaily for 5 days1250
Azacitidine (ACT) 25Intraperitoneal (i.p.)Daily for 5 days17112

Study conducted in BDF1 female mice inoculated with L1210 cells.[1]

Table 3: Toxicology Evaluation of TAC in CD-1 Mice
Treatment GroupDose (mg/kg/day)Administration RouteDosing ScheduleKey Observations
Group 1 (Vehicle) 0Oral GavageDays 1-5 and 8-12No adverse effects noted.
Group 2 (TAC) 38Oral GavageDays 1-5 and 8-12No significant signs of toxicity.
Group 3 (TAC) 76Oral GavageDays 1-5 and 8-12No significant signs of toxicity.

Study conducted in male and female CD-1 mice.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Oral TAC in Mice

Objective: To determine the pharmacokinetic profile of TAC and its active metabolite, azacitidine, after oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Female

  • Weight: ~20 g

Materials:

  • This compound (TAC)

  • Vehicle for oral administration (e.g., sterile water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC/MS/MS system for bioanalysis

Procedure:

  • Drug Preparation: Prepare a suspension of TAC in the chosen vehicle at the desired concentration. For a 38 mg/kg dose in a 20 g mouse, this would be 0.76 mg of TAC. The volume for oral gavage is typically 0.1-0.2 mL.

  • Dosing: Administer a single dose of 38 mg/kg TAC to each mouse via oral gavage. This dose is equimolar to 25 mg/kg of azacitidine.[1]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-administration. A typical time course might include 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, place blood into EDTA tubes and centrifuge at high speed (e.g., 13,000 g) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of TAC and azacitidine in the plasma samples using a validated LC/MS/MS method.

  • Data Analysis: Use noncompartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Antileukemic Efficacy of TAC in a Syngeneic Mouse Model

Objective: To evaluate the in vivo antitumor activity of orally administered TAC in a lymphocytic leukemia mouse model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 × DBA/2 F1 (BDF1)

  • Sex: Female

Tumor Model:

  • Cell Line: L1210 lymphocytic leukemia cells

  • Inoculation: 1 x 105 cells in 0.1 mL of RPMI 1640 medium injected intraperitoneally (i.p.) per mouse.

Materials:

  • This compound (TAC)

  • Azacitidine (for comparison)

  • Vehicle for oral and i.p. administration (e.g., PBS or sterile water)

  • L1210 cells

  • Syringes and needles for injection

Procedure:

  • Tumor Inoculation: Inject BDF1 mice i.p. with L1210 cells.

  • Treatment Groups: Randomly assign mice to treatment and control groups.

  • Drug Preparation: Prepare fresh solutions/suspensions of TAC and azacitidine daily.

  • Treatment Schedule:

    • Begin treatment 24 hours after tumor cell inoculation.

    • Administer TAC (38 mg/kg or 50 mg/kg) daily via oral gavage for 5 consecutive days.[1]

    • Administer azacitidine (25 mg/kg) daily via i.p. injection for 5 consecutive days as a positive control.[1]

    • Administer vehicle to the control group.

  • Monitoring: Monitor the mice daily for clinical signs of disease and mortality. Record body weights to assess toxicity.

  • Endpoint: The primary endpoint is survival. Euthanize mice when they become moribund.

  • Data Analysis: Calculate the median survival time for each group and determine the percent increased lifespan compared to the control group.

Protocol 3: Toxicology Assessment of TAC

Objective: To evaluate the general toxicity of TAC following repeated oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: CD-1 (a common outbred stock for toxicology studies)

  • Sex: Male and Female (3 of each per group)

Materials:

  • This compound (TAC)

  • Vehicle (e.g., sterile water for injection)

  • Oral gavage needles

  • Equipment for blood collection and analysis (serum chemistry and hematology)

  • Materials for necropsy and histopathology

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: 38 mg/kg/day TAC

    • Group 3: 76 mg/kg/day TAC

  • Dosing Schedule: Administer the assigned treatment via oral gavage on Days 1-5 and Days 8-12. There is no dosing on Days 6 and 7.[1]

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity.

  • Body Weights: Record body weights before the start of the study and at regular intervals throughout.

  • Euthanasia and Necropsy: Euthanize all animals on Day 13.[1]

  • Sample Collection:

    • Collect blood for serum chemistry and hematology analysis.

    • Perform a full necropsy and collect major organs for histopathological evaluation.

  • Data Analysis: Compare the findings from the treated groups to the vehicle control group to identify any dose-related toxicities.

Visualizations

Signaling_Pathway cluster_prodrug Oral Administration & Metabolism cluster_cell Cellular Action TAC This compound (TAC) (Oral Prodrug) ACT 5-Azacytidine (ACT) (Active Drug) TAC->ACT Deacetylation DNA_RNA Incorporation into DNA and RNA ACT->DNA_RNA ACT->DNA_RNA DNMT DNA Methyltransferase (DNMT) DNA_RNA->DNMT Forms covalent complex Methylation DNA Hypermethylation DNMT->Methylation Inhibition TSG Tumor Suppressor Genes (Silenced) Methylation->TSG TSG_Active Tumor Suppressor Genes (Re-expressed) TSG->TSG_Active Reactivation Apoptosis Apoptosis & Tumor Suppression TSG_Active->Apoptosis

Caption: Mechanism of action for TAC as a prodrug of 5-azacytidine.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Inoculation Day 0: Inject L1210 Leukemia Cells into BDF1 Mice Randomization Day 1: Randomize Mice into Treatment Groups Inoculation->Randomization Dosing Days 1-5: Daily Dosing Randomization->Dosing Group_Control Control Group (Vehicle, p.o.) Group_TAC TAC Group (38 or 50 mg/kg, p.o.) Group_ACT Azacitidine Group (25 mg/kg, i.p.) Observation Daily Monitoring: - Survival - Body Weight - Clinical Signs Dosing->Observation Endpoint Primary Endpoint: Median Survival Time & Increased Lifespan (%) Observation->Endpoint

Caption: Workflow for in vivo efficacy study of TAC in a leukemia model.

References

Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine (also known as Triacetyl-5-azacitidine or TAC), a prodrug of 5-azacytidine (B1684299) (Azacitidine), in various mouse models. The information is intended to guide the design and execution of preclinical studies.

Introduction

This compound is a more stable and orally bioavailable prodrug of 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] The poor oral bioavailability of 5-azacytidine complicates its clinical use.[1][2][3] TAC was developed to overcome this limitation, demonstrating improved pharmacokinetic properties such as enhanced stability, solubility, and bioavailability in preclinical mouse models.[1][2][3] In vivo studies have shown that TAC can effectively deliver the active compound, 5-azacytidine, leading to systemic exposure, suppression of global DNA methylation, and therapeutic efficacy in models of leukemia and autoimmune disease with a manageable toxicity profile.[1][4]

Data Presentation

Table 1: Pharmacokinetic Parameters of TAC and Azacitidine in C57BL/6 Mice
Compound & Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUClast (ng*hr/mL)T1/2α (hr)Terminal T1/2 (hr)
Oral TAC 38Not EstimatedNot Estimated2.10.739.2
Resultant Azacitidine (from oral TAC) 38~200~0.5457.6Not CalculatedNot Calculated
IV Azacitidine 25~1000~0.25320.10.326.8

Data compiled from a study in C57BL/6 mice.[1] AUClast values are presented as mean (standard error).[1] NE: Not Estimated; NC: Not Calculated.

Table 2: Efficacy of TAC in L1210 Lymphocytic Leukemia Mouse Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMedian Survival (days)Increased Lifespan (%)
Control (Untreated) ---8-
TAC 38Oral GavageDaily for 5 days1250
TAC 50Oral GavageDaily for 5 days1250
Azacitidine (ACT) 25Intraperitoneal (i.p.)Daily for 5 days17112

Study conducted in BDF1 female mice inoculated with L1210 cells.[1]

Table 3: Toxicology Evaluation of TAC in CD-1 Mice
Treatment GroupDose (mg/kg/day)Administration RouteDosing ScheduleKey Observations
Group 1 (Vehicle) 0Oral GavageDays 1-5 and 8-12No adverse effects noted.
Group 2 (TAC) 38Oral GavageDays 1-5 and 8-12No significant signs of toxicity.
Group 3 (TAC) 76Oral GavageDays 1-5 and 8-12No significant signs of toxicity.

Study conducted in male and female CD-1 mice.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Oral TAC in Mice

Objective: To determine the pharmacokinetic profile of TAC and its active metabolite, azacitidine, after oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Female

  • Weight: ~20 g

Materials:

  • This compound (TAC)

  • Vehicle for oral administration (e.g., sterile water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC/MS/MS system for bioanalysis

Procedure:

  • Drug Preparation: Prepare a suspension of TAC in the chosen vehicle at the desired concentration. For a 38 mg/kg dose in a 20 g mouse, this would be 0.76 mg of TAC. The volume for oral gavage is typically 0.1-0.2 mL.

  • Dosing: Administer a single dose of 38 mg/kg TAC to each mouse via oral gavage. This dose is equimolar to 25 mg/kg of azacitidine.[1]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-administration. A typical time course might include 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, place blood into EDTA tubes and centrifuge at high speed (e.g., 13,000 g) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of TAC and azacitidine in the plasma samples using a validated LC/MS/MS method.

  • Data Analysis: Use noncompartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: Antileukemic Efficacy of TAC in a Syngeneic Mouse Model

Objective: To evaluate the in vivo antitumor activity of orally administered TAC in a lymphocytic leukemia mouse model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 × DBA/2 F1 (BDF1)

  • Sex: Female

Tumor Model:

  • Cell Line: L1210 lymphocytic leukemia cells

  • Inoculation: 1 x 105 cells in 0.1 mL of RPMI 1640 medium injected intraperitoneally (i.p.) per mouse.

Materials:

  • This compound (TAC)

  • Azacitidine (for comparison)

  • Vehicle for oral and i.p. administration (e.g., PBS or sterile water)

  • L1210 cells

  • Syringes and needles for injection

Procedure:

  • Tumor Inoculation: Inject BDF1 mice i.p. with L1210 cells.

  • Treatment Groups: Randomly assign mice to treatment and control groups.

  • Drug Preparation: Prepare fresh solutions/suspensions of TAC and azacitidine daily.

  • Treatment Schedule:

    • Begin treatment 24 hours after tumor cell inoculation.

    • Administer TAC (38 mg/kg or 50 mg/kg) daily via oral gavage for 5 consecutive days.[1]

    • Administer azacitidine (25 mg/kg) daily via i.p. injection for 5 consecutive days as a positive control.[1]

    • Administer vehicle to the control group.

  • Monitoring: Monitor the mice daily for clinical signs of disease and mortality. Record body weights to assess toxicity.

  • Endpoint: The primary endpoint is survival. Euthanize mice when they become moribund.

  • Data Analysis: Calculate the median survival time for each group and determine the percent increased lifespan compared to the control group.

Protocol 3: Toxicology Assessment of TAC

Objective: To evaluate the general toxicity of TAC following repeated oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: CD-1 (a common outbred stock for toxicology studies)

  • Sex: Male and Female (3 of each per group)

Materials:

  • This compound (TAC)

  • Vehicle (e.g., sterile water for injection)

  • Oral gavage needles

  • Equipment for blood collection and analysis (serum chemistry and hematology)

  • Materials for necropsy and histopathology

Procedure:

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: 38 mg/kg/day TAC

    • Group 3: 76 mg/kg/day TAC

  • Dosing Schedule: Administer the assigned treatment via oral gavage on Days 1-5 and Days 8-12. There is no dosing on Days 6 and 7.[1]

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity.

  • Body Weights: Record body weights before the start of the study and at regular intervals throughout.

  • Euthanasia and Necropsy: Euthanize all animals on Day 13.[1]

  • Sample Collection:

    • Collect blood for serum chemistry and hematology analysis.

    • Perform a full necropsy and collect major organs for histopathological evaluation.

  • Data Analysis: Compare the findings from the treated groups to the vehicle control group to identify any dose-related toxicities.

Visualizations

Signaling_Pathway cluster_prodrug Oral Administration & Metabolism cluster_cell Cellular Action TAC This compound (TAC) (Oral Prodrug) ACT 5-Azacytidine (ACT) (Active Drug) TAC->ACT Deacetylation DNA_RNA Incorporation into DNA and RNA ACT->DNA_RNA ACT->DNA_RNA DNMT DNA Methyltransferase (DNMT) DNA_RNA->DNMT Forms covalent complex Methylation DNA Hypermethylation DNMT->Methylation Inhibition TSG Tumor Suppressor Genes (Silenced) Methylation->TSG TSG_Active Tumor Suppressor Genes (Re-expressed) TSG->TSG_Active Reactivation Apoptosis Apoptosis & Tumor Suppression TSG_Active->Apoptosis

Caption: Mechanism of action for TAC as a prodrug of 5-azacytidine.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Inoculation Day 0: Inject L1210 Leukemia Cells into BDF1 Mice Randomization Day 1: Randomize Mice into Treatment Groups Inoculation->Randomization Dosing Days 1-5: Daily Dosing Randomization->Dosing Group_Control Control Group (Vehicle, p.o.) Group_TAC TAC Group (38 or 50 mg/kg, p.o.) Group_ACT Azacitidine Group (25 mg/kg, i.p.) Observation Daily Monitoring: - Survival - Body Weight - Clinical Signs Dosing->Observation Endpoint Primary Endpoint: Median Survival Time & Increased Lifespan (%) Observation->Endpoint

Caption: Workflow for in vivo efficacy study of TAC in a leukemia model.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) is limited. The following application notes and protocols are based on the well-researched parent compound, 5-azacytidine (Azacitidine) , and its acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) . These compounds share the same active moiety and mechanism of action. The benzoylated form is hypothesized to act as a prodrug with potentially altered pharmacokinetic properties, such as improved stability and oral bioavailability, similar to the acetylated version. Researchers should validate these protocols and findings specifically for the benzoylated compound.

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1][2] Epigenetic alterations, particularly DNA hypermethylation, are a key feature in the pathogenesis of MDS, leading to the silencing of tumor suppressor genes.[1][3]

5-azacytidine is a nucleoside analog of cytidine that has been approved for the treatment of MDS.[1][2][3] Its therapeutic effects are primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced genes.[1][3] However, 5-azacytidine has poor oral bioavailability and stability in aqueous solutions.[1] To overcome these limitations, prodrugs such as acylated derivatives have been developed. This compound is a cytidine analog that, like other acylated forms, is anticipated to act as a prodrug of 5-azacytidine, offering potential improvements in pharmacokinetic parameters.

These notes provide an overview of the potential applications and experimental protocols for investigating this compound in the context of MDS research, based on data from its parent compound and acetylated analog.

Mechanism of Action

This compound is expected to be deacetylated in vivo to release the active drug, 5-azacytidine. The proposed mechanism of action follows that of 5-azacytidine:

  • Cellular Uptake and Metabolism: The prodrug is absorbed and metabolized, likely by cellular esterases, to 5-azacytidine.

  • Phosphorylation: 5-azacytidine is then phosphorylated to 5-azacytidine triphosphate.

  • Incorporation into Nucleic Acids: The triphosphate form is incorporated into both RNA and DNA.

  • DNMT Inhibition: When incorporated into DNA, 5-azacytidine covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.

  • DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of newly synthesized DNA strands.

  • Gene Re-expression and Cell Differentiation: Hypomethylation of promoter regions of tumor suppressor genes can lead to their re-expression, inducing cell differentiation and apoptosis of dysplastic cells.

Mechanism_of_Action Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Metabolism Cellular Uptake & Metabolism (Esterases) Prodrug->Metabolism Active_Drug 5-azacytidine Phosphorylation Phosphorylation Active_Drug->Phosphorylation Metabolism->Active_Drug AZA_TP 5-azacytidine Triphosphate Phosphorylation->AZA_TP Incorporation Incorporation into DNA AZA_TP->Incorporation DNA_AZA DNA with 5-azacytidine Incorporation->DNA_AZA DNMT_Trap DNMT Trapping & Degradation DNA_AZA->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Cellular_Effects Cell Differentiation & Apoptosis Gene_Expression->Cellular_Effects

Mechanism of Action of 5-azacytidine Prodrugs.

Preclinical Data (Based on 2',3',5'-triacetyl-5-azacitidine - TAC)

The following tables summarize preclinical data for the acetylated prodrug TAC, which may serve as a reference for designing studies with the benzoylated analog.

Table 1: In Vivo Antileukemic Activity of TAC in a Mouse Model [1]

Treatment GroupDose and RouteMedian Survival (days)Increased Lifespan (%)
Control (untreated)-8-
TAC38 mg/kg (oral)1250
Azacitidine (ACT)25 mg/kg (i.p.)17112

Table 2: Pharmacokinetic Parameters of TAC and Azacitidine (ACT) in Mice [4]

CompoundDose and RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)
TAC (oral)38 mg/kg15 ± 40.511 ± 3
ACT (from oral TAC)38 mg/kg224 ± 450.5239 ± 53
ACT (i.v.)25 mg/kg2133 ± 4670.08363 ± 117

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound in MDS research.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • MDS cell lines (e.g., SKM-1, MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed MDS cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Prepare serial dilutions of the compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed MDS cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound Cell_Seeding->Compound_Prep Treatment Add compound dilutions to cells Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Add cell viability reagent Incubation->Viability_Assay Measurement Measure luminescence Viability_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

In Vitro Cytotoxicity Assay Workflow.
Global DNA Methylation Assay

This protocol assesses the overall change in DNA methylation levels following treatment.

Materials:

  • MDS cells treated with the compound

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (e.g., ELISA-based)

  • Spectrophotometer

Procedure:

  • Treat MDS cells with this compound at a concentration around the IC50 value for 72 hours.

  • Harvest the cells and extract genomic DNA using a DNA extraction kit.

  • Quantify the DNA concentration.

  • Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding DNA to a plate, incubating with an antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percentage of global DNA methylation relative to untreated controls.

Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)

This protocol determines the methylation status of specific gene promoters.

Materials:

  • Genomic DNA from treated and untreated cells

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted DNA of the target gene promoter

  • Taq polymerase

  • PCR purification kit

  • Sequencing service or equipment

Procedure:

  • Extract genomic DNA from treated and untreated MDS cells.

  • Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the target promoter region using PCR with primers designed for the bisulfite-converted sequence.

  • Purify the PCR product.

  • Sequence the purified PCR product.

  • Analyze the sequencing data to determine the methylation status of each CpG site within the amplified region.

Bisulfite_Sequencing_Workflow Start Start DNA_Extraction Extract genomic DNA from treated and untreated cells Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion of DNA DNA_Extraction->Bisulfite_Conversion PCR PCR amplification of target promoter Bisulfite_Conversion->PCR Purification Purify PCR product PCR->Purification Sequencing Sequence the PCR product Purification->Sequencing Analysis Analyze methylation status of CpG sites Sequencing->Analysis End End Analysis->End

Gene-Specific Methylation Analysis Workflow.

Concluding Remarks

This compound represents a promising area of investigation for the oral treatment of MDS. Based on the knowledge from its parent compound, 5-azacytidine, and its acetylated analog, it is hypothesized to act as a DNA methyltransferase inhibitor with potentially favorable pharmacokinetic properties. The protocols and data presented here provide a framework for researchers and drug development professionals to design and conduct preclinical studies to evaluate its therapeutic potential in MDS. It is imperative to conduct head-to-head comparisons with 5-azacytidine and other prodrugs to establish its relative efficacy, safety, and pharmacokinetic profile.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) is limited. The following application notes and protocols are based on the well-researched parent compound, 5-azacytidine (B1684299) (Azacitidine) , and its acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) . These compounds share the same active moiety and mechanism of action. The benzoylated form is hypothesized to act as a prodrug with potentially altered pharmacokinetic properties, such as improved stability and oral bioavailability, similar to the acetylated version. Researchers should validate these protocols and findings specifically for the benzoylated compound.

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1][2] Epigenetic alterations, particularly DNA hypermethylation, are a key feature in the pathogenesis of MDS, leading to the silencing of tumor suppressor genes.[1][3]

5-azacytidine is a nucleoside analog of cytidine (B196190) that has been approved for the treatment of MDS.[1][2][3] Its therapeutic effects are primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced genes.[1][3] However, 5-azacytidine has poor oral bioavailability and stability in aqueous solutions.[1] To overcome these limitations, prodrugs such as acylated derivatives have been developed. This compound is a cytidine analog that, like other acylated forms, is anticipated to act as a prodrug of 5-azacytidine, offering potential improvements in pharmacokinetic parameters.

These notes provide an overview of the potential applications and experimental protocols for investigating this compound in the context of MDS research, based on data from its parent compound and acetylated analog.

Mechanism of Action

This compound is expected to be deacetylated in vivo to release the active drug, 5-azacytidine. The proposed mechanism of action follows that of 5-azacytidine:

  • Cellular Uptake and Metabolism: The prodrug is absorbed and metabolized, likely by cellular esterases, to 5-azacytidine.

  • Phosphorylation: 5-azacytidine is then phosphorylated to 5-azacytidine triphosphate.

  • Incorporation into Nucleic Acids: The triphosphate form is incorporated into both RNA and DNA.

  • DNMT Inhibition: When incorporated into DNA, 5-azacytidine covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.

  • DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of newly synthesized DNA strands.

  • Gene Re-expression and Cell Differentiation: Hypomethylation of promoter regions of tumor suppressor genes can lead to their re-expression, inducing cell differentiation and apoptosis of dysplastic cells.

Mechanism_of_Action Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Metabolism Cellular Uptake & Metabolism (Esterases) Prodrug->Metabolism Active_Drug 5-azacytidine Phosphorylation Phosphorylation Active_Drug->Phosphorylation Metabolism->Active_Drug AZA_TP 5-azacytidine Triphosphate Phosphorylation->AZA_TP Incorporation Incorporation into DNA AZA_TP->Incorporation DNA_AZA DNA with 5-azacytidine Incorporation->DNA_AZA DNMT_Trap DNMT Trapping & Degradation DNA_AZA->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Cellular_Effects Cell Differentiation & Apoptosis Gene_Expression->Cellular_Effects

Mechanism of Action of 5-azacytidine Prodrugs.

Preclinical Data (Based on 2',3',5'-triacetyl-5-azacitidine - TAC)

The following tables summarize preclinical data for the acetylated prodrug TAC, which may serve as a reference for designing studies with the benzoylated analog.

Table 1: In Vivo Antileukemic Activity of TAC in a Mouse Model [1]

Treatment GroupDose and RouteMedian Survival (days)Increased Lifespan (%)
Control (untreated)-8-
TAC38 mg/kg (oral)1250
Azacitidine (ACT)25 mg/kg (i.p.)17112

Table 2: Pharmacokinetic Parameters of TAC and Azacitidine (ACT) in Mice [4]

CompoundDose and RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)
TAC (oral)38 mg/kg15 ± 40.511 ± 3
ACT (from oral TAC)38 mg/kg224 ± 450.5239 ± 53
ACT (i.v.)25 mg/kg2133 ± 4670.08363 ± 117

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound in MDS research.

In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • MDS cell lines (e.g., SKM-1, MOLM-13)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed MDS cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Prepare serial dilutions of the compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed MDS cells in 96-well plate Start->Cell_Seeding Compound_Prep Prepare serial dilutions of This compound Cell_Seeding->Compound_Prep Treatment Add compound dilutions to cells Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Add cell viability reagent Incubation->Viability_Assay Measurement Measure luminescence Viability_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

In Vitro Cytotoxicity Assay Workflow.
Global DNA Methylation Assay

This protocol assesses the overall change in DNA methylation levels following treatment.

Materials:

  • MDS cells treated with the compound

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (e.g., ELISA-based)

  • Spectrophotometer

Procedure:

  • Treat MDS cells with this compound at a concentration around the IC50 value for 72 hours.

  • Harvest the cells and extract genomic DNA using a DNA extraction kit.

  • Quantify the DNA concentration.

  • Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding DNA to a plate, incubating with an antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the percentage of global DNA methylation relative to untreated controls.

Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)

This protocol determines the methylation status of specific gene promoters.

Materials:

  • Genomic DNA from treated and untreated cells

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted DNA of the target gene promoter

  • Taq polymerase

  • PCR purification kit

  • Sequencing service or equipment

Procedure:

  • Extract genomic DNA from treated and untreated MDS cells.

  • Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the target promoter region using PCR with primers designed for the bisulfite-converted sequence.

  • Purify the PCR product.

  • Sequence the purified PCR product.

  • Analyze the sequencing data to determine the methylation status of each CpG site within the amplified region.

Bisulfite_Sequencing_Workflow Start Start DNA_Extraction Extract genomic DNA from treated and untreated cells Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion of DNA DNA_Extraction->Bisulfite_Conversion PCR PCR amplification of target promoter Bisulfite_Conversion->PCR Purification Purify PCR product PCR->Purification Sequencing Sequence the PCR product Purification->Sequencing Analysis Analyze methylation status of CpG sites Sequencing->Analysis End End Analysis->End

Gene-Specific Methylation Analysis Workflow.

Concluding Remarks

This compound represents a promising area of investigation for the oral treatment of MDS. Based on the knowledge from its parent compound, 5-azacytidine, and its acetylated analog, it is hypothesized to act as a DNA methyltransferase inhibitor with potentially favorable pharmacokinetic properties. The protocols and data presented here provide a framework for researchers and drug development professionals to design and conduct preclinical studies to evaluate its therapeutic potential in MDS. It is imperative to conduct head-to-head comparisons with 5-azacytidine and other prodrugs to establish its relative efficacy, safety, and pharmacokinetic profile.

References

Application Note: Quantitative Determination of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its Metabolites in Human Plasma using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine and its active metabolite, 5-azacytidine, in human plasma. Due to the inherent instability of 5-azacytidine, proper sample handling and stabilization are critical for accurate analysis. This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

5-azacytidine is a DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS).[1][2] However, its clinical use is complicated by poor oral bioavailability and rapid degradation in aqueous solutions.[3] To overcome these limitations, prodrugs such as this compound are developed to improve stability and oral absorption. Upon administration, the prodrug is metabolized to the active compound, 5-azacytidine. Therefore, a reliable analytical method to quantify both the prodrug and its active metabolite is essential for evaluating its efficacy and safety.

This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.

Metabolic Pathway

This compound is anticipated to undergo sequential hydrolysis of its benzoyl ester groups, mediated by esterases in the plasma and liver, to ultimately release the active drug, 5-azacytidine. The primary metabolites are expected to be di- and mono-benzoyl derivatives.

Prodrug This compound Di_Metabolite Di-o-benzoyl-5-azacytidine Prodrug->Di_Metabolite Esterase Hydrolysis Mono_Metabolite Mono-o-benzoyl-5-azacytidine Di_Metabolite->Mono_Metabolite Esterase Hydrolysis Active_Drug 5-Azacytidine (Active) Mono_Metabolite->Active_Drug Esterase Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The analytical workflow involves plasma sample collection with a stabilizer, solid-phase extraction, LC/MS/MS analysis, and data processing.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (+ Tetrahydrouridine) IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (Oasis MCX) IS->SPE Elution Elute and Evaporate SPE->Elution Reconstitution Reconstitute Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Protocols

Sample Preparation

Materials:

  • Human plasma (collected in tubes containing an anticoagulant)

  • Tetrahydrouridine (THU) solution (25 μg/mL)[1][2]

  • Internal Standard (IS) solution (e.g., 5-methyl-2'-deoxycytidine)[4]

  • Acetonitrile

  • Oasis MCX solid-phase extraction (SPE) cartridges[1][2][4]

  • 2% Phosphoric acid

  • Methanol

  • Mobile phase for reconstitution

Procedure:

  • Immediately after blood collection, add THU to the plasma to stabilize 5-azacytidine.[1][2][4]

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding acetonitrile, vortex, and centrifuge.[4]

  • Condition the Oasis MCX SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 2% phosphoric acid followed by methanol.

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Conditions:

Parameter Value
Column YMC J'sphere M80 C18, 4.6 x 150 mm, 4 µm or equivalent[1][2]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Gradient Optimized for separation of the prodrug and metabolites
Flow Rate 0.8 mL/min
Column Temperature 40 °C

| Injection Volume | 10 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C

| IonSpray Voltage | 5500 V |

MRM Transitions (Hypothetical for Prodrug and Metabolites):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Di-o-benzoyl-5-azacytidineTo be determinedTo be determined
Mono-o-benzoyl-5-azacytidineTo be determinedTo be determined
5-Azacytidine245.1113.0[4]
5-methyl-2'-deoxycytidine (IS)242.0126.0[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of 5-azacytidine in human plasma.

ParameterResult
Linearity Range 5 - 500 ng/mL[1][2][4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][4]
Accuracy 97.8 - 109.1%[1][2]
Precision (%CV) ≤ 9.8%[1][2]
Recovery > 85%
Matrix Effect Minimal
Stability (in plasma with THU at -70°C) At least 323 days[1][2]

Conclusion

The described LC/MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its active metabolite, 5-azacytidine, in human plasma. The method is suitable for pharmacokinetic studies and can be adapted for the analysis of other benzoylated prodrugs. Careful attention to sample stabilization is paramount for generating high-quality data.

References

Application Note: Quantitative Determination of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its Metabolites in Human Plasma using LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine and its active metabolite, 5-azacytidine (B1684299), in human plasma. Due to the inherent instability of 5-azacytidine, proper sample handling and stabilization are critical for accurate analysis. This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

5-azacytidine is a DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS).[1][2] However, its clinical use is complicated by poor oral bioavailability and rapid degradation in aqueous solutions.[3] To overcome these limitations, prodrugs such as this compound are developed to improve stability and oral absorption. Upon administration, the prodrug is metabolized to the active compound, 5-azacytidine. Therefore, a reliable analytical method to quantify both the prodrug and its active metabolite is essential for evaluating its efficacy and safety.

This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.

Metabolic Pathway

This compound is anticipated to undergo sequential hydrolysis of its benzoyl ester groups, mediated by esterases in the plasma and liver, to ultimately release the active drug, 5-azacytidine. The primary metabolites are expected to be di- and mono-benzoyl derivatives.

Prodrug This compound Di_Metabolite Di-o-benzoyl-5-azacytidine Prodrug->Di_Metabolite Esterase Hydrolysis Mono_Metabolite Mono-o-benzoyl-5-azacytidine Di_Metabolite->Mono_Metabolite Esterase Hydrolysis Active_Drug 5-Azacytidine (Active) Mono_Metabolite->Active_Drug Esterase Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The analytical workflow involves plasma sample collection with a stabilizer, solid-phase extraction, LC/MS/MS analysis, and data processing.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (+ Tetrahydrouridine) IS Add Internal Standard Plasma->IS SPE Solid-Phase Extraction (Oasis MCX) IS->SPE Elution Elute and Evaporate SPE->Elution Reconstitution Reconstitute Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Protocols

Sample Preparation

Materials:

  • Human plasma (collected in tubes containing an anticoagulant)

  • Tetrahydrouridine (THU) solution (25 μg/mL)[1][2]

  • Internal Standard (IS) solution (e.g., 5-methyl-2'-deoxycytidine)[4]

  • Acetonitrile

  • Oasis MCX solid-phase extraction (SPE) cartridges[1][2][4]

  • 2% Phosphoric acid

  • Methanol (B129727)

  • Mobile phase for reconstitution

Procedure:

  • Immediately after blood collection, add THU to the plasma to stabilize 5-azacytidine.[1][2][4]

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding acetonitrile, vortex, and centrifuge.[4]

  • Condition the Oasis MCX SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 2% phosphoric acid followed by methanol.

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Conditions:

Parameter Value
Column YMC J'sphere M80 C18, 4.6 x 150 mm, 4 µm or equivalent[1][2]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Gradient Optimized for separation of the prodrug and metabolites
Flow Rate 0.8 mL/min
Column Temperature 40 °C

| Injection Volume | 10 µL |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]

Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C

| IonSpray Voltage | 5500 V |

MRM Transitions (Hypothetical for Prodrug and Metabolites):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Di-o-benzoyl-5-azacytidineTo be determinedTo be determined
Mono-o-benzoyl-5-azacytidineTo be determinedTo be determined
5-Azacytidine245.1113.0[4]
5-methyl-2'-deoxycytidine (IS)242.0126.0[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of 5-azacytidine in human plasma.

ParameterResult
Linearity Range 5 - 500 ng/mL[1][2][4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][4]
Accuracy 97.8 - 109.1%[1][2]
Precision (%CV) ≤ 9.8%[1][2]
Recovery > 85%
Matrix Effect Minimal
Stability (in plasma with THU at -70°C) At least 323 days[1][2]

Conclusion

The described LC/MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its active metabolite, 5-azacytidine, in human plasma. The method is suitable for pharmacokinetic studies and can be adapted for the analysis of other benzoylated prodrugs. Careful attention to sample stabilization is paramount for generating high-quality data.

References

Application Notes and Protocols for the In Vivo Evaluation of 5-Azacytidine Prodrugs in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific in vivo anti-leukemic activity data for 2',3',5'-Tri-O-benzoyl-5-azacytidine was not publicly available. The following application notes and protocols are based on the closely related and well-documented prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) , and the parent drug, 5-azacytidine . These protocols can serve as a comprehensive template for designing and conducting in vivo studies with other 5-azacytidine prodrugs.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4][5] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][4][5] To overcome these limitations, prodrugs such as 2',3',5'-triacetyl-5-azacitidine (TAC) have been developed.[1][4][5] These esterified derivatives exhibit improved stability, solubility, and oral bioavailability, releasing the active 5-azacytidine in vivo.[1][4] This document provides a detailed overview of the in vivo anti-leukemic activity of TAC and protocols for its evaluation.

Mechanism of Action

5-Azacytidine and its prodrugs exert their anti-leukemic effects through a dual mechanism:

  • DNA Hypomethylation: At low concentrations, 5-azacytidine is incorporated into DNA, where it covalently traps DNMTs.[3][6] This leads to the degradation of these enzymes, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6]

  • Cytotoxicity: At higher concentrations, 5-azacytidine is incorporated into RNA, disrupting protein synthesis and leading to cytotoxicity in rapidly dividing cancer cells.[3][7]

The conversion of the prodrug TAC to the active 5-azacytidine is a critical step for its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the in vivo anti-leukemic efficacy of orally administered 2',3',5'-triacetyl-5-azacitidine (TAC) in a murine leukemia model.[1][4]

Table 1: Survival Analysis in L1210 Lymphocytic Leukemia Model

Treatment GroupDoseAdministration RouteMedian Survival (days)Increased Lifespan (%)
Untreated Control--8-
TAC38 mg/kg/dayOral (gavage)1250%
5-Azacytidine (ACT)25 mg/kg/dayIntraperitoneal (i.p.)17112%

Data sourced from studies on 2',3',5'-triacetyl-5-azacitidine (TAC) in a BDF1 mice model bearing L1210 lymphocytic leukemia.[1][4]

Experimental Protocols

This section details the methodology for evaluating the in vivo anti-leukemic activity of 5-azacytidine prodrugs, based on the successful studies with TAC.[1]

Animal Model and Cell Line
  • Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are a suitable model for this study.

  • Cell Line: L1210 lymphocytic leukemia cells are utilized. These cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.

In Vivo Efficacy Study
  • Leukemia Cell Inoculation:

    • Harvest L1210 cells from the ascites fluid of a donor mouse.

    • Dilute the cells in RPMI 1640 medium.

    • Inject 1 x 10^5 cells in 0.1 mL of medium intraperitoneally into recipient BDF1 mice.

  • Drug Preparation and Administration:

    • Prepare the 5-azacytidine prodrug (e.g., TAC) fresh daily. For oral administration, dilute in sterile water or another appropriate vehicle.

    • Prepare the positive control, 5-azacytidine, in a suitable vehicle for intraperitoneal injection (e.g., PBS).

    • The control group receives the vehicle only.

  • Dosing Regimen:

    • Begin treatment 24 hours after leukemia cell inoculation.

    • Administer the prodrug orally via gavage daily for a total of 5 days. A typical dose for TAC is 38 mg/kg.[1]

    • Administer 5-azacytidine i.p. daily for 5 days. A typical dose is 25 mg/kg.[1]

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of disease and toxicity (e.g., weight loss, lethargy).

    • The primary endpoint is survival. Record the date of death for each mouse.

    • Calculate the median survival time and the percentage of increased lifespan for each treatment group compared to the untreated control group.

Visualizations

Signaling Pathway of 5-Azacytidine

5-Azacytidine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Molecular Effects 5_Aza_Prodrug 5-Azacytidine Prodrug (e.g., TAC) 5_Aza 5-Azacytidine 5_Aza_Prodrug->5_Aza Esterases 5_Aza_TP 5-Azacytidine Triphosphate 5_Aza->5_Aza_TP Phosphorylation 5_Aza_dCTP 5-Aza-deoxycytidine Triphosphate 5_Aza_TP->5_Aza_dCTP Ribonucleotide Reductase RNA_Incorp RNA Incorporation 5_Aza_TP->RNA_Incorp DNA_Incorp DNA Incorporation 5_Aza_dCTP->DNA_Incorp Protein_Synth_Inhib Protein Synthesis Inhibition RNA_Incorp->Protein_Synth_Inhib DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap Apoptosis Apoptosis Protein_Synth_Inhib->Apoptosis DNA_Hypomethylation DNA Hypomethylation DNMT_Trap->DNA_Hypomethylation Tumor_Suppressor_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Tumor_Suppressor_Reactivation Tumor_Suppressor_Reactivation->Apoptosis

Caption: Mechanism of action of 5-azacytidine and its prodrugs.

Experimental Workflow for In Vivo Anti-Leukemic Activity

In_Vivo_Workflow Start Start: L1210 Leukemia Cell Culture Inoculation Intraperitoneal Inoculation of 1x10^5 L1210 cells into BDF1 mice Start->Inoculation Treatment_Groups Randomize into Treatment Groups (Control, Prodrug, 5-Aza) Inoculation->Treatment_Groups Drug_Admin Daily Drug Administration for 5 days (starting 24h post-inoculation) Treatment_Groups->Drug_Admin Monitoring Daily Monitoring of Mice (Weight, Clinical Signs) Drug_Admin->Monitoring Endpoint Endpoint: Survival Monitoring->Endpoint Data_Analysis Data Analysis: - Median Survival Time - Increased Lifespan (%) Endpoint->Data_Analysis

Caption: Workflow for in vivo evaluation of anti-leukemic activity.

References

Application Notes and Protocols for the In Vivo Evaluation of 5-Azacytidine Prodrugs in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific in vivo anti-leukemic activity data for 2',3',5'-Tri-O-benzoyl-5-azacytidine was not publicly available. The following application notes and protocols are based on the closely related and well-documented prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) , and the parent drug, 5-azacytidine (B1684299) . These protocols can serve as a comprehensive template for designing and conducting in vivo studies with other 5-azacytidine prodrugs.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4][5] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][4][5] To overcome these limitations, prodrugs such as 2',3',5'-triacetyl-5-azacitidine (TAC) have been developed.[1][4][5] These esterified derivatives exhibit improved stability, solubility, and oral bioavailability, releasing the active 5-azacytidine in vivo.[1][4] This document provides a detailed overview of the in vivo anti-leukemic activity of TAC and protocols for its evaluation.

Mechanism of Action

5-Azacytidine and its prodrugs exert their anti-leukemic effects through a dual mechanism:

  • DNA Hypomethylation: At low concentrations, 5-azacytidine is incorporated into DNA, where it covalently traps DNMTs.[3][6] This leads to the degradation of these enzymes, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6]

  • Cytotoxicity: At higher concentrations, 5-azacytidine is incorporated into RNA, disrupting protein synthesis and leading to cytotoxicity in rapidly dividing cancer cells.[3][7]

The conversion of the prodrug TAC to the active 5-azacytidine is a critical step for its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the in vivo anti-leukemic efficacy of orally administered 2',3',5'-triacetyl-5-azacitidine (TAC) in a murine leukemia model.[1][4]

Table 1: Survival Analysis in L1210 Lymphocytic Leukemia Model

Treatment GroupDoseAdministration RouteMedian Survival (days)Increased Lifespan (%)
Untreated Control--8-
TAC38 mg/kg/dayOral (gavage)1250%
5-Azacytidine (ACT)25 mg/kg/dayIntraperitoneal (i.p.)17112%

Data sourced from studies on 2',3',5'-triacetyl-5-azacitidine (TAC) in a BDF1 mice model bearing L1210 lymphocytic leukemia.[1][4]

Experimental Protocols

This section details the methodology for evaluating the in vivo anti-leukemic activity of 5-azacytidine prodrugs, based on the successful studies with TAC.[1]

Animal Model and Cell Line
  • Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are a suitable model for this study.

  • Cell Line: L1210 lymphocytic leukemia cells are utilized. These cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.

In Vivo Efficacy Study
  • Leukemia Cell Inoculation:

    • Harvest L1210 cells from the ascites fluid of a donor mouse.

    • Dilute the cells in RPMI 1640 medium.

    • Inject 1 x 10^5 cells in 0.1 mL of medium intraperitoneally into recipient BDF1 mice.

  • Drug Preparation and Administration:

    • Prepare the 5-azacytidine prodrug (e.g., TAC) fresh daily. For oral administration, dilute in sterile water or another appropriate vehicle.

    • Prepare the positive control, 5-azacytidine, in a suitable vehicle for intraperitoneal injection (e.g., PBS).

    • The control group receives the vehicle only.

  • Dosing Regimen:

    • Begin treatment 24 hours after leukemia cell inoculation.

    • Administer the prodrug orally via gavage daily for a total of 5 days. A typical dose for TAC is 38 mg/kg.[1]

    • Administer 5-azacytidine i.p. daily for 5 days. A typical dose is 25 mg/kg.[1]

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of disease and toxicity (e.g., weight loss, lethargy).

    • The primary endpoint is survival. Record the date of death for each mouse.

    • Calculate the median survival time and the percentage of increased lifespan for each treatment group compared to the untreated control group.

Visualizations

Signaling Pathway of 5-Azacytidine

5-Azacytidine_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Molecular Effects 5_Aza_Prodrug 5-Azacytidine Prodrug (e.g., TAC) 5_Aza 5-Azacytidine 5_Aza_Prodrug->5_Aza Esterases 5_Aza_TP 5-Azacytidine Triphosphate 5_Aza->5_Aza_TP Phosphorylation 5_Aza_dCTP 5-Aza-deoxycytidine Triphosphate 5_Aza_TP->5_Aza_dCTP Ribonucleotide Reductase RNA_Incorp RNA Incorporation 5_Aza_TP->RNA_Incorp DNA_Incorp DNA Incorporation 5_Aza_dCTP->DNA_Incorp Protein_Synth_Inhib Protein Synthesis Inhibition RNA_Incorp->Protein_Synth_Inhib DNMT_Trap DNMT Trapping DNA_Incorp->DNMT_Trap Apoptosis Apoptosis Protein_Synth_Inhib->Apoptosis DNA_Hypomethylation DNA Hypomethylation DNMT_Trap->DNA_Hypomethylation Tumor_Suppressor_Reactivation Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Tumor_Suppressor_Reactivation Tumor_Suppressor_Reactivation->Apoptosis

Caption: Mechanism of action of 5-azacytidine and its prodrugs.

Experimental Workflow for In Vivo Anti-Leukemic Activity

In_Vivo_Workflow Start Start: L1210 Leukemia Cell Culture Inoculation Intraperitoneal Inoculation of 1x10^5 L1210 cells into BDF1 mice Start->Inoculation Treatment_Groups Randomize into Treatment Groups (Control, Prodrug, 5-Aza) Inoculation->Treatment_Groups Drug_Admin Daily Drug Administration for 5 days (starting 24h post-inoculation) Treatment_Groups->Drug_Admin Monitoring Daily Monitoring of Mice (Weight, Clinical Signs) Drug_Admin->Monitoring Endpoint Endpoint: Survival Monitoring->Endpoint Data_Analysis Data Analysis: - Median Survival Time - Increased Lifespan (%) Endpoint->Data_Analysis

Caption: Workflow for in vivo evaluation of anti-leukemic activity.

References

Application Notes and Protocols: Deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield the active pharmaceutical ingredient, 5-azacytidine. The benzoyl protecting groups at the 2', 3', and 5' positions of the ribofuranose sugar are crucial for a stable synthesis of the 5-azacytidine molecule. Their efficient removal is a critical final step in the overall synthesis. This guide outlines three common deprotection methodologies: methanolic sodium methoxide, methanolic ammonia, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Each method is presented with a detailed protocol, a summary of reaction conditions, and available quantitative data on yield and purity. Furthermore, protocols for the subsequent purification by recrystallization and purity analysis by High-Performance Liquid Chromatography (HPLC) are provided to ensure the final product meets requisite standards.

Introduction

5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Its synthesis involves the coupling of a protected ribose moiety with a 5-azacytosine base. The use of benzoyl protecting groups on the ribose sugar enhances stability during the synthetic process compared to other protecting groups like acetyls. The final step, deprotection, is crucial for obtaining the active drug substance with high purity and yield. The choice of deprotection reagent and reaction conditions can significantly impact the efficiency of the reaction and the impurity profile of the final product. This document aims to provide a comprehensive guide to the most common deprotection strategies.

Deprotection Methodologies: A Comparative Overview

Several basic conditions can be employed to cleave the benzoyl ester linkages of this compound. The selection of a particular method may depend on factors such as scale, available equipment, and desired purity profile.

Deprotection ReagentTypical Reaction ConditionsReported Yield (Crude)Reported PurityKey Considerations
Methanolic Sodium Methoxide Catalytic amount of NaOMe in methanol at room temperature.Not explicitly stated for this specific step, but overall synthesis yields are variable.High purity achievable after recrystallization.A common and effective method for base-labile ester cleavage. Requires careful control of stoichiometry to avoid side reactions.
Methanolic Ammonia Saturated methanolic ammonia, often in a pressure vessel at elevated temperatures (e.g., 100°C).35% (crude) in one reported synthesis.[1]Requires significant purification.[1]Requires specialized equipment (pressure vessel). Can be effective for complete deprotection.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Used as a deprotection reagent for O-benzoyl groups.[2][3]Stated to provide a reliable and efficient production with similar overall yield to other methods.[2][3]Can lead to a product that complies with USP30 requirements.[2][3]A non-nucleophilic strong base, offering an alternative to traditional methods. May offer milder reaction conditions.

Experimental Protocols

Deprotection using Methanolic Sodium Methoxide

This method, often referred to as Zemplén deacetylation when applied to acetyl groups, is also highly effective for the removal of benzoyl groups from nucleosides.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt. % or prepared fresh)

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous methanol and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours at room temperature.

  • Upon completion, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (pH ~7).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5-azacytidine.

  • Proceed with purification by recrystallization.

Deprotection_Sodium_Methoxide cluster_workflow Deprotection with Methanolic Sodium Methoxide start Dissolve Protected 5-Azacytidine in MeOH/DCM cool Cool to 0°C start->cool Step 1 add_naome Add Catalytic Sodium Methoxide cool->add_naome Step 2 react Stir at Room Temperature (1-3h) add_naome->react Step 3 monitor Monitor by TLC/HPLC react->monitor Step 4 neutralize Neutralize with Acidic Resin monitor->neutralize Step 5 filter Filter and Wash Resin neutralize->filter Step 6 evaporate Evaporate Solvent filter->evaporate Step 7 end Crude 5-Azacytidine evaporate->end Step 8

Workflow for deprotection using methanolic sodium methoxide.

Deprotection using Methanolic Ammonia

This method typically requires more forcing conditions but can be effective for complete deprotection.

Materials:

  • This compound

  • Methanol saturated with Ammonia (prepared by bubbling ammonia gas through cold methanol)

  • Pressure vessel or sealed tube

Procedure:

  • Place this compound in a pressure vessel.

  • Add methanol saturated with ammonia.

  • Seal the vessel and heat to 100°C for 3-4 hours.

  • After cooling the vessel to room temperature, carefully vent the excess pressure.

  • Open the vessel and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude material is often a mixture and requires further purification.[1]

Deprotection_Ammonia cluster_workflow Deprotection with Methanolic Ammonia start Combine Protected 5-Azacytidine and Methanolic Ammonia in Pressure Vessel heat Heat to 100°C (3-4h) start->heat Step 1 cool Cool to Room Temperature heat->cool Step 2 vent Vent Pressure cool->vent Step 3 evaporate Evaporate Solvent vent->evaporate Step 4 end Crude 5-Azacytidine evaporate->end Step 5 Deprotection_DBU cluster_workflow Deprotection with DBU start Dissolve Protected 5-Azacytidine in MeOH/DCM add_dbu Add DBU start->add_dbu Step 1 react Stir at Room Temperature add_dbu->react Step 2 monitor Monitor by TLC/HPLC react->monitor Step 3 workup Aqueous Workup and Extraction monitor->workup Step 4 evaporate Evaporate Solvent workup->evaporate Step 5 end Crude 5-Azacytidine evaporate->end Step 6 Overall_Process cluster_process From Protected Intermediate to Purified API start This compound deprotection Deprotection (Choice of Method: - Methanolic NaOMe - Methanolic Ammonia - DBU) start->deprotection crude_product Crude 5-azacytidine deprotection->crude_product purification Purification by Recrystallization (DMSO/Methanol) crude_product->purification pure_product Purified 5-azacytidine purification->pure_product analysis Purity Analysis (HPLC) pure_product->analysis final_product 5-azacytidine API (>99% Purity) analysis->final_product

References

Application Notes and Protocols: Deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield the active pharmaceutical ingredient, 5-azacytidine (B1684299). The benzoyl protecting groups at the 2', 3', and 5' positions of the ribofuranose sugar are crucial for a stable synthesis of the 5-azacytidine molecule. Their efficient removal is a critical final step in the overall synthesis. This guide outlines three common deprotection methodologies: methanolic sodium methoxide (B1231860), methanolic ammonia (B1221849), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Each method is presented with a detailed protocol, a summary of reaction conditions, and available quantitative data on yield and purity. Furthermore, protocols for the subsequent purification by recrystallization and purity analysis by High-Performance Liquid Chromatography (HPLC) are provided to ensure the final product meets requisite standards.

Introduction

5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Its synthesis involves the coupling of a protected ribose moiety with a 5-azacytosine (B16484) base. The use of benzoyl protecting groups on the ribose sugar enhances stability during the synthetic process compared to other protecting groups like acetyls. The final step, deprotection, is crucial for obtaining the active drug substance with high purity and yield. The choice of deprotection reagent and reaction conditions can significantly impact the efficiency of the reaction and the impurity profile of the final product. This document aims to provide a comprehensive guide to the most common deprotection strategies.

Deprotection Methodologies: A Comparative Overview

Several basic conditions can be employed to cleave the benzoyl ester linkages of this compound. The selection of a particular method may depend on factors such as scale, available equipment, and desired purity profile.

Deprotection ReagentTypical Reaction ConditionsReported Yield (Crude)Reported PurityKey Considerations
Methanolic Sodium Methoxide Catalytic amount of NaOMe in methanol (B129727) at room temperature.Not explicitly stated for this specific step, but overall synthesis yields are variable.High purity achievable after recrystallization.A common and effective method for base-labile ester cleavage. Requires careful control of stoichiometry to avoid side reactions.
Methanolic Ammonia Saturated methanolic ammonia, often in a pressure vessel at elevated temperatures (e.g., 100°C).35% (crude) in one reported synthesis.[1]Requires significant purification.[1]Requires specialized equipment (pressure vessel). Can be effective for complete deprotection.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Used as a deprotection reagent for O-benzoyl groups.[2][3]Stated to provide a reliable and efficient production with similar overall yield to other methods.[2][3]Can lead to a product that complies with USP30 requirements.[2][3]A non-nucleophilic strong base, offering an alternative to traditional methods. May offer milder reaction conditions.

Experimental Protocols

Deprotection using Methanolic Sodium Methoxide

This method, often referred to as Zemplén deacetylation when applied to acetyl groups, is also highly effective for the removal of benzoyl groups from nucleosides.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt. % or prepared fresh)

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous methanol and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours at room temperature.

  • Upon completion, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (pH ~7).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5-azacytidine.

  • Proceed with purification by recrystallization.

Deprotection_Sodium_Methoxide cluster_workflow Deprotection with Methanolic Sodium Methoxide start Dissolve Protected 5-Azacytidine in MeOH/DCM cool Cool to 0°C start->cool Step 1 add_naome Add Catalytic Sodium Methoxide cool->add_naome Step 2 react Stir at Room Temperature (1-3h) add_naome->react Step 3 monitor Monitor by TLC/HPLC react->monitor Step 4 neutralize Neutralize with Acidic Resin monitor->neutralize Step 5 filter Filter and Wash Resin neutralize->filter Step 6 evaporate Evaporate Solvent filter->evaporate Step 7 end Crude 5-Azacytidine evaporate->end Step 8

Workflow for deprotection using methanolic sodium methoxide.

Deprotection using Methanolic Ammonia

This method typically requires more forcing conditions but can be effective for complete deprotection.

Materials:

  • This compound

  • Methanol saturated with Ammonia (prepared by bubbling ammonia gas through cold methanol)

  • Pressure vessel or sealed tube

Procedure:

  • Place this compound in a pressure vessel.

  • Add methanol saturated with ammonia.

  • Seal the vessel and heat to 100°C for 3-4 hours.

  • After cooling the vessel to room temperature, carefully vent the excess pressure.

  • Open the vessel and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude material is often a mixture and requires further purification.[1]

Deprotection_Ammonia cluster_workflow Deprotection with Methanolic Ammonia start Combine Protected 5-Azacytidine and Methanolic Ammonia in Pressure Vessel heat Heat to 100°C (3-4h) start->heat Step 1 cool Cool to Room Temperature heat->cool Step 2 vent Vent Pressure cool->vent Step 3 evaporate Evaporate Solvent vent->evaporate Step 4 end Crude 5-Azacytidine evaporate->end Step 5 Deprotection_DBU cluster_workflow Deprotection with DBU start Dissolve Protected 5-Azacytidine in MeOH/DCM add_dbu Add DBU start->add_dbu Step 1 react Stir at Room Temperature add_dbu->react Step 2 monitor Monitor by TLC/HPLC react->monitor Step 3 workup Aqueous Workup and Extraction monitor->workup Step 4 evaporate Evaporate Solvent workup->evaporate Step 5 end Crude 5-Azacytidine evaporate->end Step 6 Overall_Process cluster_process From Protected Intermediate to Purified API start This compound deprotection Deprotection (Choice of Method: - Methanolic NaOMe - Methanolic Ammonia - DBU) start->deprotection crude_product Crude 5-azacytidine deprotection->crude_product purification Purification by Recrystallization (DMSO/Methanol) crude_product->purification pure_product Purified 5-azacytidine purification->pure_product analysis Purity Analysis (HPLC) pure_product->analysis final_product 5-azacytidine API (>99% Purity) analysis->final_product

References

Troubleshooting & Optimization

Improving 2',3',5'-Tri-o-benzoyl-5-azacytidine solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 2',3',5'-Tri-o-benzoyl-5-azacytidine in experiments. It includes frequently asked questions, troubleshooting advice for solubility issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why are the benzoyl groups significant?

A1: this compound is a prodrug of the epigenetic modifier 5-azacytidine. The three benzoyl groups are attached to the ribose sugar moiety to increase the compound's hydrophobicity and stability.[1] This modification improves its solubility in organic solvents and is designed to protect the active molecule from premature degradation.[1] In a cellular or in vivo environment, esterase enzymes are expected to cleave these benzoyl groups, releasing the active 5-azacytidine.[1]

Q2: What is the primary mechanism of action?

A2: As a prodrug, its mechanism is dependent on its conversion to 5-azacytidine. Once the benzoyl groups are removed, 5-azacytidine is phosphorylated and incorporated into DNA during replication. It then forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation.[2][3] This prevents the methylation of newly synthesized DNA, resulting in passive DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[2][4][5]

Q3: What is the recommended solvent for creating a stock solution?

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

A4: This compound is expected to have poor aqueous solubility due to the hydrophobic benzoyl groups. Direct dissolution in aqueous buffers like PBS is not recommended for initial stock preparation.

  • Troubleshooting Steps:

    • Prepare a Primary Stock in 100% DMSO: First, dissolve the compound in pure DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Perform Serial Dilutions: For your experiment, perform serial dilutions from the DMSO stock into your aqueous cell culture medium or buffer.

    • Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q5: Can I use heat or sonication to improve solubility?

A5: Gentle warming (e.g., to 37°C) can be attempted for dissolution in DMSO. However, aggressive heating is not recommended as it may risk degrading the compound. Sonication can also be used cautiously to aid dissolution in the organic solvent. For aqueous dilutions, avoid heat, as the active compound, 5-azacytidine, is highly unstable in aqueous solutions.[8]

Q6: How should I store the stock solution?

A6: The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Once diluted into an aqueous medium for an experiment, it should be used immediately due to the poor stability of the active compound in aqueous environments.[8][9][10]

Solubility Data

Quantitative solubility data for this compound is not widely published. However, the data for its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), which has a similar prodrug design, is provided below as a reference. The benzoyl groups are more hydrophobic than acetyl groups, which may influence the solubility profile.

SolventApprox. Solubility (of TAC)Molar Conc. (of TAC)TemperatureNotes
DMSO~30 mg/mL[6][7]~81 mMRoom Temp.Recommended for primary stock solution.
Dimethylformamide (DMF)~30 mg/mL[7]~81 mMRoom Temp.Alternative solvent for stock solution.
Ethanol~30 mg/mL[6][7]~81 mMRoom Temp.Use with caution due to potential effects on cells.
PBS (pH 7.2)~10 mg/mL[6][7]~27 mMRoom Temp.Not recommended for stock. Compound is unstable in aqueous solutions.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell Culture Assay

This protocol provides a general guideline for dissolving the compound and treating cells. The final concentration and treatment duration should be optimized for your specific cell line and experimental goals.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, ice-cold cell culture medium

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Prepare a Concentrated DMSO Stock Solution (e.g., 20 mM):

    • Calculate the required mass of this compound (Molecular Weight: 556.53 g/mol )[1][11] to make a 20 mM stock solution.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • This is your primary stock solution.

  • Storage of Primary Stock:

    • Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution for Cell Treatment:

    • Important: The active compound, 5-azacytidine, is unstable in aqueous solutions.[8] Prepare fresh dilutions immediately before adding to cells.

    • Thaw an aliquot of the 20 mM primary DMSO stock on ice.

    • Perform a serial dilution of the primary stock into ice-cold, sterile cell culture medium to achieve your desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Ensure the final DMSO concentration in the medium applied to the cells is below 0.5% to prevent solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control).

    • Due to the instability of the active compound, it is recommended to replace the treatment medium every 24 hours for multi-day experiments.[9]

    • Incubate the cells for the desired treatment period before proceeding with downstream analysis.

Visualizations

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action, from the administration of the prodrug to its ultimate effect on DNA methylation.

DNMT_Inhibition_Pathway cluster_0 Extracellular cluster_1 Intracellular Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine (Prodrug) ActiveDrug 5-azacytidine (Active Drug) Prodrug->ActiveDrug Esterase Hydrolysis Phospho Phosphorylation (Uridine-Cytidine Kinase) ActiveDrug->Phospho azaCTP 5-aza-CTP Phospho->azaCTP Incorp Incorporation into DNA during Replication azaCTP->Incorp DNADup DNA with 5-azacytosine Incorp->DNADup Trap Covalent Adduct Formation (DNMT1 Trapping) DNADup->Trap DNMT DNMT1 DNMT->Trap Degrade DNMT1 Degradation Trap->Degrade Hypo DNA Hypomethylation Degrade->Hypo Gene Tumor Suppressor Gene Re-expression Hypo->Gene

Caption: Prodrug activation and mechanism of DNMT1 inhibition.

References

Improving 2',3',5'-Tri-o-benzoyl-5-azacytidine solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 2',3',5'-Tri-o-benzoyl-5-azacytidine in experiments. It includes frequently asked questions, troubleshooting advice for solubility issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why are the benzoyl groups significant?

A1: this compound is a prodrug of the epigenetic modifier 5-azacytidine (B1684299). The three benzoyl groups are attached to the ribose sugar moiety to increase the compound's hydrophobicity and stability.[1] This modification improves its solubility in organic solvents and is designed to protect the active molecule from premature degradation.[1] In a cellular or in vivo environment, esterase enzymes are expected to cleave these benzoyl groups, releasing the active 5-azacytidine.[1]

Q2: What is the primary mechanism of action?

A2: As a prodrug, its mechanism is dependent on its conversion to 5-azacytidine. Once the benzoyl groups are removed, 5-azacytidine is phosphorylated and incorporated into DNA during replication. It then forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation.[2][3] This prevents the methylation of newly synthesized DNA, resulting in passive DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[2][4][5]

Q3: What is the recommended solvent for creating a stock solution?

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

A4: This compound is expected to have poor aqueous solubility due to the hydrophobic benzoyl groups. Direct dissolution in aqueous buffers like PBS is not recommended for initial stock preparation.

  • Troubleshooting Steps:

    • Prepare a Primary Stock in 100% DMSO: First, dissolve the compound in pure DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Perform Serial Dilutions: For your experiment, perform serial dilutions from the DMSO stock into your aqueous cell culture medium or buffer.

    • Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q5: Can I use heat or sonication to improve solubility?

A5: Gentle warming (e.g., to 37°C) can be attempted for dissolution in DMSO. However, aggressive heating is not recommended as it may risk degrading the compound. Sonication can also be used cautiously to aid dissolution in the organic solvent. For aqueous dilutions, avoid heat, as the active compound, 5-azacytidine, is highly unstable in aqueous solutions.[8]

Q6: How should I store the stock solution?

A6: The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Once diluted into an aqueous medium for an experiment, it should be used immediately due to the poor stability of the active compound in aqueous environments.[8][9][10]

Solubility Data

Quantitative solubility data for this compound is not widely published. However, the data for its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), which has a similar prodrug design, is provided below as a reference. The benzoyl groups are more hydrophobic than acetyl groups, which may influence the solubility profile.

SolventApprox. Solubility (of TAC)Molar Conc. (of TAC)TemperatureNotes
DMSO~30 mg/mL[6][7]~81 mMRoom Temp.Recommended for primary stock solution.
Dimethylformamide (DMF)~30 mg/mL[7]~81 mMRoom Temp.Alternative solvent for stock solution.
Ethanol~30 mg/mL[6][7]~81 mMRoom Temp.Use with caution due to potential effects on cells.
PBS (pH 7.2)~10 mg/mL[6][7]~27 mMRoom Temp.Not recommended for stock. Compound is unstable in aqueous solutions.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell Culture Assay

This protocol provides a general guideline for dissolving the compound and treating cells. The final concentration and treatment duration should be optimized for your specific cell line and experimental goals.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, ice-cold cell culture medium

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Prepare a Concentrated DMSO Stock Solution (e.g., 20 mM):

    • Calculate the required mass of this compound (Molecular Weight: 556.53 g/mol )[1][11] to make a 20 mM stock solution.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • This is your primary stock solution.

  • Storage of Primary Stock:

    • Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution for Cell Treatment:

    • Important: The active compound, 5-azacytidine, is unstable in aqueous solutions.[8] Prepare fresh dilutions immediately before adding to cells.

    • Thaw an aliquot of the 20 mM primary DMSO stock on ice.

    • Perform a serial dilution of the primary stock into ice-cold, sterile cell culture medium to achieve your desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Ensure the final DMSO concentration in the medium applied to the cells is below 0.5% to prevent solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control).

    • Due to the instability of the active compound, it is recommended to replace the treatment medium every 24 hours for multi-day experiments.[9]

    • Incubate the cells for the desired treatment period before proceeding with downstream analysis.

Visualizations

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action, from the administration of the prodrug to its ultimate effect on DNA methylation.

DNMT_Inhibition_Pathway cluster_0 Extracellular cluster_1 Intracellular Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine (Prodrug) ActiveDrug 5-azacytidine (Active Drug) Prodrug->ActiveDrug Esterase Hydrolysis Phospho Phosphorylation (Uridine-Cytidine Kinase) ActiveDrug->Phospho azaCTP 5-aza-CTP Phospho->azaCTP Incorp Incorporation into DNA during Replication azaCTP->Incorp DNADup DNA with 5-azacytosine (B16484) Incorp->DNADup Trap Covalent Adduct Formation (DNMT1 Trapping) DNADup->Trap DNMT DNMT1 DNMT->Trap Degrade DNMT1 Degradation Trap->Degrade Hypo DNA Hypomethylation Degrade->Hypo Gene Tumor Suppressor Gene Re-expression Hypo->Gene

Caption: Prodrug activation and mechanism of DNMT1 inhibition.

References

Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine under various pH conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

For comparative purposes, the stability of 2',3',5'-triacetyl-5-azacytidine (TAC) has been studied, and it demonstrates significant stability at pH 3, 5, and 7.4.[2] At pH 1, hydrolysis is more pronounced. Given the enhanced stability conferred by benzoyl groups, it is anticipated that this compound would exhibit even greater stability under these conditions.

Q2: What are the expected degradation products of this compound?

As a prodrug, this compound is designed to be hydrolyzed to the active compound, 5-azacytidine. The initial degradation products would likely be mono- and di-benzoyl intermediates, followed by the release of 5-azacytidine. Subsequently, 5-azacytidine itself degrades in aqueous solutions. The hydrolysis of 5-azacytidine involves a reversible ring opening to form N-formylguanylribosylurea, which then irreversibly degrades to guanylribosylurea.[3]

Q3: What is the mechanism of action of the active compound, 5-azacytidine?

5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor.[1][4] By inhibiting DNMTs, it leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer therapy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound observed during experiments. The experimental pH is highly acidic or basic.Adjust the buffer to a pH range where the compound is expected to be more stable. For nucleoside analogs, a neutral pH is often optimal.
The temperature of the solution is too high.Conduct experiments at a controlled, lower temperature (e.g., 4°C or room temperature) and minimize exposure to high temperatures.
Presence of esterases or other hydrolytic enzymes in the experimental medium (e.g., cell culture media with serum).If studying chemical stability, use purified water or simple buffers. For biological experiments, be aware of enzymatic degradation and consider using enzyme inhibitors if appropriate for the experimental design.
Inconsistent results in stability assays. Inaccurate pH measurement of buffers.Calibrate the pH meter before preparing buffers. Verify the final pH of the solution.
Improper sample handling and storage.Prepare fresh stock solutions for each experiment. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Issues with the analytical method (e.g., HPLC).Validate the analytical method for specificity, linearity, precision, and accuracy. Ensure the mobile phase composition and column temperature are optimized and consistent.
Difficulty in detecting and quantifying degradation products. Low concentration of degradation products.Concentrate the sample before analysis. Use a more sensitive detector (e.g., mass spectrometry).
Co-elution of peaks in HPLC.Optimize the HPLC method by adjusting the gradient, mobile phase composition, or using a different column.

Experimental Protocols

General Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at various pH values.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • HPLC system with a UV or MS detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Constant temperature incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 1, 3, 5, 7.4, and 9).

  • For acidic pH, a hydrochloric acid solution can be used.

  • For mid-range pH, phosphate buffers are suitable.

  • For basic pH, a borate or phosphate buffer can be used.

  • Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration.

  • Dilute the stock solution with each of the prepared buffers to a final working concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

4. Incubation:

  • Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation by adding a strong acid or by freezing the sample at -80°C until analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated reversed-phase HPLC method.

  • An example of a mobile phase could be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[2]

  • Monitor the disappearance of the parent compound and the appearance of degradation products at a suitable UV wavelength or by mass spectrometry.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Table 1: Stability of a Related Compound, 2',3',5'-triacetyl-5-azacytidine (TAC), at Various pH Conditions

As a reference, the following table summarizes the stability of the acetylated analog of the target compound. It is expected that this compound will show greater stability.

pHTime (hours)% TAC Remaining% Di-acetyl-azacitidine% Mono-acetyl-azacitidine% 5-Azacytidine
1 199100
3742240
63841210
291223146
3 197300
396400
5 -Stable---
7.4 29~70\multicolumn{2}{c}{~30 (mono- and di-esters)}0

Data adapted from a study on 2',3',5'-triacetyl-5-azacitidine. The original study noted remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound after 29 hours at 25°C, and only 30% hydrolysis to mono- and di-esters at pH 7.4.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in organic solvent) Dilution Dilute Stock in Buffers Stock_Solution->Dilution Buffers Prepare Buffers (various pH) Buffers->Dilution Incubation Incubate at Constant Temperature Dilution->Incubation Sampling Sample at Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate Rate Constants and Half-life HPLC->Data

Caption: Workflow for a pH-dependent stability study.

Degradation_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Intermediates Mono- and Di-benzoyl Intermediates Prodrug->Intermediates Hydrolysis (esterases) Active_Drug 5-Azacytidine Intermediates->Active_Drug Hydrolysis Reversible_Product N-formylguanylribosylurea (Reversible) Active_Drug->Reversible_Product Hydrolytic Ring Opening Final_Product Guanylribosylurea (Irreversible) Reversible_Product->Final_Product Irreversible Degradation

Caption: Expected degradation pathway of the prodrug.

References

Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine under various pH conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

For comparative purposes, the stability of 2',3',5'-triacetyl-5-azacytidine (TAC) has been studied, and it demonstrates significant stability at pH 3, 5, and 7.4.[2] At pH 1, hydrolysis is more pronounced. Given the enhanced stability conferred by benzoyl groups, it is anticipated that this compound would exhibit even greater stability under these conditions.

Q2: What are the expected degradation products of this compound?

As a prodrug, this compound is designed to be hydrolyzed to the active compound, 5-azacytidine (B1684299). The initial degradation products would likely be mono- and di-benzoyl intermediates, followed by the release of 5-azacytidine. Subsequently, 5-azacytidine itself degrades in aqueous solutions. The hydrolysis of 5-azacytidine involves a reversible ring opening to form N-formylguanylribosylurea, which then irreversibly degrades to guanylribosylurea.[3]

Q3: What is the mechanism of action of the active compound, 5-azacytidine?

5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor.[1][4] By inhibiting DNMTs, it leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer therapy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound observed during experiments. The experimental pH is highly acidic or basic.Adjust the buffer to a pH range where the compound is expected to be more stable. For nucleoside analogs, a neutral pH is often optimal.
The temperature of the solution is too high.Conduct experiments at a controlled, lower temperature (e.g., 4°C or room temperature) and minimize exposure to high temperatures.
Presence of esterases or other hydrolytic enzymes in the experimental medium (e.g., cell culture media with serum).If studying chemical stability, use purified water or simple buffers. For biological experiments, be aware of enzymatic degradation and consider using enzyme inhibitors if appropriate for the experimental design.
Inconsistent results in stability assays. Inaccurate pH measurement of buffers.Calibrate the pH meter before preparing buffers. Verify the final pH of the solution.
Improper sample handling and storage.Prepare fresh stock solutions for each experiment. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Issues with the analytical method (e.g., HPLC).Validate the analytical method for specificity, linearity, precision, and accuracy. Ensure the mobile phase composition and column temperature are optimized and consistent.
Difficulty in detecting and quantifying degradation products. Low concentration of degradation products.Concentrate the sample before analysis. Use a more sensitive detector (e.g., mass spectrometry).
Co-elution of peaks in HPLC.Optimize the HPLC method by adjusting the gradient, mobile phase composition, or using a different column.

Experimental Protocols

General Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at various pH values.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • HPLC system with a UV or MS detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Constant temperature incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 1, 3, 5, 7.4, and 9).

  • For acidic pH, a hydrochloric acid solution can be used.

  • For mid-range pH, phosphate buffers are suitable.

  • For basic pH, a borate (B1201080) or phosphate buffer can be used.

  • Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration.

  • Dilute the stock solution with each of the prepared buffers to a final working concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

4. Incubation:

  • Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation by adding a strong acid or by freezing the sample at -80°C until analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated reversed-phase HPLC method.

  • An example of a mobile phase could be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[2]

  • Monitor the disappearance of the parent compound and the appearance of degradation products at a suitable UV wavelength or by mass spectrometry.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Table 1: Stability of a Related Compound, 2',3',5'-triacetyl-5-azacytidine (TAC), at Various pH Conditions

As a reference, the following table summarizes the stability of the acetylated analog of the target compound. It is expected that this compound will show greater stability.

pHTime (hours)% TAC Remaining% Di-acetyl-azacitidine% Mono-acetyl-azacitidine% 5-Azacytidine
1 199100
3742240
63841210
291223146
3 197300
396400
5 -Stable---
7.4 29~70\multicolumn{2}{c}{~30 (mono- and di-esters)}0

Data adapted from a study on 2',3',5'-triacetyl-5-azacitidine. The original study noted remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound after 29 hours at 25°C, and only 30% hydrolysis to mono- and di-esters at pH 7.4.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in organic solvent) Dilution Dilute Stock in Buffers Stock_Solution->Dilution Buffers Prepare Buffers (various pH) Buffers->Dilution Incubation Incubate at Constant Temperature Dilution->Incubation Sampling Sample at Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate Rate Constants and Half-life HPLC->Data

Caption: Workflow for a pH-dependent stability study.

Degradation_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Intermediates Mono- and Di-benzoyl Intermediates Prodrug->Intermediates Hydrolysis (esterases) Active_Drug 5-Azacytidine Intermediates->Active_Drug Hydrolysis Reversible_Product N-formylguanylribosylurea (Reversible) Active_Drug->Reversible_Product Hydrolytic Ring Opening Final_Product Guanylribosylurea (Irreversible) Reversible_Product->Final_Product Irreversible Degradation

Caption: Expected degradation pathway of the prodrug.

References

Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. This guide will help you optimize your experimental conditions for effective use in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine.[1][2] The benzoyl groups are intended to increase the compound's stability and cell permeability. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active compound, 5-azacytidine.[1] 5-azacytidine is a nucleoside analog that gets incorporated into DNA and RNA.[3][4] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[3] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3] At higher concentrations, its incorporation into RNA can disrupt protein synthesis, leading to cytotoxicity.[4]

Q2: What is the key difference between this compound and 5-azacytidine in cell culture?

The primary difference lies in the delivery of the active compound. This compound is a more stable, lipophilic version of 5-azacytidine, which may improve its uptake by cells. However, its activity is dependent on the intracellular conversion to 5-azacytidine. This conversion rate can vary significantly between different cell lines, depending on their endogenous esterase activity.[1] In contrast, 5-azacytidine is directly active but is notoriously unstable in aqueous solutions.[5]

Q3: My cells are not responding to this compound treatment. What could be the reason?

A lack of response could be due to several factors:

  • Insufficient intracellular conversion: The cell line you are using may have low levels of the necessary esterases to convert the prodrug into its active form, 5-azacytidine.[1]

  • Suboptimal concentration or treatment duration: The concentration of the compound may be too low, or the treatment time may be too short to observe a biological effect. The effects of DNMT inhibitors are often observed after several cell divisions.[6]

  • Cell line resistance: Some cell lines may be inherently resistant to the effects of 5-azacytidine.

Q4: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration is cell-line dependent and must be determined empirically. A good starting point is to perform a dose-response experiment.

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangePurpose
0.1 µM - 10 µMTo assess hypomethylating effects with minimal cytotoxicity.
10 µM - 100 µMTo evaluate cytotoxic effects.

It is crucial to include a positive control (5-azacytidine) and a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cell viability or methylation status. 1. Low esterase activity in the cell line: The prodrug is not being converted to its active form. 2. Inadequate drug concentration or exposure time. 1. Test for esterase activity in your cell line. Consider using a different cell line with known high esterase activity or switch to using 5-azacytidine directly. 2. Perform a dose-response (0.1 µM to 100 µM) and time-course (24h to 120h) experiment.[6][7][8]
High levels of cell death, even at low concentrations. High sensitivity of the cell line to the compound's cytotoxic effects. Reduce the concentration range in your dose-response experiment (e.g., 10 nM to 5000 nM) and shorten the initial treatment duration.[8]
Inconsistent results between experiments. 1. Instability of the compound in culture medium. 2. Variability in cell seeding density. 1. Although more stable than 5-azacytidine, the stability of the benzoylated form in your specific culture medium should be considered. Prepare fresh stock solutions and change the medium with freshly diluted compound every 24 hours.[6] 2. Ensure consistent cell seeding densities across all experiments.
Difficulty dissolving the compound. Poor solubility in aqueous solutions. This compound should be dissolved in an organic solvent like DMSO to create a concentrated stock solution before further dilution in culture medium.[9]

Experimental Protocols

Protocol 1: Determining the IC50 (Half-maximal Inhibitory Concentration)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations.

  • Incubation: Incubate the cells for 48 to 72 hours.[8]

  • Cell Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.

Protocol 2: Assessing DNA Methylation Status

  • Treatment: Treat cells with a non-toxic concentration of this compound (typically below the IC50) for 72 to 120 hours, changing the medium with fresh compound every 24 hours.[6][9]

  • DNA Extraction: Isolate genomic DNA from the treated and control cells.

  • Methylation Analysis: Analyze global DNA methylation using methods like pyrosequencing of LINE-1 elements, or gene-specific methylation using methylation-specific PCR (MSP) or bisulfite sequencing.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Dosage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization prep_compound Prepare Stock Solution (in DMSO) dose_response Dose-Response Experiment (e.g., 0.1 µM - 100 µM) prep_compound->dose_response seed_cells Seed Cells in Culture Plates seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT, MTS) dose_response->viability_assay time_course Time-Course Experiment (e.g., 24h - 120h) time_course->viability_assay methylation_analysis DNA Methylation Analysis (e.g., Pyrosequencing, MSP) time_course->methylation_analysis protein_expression Protein Expression Analysis (e.g., Western Blot for DNMT1) time_course->protein_expression determine_ic50 Determine IC50 viability_assay->determine_ic50 optimal_dose Select Optimal Dose for Downstream Experiments methylation_analysis->optimal_dose protein_expression->optimal_dose determine_ic50->optimal_dose

Caption: Workflow for optimizing the dosage of this compound.

signaling_pathway Mechanism of Action prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine cell_membrane Cell Membrane prodrug->cell_membrane Passive Diffusion esterases Intracellular Esterases cell_membrane->esterases active_drug 5-Azacytidine esterases->active_drug Cleavage of benzoyl groups dna_incorp Incorporation into DNA active_drug->dna_incorp rna_incorp Incorporation into RNA active_drug->rna_incorp dnmt_trap DNMT Trapping and Degradation dna_incorp->dnmt_trap protein_disrupt Disruption of Protein Synthesis rna_incorp->protein_disrupt hypomethylation DNA Hypomethylation dnmt_trap->hypomethylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression cellular_effects Cell Cycle Arrest, Apoptosis, Differentiation gene_reexpression->cellular_effects cytotoxicity Cytotoxicity protein_disrupt->cytotoxicity

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. This guide will help you optimize your experimental conditions for effective use in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299).[1][2] The benzoyl groups are intended to increase the compound's stability and cell permeability. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active compound, 5-azacytidine.[1] 5-azacytidine is a nucleoside analog that gets incorporated into DNA and RNA.[3][4] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[3] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3] At higher concentrations, its incorporation into RNA can disrupt protein synthesis, leading to cytotoxicity.[4]

Q2: What is the key difference between this compound and 5-azacytidine in cell culture?

The primary difference lies in the delivery of the active compound. This compound is a more stable, lipophilic version of 5-azacytidine, which may improve its uptake by cells. However, its activity is dependent on the intracellular conversion to 5-azacytidine. This conversion rate can vary significantly between different cell lines, depending on their endogenous esterase activity.[1] In contrast, 5-azacytidine is directly active but is notoriously unstable in aqueous solutions.[5]

Q3: My cells are not responding to this compound treatment. What could be the reason?

A lack of response could be due to several factors:

  • Insufficient intracellular conversion: The cell line you are using may have low levels of the necessary esterases to convert the prodrug into its active form, 5-azacytidine.[1]

  • Suboptimal concentration or treatment duration: The concentration of the compound may be too low, or the treatment time may be too short to observe a biological effect. The effects of DNMT inhibitors are often observed after several cell divisions.[6]

  • Cell line resistance: Some cell lines may be inherently resistant to the effects of 5-azacytidine.

Q4: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration is cell-line dependent and must be determined empirically. A good starting point is to perform a dose-response experiment.

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangePurpose
0.1 µM - 10 µMTo assess hypomethylating effects with minimal cytotoxicity.
10 µM - 100 µMTo evaluate cytotoxic effects.

It is crucial to include a positive control (5-azacytidine) and a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cell viability or methylation status. 1. Low esterase activity in the cell line: The prodrug is not being converted to its active form. 2. Inadequate drug concentration or exposure time. 1. Test for esterase activity in your cell line. Consider using a different cell line with known high esterase activity or switch to using 5-azacytidine directly. 2. Perform a dose-response (0.1 µM to 100 µM) and time-course (24h to 120h) experiment.[6][7][8]
High levels of cell death, even at low concentrations. High sensitivity of the cell line to the compound's cytotoxic effects. Reduce the concentration range in your dose-response experiment (e.g., 10 nM to 5000 nM) and shorten the initial treatment duration.[8]
Inconsistent results between experiments. 1. Instability of the compound in culture medium. 2. Variability in cell seeding density. 1. Although more stable than 5-azacytidine, the stability of the benzoylated form in your specific culture medium should be considered. Prepare fresh stock solutions and change the medium with freshly diluted compound every 24 hours.[6] 2. Ensure consistent cell seeding densities across all experiments.
Difficulty dissolving the compound. Poor solubility in aqueous solutions. This compound should be dissolved in an organic solvent like DMSO to create a concentrated stock solution before further dilution in culture medium.[9]

Experimental Protocols

Protocol 1: Determining the IC50 (Half-maximal Inhibitory Concentration)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations.

  • Incubation: Incubate the cells for 48 to 72 hours.[8]

  • Cell Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.

Protocol 2: Assessing DNA Methylation Status

  • Treatment: Treat cells with a non-toxic concentration of this compound (typically below the IC50) for 72 to 120 hours, changing the medium with fresh compound every 24 hours.[6][9]

  • DNA Extraction: Isolate genomic DNA from the treated and control cells.

  • Methylation Analysis: Analyze global DNA methylation using methods like pyrosequencing of LINE-1 elements, or gene-specific methylation using methylation-specific PCR (MSP) or bisulfite sequencing.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Dosage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization prep_compound Prepare Stock Solution (in DMSO) dose_response Dose-Response Experiment (e.g., 0.1 µM - 100 µM) prep_compound->dose_response seed_cells Seed Cells in Culture Plates seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT, MTS) dose_response->viability_assay time_course Time-Course Experiment (e.g., 24h - 120h) time_course->viability_assay methylation_analysis DNA Methylation Analysis (e.g., Pyrosequencing, MSP) time_course->methylation_analysis protein_expression Protein Expression Analysis (e.g., Western Blot for DNMT1) time_course->protein_expression determine_ic50 Determine IC50 viability_assay->determine_ic50 optimal_dose Select Optimal Dose for Downstream Experiments methylation_analysis->optimal_dose protein_expression->optimal_dose determine_ic50->optimal_dose

Caption: Workflow for optimizing the dosage of this compound.

signaling_pathway Mechanism of Action prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine cell_membrane Cell Membrane prodrug->cell_membrane Passive Diffusion esterases Intracellular Esterases cell_membrane->esterases active_drug 5-Azacytidine esterases->active_drug Cleavage of benzoyl groups dna_incorp Incorporation into DNA active_drug->dna_incorp rna_incorp Incorporation into RNA active_drug->rna_incorp dnmt_trap DNMT Trapping and Degradation dna_incorp->dnmt_trap protein_disrupt Disruption of Protein Synthesis rna_incorp->protein_disrupt hypomethylation DNA Hypomethylation dnmt_trap->hypomethylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression cellular_effects Cell Cycle Arrest, Apoptosis, Differentiation gene_reexpression->cellular_effects cytotoxicity Cytotoxicity protein_disrupt->cytotoxicity

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a key intermediate in the production of 5-azacytidine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:

  • Inefficient Silylation: The initial silylation of 5-azacytosine is critical for a successful coupling reaction.

    • Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the silylating agent, such as hexamethyldisilazane (HMDS), and prevent the complete silylation of 5-azacytosine.

    • Reaction Time and Temperature: The silylation reaction, often catalyzed by ammonium sulfate, may require heating at reflux for several hours to go to completion.[1] Monitor the reaction progress by checking for the dissolution of 5-azacytosine.

  • Suboptimal Coupling Reaction: The Vorbrüggen glycosylation is the key bond-forming step.

    • Anomeric Mixture of Ribose Derivative: Starting with a pure anomer of the protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is crucial for obtaining the desired β-anomer of the final product and simplifying purification.[1] Using an anomeric mixture will result in a difficult-to-separate mixture of final products, leading to a lower isolated yield of the desired isomer.

    • Catalyst and Temperature Control: The choice and amount of Lewis acid catalyst (e.g., TMS-triflate) and strict temperature control are vital. For instance, the coupling reaction can be initiated at a cooled temperature (0-5°C) before being allowed to stir at room temperature.[1]

  • Degradation During Work-up: The triazine ring in 5-azacytidine and its derivatives is susceptible to hydrolysis, especially in aqueous conditions.[2]

    • pH Control: During aqueous work-up, use cooled, mild basic solutions like sodium bicarbonate to neutralize the reaction mixture.[1] Prolonged exposure to acidic or strongly basic conditions can lead to degradation.

    • Temperature: Perform all aqueous extractions and washes with cooled solutions to minimize product decomposition.[1]

Question: I am observing multiple spots on my TLC plate after the coupling reaction, making purification difficult. What are these impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:

  • Anomers: As mentioned, if the starting protected ribose is not anomerically pure, you will form both α and β anomers of the product. The α-anomer is a common impurity.

  • Unreacted Silylated 5-azacytosine: If the coupling reaction did not go to completion, you may have residual silylated base.

  • Unreacted Benzoylated Ribose: The protected ribose derivative may also be present if it was used in excess or the reaction was incomplete.

  • Side-Reaction Products: Benzoyl chloride or benzoic anhydride can potentially react with the exocyclic amine of 5-azacytosine, although this is less common when the hydroxyl groups of the ribose are the intended targets.[3] Using a weak base during benzoylation can help minimize this.[3]

To minimize these impurities, ensure the use of pure starting materials and optimize reaction conditions (time, temperature, stoichiometry of reagents).

Question: The final product appears to be degrading during storage. What are the stability considerations for this compound?

Answer: this compound is more stable than its deprotected form, 5-azacytidine, due to the protecting groups.[4] However, it is still susceptible to degradation:

  • Hydrolysis: The benzoyl ester linkages and the triazine ring can hydrolyze in the presence of moisture. Store the compound in a desiccator at low temperature.

  • pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Exposure to strong acids or bases will accelerate degradation. The related compound, 2',3',5'-triacetyl-5-azacitidine, shows good stability at pH 3, 5, and 7.4, with some hydrolysis observed at pH 1.[5]

Frequently Asked Questions (FAQs)

Q1: Why are benzoyl groups used as protecting groups in this synthesis?

A1: Benzoyl groups are chosen for their stability under various reaction conditions, offering greater resistance to premature hydrolysis compared to acetyl groups.[4] This stability is advantageous for multi-step syntheses. They can be removed under mild basic conditions to yield the final product, 5-azacytidine.[4]

Q2: What is the role of silylation in this synthesis?

A2: Silylating 5-azacytosine with an agent like HMDS increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom that will be coupled to the ribose sugar. This is a key step in the Vorbrüggen glycosylation reaction.[4]

Q3: Can I use a different protected ribose derivative?

A3: Yes, other protected ribose derivatives can be used, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2][5] However, the choice of protecting group will influence the reaction conditions and the final deprotection step.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Silylating agents like HMDS and catalysts like TMS-triflate should be handled in a fume hood. The final product and its intermediates are potent cytotoxic agents and should be handled with care.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for 5-azacytidine and its protected intermediates.

ParameterValueSource
Silylation
5-azacytosine:HMDS ratioExcess HMDS used as solvent/reagent[1]
CatalystAmmonium sulfate (catalytic amount)[1]
Reaction ConditionsReflux, 2-8 hours[1][5]
Coupling Reaction
CatalystTMS-triflate[5]
Temperature0°C to room temperature[5]
SolventAcetonitrile, Dichloromethane[1][5]
Deprotection
ReagentMethanolic ammonia[1]
Overall Yield
Crude 5-azacytidine35%[1]
Purified 5-azacytidine11%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vorbrüggen Glycosylation

This protocol is a generalized procedure based on common synthetic strategies.[1][4]

  • Silylation of 5-azacytosine:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-azacytosine and a catalytic amount of ammonium sulfate.

    • Add excess hexamethyldisilazane (HMDS) to the flask.

    • Heat the mixture to reflux and stir until the 5-azacytosine is completely dissolved (typically 2-8 hours).

    • Remove the excess HMDS under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Coupling Reaction:

    • Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or dichloromethane.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMS-triflate) to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a pre-cooled (0-5°C) aqueous solution of sodium bicarbonate.[1]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with cooled brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.[5]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_silylation Silylation cluster_coupling Coupling (Vorbrüggen) cluster_purification Work-up & Purification A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C F Crude Product Mixture C->F D 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D->F E TMS-triflate, CH3CN E->F 0°C to RT G Aqueous Work-up (NaHCO3) F->G H Extraction (DCM) G->H I Purification (Recrystallization/Chromatography) H->I J Pure this compound I->J

Caption: General synthesis workflow.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Reaction Yield cluster_investigation Investigation Points cluster_silylation_causes Silylation Issues cluster_coupling_causes Coupling Issues cluster_workup_causes Work-up Issues cluster_solutions Corrective Actions Start Low Yield Observed Silylation Check Silylation Step Start->Silylation Coupling Check Coupling Step Start->Coupling Workup Check Work-up Procedure Start->Workup Moisture Moisture in Reaction? Silylation->Moisture Incomplete Incomplete Reaction? Silylation->Incomplete Anomers Anomeric Purity of Sugar? Coupling->Anomers Conditions Incorrect Temp/Catalyst? Coupling->Conditions Hydrolysis Product Degradation/Hydrolysis? Workup->Hydrolysis Sol1 Ensure anhydrous conditions. Increase reflux time. Moisture->Sol1 Incomplete->Sol1 Sol2 Use anomerically pure sugar. Optimize catalyst/temp. Anomers->Sol2 Conditions->Sol2 Sol3 Use cooled, mild aqueous solutions. Minimize work-up time. Hydrolysis->Sol3

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a key intermediate in the production of 5-azacytidine (B1684299).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:

  • Inefficient Silylation: The initial silylation of 5-azacytosine (B16484) is critical for a successful coupling reaction.

    • Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the silylating agent, such as hexamethyldisilazane (B44280) (HMDS), and prevent the complete silylation of 5-azacytosine.

    • Reaction Time and Temperature: The silylation reaction, often catalyzed by ammonium (B1175870) sulfate (B86663), may require heating at reflux for several hours to go to completion.[1] Monitor the reaction progress by checking for the dissolution of 5-azacytosine.

  • Suboptimal Coupling Reaction: The Vorbrüggen glycosylation is the key bond-forming step.

    • Anomeric Mixture of Ribose Derivative: Starting with a pure anomer of the protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is crucial for obtaining the desired β-anomer of the final product and simplifying purification.[1] Using an anomeric mixture will result in a difficult-to-separate mixture of final products, leading to a lower isolated yield of the desired isomer.

    • Catalyst and Temperature Control: The choice and amount of Lewis acid catalyst (e.g., TMS-triflate) and strict temperature control are vital. For instance, the coupling reaction can be initiated at a cooled temperature (0-5°C) before being allowed to stir at room temperature.[1]

  • Degradation During Work-up: The triazine ring in 5-azacytidine and its derivatives is susceptible to hydrolysis, especially in aqueous conditions.[2]

    • pH Control: During aqueous work-up, use cooled, mild basic solutions like sodium bicarbonate to neutralize the reaction mixture.[1] Prolonged exposure to acidic or strongly basic conditions can lead to degradation.

    • Temperature: Perform all aqueous extractions and washes with cooled solutions to minimize product decomposition.[1]

Question: I am observing multiple spots on my TLC plate after the coupling reaction, making purification difficult. What are these impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:

  • Anomers: As mentioned, if the starting protected ribose is not anomerically pure, you will form both α and β anomers of the product. The α-anomer is a common impurity.

  • Unreacted Silylated 5-azacytosine: If the coupling reaction did not go to completion, you may have residual silylated base.

  • Unreacted Benzoylated Ribose: The protected ribose derivative may also be present if it was used in excess or the reaction was incomplete.

  • Side-Reaction Products: Benzoyl chloride or benzoic anhydride (B1165640) can potentially react with the exocyclic amine of 5-azacytosine, although this is less common when the hydroxyl groups of the ribose are the intended targets.[3] Using a weak base during benzoylation can help minimize this.[3]

To minimize these impurities, ensure the use of pure starting materials and optimize reaction conditions (time, temperature, stoichiometry of reagents).

Question: The final product appears to be degrading during storage. What are the stability considerations for this compound?

Answer: this compound is more stable than its deprotected form, 5-azacytidine, due to the protecting groups.[4] However, it is still susceptible to degradation:

  • Hydrolysis: The benzoyl ester linkages and the triazine ring can hydrolyze in the presence of moisture. Store the compound in a desiccator at low temperature.

  • pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Exposure to strong acids or bases will accelerate degradation. The related compound, 2',3',5'-triacetyl-5-azacitidine, shows good stability at pH 3, 5, and 7.4, with some hydrolysis observed at pH 1.[5]

Frequently Asked Questions (FAQs)

Q1: Why are benzoyl groups used as protecting groups in this synthesis?

A1: Benzoyl groups are chosen for their stability under various reaction conditions, offering greater resistance to premature hydrolysis compared to acetyl groups.[4] This stability is advantageous for multi-step syntheses. They can be removed under mild basic conditions to yield the final product, 5-azacytidine.[4]

Q2: What is the role of silylation in this synthesis?

A2: Silylating 5-azacytosine with an agent like HMDS increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom that will be coupled to the ribose sugar. This is a key step in the Vorbrüggen glycosylation reaction.[4]

Q3: Can I use a different protected ribose derivative?

A3: Yes, other protected ribose derivatives can be used, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2][5] However, the choice of protecting group will influence the reaction conditions and the final deprotection step.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Silylating agents like HMDS and catalysts like TMS-triflate should be handled in a fume hood. The final product and its intermediates are potent cytotoxic agents and should be handled with care.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for 5-azacytidine and its protected intermediates.

ParameterValueSource
Silylation
5-azacytosine:HMDS ratioExcess HMDS used as solvent/reagent[1]
CatalystAmmonium sulfate (catalytic amount)[1]
Reaction ConditionsReflux, 2-8 hours[1][5]
Coupling Reaction
CatalystTMS-triflate[5]
Temperature0°C to room temperature[5]
SolventAcetonitrile (B52724), Dichloromethane[1][5]
Deprotection
ReagentMethanolic ammonia[1]
Overall Yield
Crude 5-azacytidine35%[1]
Purified 5-azacytidine11%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vorbrüggen Glycosylation

This protocol is a generalized procedure based on common synthetic strategies.[1][4]

  • Silylation of 5-azacytosine:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-azacytosine and a catalytic amount of ammonium sulfate.

    • Add excess hexamethyldisilazane (HMDS) to the flask.

    • Heat the mixture to reflux and stir until the 5-azacytosine is completely dissolved (typically 2-8 hours).

    • Remove the excess HMDS under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Coupling Reaction:

    • Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or dichloromethane.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a pre-cooled (0-5°C) aqueous solution of sodium bicarbonate.[1]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with cooled brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.[5]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_silylation Silylation cluster_coupling Coupling (Vorbrüggen) cluster_purification Work-up & Purification A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C F Crude Product Mixture C->F D 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D->F E TMS-triflate, CH3CN E->F 0°C to RT G Aqueous Work-up (NaHCO3) F->G H Extraction (DCM) G->H I Purification (Recrystallization/Chromatography) H->I J Pure this compound I->J

Caption: General synthesis workflow.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Reaction Yield cluster_investigation Investigation Points cluster_silylation_causes Silylation Issues cluster_coupling_causes Coupling Issues cluster_workup_causes Work-up Issues cluster_solutions Corrective Actions Start Low Yield Observed Silylation Check Silylation Step Start->Silylation Coupling Check Coupling Step Start->Coupling Workup Check Work-up Procedure Start->Workup Moisture Moisture in Reaction? Silylation->Moisture Incomplete Incomplete Reaction? Silylation->Incomplete Anomers Anomeric Purity of Sugar? Coupling->Anomers Conditions Incorrect Temp/Catalyst? Coupling->Conditions Hydrolysis Product Degradation/Hydrolysis? Workup->Hydrolysis Sol1 Ensure anhydrous conditions. Increase reflux time. Moisture->Sol1 Incomplete->Sol1 Sol2 Use anomerically pure sugar. Optimize catalyst/temp. Anomers->Sol2 Conditions->Sol2 Sol3 Use cooled, mild aqueous solutions. Minimize work-up time. Hydrolysis->Sol3

Caption: Troubleshooting low yield issues.

References

Overcoming poor oral bioavailability of 5-azacytidine with benzoyl prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl prodrugs of 5-azacytidine to overcome its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why use a benzoyl prodrug strategy for 5-azacytidine?

5-Azacytidine has low oral bioavailability due to its chemical instability in aqueous environments and rapid metabolism.[1][2] Prodrugs, such as benzoyl derivatives, are designed to protect the active molecule from degradation in the gastrointestinal tract. The benzoyl groups are intended to be cleaved by esterases in the body to release the active 5-azacytidine.

Q2: What are the potential advantages of benzoyl prodrugs over acetyl prodrugs of 5-azacytidine?

Benzoyl groups, being bulkier and more hydrophobic than acetyl groups, can offer greater resistance to premature hydrolysis in the acidic environment of the stomach and by esterases in the gastrointestinal tract.[3] This enhanced stability could potentially lead to a more controlled and sustained release of 5-azacytidine, improving its pharmacokinetic profile.

Q3: How is 2',3',5'-tri-O-benzoyl-5-azacytidine synthesized?

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation. This process involves the silylation of 5-azacytosine followed by coupling with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3]

Q4: How are the benzoyl protecting groups removed to release 5-azacytidine?

The benzoyl groups can be removed (deprotected) under mild basic conditions. A common method is the use of methanolic sodium methoxide, followed by purification steps like recrystallization to yield pure 5-azacytidine.[3]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound during synthesis. Incomplete silylation of 5-azacytosine.Inefficient coupling reaction.Degradation of starting materials or product.Ensure anhydrous conditions during silylation.Optimize the stoichiometry of reagents and reaction time for the coupling step.Use purified reagents and solvents.
Incomplete deprotection of benzoyl groups. Insufficient amount of deprotecting agent (e.g., sodium methoxide).Short reaction time.Low reaction temperature.Increase the molar excess of the deprotecting agent.Extend the reaction time and monitor progress by TLC or HPLC.Gently warm the reaction mixture if the reaction is sluggish, but be cautious of potential degradation of 5-azacytidine.
Formation of anomeric mixtures. Use of an anomeric mixture of the protected ribose starting material.Use a stereochemically pure protected ribofuranose to ensure the desired β-anomer is formed.
Difficulty in purification of the final product. Co-elution of impurities.Degradation of 5-azacytidine during purification.Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).Perform purification at lower temperatures to minimize degradation.
In Vitro and In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
High variability in in vitro stability studies. Inconsistent pH of buffer solutions.Temperature fluctuations.Contamination of samples.Prepare fresh buffers and verify pH before each experiment.Use a calibrated incubator or water bath with stable temperature control.Use sterile techniques and filtered solutions to prevent microbial growth.
Low oral bioavailability in animal models. Premature hydrolysis of the prodrug in the GI tract.Poor absorption across the intestinal epithelium.High first-pass metabolism.Consider formulation strategies such as enteric coatings to protect the prodrug from stomach acid.Co-administration with permeation enhancers could be explored, but may introduce toxicity concerns.Investigate potential metabolic pathways and consider co-administration with relevant enzyme inhibitors in preclinical models.
Inconsistent pharmacokinetic data between animals. Differences in gastric pH and GI transit time.Variability in esterase activity.Inaccurate dosing.Fast animals overnight to standardize gastric conditions.Use a sufficient number of animals to account for biological variability.Ensure accurate and consistent administration of the oral dose.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of 5-Azacytidine after Administration of 2',3',5'-triacetyl-5-azacitidine (TAC) Prodrug vs. Intravenous 5-Azacytidine (ACT) in Mice.

No direct oral pharmacokinetic data for this compound was found in the searched literature. The data for the acetylated prodrug (TAC) is presented as a reference for a similar prodrug strategy.

ParameterOral TAC (38 mg/kg)IV ACT (25 mg/kg)
Tmax (h) 0.5N/A
Cmax (µM) 2.5 ± 0.8N/A
AUClast (hr-µM) 73.5126
T1/2α (h) 0.730.32
Terminal T1/2 (h) 9.26.8
Absolute Bioavailability (%) 58N/A
Data sourced from Ziemba et al., 2011.[3]

Table 2: In Vitro Stability of 5-Azacytidine (ACT) and 2',3',5'-triacetyl-5-azacitidine (TAC).

This data for the acetyl prodrug suggests that esterification significantly improves stability, a principle that would apply to a benzoyl prodrug.

pHCompound% Remaining after 48h
1ACT< 10%
1TAC> 90%
3ACT~20%
3TAC> 90%
5ACT~50%
5TAC> 90%
7.4ACT< 5%
7.4TAC~80%
Data interpreted from stability studies described in Ziemba et al., 2011.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of Vorbrüggen glycosylation as described for related nucleosides.[3]

  • Silylation of 5-azacytosine:

    • In a round-bottom flask, suspend 5-azacytosine in anhydrous acetonitrile.

    • Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours until the solution becomes clear.

    • Remove the excess HMDS and solvent under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Coupling Reaction:

    • Dissolve the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.

    • Cool the mixture to 0°C.

    • Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the cooled solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
  • Preparation of Simulated Fluids:

    • Prepare simulated gastric fluid (SGF) (pH 1.2, without pepsin) and simulated intestinal fluid (SIF) (pH 6.8, without pancreatin) according to USP specifications.

  • Incubation:

    • Dissolve the benzoyl prodrug of 5-azacytidine in SGF and SIF to a final concentration of 10 µM.

    • Incubate the solutions at 37°C in a shaking water bath.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw aliquots of the incubation mixture.

    • Immediately quench the degradation by adding a suitable buffer to neutralize the pH and an organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Analyze the concentration of the remaining prodrug and the released 5-azacytidine using a validated HPLC-UV or LC-MS/MS method.

In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing:

    • Fast male C57BL/6 mice overnight with free access to water.

    • Administer the benzoyl prodrug of 5-azacytidine orally via gavage at a predetermined dose.

    • For comparison, administer an equimolar dose of 5-azacytidine intravenously to a separate group of mice.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via retro-orbital bleeding or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the prodrug and 5-azacytidine from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentrations of the prodrug and 5-azacytidine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

    • Determine the oral bioavailability by comparing the AUC of 5-azacytidine after oral administration of the prodrug to the AUC after intravenous administration of 5-azacytidine.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Silylation of 5-Azacytosine S2 Vorbrüggen Glycosylation S1->S2 S3 Purification of Benzoyl Prodrug S2->S3 IV1 Stability in Simulated GI Fluids S3->IV1 V1 Oral Dosing to Mice S3->V1 IV2 Permeability Assay (e.g., Caco-2) IV1->IV2 V2 Blood Sampling V1->V2 V3 LC-MS/MS Analysis V2->V3 V4 Pharmacokinetic Analysis V3->V4

Caption: Experimental workflow for the development and evaluation of 5-azacytidine benzoyl prodrugs.

Prodrug_Activation_Pathway Prodrug Benzoyl Prodrug of 5-Azacytidine Absorption Intestinal Absorption Prodrug->Absorption Oral Administration Metabolism Esterase-mediated Hydrolysis Absorption->Metabolism ActiveDrug 5-Azacytidine (Active Drug) Metabolism->ActiveDrug Release Systemic Systemic Circulation ActiveDrug->Systemic Target DNA Methyltransferase Inhibition Systemic->Target

Caption: Proposed metabolic activation pathway of 5-azacytidine benzoyl prodrugs.

Troubleshooting_Logic Start Low Oral Bioavailability CheckStability Assess In Vitro Stability Start->CheckStability CheckPermeability Evaluate Intestinal Permeability CheckStability->CheckPermeability Good Stability Reformulate Reformulate Prodrug (e.g., enteric coating) CheckStability->Reformulate Poor Stability CheckMetabolism Investigate First-Pass Metabolism CheckPermeability->CheckMetabolism Good Permeability ModifyProdrug Modify Prodrug Structure (e.g., different promoiety) CheckPermeability->ModifyProdrug Low Permeability CoAdminister Co-administer with Inhibitors/Enhancers CheckMetabolism->CoAdminister High Metabolism

Caption: Logical troubleshooting approach for low oral bioavailability of 5-azacytidine prodrugs.

References

Overcoming poor oral bioavailability of 5-azacytidine with benzoyl prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl prodrugs of 5-azacytidine (B1684299) to overcome its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why use a benzoyl prodrug strategy for 5-azacytidine?

5-Azacytidine has low oral bioavailability due to its chemical instability in aqueous environments and rapid metabolism.[1][2] Prodrugs, such as benzoyl derivatives, are designed to protect the active molecule from degradation in the gastrointestinal tract. The benzoyl groups are intended to be cleaved by esterases in the body to release the active 5-azacytidine.

Q2: What are the potential advantages of benzoyl prodrugs over acetyl prodrugs of 5-azacytidine?

Benzoyl groups, being bulkier and more hydrophobic than acetyl groups, can offer greater resistance to premature hydrolysis in the acidic environment of the stomach and by esterases in the gastrointestinal tract.[3] This enhanced stability could potentially lead to a more controlled and sustained release of 5-azacytidine, improving its pharmacokinetic profile.

Q3: How is 2',3',5'-tri-O-benzoyl-5-azacytidine synthesized?

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation. This process involves the silylation of 5-azacytosine (B16484) followed by coupling with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3]

Q4: How are the benzoyl protecting groups removed to release 5-azacytidine?

The benzoyl groups can be removed (deprotected) under mild basic conditions. A common method is the use of methanolic sodium methoxide, followed by purification steps like recrystallization to yield pure 5-azacytidine.[3]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound during synthesis. Incomplete silylation of 5-azacytosine.Inefficient coupling reaction.Degradation of starting materials or product.Ensure anhydrous conditions during silylation.Optimize the stoichiometry of reagents and reaction time for the coupling step.Use purified reagents and solvents.
Incomplete deprotection of benzoyl groups. Insufficient amount of deprotecting agent (e.g., sodium methoxide).Short reaction time.Low reaction temperature.Increase the molar excess of the deprotecting agent.Extend the reaction time and monitor progress by TLC or HPLC.Gently warm the reaction mixture if the reaction is sluggish, but be cautious of potential degradation of 5-azacytidine.
Formation of anomeric mixtures. Use of an anomeric mixture of the protected ribose starting material.Use a stereochemically pure protected ribofuranose to ensure the desired β-anomer is formed.
Difficulty in purification of the final product. Co-elution of impurities.Degradation of 5-azacytidine during purification.Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).Perform purification at lower temperatures to minimize degradation.
In Vitro and In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
High variability in in vitro stability studies. Inconsistent pH of buffer solutions.Temperature fluctuations.Contamination of samples.Prepare fresh buffers and verify pH before each experiment.Use a calibrated incubator or water bath with stable temperature control.Use sterile techniques and filtered solutions to prevent microbial growth.
Low oral bioavailability in animal models. Premature hydrolysis of the prodrug in the GI tract.Poor absorption across the intestinal epithelium.High first-pass metabolism.Consider formulation strategies such as enteric coatings to protect the prodrug from stomach acid.Co-administration with permeation enhancers could be explored, but may introduce toxicity concerns.Investigate potential metabolic pathways and consider co-administration with relevant enzyme inhibitors in preclinical models.
Inconsistent pharmacokinetic data between animals. Differences in gastric pH and GI transit time.Variability in esterase activity.Inaccurate dosing.Fast animals overnight to standardize gastric conditions.Use a sufficient number of animals to account for biological variability.Ensure accurate and consistent administration of the oral dose.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of 5-Azacytidine after Administration of 2',3',5'-triacetyl-5-azacitidine (TAC) Prodrug vs. Intravenous 5-Azacytidine (ACT) in Mice.

No direct oral pharmacokinetic data for this compound was found in the searched literature. The data for the acetylated prodrug (TAC) is presented as a reference for a similar prodrug strategy.

ParameterOral TAC (38 mg/kg)IV ACT (25 mg/kg)
Tmax (h) 0.5N/A
Cmax (µM) 2.5 ± 0.8N/A
AUClast (hr-µM) 73.5126
T1/2α (h) 0.730.32
Terminal T1/2 (h) 9.26.8
Absolute Bioavailability (%) 58N/A
Data sourced from Ziemba et al., 2011.[3]

Table 2: In Vitro Stability of 5-Azacytidine (ACT) and 2',3',5'-triacetyl-5-azacitidine (TAC).

This data for the acetyl prodrug suggests that esterification significantly improves stability, a principle that would apply to a benzoyl prodrug.

pHCompound% Remaining after 48h
1ACT< 10%
1TAC> 90%
3ACT~20%
3TAC> 90%
5ACT~50%
5TAC> 90%
7.4ACT< 5%
7.4TAC~80%
Data interpreted from stability studies described in Ziemba et al., 2011.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of Vorbrüggen glycosylation as described for related nucleosides.[3]

  • Silylation of 5-azacytosine:

    • In a round-bottom flask, suspend 5-azacytosine in anhydrous acetonitrile.

    • Add hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours until the solution becomes clear.

    • Remove the excess HMDS and solvent under reduced pressure to obtain the silylated 5-azacytosine as a residue.

  • Coupling Reaction:

    • Dissolve the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.

    • Cool the mixture to 0°C.

    • Slowly add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to the cooled solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
  • Preparation of Simulated Fluids:

    • Prepare simulated gastric fluid (SGF) (pH 1.2, without pepsin) and simulated intestinal fluid (SIF) (pH 6.8, without pancreatin) according to USP specifications.

  • Incubation:

    • Dissolve the benzoyl prodrug of 5-azacytidine in SGF and SIF to a final concentration of 10 µM.

    • Incubate the solutions at 37°C in a shaking water bath.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw aliquots of the incubation mixture.

    • Immediately quench the degradation by adding a suitable buffer to neutralize the pH and an organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Analyze the concentration of the remaining prodrug and the released 5-azacytidine using a validated HPLC-UV or LC-MS/MS method.

In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing:

    • Fast male C57BL/6 mice overnight with free access to water.

    • Administer the benzoyl prodrug of 5-azacytidine orally via gavage at a predetermined dose.

    • For comparison, administer an equimolar dose of 5-azacytidine intravenously to a separate group of mice.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via retro-orbital bleeding or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the prodrug and 5-azacytidine from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentrations of the prodrug and 5-azacytidine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

    • Determine the oral bioavailability by comparing the AUC of 5-azacytidine after oral administration of the prodrug to the AUC after intravenous administration of 5-azacytidine.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Silylation of 5-Azacytosine S2 Vorbrüggen Glycosylation S1->S2 S3 Purification of Benzoyl Prodrug S2->S3 IV1 Stability in Simulated GI Fluids S3->IV1 V1 Oral Dosing to Mice S3->V1 IV2 Permeability Assay (e.g., Caco-2) IV1->IV2 V2 Blood Sampling V1->V2 V3 LC-MS/MS Analysis V2->V3 V4 Pharmacokinetic Analysis V3->V4

Caption: Experimental workflow for the development and evaluation of 5-azacytidine benzoyl prodrugs.

Prodrug_Activation_Pathway Prodrug Benzoyl Prodrug of 5-Azacytidine Absorption Intestinal Absorption Prodrug->Absorption Oral Administration Metabolism Esterase-mediated Hydrolysis Absorption->Metabolism ActiveDrug 5-Azacytidine (Active Drug) Metabolism->ActiveDrug Release Systemic Systemic Circulation ActiveDrug->Systemic Target DNA Methyltransferase Inhibition Systemic->Target

Caption: Proposed metabolic activation pathway of 5-azacytidine benzoyl prodrugs.

Troubleshooting_Logic Start Low Oral Bioavailability CheckStability Assess In Vitro Stability Start->CheckStability CheckPermeability Evaluate Intestinal Permeability CheckStability->CheckPermeability Good Stability Reformulate Reformulate Prodrug (e.g., enteric coating) CheckStability->Reformulate Poor Stability CheckMetabolism Investigate First-Pass Metabolism CheckPermeability->CheckMetabolism Good Permeability ModifyProdrug Modify Prodrug Structure (e.g., different promoiety) CheckPermeability->ModifyProdrug Low Permeability CoAdminister Co-administer with Inhibitors/Enhancers CheckMetabolism->CoAdminister High Metabolism

Caption: Logical troubleshooting approach for low oral bioavailability of 5-azacytidine prodrugs.

References

Technical Support Center: Purification of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is partially soluble in the anti-solvent.- Ensure the anti-solvent is added slowly to the solution of the compound in the solvent. - Cool the mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. - Use a different anti-solvent in which the compound has lower solubility.
The compound is too soluble in the chosen solvent system.- Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (like dichloromethane) and a poor solvent (like hexane) is often effective.[1]
Premature crystallization leading to loss during transfer.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. - Pre-warm the filtration apparatus to prevent the product from crashing out.
Product is an Oil or Gummy Solid Presence of impurities that inhibit crystallization.- Attempt to purify a small portion of the material by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane (B92381) or ether to induce solidification.
Residual solvent.- Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.- If the impurities are significantly different in polarity from the product, column chromatography is the recommended purification method.
Degradation of the product during purification.- Benzoyl groups offer good stability, but prolonged exposure to harsh acidic or basic conditions should be avoided.[2] Ensure that any quenching and extraction steps are performed promptly and at controlled temperatures.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation (a difference in Rf values of at least 0.2 is ideal). - Consider using a different stationary phase, such as alumina, if silica (B1680970) gel does not provide adequate separation.
Discoloration of the Final Product Presence of colored impurities from the synthesis.- Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use a minimal amount of charcoal to avoid significant loss of the product.
Oxidation or degradation of the compound.- Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often effective for removing minor impurities and can yield highly pure crystalline material.[1] Column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities.[3]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A common approach for recrystallizing protected nucleosides is to dissolve the crude product in a good solvent, such as dichloromethane, and then slowly add a poor solvent, like hexane, until the solution becomes cloudy.[1] The mixture is then allowed to cool slowly to induce crystallization. Other solvent systems that can be explored include ethyl acetate/hexane and isopropanol.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired compound. A single spot for a purified fraction indicates a high degree of purity.

Q4: What are the expected impurities in a crude sample of this compound?

A4: Common impurities may include unreacted starting materials such as 5-azacytosine (B16484) and the benzoylated ribose derivative, as well as side products from the glycosylation reaction. Depending on the work-up procedure, you may also have residual silylating agents or catalysts.[4]

Q5: What is the stability of this compound during purification and storage?

A5: The benzoyl protecting groups provide considerable stability to the molecule, making it more resistant to premature hydrolysis compared to its acetylated counterpart.[2] However, it is still advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, the purified compound should be kept in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Purity and Yield of a Protected Nucleoside at Various Purification Stages

Purification StepPurity (%)Polar Impurities (%)Non-polar Impurities (%)Overall Yield (%)
Crude Product54.022.623.390.0 (crude)
After Column Chromatography63.711.125.3-
First Recrystallization (Isopropanol)73.58.218.4-
Second Recrystallization (Hexane:CH2Cl2, 1:1)98.28<0.11.7-
Final Recrystallization (Hexane:CH2Cl2, 2:1)>99.8<0.1<0.128.6
Data adapted from a patent for the purification of a similar protected nucleoside and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: Slowly add a poor solvent (e.g., hexane) to the filtrate with gentle swirling until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand at room temperature for several hours to allow for crystal formation. For maximum yield, the flask can be placed in a refrigerator (0-4°C) overnight.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold poor solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 85% can be expected for a similar acetylated compound.[1]

Protocol 2: Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude 2',3',5'-Tri-o-benzoyl- 5-azacytidine dissolve Dissolve in Dichloromethane crude->dissolve Recrystallization Pathway slurry Slurry with Non-polar Solvent (e.g., Hexane) crude->slurry Solvent Slurry Pathway column Column Chromatography (Silica Gel) crude->column Chromatography Pathway recrystallize Recrystallize with Hexane dissolve->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure Product filter_dry->pure_product filter_wash1 Filter and Wash slurry->filter_wash1 slurry_polar Slurry with Polar Solvent filter_wash1->slurry_polar filter_wash2 Filter and Dry slurry_polar->filter_wash2 filter_wash2->pure_product fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions and Evaporate fractions->combine combine->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? start->oily_product impure_tlc Impure on TLC? start->impure_tlc optimize_solvent Optimize Solvent System for Recrystallization low_yield->optimize_solvent Yes check_temp Lower Cooling Temperature low_yield->check_temp Yes remove_solvent Dry Under High Vacuum oily_product->remove_solvent Yes triturate Triturate with Non-polar Solvent oily_product->triturate Yes column_chrom Perform Column Chromatography impure_tlc->column_chrom Yes check_stability Assess Product Stability impure_tlc->check_stability Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Purification of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is partially soluble in the anti-solvent.- Ensure the anti-solvent is added slowly to the solution of the compound in the solvent. - Cool the mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. - Use a different anti-solvent in which the compound has lower solubility.
The compound is too soluble in the chosen solvent system.- Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (like dichloromethane) and a poor solvent (like hexane) is often effective.[1]
Premature crystallization leading to loss during transfer.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. - Pre-warm the filtration apparatus to prevent the product from crashing out.
Product is an Oil or Gummy Solid Presence of impurities that inhibit crystallization.- Attempt to purify a small portion of the material by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification.
Residual solvent.- Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
Multiple Spots on TLC After Purification Incomplete reaction or presence of side products.- If the impurities are significantly different in polarity from the product, column chromatography is the recommended purification method.
Degradation of the product during purification.- Benzoyl groups offer good stability, but prolonged exposure to harsh acidic or basic conditions should be avoided.[2] Ensure that any quenching and extraction steps are performed promptly and at controlled temperatures.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation (a difference in Rf values of at least 0.2 is ideal). - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Discoloration of the Final Product Presence of colored impurities from the synthesis.- Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use a minimal amount of charcoal to avoid significant loss of the product.
Oxidation or degradation of the compound.- Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often effective for removing minor impurities and can yield highly pure crystalline material.[1] Column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities.[3]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A common approach for recrystallizing protected nucleosides is to dissolve the crude product in a good solvent, such as dichloromethane, and then slowly add a poor solvent, like hexane, until the solution becomes cloudy.[1] The mixture is then allowed to cool slowly to induce crystallization. Other solvent systems that can be explored include ethyl acetate/hexane and isopropanol.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired compound. A single spot for a purified fraction indicates a high degree of purity.

Q4: What are the expected impurities in a crude sample of this compound?

A4: Common impurities may include unreacted starting materials such as 5-azacytosine and the benzoylated ribose derivative, as well as side products from the glycosylation reaction. Depending on the work-up procedure, you may also have residual silylating agents or catalysts.[4]

Q5: What is the stability of this compound during purification and storage?

A5: The benzoyl protecting groups provide considerable stability to the molecule, making it more resistant to premature hydrolysis compared to its acetylated counterpart.[2] However, it is still advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, the purified compound should be kept in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Purity and Yield of a Protected Nucleoside at Various Purification Stages

Purification StepPurity (%)Polar Impurities (%)Non-polar Impurities (%)Overall Yield (%)
Crude Product54.022.623.390.0 (crude)
After Column Chromatography63.711.125.3-
First Recrystallization (Isopropanol)73.58.218.4-
Second Recrystallization (Hexane:CH2Cl2, 1:1)98.28<0.11.7-
Final Recrystallization (Hexane:CH2Cl2, 2:1)>99.8<0.1<0.128.6
Data adapted from a patent for the purification of a similar protected nucleoside and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal.

  • Precipitation: Slowly add a poor solvent (e.g., hexane) to the filtrate with gentle swirling until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand at room temperature for several hours to allow for crystal formation. For maximum yield, the flask can be placed in a refrigerator (0-4°C) overnight.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold poor solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 85% can be expected for a similar acetylated compound.[1]

Protocol 2: Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude 2',3',5'-Tri-o-benzoyl- 5-azacytidine dissolve Dissolve in Dichloromethane crude->dissolve Recrystallization Pathway slurry Slurry with Non-polar Solvent (e.g., Hexane) crude->slurry Solvent Slurry Pathway column Column Chromatography (Silica Gel) crude->column Chromatography Pathway recrystallize Recrystallize with Hexane dissolve->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_product Pure Product filter_dry->pure_product filter_wash1 Filter and Wash slurry->filter_wash1 slurry_polar Slurry with Polar Solvent filter_wash1->slurry_polar filter_wash2 Filter and Dry slurry_polar->filter_wash2 filter_wash2->pure_product fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions and Evaporate fractions->combine combine->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? start->oily_product impure_tlc Impure on TLC? start->impure_tlc optimize_solvent Optimize Solvent System for Recrystallization low_yield->optimize_solvent Yes check_temp Lower Cooling Temperature low_yield->check_temp Yes remove_solvent Dry Under High Vacuum oily_product->remove_solvent Yes triturate Triturate with Non-polar Solvent oily_product->triturate Yes column_chrom Perform Column Chromatography impure_tlc->column_chrom Yes check_stability Assess Product Stability impure_tlc->check_stability Yes

Caption: Troubleshooting logic for purification issues.

References

Preventing degradation of 2',3',5'-Tri-o-benzoyl-5-azacytidine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. Our goal is to help you mitigate its degradation in aqueous solutions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine. The benzoyl groups are designed to protect the active molecule, 5-azacytidine, from premature degradation. However, like many ester-containing compounds, it is susceptible to hydrolysis in aqueous environments, which can release the active drug and its degradation products. Understanding and controlling this degradation is critical for accurate and reproducible experimental results.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway involves the hydrolysis of the benzoyl ester groups, leading to the stepwise formation of di- and mono-benzoyl intermediates and ultimately releasing the active compound, 5-azacytidine. This process is followed by the degradation of 5-azacytidine itself. The hydrolysis of the benzoyl groups is influenced by factors such as pH and temperature.

Q3: How does the stability of this compound compare to its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC)?

Benzoyl esters are generally more resistant to hydrolysis than acetyl esters due to steric hindrance and electronic effects. Therefore, this compound is expected to have greater stability in aqueous solutions compared to 2',3',5'-triacetyl-5-azacytidine (TAC).[1] While specific quantitative data for the benzoyl derivative is limited, data for TAC provides a useful benchmark for understanding its stability profile.

Q4: What are the expected degradation products of this compound in an aqueous solution?

The degradation will proceed through a series of de-benzoylated intermediates to yield 5-azacytidine. The 5-azacytidine molecule is itself unstable in aqueous solutions and can undergo hydrolytic ring opening to form N-formylguanylribosylurea, which then irreversibly converts to guanylribosylurea.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in your stock or working solutions.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and for a limited time. Validate the stability of your solutions under your specific storage conditions using a suitable analytical method like HPLC.
Loss of biological activity The compound has degraded to inactive products.Ensure that the pH of your aqueous solution is within the optimal stability range. Based on data for the related compound 5-azacytidine, a pH around 6.5-7.0 is likely to offer the best stability.[3][4] Avoid highly acidic or alkaline conditions.
Precipitation of the compound in aqueous buffer The compound has limited aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Characterize the degradation products using techniques like mass spectrometry. This can help in understanding the degradation pathway and kinetics in your specific experimental setup.

Data on Analog Stability

Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) in Aqueous Solution at 25°C [5]

pHTime (hours)% Hydrolysis to Mono- and Diesters% Conversion to 5-Azacytidine
1.0 326%Not reported
660%Not reported
2499% (including 46% to ACT)46%
3.0 29No degradation to parent compound0%
5.0 29No degradation to parent compound0%
7.4 2930%0%

Note: It is anticipated that this compound will exhibit slower rates of hydrolysis under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound in various aqueous solutions.

1. Materials:

  • This compound
  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)
  • Organic solvent for stock solution (e.g., DMSO)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Incubator or water bath for temperature control

2. Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
  • Spike the aqueous buffer with the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
  • Divide the solution into aliquots and incubate at the desired temperature.
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench the degradation by freezing or adding a quenching agent if necessary.
  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Stability Analysis

This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound and its degradation products have significant absorbance (e.g., 242 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Visualizations

degradation_pathway A 2',3',5'-Tri-o-benzoyl- 5-azacytidine B Di- and Mono-benzoyl Intermediates A->B Hydrolysis C 5-Azacytidine B->C Hydrolysis D N-formylguanyl- ribosylurea C->D Ring Opening (Reversible) E Guanylribosylurea (Inactive) D->E Irreversible Conversion

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (in Organic Solvent) B Spike into Aqueous Buffer A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Time Points C->D E Quench Degradation D->E F Analyze by HPLC E->F G Determine Degradation Kinetics F->G

Caption: Workflow for stability testing.

troubleshooting_logic rect_node rect_node start Inconsistent Results? check_solution Are solutions freshly prepared? start->check_solution fresh_solution Prepare fresh solutions for each experiment. check_solution->fresh_solution No check_storage Stored properly (low temp, short time)? check_solution->check_storage Yes end Problem Resolved fresh_solution->end validate_storage Validate stability under your storage conditions. check_storage->validate_storage No check_ph Is the pH of the aqueous solution optimal? check_storage->check_ph Yes validate_storage->end adjust_ph Adjust pH to be near neutral (6.5-7.4). check_ph->adjust_ph No check_solubility Is there any precipitation? check_ph->check_solubility Yes adjust_ph->end adjust_concentration Use a co-solvent (e.g., DMSO) for stock and ensure final concentration is soluble. check_solubility->adjust_concentration Yes check_solubility->end No adjust_concentration->end

Caption: Troubleshooting logic for inconsistent results.

References

Preventing degradation of 2',3',5'-Tri-o-benzoyl-5-azacytidine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. Our goal is to help you mitigate its degradation in aqueous solutions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299). The benzoyl groups are designed to protect the active molecule, 5-azacytidine, from premature degradation. However, like many ester-containing compounds, it is susceptible to hydrolysis in aqueous environments, which can release the active drug and its degradation products. Understanding and controlling this degradation is critical for accurate and reproducible experimental results.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway involves the hydrolysis of the benzoyl ester groups, leading to the stepwise formation of di- and mono-benzoyl intermediates and ultimately releasing the active compound, 5-azacytidine. This process is followed by the degradation of 5-azacytidine itself. The hydrolysis of the benzoyl groups is influenced by factors such as pH and temperature.

Q3: How does the stability of this compound compare to its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC)?

Benzoyl esters are generally more resistant to hydrolysis than acetyl esters due to steric hindrance and electronic effects. Therefore, this compound is expected to have greater stability in aqueous solutions compared to 2',3',5'-triacetyl-5-azacytidine (TAC).[1] While specific quantitative data for the benzoyl derivative is limited, data for TAC provides a useful benchmark for understanding its stability profile.

Q4: What are the expected degradation products of this compound in an aqueous solution?

The degradation will proceed through a series of de-benzoylated intermediates to yield 5-azacytidine. The 5-azacytidine molecule is itself unstable in aqueous solutions and can undergo hydrolytic ring opening to form N-formylguanylribosylurea, which then irreversibly converts to guanylribosylurea.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in your stock or working solutions.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and for a limited time. Validate the stability of your solutions under your specific storage conditions using a suitable analytical method like HPLC.
Loss of biological activity The compound has degraded to inactive products.Ensure that the pH of your aqueous solution is within the optimal stability range. Based on data for the related compound 5-azacytidine, a pH around 6.5-7.0 is likely to offer the best stability.[3][4] Avoid highly acidic or alkaline conditions.
Precipitation of the compound in aqueous buffer The compound has limited aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Characterize the degradation products using techniques like mass spectrometry. This can help in understanding the degradation pathway and kinetics in your specific experimental setup.

Data on Analog Stability

Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) in Aqueous Solution at 25°C [5]

pHTime (hours)% Hydrolysis to Mono- and Diesters% Conversion to 5-Azacytidine
1.0 326%Not reported
660%Not reported
2499% (including 46% to ACT)46%
3.0 29No degradation to parent compound0%
5.0 29No degradation to parent compound0%
7.4 2930%0%

Note: It is anticipated that this compound will exhibit slower rates of hydrolysis under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound in various aqueous solutions.

1. Materials:

  • This compound
  • Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)
  • Organic solvent for stock solution (e.g., DMSO)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Incubator or water bath for temperature control

2. Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
  • Spike the aqueous buffer with the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
  • Divide the solution into aliquots and incubate at the desired temperature.
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench the degradation by freezing or adding a quenching agent if necessary.
  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Stability Analysis

This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound and its degradation products have significant absorbance (e.g., 242 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Visualizations

degradation_pathway A 2',3',5'-Tri-o-benzoyl- 5-azacytidine B Di- and Mono-benzoyl Intermediates A->B Hydrolysis C 5-Azacytidine B->C Hydrolysis D N-formylguanyl- ribosylurea C->D Ring Opening (Reversible) E Guanylribosylurea (Inactive) D->E Irreversible Conversion

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (in Organic Solvent) B Spike into Aqueous Buffer A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Time Points C->D E Quench Degradation D->E F Analyze by HPLC E->F G Determine Degradation Kinetics F->G

Caption: Workflow for stability testing.

troubleshooting_logic rect_node rect_node start Inconsistent Results? check_solution Are solutions freshly prepared? start->check_solution fresh_solution Prepare fresh solutions for each experiment. check_solution->fresh_solution No check_storage Stored properly (low temp, short time)? check_solution->check_storage Yes end Problem Resolved fresh_solution->end validate_storage Validate stability under your storage conditions. check_storage->validate_storage No check_ph Is the pH of the aqueous solution optimal? check_storage->check_ph Yes validate_storage->end adjust_ph Adjust pH to be near neutral (6.5-7.4). check_ph->adjust_ph No check_solubility Is there any precipitation? check_ph->check_solubility Yes adjust_ph->end adjust_concentration Use a co-solvent (e.g., DMSO) for stock and ensure final concentration is soluble. check_solubility->adjust_concentration Yes check_solubility->end No adjust_concentration->end

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting inconsistent results in 2',3',5'-Tri-o-benzoyl-5-azacytidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine.[1][2] The benzoyl groups protect the hydroxyl groups of the ribose sugar, increasing the compound's stability and hydrophobicity.[1][2] This modification is intended to improve its resistance to premature hydrolysis and facilitate its use in various experimental settings.[1] The ultimate goal is the intracellular release of the active compound, 5-azacytidine, which inhibits DNA methylation by covalently trapping DNMT enzymes.

Q2: How does the stability of this compound compare to 5-azacytidine or its acetylated analog?

The benzoyl protecting groups on this compound offer greater stability compared to the unprotected 5-azacytidine, which is notoriously unstable in aqueous solutions.[3] Benzoyl groups are also more resistant to premature hydrolysis than acetyl groups, which are found on the related prodrug 2',3',5'-triacetyl-5-azacytidine (TAC).[1] This increased stability can be advantageous for multi-step synthetic procedures and potentially for achieving more controlled release of the active compound in experimental systems.[1]

Q3: What are the expected solubility characteristics of this compound?

Due to the hydrophobic nature of the benzoyl groups, this compound is expected to have improved solubility in organic solvents compared to the parent compound, 5-azacytidine.[1] While 5-azacytidine is soluble in polar solvents like DMSO and acetic acid/water mixtures, the benzoylated version will likely show better solubility in less polar organic solvents. For cell culture experiments, it is typically dissolved in a minimal amount of a compatible organic solvent like DMSO before further dilution in aqueous media.

Q4: How is this compound converted to the active 5-azacytidine?

The conversion of the prodrug to the active 5-azacytidine involves the removal of the benzoyl protecting groups. In a synthetic chemistry context, this deprotection is often achieved using mild basic conditions, such as methanolic sodium methoxide.[1][2] In a biological system, it is anticipated that intracellular esterases will hydrolyze the benzoyl groups, releasing the active 5-azacytidine.[2] The exact kinetics of this intracellular conversion can vary between cell types and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Biological Effect
Possible Cause Troubleshooting Step
Insufficient intracellular conversion to 5-azacytidine. Verify the esterase activity in your cell line. Consider extending the incubation time to allow for more complete debenzoylation. As a positive control, run a parallel experiment with unprotected 5-azacytidine to confirm the responsiveness of your cell model.
Degradation of the compound. Although more stable than 5-azacytidine, the prodrug can still degrade. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. When diluting in aqueous media for experiments, use the solution immediately.
Low cellular uptake. The hydrophobicity of the benzoyl groups should facilitate passive diffusion across the cell membrane. However, if uptake is a concern, consider using a higher concentration of the compound or exploring the use of transfection reagents, although the latter is not standard for this type of molecule.
Incorrect dosage. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between different cell types.
Issue 2: High Cellular Toxicity Unrelated to Expected Pharmacological Effect
Possible Cause Troubleshooting Step
Solvent toxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.
Off-target effects of the prodrug or its metabolites. While the goal is the release of 5-azacytidine, the benzoylated compound or its partially debenzoylated intermediates may have their own biological activities. If possible, try to quantify the intracellular concentrations of the prodrug and its metabolites to understand the metabolic profile in your system.
Rapid release of high concentrations of 5-azacytidine. If the debenzoylation is very rapid in your cell line, it could lead to a sudden spike in intracellular 5-azacytidine, causing acute toxicity. Consider using a lower initial concentration of the prodrug.
Issue 3: Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent compound preparation. Ensure the compound is fully dissolved in the organic solvent before diluting it into the aqueous medium. Vortex the stock solution and the final diluted solution thoroughly. Prepare a master mix of the final treatment solution to add to all replicate wells to ensure consistency.
Cell seeding and handling inconsistencies. Ensure uniform cell seeding density across all wells. Use proper pipetting techniques to avoid creating gradients in the treatment solution within the wells.
Edge effects in multi-well plates. To minimize edge effects, consider not using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium to maintain a more uniform environment across the plate.

Quantitative Data

Table 1: Solubility of 5-Azacytidine (Parent Compound)

SolventApproximate Solubility
DMSO~30 mg/mL
Ethanol~30 mg/mL
Dimethyl formamide~30 mg/mL
PBS (pH 7.2)~10 mg/mL
Acetic acid:water (1:1 v/v)~5 mg/mL
Tissue culture medium~1.2 mg/10 mL
Note: The solubility of this compound in these solvents will differ due to its increased hydrophobicity. It is expected to have higher solubility in organic solvents and lower solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture Treatment
  • Materials:

    • Cells of interest in culture

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Vehicle control (anhydrous DMSO)

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., multi-well plates) and allow them to adhere and reach the desired confluency.

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare the final treatment concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and below the toxic level for your cells.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration. Depending on the experimental design, the medium may need to be replaced with fresh treatment medium at regular intervals (e.g., every 24 hours).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Prodrug_inside 2',3',5'-Tri-o-benzoyl- 5-azacytidine Prodrug->Prodrug_inside Cellular Uptake Active_Drug 5-Azacytidine Prodrug_inside->Active_Drug Esterase Hydrolysis DNMT DNA Methyltransferase (DNMT) Active_Drug->DNMT Inhibition DNA_Methylation DNA Methylation DNMT->DNA_Methylation Catalyzes Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with Prodrug (and Vehicle Control) Prepare_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Analysis Perform Downstream Analysis (e.g., Viability, Methylation Assay) Harvest->Analysis End End Analysis->End

Caption: General experimental workflow for cell-based assays.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Preparation Review Compound Preparation Protocol Inconsistent_Results->Check_Preparation Yes Check_Handling Review Cell Handling Technique Inconsistent_Results->Check_Handling Yes No_Effect No Biological Effect? Inconsistent_Results->No_Effect No Check_Concentration Perform Dose-Response Experiment No_Effect->Check_Concentration Yes Check_Incubation Extend Incubation Time No_Effect->Check_Incubation Yes Use_Positive_Control Use 5-Azacytidine as Positive Control No_Effect->Use_Positive_Control Yes High_Toxicity High Toxicity? No_Effect->High_Toxicity No Check_Solvent Check Solvent Concentration High_Toxicity->Check_Solvent Yes Lower_Dose Lower Prodrug Concentration High_Toxicity->Lower_Dose Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting inconsistent results in 2',3',5'-Tri-o-benzoyl-5-azacytidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299).[1][2] The benzoyl groups protect the hydroxyl groups of the ribose sugar, increasing the compound's stability and hydrophobicity.[1][2] This modification is intended to improve its resistance to premature hydrolysis and facilitate its use in various experimental settings.[1] The ultimate goal is the intracellular release of the active compound, 5-azacytidine, which inhibits DNA methylation by covalently trapping DNMT enzymes.

Q2: How does the stability of this compound compare to 5-azacytidine or its acetylated analog?

The benzoyl protecting groups on this compound offer greater stability compared to the unprotected 5-azacytidine, which is notoriously unstable in aqueous solutions.[3] Benzoyl groups are also more resistant to premature hydrolysis than acetyl groups, which are found on the related prodrug 2',3',5'-triacetyl-5-azacytidine (TAC).[1] This increased stability can be advantageous for multi-step synthetic procedures and potentially for achieving more controlled release of the active compound in experimental systems.[1]

Q3: What are the expected solubility characteristics of this compound?

Due to the hydrophobic nature of the benzoyl groups, this compound is expected to have improved solubility in organic solvents compared to the parent compound, 5-azacytidine.[1] While 5-azacytidine is soluble in polar solvents like DMSO and acetic acid/water mixtures, the benzoylated version will likely show better solubility in less polar organic solvents. For cell culture experiments, it is typically dissolved in a minimal amount of a compatible organic solvent like DMSO before further dilution in aqueous media.

Q4: How is this compound converted to the active 5-azacytidine?

The conversion of the prodrug to the active 5-azacytidine involves the removal of the benzoyl protecting groups. In a synthetic chemistry context, this deprotection is often achieved using mild basic conditions, such as methanolic sodium methoxide.[1][2] In a biological system, it is anticipated that intracellular esterases will hydrolyze the benzoyl groups, releasing the active 5-azacytidine.[2] The exact kinetics of this intracellular conversion can vary between cell types and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Biological Effect
Possible Cause Troubleshooting Step
Insufficient intracellular conversion to 5-azacytidine. Verify the esterase activity in your cell line. Consider extending the incubation time to allow for more complete debenzoylation. As a positive control, run a parallel experiment with unprotected 5-azacytidine to confirm the responsiveness of your cell model.
Degradation of the compound. Although more stable than 5-azacytidine, the prodrug can still degrade. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. When diluting in aqueous media for experiments, use the solution immediately.
Low cellular uptake. The hydrophobicity of the benzoyl groups should facilitate passive diffusion across the cell membrane. However, if uptake is a concern, consider using a higher concentration of the compound or exploring the use of transfection reagents, although the latter is not standard for this type of molecule.
Incorrect dosage. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between different cell types.
Issue 2: High Cellular Toxicity Unrelated to Expected Pharmacological Effect
Possible Cause Troubleshooting Step
Solvent toxicity. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.
Off-target effects of the prodrug or its metabolites. While the goal is the release of 5-azacytidine, the benzoylated compound or its partially debenzoylated intermediates may have their own biological activities. If possible, try to quantify the intracellular concentrations of the prodrug and its metabolites to understand the metabolic profile in your system.
Rapid release of high concentrations of 5-azacytidine. If the debenzoylation is very rapid in your cell line, it could lead to a sudden spike in intracellular 5-azacytidine, causing acute toxicity. Consider using a lower initial concentration of the prodrug.
Issue 3: Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent compound preparation. Ensure the compound is fully dissolved in the organic solvent before diluting it into the aqueous medium. Vortex the stock solution and the final diluted solution thoroughly. Prepare a master mix of the final treatment solution to add to all replicate wells to ensure consistency.
Cell seeding and handling inconsistencies. Ensure uniform cell seeding density across all wells. Use proper pipetting techniques to avoid creating gradients in the treatment solution within the wells.
Edge effects in multi-well plates. To minimize edge effects, consider not using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium to maintain a more uniform environment across the plate.

Quantitative Data

Table 1: Solubility of 5-Azacytidine (Parent Compound)

SolventApproximate Solubility
DMSO~30 mg/mL
Ethanol~30 mg/mL
Dimethyl formamide~30 mg/mL
PBS (pH 7.2)~10 mg/mL
Acetic acid:water (1:1 v/v)~5 mg/mL
Tissue culture medium~1.2 mg/10 mL
Note: The solubility of this compound in these solvents will differ due to its increased hydrophobicity. It is expected to have higher solubility in organic solvents and lower solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture Treatment
  • Materials:

    • Cells of interest in culture

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Vehicle control (anhydrous DMSO)

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., multi-well plates) and allow them to adhere and reach the desired confluency.

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare the final treatment concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and below the toxic level for your cells.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration. Depending on the experimental design, the medium may need to be replaced with fresh treatment medium at regular intervals (e.g., every 24 hours).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Prodrug_inside 2',3',5'-Tri-o-benzoyl- 5-azacytidine Prodrug->Prodrug_inside Cellular Uptake Active_Drug 5-Azacytidine Prodrug_inside->Active_Drug Esterase Hydrolysis DNMT DNA Methyltransferase (DNMT) Active_Drug->DNMT Inhibition DNA_Methylation DNA Methylation DNMT->DNA_Methylation Catalyzes Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with Prodrug (and Vehicle Control) Prepare_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Analysis Perform Downstream Analysis (e.g., Viability, Methylation Assay) Harvest->Analysis End End Analysis->End

Caption: General experimental workflow for cell-based assays.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Preparation Review Compound Preparation Protocol Inconsistent_Results->Check_Preparation Yes Check_Handling Review Cell Handling Technique Inconsistent_Results->Check_Handling Yes No_Effect No Biological Effect? Inconsistent_Results->No_Effect No Check_Concentration Perform Dose-Response Experiment No_Effect->Check_Concentration Yes Check_Incubation Extend Incubation Time No_Effect->Check_Incubation Yes Use_Positive_Control Use 5-Azacytidine as Positive Control No_Effect->Use_Positive_Control Yes High_Toxicity High Toxicity? No_Effect->High_Toxicity No Check_Solvent Check Solvent Concentration High_Toxicity->Check_Solvent Yes Lower_Dose Lower Prodrug Concentration High_Toxicity->Lower_Dose Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for scaling up the production of this compound?

A1: The most common and scalable approach is the Vorbrüggen glycosylation. This method involves two main stages: the silylation of 5-azacytosine to make it more soluble and reactive, followed by the coupling of the silylated 5-azacytosine with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMS-Triflate).[2]

Q2: Why are benzoyl protecting groups used for the ribose sugar?

A2: Benzoyl groups are strategically used in nucleoside chemistry due to their stability and ease of removal under mild basic conditions.[1] Compared to acetyl groups, benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step syntheses and large-scale production where intermediates may be subjected to various conditions.[1] The hydrophobicity and steric bulk imparted by the benzoyl groups also aid in purification and can improve the compound's stability against enzymatic degradation.[1]

Q3: What are the critical parameters to control during the silylation of 5-azacytosine?

A3: Complete silylation is crucial for a successful glycosylation reaction. Key parameters to control include:

  • Reagents: Hexamethyldisilazane (HMDS) is a common silylating agent, often used with a catalyst like ammonium sulfate.[2][3]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Reaction Time and Temperature: Refluxing the mixture until a clear solution is obtained is a good indicator of complete silylation.[2] Incomplete silylation can lead to low yields in the subsequent coupling step.

Q4: What are the challenges associated with the glycosylation step?

A4: The glycosylation step is critical and can present several challenges:

  • Anomer Formation: The formation of the incorrect anomer (α-anomer) can occur. The use of a participating group at the 2'-position of the ribose, like the benzoyl group, generally favors the formation of the desired β-anomer.

  • Catalyst Choice: While TMS-Triflate is effective, other Lewis acids like tin(IV) chloride can be used to avoid potential emulsion formation during workup.[4] However, the use of tin catalysts may lead to tin contamination in the final product.[2]

  • Reaction Conditions: Temperature control is important. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then allowed to warm to room temperature.[2]

Q5: What are the typical procedures for purifying this compound at a larger scale?

A5: Purification typically involves a series of extraction and crystallization steps. After the glycosylation reaction, the mixture is quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed, dried, and concentrated.[3] The crude product is often obtained as a foam or oil and can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Product 1. Incomplete silylation of 5-azacytosine. 2. Presence of moisture in the reaction. 3. Inefficient coupling reaction. 4. Degradation of the product during workup.1. Ensure complete dissolution of 5-azacytosine during silylation by extending reflux time or adding more silylating agent. 2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the amount of Lewis acid catalyst and reaction time. Consider alternative catalysts if needed. 4. Perform the aqueous workup at low temperatures (0-5 °C) to minimize hydrolysis of the triazine ring.[2]
Formation of Anomers The stereochemistry of the glycosidic bond is not well-controlled.The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the sugar donor generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-benzoyl group. Ensure the starting material is of high anomeric purity.
Difficult Purification of the Product 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or foam that is difficult to crystallize.1. Optimize reaction stoichiometry and monitor reaction completion by TLC or HPLC. 2. Column chromatography on silica gel may be necessary for smaller scales. For larger scales, focus on optimizing the crystallization procedure. 3. Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
Product Instability The 5-azacytosine ring is susceptible to hydrolysis, especially in aqueous or acidic/basic conditions.Minimize exposure to water and extreme pH during workup and purification.[5] Store the purified product in a dry, cool, and dark place.
Tin Contamination in the Final Product Use of tin-based Lewis acids (e.g., SnCl4) in the glycosylation step.If tin contamination is a concern, use a tin-free Lewis acid like TMS-Triflate.[4] If a tin catalyst is used, extensive purification, including aqueous washes and potentially treatment with chelating agents, may be required.

Experimental Protocols

Silylation of 5-Azacytosine

This protocol describes the preparation of silylated 5-azacytosine, a key intermediate for the glycosylation reaction.

Materials:

  • 5-Azacytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium Sulfate

  • Anhydrous Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine and a catalytic amount of ammonium sulfate.

  • Add an excess of hexamethyldisilazane (HMDS).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Continue refluxing until the mixture becomes a clear solution, indicating the completion of the silylation reaction (typically 4-6 hours).[3]

  • Remove the excess HMDS by vacuum distillation. The resulting silylated 5-azacytosine can be used directly in the next step.[2]

Vorbrüggen Glycosylation

This protocol details the coupling of silylated 5-azacytosine with the protected ribose.

Materials:

  • Silylated 5-azacytosine (from the previous step)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous Dichloromethane (or acetonitrile)

  • Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)

  • Saturated Sodium Bicarbonate solution (ice-cold)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMS-Triflate to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or HPLC for completion).

  • Once the reaction is complete, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound, often as a foam or oil.

Purification by Recrystallization

This protocol describes the purification of the crude product.

Materials:

  • Crude this compound

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Slowly add hexane while stirring until the solution becomes turbid.

  • Cool the mixture in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold hexane.

  • Dry the purified this compound under vacuum. A yield of around 85% can be expected for the acetylated analogue, and a similar yield is anticipated for the benzoylated version.[3]

Quantitative Data

Parameter Value Reference
Molecular Formula C29H24N4O8[1]
Molecular Weight 556.5 g/mol [1]
Typical Yield (for acetylated analogue) ~85%[3]
Purity (Post-recrystallization) >98% (by HPLC)[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Glycosylation cluster_purification Step 3: Purification A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C F Crude this compound C->F D 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D->F E TMS-Triflate, CH2Cl2 E->F 0°C to RT G Quenching (NaHCO3) F->G H Extraction (CH2Cl2) G->H I Recrystallization (CH2Cl2/Hexane) H->I J Pure this compound I->J Logical_Relationship 5-Azacytosine 5-Azacytosine Silylation Silylation 5-Azacytosine->Silylation Protected Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Glycosylation Glycosylation Protected Ribose->Glycosylation Silylation->Glycosylation Silylated Intermediate Purification Purification Glycosylation->Purification Crude Product Final Product This compound Purification->Final Product

References

Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for scaling up the production of this compound?

A1: The most common and scalable approach is the Vorbrüggen glycosylation. This method involves two main stages: the silylation of 5-azacytosine (B16484) to make it more soluble and reactive, followed by the coupling of the silylated 5-azacytosine with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate).[2]

Q2: Why are benzoyl protecting groups used for the ribose sugar?

A2: Benzoyl groups are strategically used in nucleoside chemistry due to their stability and ease of removal under mild basic conditions.[1] Compared to acetyl groups, benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step syntheses and large-scale production where intermediates may be subjected to various conditions.[1] The hydrophobicity and steric bulk imparted by the benzoyl groups also aid in purification and can improve the compound's stability against enzymatic degradation.[1]

Q3: What are the critical parameters to control during the silylation of 5-azacytosine?

A3: Complete silylation is crucial for a successful glycosylation reaction. Key parameters to control include:

  • Reagents: Hexamethyldisilazane (B44280) (HMDS) is a common silylating agent, often used with a catalyst like ammonium (B1175870) sulfate.[2][3]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Reaction Time and Temperature: Refluxing the mixture until a clear solution is obtained is a good indicator of complete silylation.[2] Incomplete silylation can lead to low yields in the subsequent coupling step.

Q4: What are the challenges associated with the glycosylation step?

A4: The glycosylation step is critical and can present several challenges:

  • Anomer Formation: The formation of the incorrect anomer (α-anomer) can occur. The use of a participating group at the 2'-position of the ribose, like the benzoyl group, generally favors the formation of the desired β-anomer.

  • Catalyst Choice: While TMS-Triflate is effective, other Lewis acids like tin(IV) chloride can be used to avoid potential emulsion formation during workup.[4] However, the use of tin catalysts may lead to tin contamination in the final product.[2]

  • Reaction Conditions: Temperature control is important. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then allowed to warm to room temperature.[2]

Q5: What are the typical procedures for purifying this compound at a larger scale?

A5: Purification typically involves a series of extraction and crystallization steps. After the glycosylation reaction, the mixture is quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent like dichloromethane (B109758).[3] The combined organic layers are then washed, dried, and concentrated.[3] The crude product is often obtained as a foam or oil and can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane (B92381).[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Product 1. Incomplete silylation of 5-azacytosine. 2. Presence of moisture in the reaction. 3. Inefficient coupling reaction. 4. Degradation of the product during workup.1. Ensure complete dissolution of 5-azacytosine during silylation by extending reflux time or adding more silylating agent. 2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the amount of Lewis acid catalyst and reaction time. Consider alternative catalysts if needed. 4. Perform the aqueous workup at low temperatures (0-5 °C) to minimize hydrolysis of the triazine ring.[2]
Formation of Anomers The stereochemistry of the glycosidic bond is not well-controlled.The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the sugar donor generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-benzoyl group. Ensure the starting material is of high anomeric purity.
Difficult Purification of the Product 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or foam that is difficult to crystallize.1. Optimize reaction stoichiometry and monitor reaction completion by TLC or HPLC. 2. Column chromatography on silica (B1680970) gel may be necessary for smaller scales. For larger scales, focus on optimizing the crystallization procedure. 3. Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
Product Instability The 5-azacytosine ring is susceptible to hydrolysis, especially in aqueous or acidic/basic conditions.Minimize exposure to water and extreme pH during workup and purification.[5] Store the purified product in a dry, cool, and dark place.
Tin Contamination in the Final Product Use of tin-based Lewis acids (e.g., SnCl4) in the glycosylation step.If tin contamination is a concern, use a tin-free Lewis acid like TMS-Triflate.[4] If a tin catalyst is used, extensive purification, including aqueous washes and potentially treatment with chelating agents, may be required.

Experimental Protocols

Silylation of 5-Azacytosine

This protocol describes the preparation of silylated 5-azacytosine, a key intermediate for the glycosylation reaction.

Materials:

  • 5-Azacytosine

  • Hexamethyldisilazane (HMDS)

  • Ammonium Sulfate

  • Anhydrous Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine and a catalytic amount of ammonium sulfate.

  • Add an excess of hexamethyldisilazane (HMDS).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Continue refluxing until the mixture becomes a clear solution, indicating the completion of the silylation reaction (typically 4-6 hours).[3]

  • Remove the excess HMDS by vacuum distillation. The resulting silylated 5-azacytosine can be used directly in the next step.[2]

Vorbrüggen Glycosylation

This protocol details the coupling of silylated 5-azacytosine with the protected ribose.

Materials:

  • Silylated 5-azacytosine (from the previous step)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous Dichloromethane (or acetonitrile)

  • Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)

  • Saturated Sodium Bicarbonate solution (ice-cold)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMS-Triflate to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or HPLC for completion).

  • Once the reaction is complete, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound, often as a foam or oil.

Purification by Recrystallization

This protocol describes the purification of the crude product.

Materials:

  • Crude this compound

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Slowly add hexane while stirring until the solution becomes turbid.

  • Cool the mixture in an ice bath or refrigerator to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold hexane.

  • Dry the purified this compound under vacuum. A yield of around 85% can be expected for the acetylated analogue, and a similar yield is anticipated for the benzoylated version.[3]

Quantitative Data

Parameter Value Reference
Molecular Formula C29H24N4O8[1]
Molecular Weight 556.5 g/mol [1]
Typical Yield (for acetylated analogue) ~85%[3]
Purity (Post-recrystallization) >98% (by HPLC)[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Glycosylation cluster_purification Step 3: Purification A 5-Azacytosine C Silylated 5-Azacytosine A->C Reflux B HMDS, (NH4)2SO4 B->C F Crude this compound C->F D 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D->F E TMS-Triflate, CH2Cl2 E->F 0°C to RT G Quenching (NaHCO3) F->G H Extraction (CH2Cl2) G->H I Recrystallization (CH2Cl2/Hexane) H->I J Pure this compound I->J Logical_Relationship 5-Azacytosine 5-Azacytosine Silylation Silylation 5-Azacytosine->Silylation Protected Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Glycosylation Glycosylation Protected Ribose->Glycosylation Silylation->Glycosylation Silylated Intermediate Purification Purification Glycosylation->Purification Crude Product Final Product This compound Purification->Final Product

References

Technical Support Center: Esterase-Mediated Hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers working on the in vitro esterase-mediated hydrolysis of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis studied?

A1: this compound is a prodrug of 5-azacytidine, an antineoplastic agent used in the treatment of myelodysplastic syndromes.[1][2][3][4] The benzoyl groups are attached to the ribose sugar moiety of 5-azacytidine via ester linkages.[5] These groups increase the compound's stability and hydrophobicity.[5] The in vitro study of its hydrolysis is critical to understand its activation mechanism, as the ester groups must be cleaved by esterase enzymes in the body to release the active drug, 5-azacytidine.

Q2: What are the expected products of the hydrolysis reaction?

A2: The hydrolysis is a stepwise process where the three benzoyl groups are sequentially removed. The expected products are di- and mono-benzoyl intermediates, and the final active product, 5-azacytidine. The process is catalyzed by esterase enzymes.

Q3: How does the stability of this compound compare to other acylated versions like 2',3',5'-triacetyl-5-azacytidine (TAC)?

A3: Benzoyl protecting groups offer greater resistance to premature hydrolysis compared to acetyl groups.[5] This suggests that this compound would be more stable in aqueous solutions and under various pH conditions than its acetylated counterpart, TAC. This enhanced stability can be advantageous for pharmaceutical development.[5]

Q4: The active product, 5-azacytidine, appears to be unstable in my assay. Why is this happening and how can I prevent it?

A4: 5-azacytidine is known to be unstable in aqueous solutions, where it undergoes hydrolytic degradation.[6][7][8] The degradation involves a reversible ring-opening to a labile intermediate, N-formylguanylribosylurea, followed by irreversible formation of guanylribosylurea.[7][8] To stabilize 5-azacytidine in plasma or blood samples for analysis, it is common practice to use a stabilizer like tetrahydrouridine (THU).[9]

Experimental Protocols & Data

Protocol: In Vitro Esterase-Mediated Hydrolysis Assay

This protocol outlines a general procedure for assessing the hydrolysis of this compound in the presence of an esterase source, such as porcine liver esterase (PLE) or human plasma.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO.

  • Esterase Solution: Prepare a fresh solution of porcine liver esterase (e.g., 1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4. Keep the solution on ice.

  • Reaction Buffer: Use PBS (pH 7.4) or another buffer system relevant to your experimental goals.

  • Stop Solution: Cold acetonitrile is effective for precipitating proteins and halting the reaction. It can also be used for sample extraction prior to analysis.[1]

2. Reaction Setup:

  • Pre-warm the reaction buffer to 37°C.

  • In a microcentrifuge tube, combine the reaction buffer and the esterase solution.

  • Initiate the reaction by adding the substrate stock solution to a final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (<1%) to avoid inhibiting the enzyme.[10]

  • Incubate the reaction mixture at 37°C.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile).[1]

  • Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[1]

  • Transfer the supernatant to a new tube for analysis.

4. Sample Analysis (LC-MS/MS):

  • Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[1][9]

  • Chromatographic Separation: A C18 reverse-phase column is commonly used.[1][11][12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid is often employed.[1][9]

  • Detection: Use positive electrospray ionization (ESI+) mode for detecting 5-azacytidine and its benzoylated precursors.[9] Develop specific multiple reaction monitoring (MRM) transitions for the parent compound, intermediates, and the final 5-azacytidine product.

Quantitative Data (Reference)

Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [1]

pHIncubation Time% TAC RemainingHydrolysis Products Detected
1.0 3 hours74%Mono- and Di-acetyl esters
1.0 6 hours40%Mono- and Di-acetyl esters
3.0 29 hours~100%None
5.0 29 hours~100%None
7.4 29 hours70%Mono- and Di-acetyl esters

Note: Data is adapted from a study on the acetylated prodrug and serves as a comparative reference. No degradation to the parent 5-azacytidine was observed under these specific conditions.[1]

Visualizations

Hydrolysis Pathway

G cluster_workflow Esterase-Mediated Hydrolysis of this compound Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Di_Intermediate Di-benzoyl Intermediates Prodrug->Di_Intermediate - Benzoyl Group Mono_Intermediate Mono-benzoyl Intermediates Di_Intermediate->Mono_Intermediate - Benzoyl Group Active_Drug 5-Azacytidine (Active Drug) Mono_Intermediate->Active_Drug - Benzoyl Group

Caption: Sequential removal of benzoyl groups to release the active drug.

Experimental Workflow

G cluster_workflow In Vitro Hydrolysis Experimental Workflow A 1. Reagent Preparation (Substrate, Esterase, Buffer) B 2. Initiate Reaction (Mix reagents at 37°C) A->B C 3. Time-Point Sampling (Withdraw aliquots) B->C D 4. Quench Reaction (Add cold acetonitrile) C->D E 5. Sample Preparation (Protein precipitation, Centrifugation) D->E F 6. LC-MS/MS Analysis (Quantify parent & products) E->F G 7. Data Analysis (Calculate hydrolysis rate) F->G

Caption: Step-by-step workflow for the in vitro hydrolysis experiment.

Troubleshooting Guide

Q: I am not observing any hydrolysis of the prodrug. What could be the issue?

A: This could be due to several factors:

  • Inactive Enzyme: Esterase activity can be lost due to improper storage or handling. Test your enzyme with a known substrate (e.g., p-nitrophenyl acetate) to confirm its activity.[13]

  • Sub-optimal Reaction Conditions: Ensure the pH and temperature are optimal for the esterase being used. Most mammalian esterases function best around pH 7.4 and 37°C.[10][13]

  • Substrate Precipitation: The benzoylated prodrug is hydrophobic.[5] If its concentration exceeds its solubility in the aqueous buffer, it may precipitate, making it unavailable to the enzyme. Try reducing the substrate concentration or increasing the percentage of co-solvent (ensure co-solvent doesn't inhibit the enzyme).

  • Steric Hindrance: Benzoyl groups are bulky, which can sterically hinder the enzyme's active site, leading to very slow hydrolysis.[14] The reaction may require a longer incubation time or a higher enzyme concentration compared to less hindered esters.

Q: The hydrolysis is very slow, and I am seeing unexpected peaks in my LC-MS/MS analysis. What is happening?

A:

  • Slow Hydrolysis: As mentioned, steric hindrance from the bulky benzoyl groups can significantly slow down the reaction rate.[14] Consider increasing the enzyme concentration or extending the experiment duration.

  • Unexpected Peaks: If you are using an alcohol-based co-solvent (like methanol or ethanol) in your reaction buffer, you may be observing transesterification, where the benzoyl group is transferred to the solvent alcohol instead of being hydrolyzed by water.[15] This creates a new ester product. If this is suspected, switch to a non-nucleophilic aprotic co-solvent like DMSO or acetonitrile.

Q: My results are inconsistent between experimental runs. How can I improve reproducibility?

A:

  • Enzyme Preparation: Always prepare fresh enzyme solutions for each experiment, as repeated freeze-thaw cycles can denature the protein.

  • Consistent Conditions: Ensure all experimental parameters (temperature, pH, buffer composition, final concentrations) are identical for every run. Use a temperature-controlled water bath or incubator.[16]

  • Accurate Timing: Start timing the reaction immediately upon addition of the substrate and be precise with your time-point sampling.[16]

  • Internal Standard: For the LC-MS/MS analysis, use a stable, labeled internal standard to account for variations in sample preparation and instrument response. Decitabine has been used as an internal standard for similar analyses.[1]

References

Technical Support Center: Esterase-Mediated Hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers working on the in vitro esterase-mediated hydrolysis of the 5-azacytidine (B1684299) prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis studied?

A1: this compound is a prodrug of 5-azacytidine, an antineoplastic agent used in the treatment of myelodysplastic syndromes.[1][2][3][4] The benzoyl groups are attached to the ribose sugar moiety of 5-azacytidine via ester linkages.[5] These groups increase the compound's stability and hydrophobicity.[5] The in vitro study of its hydrolysis is critical to understand its activation mechanism, as the ester groups must be cleaved by esterase enzymes in the body to release the active drug, 5-azacytidine.

Q2: What are the expected products of the hydrolysis reaction?

A2: The hydrolysis is a stepwise process where the three benzoyl groups are sequentially removed. The expected products are di- and mono-benzoyl intermediates, and the final active product, 5-azacytidine. The process is catalyzed by esterase enzymes.

Q3: How does the stability of this compound compare to other acylated versions like 2',3',5'-triacetyl-5-azacytidine (TAC)?

A3: Benzoyl protecting groups offer greater resistance to premature hydrolysis compared to acetyl groups.[5] This suggests that this compound would be more stable in aqueous solutions and under various pH conditions than its acetylated counterpart, TAC. This enhanced stability can be advantageous for pharmaceutical development.[5]

Q4: The active product, 5-azacytidine, appears to be unstable in my assay. Why is this happening and how can I prevent it?

A4: 5-azacytidine is known to be unstable in aqueous solutions, where it undergoes hydrolytic degradation.[6][7][8] The degradation involves a reversible ring-opening to a labile intermediate, N-formylguanylribosylurea, followed by irreversible formation of guanylribosylurea.[7][8] To stabilize 5-azacytidine in plasma or blood samples for analysis, it is common practice to use a stabilizer like tetrahydrouridine (B1681287) (THU).[9]

Experimental Protocols & Data

Protocol: In Vitro Esterase-Mediated Hydrolysis Assay

This protocol outlines a general procedure for assessing the hydrolysis of this compound in the presence of an esterase source, such as porcine liver esterase (PLE) or human plasma.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO.

  • Esterase Solution: Prepare a fresh solution of porcine liver esterase (e.g., 1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4. Keep the solution on ice.

  • Reaction Buffer: Use PBS (pH 7.4) or another buffer system relevant to your experimental goals.

  • Stop Solution: Cold acetonitrile (B52724) is effective for precipitating proteins and halting the reaction. It can also be used for sample extraction prior to analysis.[1]

2. Reaction Setup:

  • Pre-warm the reaction buffer to 37°C.

  • In a microcentrifuge tube, combine the reaction buffer and the esterase solution.

  • Initiate the reaction by adding the substrate stock solution to a final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (<1%) to avoid inhibiting the enzyme.[10]

  • Incubate the reaction mixture at 37°C.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile).[1]

  • Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[1]

  • Transfer the supernatant to a new tube for analysis.

4. Sample Analysis (LC-MS/MS):

  • Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[1][9]

  • Chromatographic Separation: A C18 reverse-phase column is commonly used.[1][11][12]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile with a modifier like formic acid is often employed.[1][9]

  • Detection: Use positive electrospray ionization (ESI+) mode for detecting 5-azacytidine and its benzoylated precursors.[9] Develop specific multiple reaction monitoring (MRM) transitions for the parent compound, intermediates, and the final 5-azacytidine product.

Quantitative Data (Reference)

Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [1]

pHIncubation Time% TAC RemainingHydrolysis Products Detected
1.0 3 hours74%Mono- and Di-acetyl esters
1.0 6 hours40%Mono- and Di-acetyl esters
3.0 29 hours~100%None
5.0 29 hours~100%None
7.4 29 hours70%Mono- and Di-acetyl esters

Note: Data is adapted from a study on the acetylated prodrug and serves as a comparative reference. No degradation to the parent 5-azacytidine was observed under these specific conditions.[1]

Visualizations

Hydrolysis Pathway

G cluster_workflow Esterase-Mediated Hydrolysis of this compound Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Di_Intermediate Di-benzoyl Intermediates Prodrug->Di_Intermediate - Benzoyl Group Mono_Intermediate Mono-benzoyl Intermediates Di_Intermediate->Mono_Intermediate - Benzoyl Group Active_Drug 5-Azacytidine (Active Drug) Mono_Intermediate->Active_Drug - Benzoyl Group

Caption: Sequential removal of benzoyl groups to release the active drug.

Experimental Workflow

G cluster_workflow In Vitro Hydrolysis Experimental Workflow A 1. Reagent Preparation (Substrate, Esterase, Buffer) B 2. Initiate Reaction (Mix reagents at 37°C) A->B C 3. Time-Point Sampling (Withdraw aliquots) B->C D 4. Quench Reaction (Add cold acetonitrile) C->D E 5. Sample Preparation (Protein precipitation, Centrifugation) D->E F 6. LC-MS/MS Analysis (Quantify parent & products) E->F G 7. Data Analysis (Calculate hydrolysis rate) F->G

Caption: Step-by-step workflow for the in vitro hydrolysis experiment.

Troubleshooting Guide

Q: I am not observing any hydrolysis of the prodrug. What could be the issue?

A: This could be due to several factors:

  • Inactive Enzyme: Esterase activity can be lost due to improper storage or handling. Test your enzyme with a known substrate (e.g., p-nitrophenyl acetate) to confirm its activity.[13]

  • Sub-optimal Reaction Conditions: Ensure the pH and temperature are optimal for the esterase being used. Most mammalian esterases function best around pH 7.4 and 37°C.[10][13]

  • Substrate Precipitation: The benzoylated prodrug is hydrophobic.[5] If its concentration exceeds its solubility in the aqueous buffer, it may precipitate, making it unavailable to the enzyme. Try reducing the substrate concentration or increasing the percentage of co-solvent (ensure co-solvent doesn't inhibit the enzyme).

  • Steric Hindrance: Benzoyl groups are bulky, which can sterically hinder the enzyme's active site, leading to very slow hydrolysis.[14] The reaction may require a longer incubation time or a higher enzyme concentration compared to less hindered esters.

Q: The hydrolysis is very slow, and I am seeing unexpected peaks in my LC-MS/MS analysis. What is happening?

A:

  • Slow Hydrolysis: As mentioned, steric hindrance from the bulky benzoyl groups can significantly slow down the reaction rate.[14] Consider increasing the enzyme concentration or extending the experiment duration.

  • Unexpected Peaks: If you are using an alcohol-based co-solvent (like methanol or ethanol) in your reaction buffer, you may be observing transesterification, where the benzoyl group is transferred to the solvent alcohol instead of being hydrolyzed by water.[15] This creates a new ester product. If this is suspected, switch to a non-nucleophilic aprotic co-solvent like DMSO or acetonitrile.

Q: My results are inconsistent between experimental runs. How can I improve reproducibility?

A:

  • Enzyme Preparation: Always prepare fresh enzyme solutions for each experiment, as repeated freeze-thaw cycles can denature the protein.

  • Consistent Conditions: Ensure all experimental parameters (temperature, pH, buffer composition, final concentrations) are identical for every run. Use a temperature-controlled water bath or incubator.[16]

  • Accurate Timing: Start timing the reaction immediately upon addition of the substrate and be precise with your time-point sampling.[16]

  • Internal Standard: For the LC-MS/MS analysis, use a stable, labeled internal standard to account for variations in sample preparation and instrument response. Decitabine has been used as an internal standard for similar analyses.[1]

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: 2',3',5'-Tri-o-benzoyl-5-azacytidine versus 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of 5-azacytidine and its benzoylated prodrug, with a focus on experimental data and methodologies.

In the landscape of epigenetic cancer therapy, 5-azacytidine stands as a cornerstone, a nucleoside analog renowned for its ability to inhibit DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. However, its clinical utility is hampered by chemical instability and rapid degradation. To overcome these limitations, prodrugs such as 2',3',5'-Tri-o-benzoyl-5-azacytidine have been developed. This guide provides a comprehensive in vitro comparison of the efficacy of this compound and its active counterpart, 5-azacytidine, supported by experimental data and detailed protocols.

Executive Summary

While direct in vitro efficacy data for this compound is limited due to its nature as a prodrug, this guide leverages data from a closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), to infer its properties. The benzoyl groups in this compound are designed to enhance the stability and lipophilicity of the parent compound, 5-azacytidine. In vitro, the prodrug itself is largely inactive and requires enzymatic conversion to 5-azacytidine to exert its cytotoxic and demethylating effects. This conversion, however, is often limited in standard cell culture conditions which lack the necessary esterase activity.

Conversely, 5-azacytidine demonstrates potent in vitro activity across a wide range of cancer cell lines. Its efficacy is concentration and time-dependent, inducing cell cycle arrest, apoptosis, and DNA hypomethylation. This guide presents a compilation of IC50 values for 5-azacytidine in various cancer models, alongside detailed protocols for key in vitro assays.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro efficacy of 5-azacytidine and the physicochemical properties of its prodrug analog, 2',3',5'-triacetyl-5-azacitidine (TAC), which provides insights into the expected behavior of this compound.

Table 1: In Vitro Cytotoxicity of 5-azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MOLT4Acute Lymphoblastic Leukemia16.5124[1]
MOLT4Acute Lymphoblastic Leukemia13.4548[1]
JurkatAcute Lymphoblastic Leukemia12.8124[1]
JurkatAcute Lymphoblastic Leukemia9.7848[1]
A549Non-Small Cell Lung CancerVaries48[2]
SK-MES-1Non-Small Cell Lung CancerVaries48[2]
H522Non-Small Cell Lung CancerVaries48[2]
H1792Non-Small Cell Lung CancerVaries48[2]
HCT-116Colon Cancer2.1824[3]
HCT-116Colon Cancer1.9848[3]
Oral Squamous Carcinoma Cells (OSCCs)Oral Squamous Cell Carcinoma0.824[4]
Cancer Stem Cells (CSCs) from OSCCsOral Squamous Cell Carcinoma1.524[4]
XG-7Myeloma2.648[5]
Myeloid Leukemia Cell LinesMyeloid Leukemia1-7Not Specified[6]

Table 2: Physicochemical and In Vitro Properties of 2',3',5'-triacetyl-5-azacitidine (TAC) as a Prodrug Model

PropertyObservationReference
In Vitro Activity No direct effect on L1210 cell viability at concentrations 100-fold higher than the IC50 of 5-azacytidine, as it is not activated in vitro.[7][7]
Stability Shows remarkable stability at pH 3, 5, and 7.4 with minimal degradation to the parent compound.[7][7]
Solubility Exhibits higher solubility compared to 5-azacytidine at various pH levels.[7][7]
Conversion to 5-azacytidine Requires esterase activity, which is generally absent in cell culture, to be converted to the active drug.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of 5-azacytidine.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.[1]

  • Drug Treatment: Treat the cells with various concentrations of 5-azacytidine (e.g., 1, 5, 10, 20, 30, and 40 µM) for 12, 24, or 48 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of 5-azacytidine for the specified duration (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

DNA Methylation Analysis (Bisulfite Sequencing)

This method determines the methylation status of specific CpG sites in the genome.

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]

  • PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site by comparing the number of cytosines to the number of thymines (converted from uracil).

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Signaling_Pathway Mechanism of Action of 5-azacytidine 5-azacytidine 5-azacytidine Incorporation into DNA/RNA Incorporation into DNA/RNA 5-azacytidine->Incorporation into DNA/RNA DNMT1 DNA Methyltransferase 1 Incorporation into DNA/RNA->DNMT1 Traps RNA Dysfunction RNA Dysfunction Incorporation into DNA/RNA->RNA Dysfunction Covalent Adduct Formation Covalent Adduct Formation DNMT1->Covalent Adduct Formation DNMT1 Depletion DNMT1 Depletion Covalent Adduct Formation->DNMT1 Depletion DNA Hypomethylation DNA Hypomethylation DNMT1 Depletion->DNA Hypomethylation Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->Tumor Suppressor Gene Re-expression Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Tumor Suppressor Gene Re-expression->Apoptosis/Cell Cycle Arrest Protein Synthesis Inhibition Protein Synthesis Inhibition RNA Dysfunction->Protein Synthesis Inhibition Protein Synthesis Inhibition->Apoptosis/Cell Cycle Arrest

Caption: Mechanism of Action of 5-azacytidine.

Experimental_Workflow In Vitro Efficacy Comparison Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Treatment Treat Cells Prodrug->Treatment ActiveDrug 5-azacytidine ActiveDrug->Treatment CellViability Cell Viability (MTT Assay) DataAnalysis Data Analysis and IC50 Determination CellViability->DataAnalysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->DataAnalysis DNAMethylation DNA Methylation (Bisulfite Sequencing) DNAMethylation->DataAnalysis CancerCellLines Select Cancer Cell Lines CancerCellLines->Treatment Treatment->CellViability Treatment->Apoptosis Treatment->DNAMethylation Comparison Comparative Efficacy Evaluation DataAnalysis->Comparison

References

A Comparative In Vitro Efficacy Analysis: 2',3',5'-Tri-o-benzoyl-5-azacytidine versus 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of 5-azacytidine (B1684299) and its benzoylated prodrug, with a focus on experimental data and methodologies.

In the landscape of epigenetic cancer therapy, 5-azacytidine stands as a cornerstone, a nucleoside analog renowned for its ability to inhibit DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. However, its clinical utility is hampered by chemical instability and rapid degradation. To overcome these limitations, prodrugs such as 2',3',5'-Tri-o-benzoyl-5-azacytidine have been developed. This guide provides a comprehensive in vitro comparison of the efficacy of this compound and its active counterpart, 5-azacytidine, supported by experimental data and detailed protocols.

Executive Summary

While direct in vitro efficacy data for this compound is limited due to its nature as a prodrug, this guide leverages data from a closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), to infer its properties. The benzoyl groups in this compound are designed to enhance the stability and lipophilicity of the parent compound, 5-azacytidine. In vitro, the prodrug itself is largely inactive and requires enzymatic conversion to 5-azacytidine to exert its cytotoxic and demethylating effects. This conversion, however, is often limited in standard cell culture conditions which lack the necessary esterase activity.

Conversely, 5-azacytidine demonstrates potent in vitro activity across a wide range of cancer cell lines. Its efficacy is concentration and time-dependent, inducing cell cycle arrest, apoptosis, and DNA hypomethylation. This guide presents a compilation of IC50 values for 5-azacytidine in various cancer models, alongside detailed protocols for key in vitro assays.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro efficacy of 5-azacytidine and the physicochemical properties of its prodrug analog, 2',3',5'-triacetyl-5-azacitidine (TAC), which provides insights into the expected behavior of this compound.

Table 1: In Vitro Cytotoxicity of 5-azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
MOLT4Acute Lymphoblastic Leukemia16.5124[1]
MOLT4Acute Lymphoblastic Leukemia13.4548[1]
JurkatAcute Lymphoblastic Leukemia12.8124[1]
JurkatAcute Lymphoblastic Leukemia9.7848[1]
A549Non-Small Cell Lung CancerVaries48[2]
SK-MES-1Non-Small Cell Lung CancerVaries48[2]
H522Non-Small Cell Lung CancerVaries48[2]
H1792Non-Small Cell Lung CancerVaries48[2]
HCT-116Colon Cancer2.1824[3]
HCT-116Colon Cancer1.9848[3]
Oral Squamous Carcinoma Cells (OSCCs)Oral Squamous Cell Carcinoma0.824[4]
Cancer Stem Cells (CSCs) from OSCCsOral Squamous Cell Carcinoma1.524[4]
XG-7Myeloma2.648[5]
Myeloid Leukemia Cell LinesMyeloid Leukemia1-7Not Specified[6]

Table 2: Physicochemical and In Vitro Properties of 2',3',5'-triacetyl-5-azacitidine (TAC) as a Prodrug Model

PropertyObservationReference
In Vitro Activity No direct effect on L1210 cell viability at concentrations 100-fold higher than the IC50 of 5-azacytidine, as it is not activated in vitro.[7][7]
Stability Shows remarkable stability at pH 3, 5, and 7.4 with minimal degradation to the parent compound.[7][7]
Solubility Exhibits higher solubility compared to 5-azacytidine at various pH levels.[7][7]
Conversion to 5-azacytidine Requires esterase activity, which is generally absent in cell culture, to be converted to the active drug.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of 5-azacytidine.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.[1]

  • Drug Treatment: Treat the cells with various concentrations of 5-azacytidine (e.g., 1, 5, 10, 20, 30, and 40 µM) for 12, 24, or 48 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of 5-azacytidine for the specified duration (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

DNA Methylation Analysis (Bisulfite Sequencing)

This method determines the methylation status of specific CpG sites in the genome.

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]

  • PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site by comparing the number of cytosines to the number of thymines (converted from uracil).

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Signaling_Pathway Mechanism of Action of 5-azacytidine 5-azacytidine 5-azacytidine Incorporation into DNA/RNA Incorporation into DNA/RNA 5-azacytidine->Incorporation into DNA/RNA DNMT1 DNA Methyltransferase 1 Incorporation into DNA/RNA->DNMT1 Traps RNA Dysfunction RNA Dysfunction Incorporation into DNA/RNA->RNA Dysfunction Covalent Adduct Formation Covalent Adduct Formation DNMT1->Covalent Adduct Formation DNMT1 Depletion DNMT1 Depletion Covalent Adduct Formation->DNMT1 Depletion DNA Hypomethylation DNA Hypomethylation DNMT1 Depletion->DNA Hypomethylation Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->Tumor Suppressor Gene Re-expression Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Tumor Suppressor Gene Re-expression->Apoptosis/Cell Cycle Arrest Protein Synthesis Inhibition Protein Synthesis Inhibition RNA Dysfunction->Protein Synthesis Inhibition Protein Synthesis Inhibition->Apoptosis/Cell Cycle Arrest

Caption: Mechanism of Action of 5-azacytidine.

Experimental_Workflow In Vitro Efficacy Comparison Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Treatment Treat Cells Prodrug->Treatment ActiveDrug 5-azacytidine ActiveDrug->Treatment CellViability Cell Viability (MTT Assay) DataAnalysis Data Analysis and IC50 Determination CellViability->DataAnalysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->DataAnalysis DNAMethylation DNA Methylation (Bisulfite Sequencing) DNAMethylation->DataAnalysis CancerCellLines Select Cancer Cell Lines CancerCellLines->Treatment Treatment->CellViability Treatment->Apoptosis Treatment->DNAMethylation Comparison Comparative Efficacy Evaluation DataAnalysis->Comparison

References

A Comparative Guide to 5-Azacytidine Prodrugs: 2',3',5'-Tri-o-benzoyl-5-azacytidine vs. 2',3',5'-triacetyl-5-azacytidine (TAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective cancer therapeutics often involves overcoming challenges related to drug stability and delivery. 5-azacytidine, a potent epigenetic drug, is a key treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] However, its clinical utility is hampered by its poor stability in aqueous solutions.[4] To address this limitation, researchers have developed prodrugs, such as 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC), which are designed to improve the compound's pharmacokinetic profile.[1][2] This guide provides an objective comparison of these two prodrugs, supported by experimental data, to aid researchers in their selection and application.

Chemical and Physical Properties

The primary structural difference between these two prodrugs lies in the ester groups attached to the ribose sugar. These modifications significantly influence their stability, solubility, and hydrophobicity. The benzoyl groups in this compound are bulkier and more hydrophobic compared to the acetyl groups in TAC.[5] This difference in chemical structure contributes to variations in their resistance to premature hydrolysis.[5]

PropertyThis compound2',3',5'-triacetyl-5-azacytidine (TAC)5-azacytidine (Parent Drug)
Molecular Formula C29H24N4O8C14H18N4O8C8H12N4O5
Molecular Weight 556.5 g/mol [5]370.3 g/mol 244.2 g/mol [6]
Key Feature Benzoyl groups offer greater resistance to premature hydrolysis.[5]Acetylated derivative with improved stability and solubility over the parent compound.[1][2]Highly unstable in aqueous solutions.[4]
Solubility Soluble in organic solvents.[5]More soluble than 5-azacytidine at pH 5 (30 mg/mL) and pH 7 (30 mg/mL).[4]Soluble in acetic acid:water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml.
Stability Benzoyl groups provide stability against enzymatic degradation.[5]Shows remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound.[4]10% loss of product in 2 to 3 hours at room temperature in lactated Ringer's solution.

Mechanism of Action: A Shared Pathway

Both this compound and TAC are prodrugs, meaning they are inactive until converted into the active therapeutic agent, 5-azacytidine, within the body. This conversion is typically mediated by cellular esterases that cleave the benzoyl or acetyl groups.

Once activated, 5-azacytidine exerts its anti-cancer effects through a dual mechanism:

  • DNA Hypomethylation : 5-azacytidine is a nucleoside analog that gets incorporated into DNA during replication.[3] It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[3] This inhibition of DNMTs results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were epigenetically silenced.[3]

  • RNA Disruption : A significant portion (80-90%) of 5-azacytidine is incorporated into RNA.[7] This disrupts RNA metabolism and protein synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[6][7]

Prodrug_Activation_and_Mechanism cluster_prodrugs Prodrugs cluster_activation Activation cluster_mechanism Mechanism of Action Prodrug_Benzoyl 2',3',5'-Tri-o-benzoyl- 5-azacytidine Active_Drug 5-Azacytidine Prodrug_Benzoyl->Active_Drug Esterases Prodrug_Acetyl 2',3',5'-triacetyl- 5-azacytidine (TAC) Prodrug_Acetyl->Active_Drug Esterases Incorp_DNA Incorporation into DNA Active_Drug->Incorp_DNA Incorp_RNA Incorporation into RNA Active_Drug->Incorp_RNA DNMT_Inhibition DNMT Inhibition Incorp_DNA->DNMT_Inhibition RNA_Disruption RNA Disruption & Protein Synthesis Inhibition Incorp_RNA->RNA_Disruption Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Apoptosis Apoptosis RNA_Disruption->Apoptosis Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Gene_Reactivation->Apoptosis Workflow Start Prodrug Synthesis InVitro In Vitro Characterization Start->InVitro Stability Stability Assay (pH range) InVitro->Stability Solubility Solubility Assay InVitro->Solubility Permeability Caco-2 Permeability InVitro->Permeability Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) InVitro->Cytotoxicity InVivo In Vivo Evaluation (Murine Models) Cytotoxicity->InVivo PK Pharmacokinetics (PK) (Bioavailability, Half-life) InVivo->PK PD Pharmacodynamics (PD) (Global DNA Methylation) InVivo->PD Efficacy Anti-Tumor Efficacy (Tumor growth inhibition) InVivo->Efficacy Toxicity Toxicology Assessment InVivo->Toxicity End Lead Candidate Selection Efficacy->End Toxicity->End

References

A Comparative Guide to 5-Azacytidine Prodrugs: 2',3',5'-Tri-o-benzoyl-5-azacytidine vs. 2',3',5'-triacetyl-5-azacytidine (TAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective cancer therapeutics often involves overcoming challenges related to drug stability and delivery. 5-azacytidine (B1684299), a potent epigenetic drug, is a key treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] However, its clinical utility is hampered by its poor stability in aqueous solutions.[4] To address this limitation, researchers have developed prodrugs, such as 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC), which are designed to improve the compound's pharmacokinetic profile.[1][2] This guide provides an objective comparison of these two prodrugs, supported by experimental data, to aid researchers in their selection and application.

Chemical and Physical Properties

The primary structural difference between these two prodrugs lies in the ester groups attached to the ribose sugar. These modifications significantly influence their stability, solubility, and hydrophobicity. The benzoyl groups in this compound are bulkier and more hydrophobic compared to the acetyl groups in TAC.[5] This difference in chemical structure contributes to variations in their resistance to premature hydrolysis.[5]

PropertyThis compound2',3',5'-triacetyl-5-azacytidine (TAC)5-azacytidine (Parent Drug)
Molecular Formula C29H24N4O8C14H18N4O8C8H12N4O5
Molecular Weight 556.5 g/mol [5]370.3 g/mol 244.2 g/mol [6]
Key Feature Benzoyl groups offer greater resistance to premature hydrolysis.[5]Acetylated derivative with improved stability and solubility over the parent compound.[1][2]Highly unstable in aqueous solutions.[4]
Solubility Soluble in organic solvents.[5]More soluble than 5-azacytidine at pH 5 (30 mg/mL) and pH 7 (30 mg/mL).[4]Soluble in acetic acid:water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml.
Stability Benzoyl groups provide stability against enzymatic degradation.[5]Shows remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound.[4]10% loss of product in 2 to 3 hours at room temperature in lactated Ringer's solution.

Mechanism of Action: A Shared Pathway

Both this compound and TAC are prodrugs, meaning they are inactive until converted into the active therapeutic agent, 5-azacytidine, within the body. This conversion is typically mediated by cellular esterases that cleave the benzoyl or acetyl groups.

Once activated, 5-azacytidine exerts its anti-cancer effects through a dual mechanism:

  • DNA Hypomethylation : 5-azacytidine is a nucleoside analog that gets incorporated into DNA during replication.[3] It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[3] This inhibition of DNMTs results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were epigenetically silenced.[3]

  • RNA Disruption : A significant portion (80-90%) of 5-azacytidine is incorporated into RNA.[7] This disrupts RNA metabolism and protein synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[6][7]

Prodrug_Activation_and_Mechanism cluster_prodrugs Prodrugs cluster_activation Activation cluster_mechanism Mechanism of Action Prodrug_Benzoyl 2',3',5'-Tri-o-benzoyl- 5-azacytidine Active_Drug 5-Azacytidine Prodrug_Benzoyl->Active_Drug Esterases Prodrug_Acetyl 2',3',5'-triacetyl- 5-azacytidine (TAC) Prodrug_Acetyl->Active_Drug Esterases Incorp_DNA Incorporation into DNA Active_Drug->Incorp_DNA Incorp_RNA Incorporation into RNA Active_Drug->Incorp_RNA DNMT_Inhibition DNMT Inhibition Incorp_DNA->DNMT_Inhibition RNA_Disruption RNA Disruption & Protein Synthesis Inhibition Incorp_RNA->RNA_Disruption Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Apoptosis Apoptosis RNA_Disruption->Apoptosis Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Gene_Reactivation->Apoptosis Workflow Start Prodrug Synthesis InVitro In Vitro Characterization Start->InVitro Stability Stability Assay (pH range) InVitro->Stability Solubility Solubility Assay InVitro->Solubility Permeability Caco-2 Permeability InVitro->Permeability Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) InVitro->Cytotoxicity InVivo In Vivo Evaluation (Murine Models) Cytotoxicity->InVivo PK Pharmacokinetics (PK) (Bioavailability, Half-life) InVivo->PK PD Pharmacodynamics (PD) (Global DNA Methylation) InVivo->PD Efficacy Anti-Tumor Efficacy (Tumor growth inhibition) InVivo->Efficacy Toxicity Toxicology Assessment InVivo->Toxicity End Lead Candidate Selection Efficacy->End Toxicity->End

References

A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine and Decitabine in AML Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decitabine (B1684300) (5-aza-2'-deoxycytidine) and 5-azacytidine (B1684299) are nucleoside analogs that have emerged as important therapeutic agents in the management of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Both compounds exert their antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.

2',3',5'-Tri-o-benzoyl-5-azacytidine is a chemically modified version of 5-azacytidine. The addition of benzoyl groups is a common prodrug strategy aimed at enhancing oral bioavailability and metabolic stability. A similar approach has been explored with 2',3',5'-triacetyl-5-azacitidine, which has demonstrated improved pharmacokinetic properties in preclinical studies. This guide will delve into the known mechanisms of action, present comparative quantitative data for decitabine and 5-azacytidine in AML cell lines, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action: Decitabine vs. 5-Azacytidine

Both decitabine and 5-azacytidine are hypomethylating agents, but they exhibit some differences in their molecular mechanisms.

Decitabine: As a deoxyribonucleoside analog, decitabine is exclusively incorporated into DNA. Once integrated into the DNA strand, it covalently traps DNA methyltransferase 1 (DNMT1) upon the enzyme's attempt to methylate the cytosine analog. This irreversible binding leads to the degradation of DNMT1, resulting in passive DNA demethylation during subsequent rounds of DNA replication. This leads to the re-activation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.

5-Azacytidine: Being a ribonucleoside analog, 5-azacytidine can be incorporated into both RNA and, to a lesser extent after its conversion to the deoxyribose form, into DNA. Its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects. When incorporated into DNA, it functions similarly to decitabine by trapping DNMT1 and causing DNA hypomethylation.

Mechanism_of_Action cluster_decitabine Decitabine cluster_azacytidine 5-Azacytidine D_entry Decitabine (5-aza-2'-deoxycytidine) D_p Phosphorylation D_entry->D_p D_dna Incorporation into DNA D_p->D_dna D_trap DNMT1 Trapping & Degradation D_dna->D_trap D_hypo DNA Hypomethylation D_trap->D_hypo D_re Tumor Suppressor Gene Re-expression D_hypo->D_re D_out Apoptosis & Cell Cycle Arrest D_re->D_out A_entry 5-Azacytidine (Ribonucleoside) A_p Phosphorylation A_entry->A_p A_rna Incorporation into RNA A_p->A_rna A_dna Incorporation into DNA (minor pathway) A_p->A_dna A_prot Inhibition of Protein Synthesis A_rna->A_prot A_out Apoptosis & Cell Cycle Arrest A_prot->A_out A_trap DNMT1 Trapping & Degradation A_dna->A_trap A_hypo DNA Hypomethylation A_trap->A_hypo A_re Tumor Suppressor Gene Re-expression A_hypo->A_re A_re->A_out

Caption: Comparative mechanism of action of Decitabine and 5-Azacytidine.

Quantitative Data Presentation

Cell Viability in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for decitabine and 5-azacytidine in various AML cell lines after 72 hours of treatment.

Cell LineDecitabine IC50 (µM)5-Azacytidine IC50 (µM)Reference
KG-1a~0.3~1.0[1]
THP-1~0.5~1.5[1]
OCI-AML3~0.4~1.2[1]
HL-60~0.2~0.8[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Differential Effects on Cellular Processes
Cellular ProcessDecitabine Effect5-Azacytidine EffectReference
Protein Synthesis No significant inhibitionSignificant inhibition[1]
DNA Damage (γH2AX) InductionInduction[1]
Global DNA Methylation Potent reductionReduction (less potent than decitabine)[1]
Cell Cycle G2/M phase arrestGeneral decrease in all phases[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of decitabine and its analogs in AML cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed AML cells in 96-well plates treat Treat with varying concentrations of drug start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed AML cells (e.g., KG-1a, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow cells to adhere for 24 hours (for adherent lines) or stabilize (for suspension lines).

  • Treat the cells with a serial dilution of the test compound (e.g., decitabine) and a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Treat AML cells with drug for desired time harvest Harvest and wash cells with cold PBS start->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations: Viable, Apoptotic, Necrotic analyze->quantify

Caption: Workflow for an Annexin V/PI apoptosis assay.

Protocol:

  • Treat AML cells with the test compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 48 or 72 hours).

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

DNA Methylation Analysis (Global Methylation)

This protocol provides a general overview of assessing global DNA methylation changes using an ELISA-based method.

Protocol:

  • Treat AML cells with the test compound for a specified duration.

  • Isolate genomic DNA using a commercially available kit.

  • Quantify the DNA concentration and ensure its purity.

  • Use a global DNA methylation quantification kit (ELISA-based) according to the manufacturer's instructions. This typically involves:

    • Binding of genomic DNA to assay wells.

    • Incubation with a primary antibody specific for 5-methylcytosine (B146107) (5-mC).

    • Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Addition of a substrate to generate a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of 5-mC in the samples relative to a standard curve.

Conclusion

Decitabine is a potent hypomethylating agent with well-documented activity against AML cell lines. Its mechanism of action is primarily through DNA incorporation and subsequent trapping of DNMT1. 5-Azacytidine, the parent compound of this compound, also induces hypomethylation but has the additional effect of inhibiting protein synthesis due to its incorporation into RNA.

The rationale for developing benzoylated or acetylated prodrugs of 5-azacytidine is to enhance its clinical utility by improving its pharmacokinetic profile. While preclinical data on 2',3',5'-triacetyl-5-azacitidine suggests this is a promising strategy, there is a clear need for direct experimental evaluation of this compound in AML cell lines. Such studies would be essential to determine its potency, efficacy, and potential advantages over existing therapies like decitabine. Researchers in drug development are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide to elucidate the therapeutic potential of this and other novel nucleoside analogs.

References

A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine and Decitabine in AML Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decitabine (5-aza-2'-deoxycytidine) and 5-azacytidine are nucleoside analogs that have emerged as important therapeutic agents in the management of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Both compounds exert their antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.

2',3',5'-Tri-o-benzoyl-5-azacytidine is a chemically modified version of 5-azacytidine. The addition of benzoyl groups is a common prodrug strategy aimed at enhancing oral bioavailability and metabolic stability. A similar approach has been explored with 2',3',5'-triacetyl-5-azacitidine, which has demonstrated improved pharmacokinetic properties in preclinical studies. This guide will delve into the known mechanisms of action, present comparative quantitative data for decitabine and 5-azacytidine in AML cell lines, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Action: Decitabine vs. 5-Azacytidine

Both decitabine and 5-azacytidine are hypomethylating agents, but they exhibit some differences in their molecular mechanisms.

Decitabine: As a deoxyribonucleoside analog, decitabine is exclusively incorporated into DNA. Once integrated into the DNA strand, it covalently traps DNA methyltransferase 1 (DNMT1) upon the enzyme's attempt to methylate the cytosine analog. This irreversible binding leads to the degradation of DNMT1, resulting in passive DNA demethylation during subsequent rounds of DNA replication. This leads to the re-activation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.

5-Azacytidine: Being a ribonucleoside analog, 5-azacytidine can be incorporated into both RNA and, to a lesser extent after its conversion to the deoxyribose form, into DNA. Its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects. When incorporated into DNA, it functions similarly to decitabine by trapping DNMT1 and causing DNA hypomethylation.

Mechanism_of_Action cluster_decitabine Decitabine cluster_azacytidine 5-Azacytidine D_entry Decitabine (5-aza-2'-deoxycytidine) D_p Phosphorylation D_entry->D_p D_dna Incorporation into DNA D_p->D_dna D_trap DNMT1 Trapping & Degradation D_dna->D_trap D_hypo DNA Hypomethylation D_trap->D_hypo D_re Tumor Suppressor Gene Re-expression D_hypo->D_re D_out Apoptosis & Cell Cycle Arrest D_re->D_out A_entry 5-Azacytidine (Ribonucleoside) A_p Phosphorylation A_entry->A_p A_rna Incorporation into RNA A_p->A_rna A_dna Incorporation into DNA (minor pathway) A_p->A_dna A_prot Inhibition of Protein Synthesis A_rna->A_prot A_out Apoptosis & Cell Cycle Arrest A_prot->A_out A_trap DNMT1 Trapping & Degradation A_dna->A_trap A_hypo DNA Hypomethylation A_trap->A_hypo A_re Tumor Suppressor Gene Re-expression A_hypo->A_re A_re->A_out

Caption: Comparative mechanism of action of Decitabine and 5-Azacytidine.

Quantitative Data Presentation

Cell Viability in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for decitabine and 5-azacytidine in various AML cell lines after 72 hours of treatment.

Cell LineDecitabine IC50 (µM)5-Azacytidine IC50 (µM)Reference
KG-1a~0.3~1.0[1]
THP-1~0.5~1.5[1]
OCI-AML3~0.4~1.2[1]
HL-60~0.2~0.8[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Differential Effects on Cellular Processes
Cellular ProcessDecitabine Effect5-Azacytidine EffectReference
Protein Synthesis No significant inhibitionSignificant inhibition[1]
DNA Damage (γH2AX) InductionInduction[1]
Global DNA Methylation Potent reductionReduction (less potent than decitabine)[1]
Cell Cycle G2/M phase arrestGeneral decrease in all phases[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of decitabine and its analogs in AML cell lines.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed AML cells in 96-well plates treat Treat with varying concentrations of drug start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed AML cells (e.g., KG-1a, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow cells to adhere for 24 hours (for adherent lines) or stabilize (for suspension lines).

  • Treat the cells with a serial dilution of the test compound (e.g., decitabine) and a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Treat AML cells with drug for desired time harvest Harvest and wash cells with cold PBS start->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations: Viable, Apoptotic, Necrotic analyze->quantify

Caption: Workflow for an Annexin V/PI apoptosis assay.

Protocol:

  • Treat AML cells with the test compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 48 or 72 hours).

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

DNA Methylation Analysis (Global Methylation)

This protocol provides a general overview of assessing global DNA methylation changes using an ELISA-based method.

Protocol:

  • Treat AML cells with the test compound for a specified duration.

  • Isolate genomic DNA using a commercially available kit.

  • Quantify the DNA concentration and ensure its purity.

  • Use a global DNA methylation quantification kit (ELISA-based) according to the manufacturer's instructions. This typically involves:

    • Binding of genomic DNA to assay wells.

    • Incubation with a primary antibody specific for 5-methylcytosine (5-mC).

    • Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Addition of a substrate to generate a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of 5-mC in the samples relative to a standard curve.

Conclusion

Decitabine is a potent hypomethylating agent with well-documented activity against AML cell lines. Its mechanism of action is primarily through DNA incorporation and subsequent trapping of DNMT1. 5-Azacytidine, the parent compound of this compound, also induces hypomethylation but has the additional effect of inhibiting protein synthesis due to its incorporation into RNA.

The rationale for developing benzoylated or acetylated prodrugs of 5-azacytidine is to enhance its clinical utility by improving its pharmacokinetic profile. While preclinical data on 2',3',5'-triacetyl-5-azacitidine suggests this is a promising strategy, there is a clear need for direct experimental evaluation of this compound in AML cell lines. Such studies would be essential to determine its potency, efficacy, and potential advantages over existing therapies like decitabine. Researchers in drug development are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide to elucidate the therapeutic potential of this and other novel nucleoside analogs.

References

In Vivo Toxicity Profile: A Comparative Analysis of 5-Azacytidine and its Acylated Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo toxicity of the epigenetic modifier 5-azacytidine and its acylated prodrug, 2',3',5'-Tri-o-acetyl-5-azacytidine. Due to a lack of publicly available in vivo toxicity data for 2',3',5'-Tri-o-benzoyl-5-azacytidine, this guide will utilize data from its closely related acetylated analogue as a surrogate for comparison.

Comparative Toxicity Data

The following table summarizes the key in vivo toxicity findings for 5-azacytidine and 2',3',5'-Tri-o-acetyl-5-azacytidine from murine models.

Parameter5-Azacytidine2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)
Primary Route of Administration Intravenous (I.V.), Intraperitoneal (I.P.), Intratracheal (I.T.)Oral (P.O.)
Dose-Limiting Toxicity Myelosuppression[1]Not explicitly defined; studies indicate a "lack of general toxicity" at therapeutic doses[2][3][4]
Maximum Tolerated Dose (MTD) 90 mg/kg via intravenous injection in ICR mice[1]Not explicitly determined in the reviewed studies, but doses up to 76 mg/kg/day were administered orally[4]
Organ-Specific Toxicity - Hematopoietic: Significant reduction in total white blood cell count (myelosuppression)[1]- Pulmonary: Moderate and reversible pneumonitis at high intratracheal doses[1]- Liver & Kidney: No significant toxicities identified at the MTD[1]No significant histopathological findings or changes in serum chemistry and hematology parameters reported[4]
Observed Adverse Effects Lethargy, paralysis, and hunched posture at toxic doses.No significant adverse clinical observations reported at the tested doses[4]

Experimental Protocols

Detailed methodologies from key experiments are provided below to offer insights into the assessment of in vivo toxicity for these compounds.

In Vivo Toxicity Assessment of 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)

This protocol is based on a study evaluating the in vivo toxicity of orally administered TAC in CD-1 mice[2][4].

  • Animal Model: Male and female CD-1 mice were divided into three groups.

  • Drug Formulation and Administration: TAC was prepared fresh daily and administered via oral gavage.

  • Dosing Regimen:

    • Group 1: Vehicle control (sterile water for injection).

    • Group 2: 38 mg/kg/day TAC.

    • Group 3: 76 mg/kg/day TAC.

    • Dosing was conducted on days 1-5 and 8-12, with no dosing on days 6 and 7.

  • Toxicity Evaluation:

    • Clinical Observations: Animals were monitored daily for any signs of toxicity.

    • Body Weight: Body weights were recorded regularly.

    • Serum Chemistry and Hematology: Blood samples were collected at the end of the study for analysis of a limited panel of serum chemistry and hematology parameters.

    • Histopathology: Animals were euthanized on day 13, and a necropsy was performed. Tissues were collected for histopathological evaluation.

In Vivo Toxicity Assessment of 5-Azacytidine

This protocol is derived from a study comparing the toxicity of intravenous and intratracheal administration of 5-azacytidine in ICR mice[1].

  • Animal Model: ICR mice were used to evaluate acute toxicity.

  • Drug Formulation and Administration: 5-Azacytidine was dissolved in Lactated Ringer's Injection immediately before use. Administration was performed via intravenous (I.V.) or intratracheal (I.T.) injection.

  • Dosing Regimen: A dose of 90 mg/kg, the maximum tolerated dose for I.V. administration, was used for comparison.

  • Toxicity Evaluation:

    • Myelosuppression: Total white blood cell (WBC) counts were monitored on days 4, 7, 14, and 28 post-injection to assess myelotoxicity.

    • Organ Toxicity:

      • Serum liver function tests and serum creatinine measurements were performed.

      • Histopathological evaluation of the lungs, liver, and kidneys was conducted.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for in vivo toxicity comparison and the proposed mechanism of action leading to the cytotoxic effects of 5-azacytidine and its analogs.

G cluster_0 Animal Dosing Phase cluster_1 Toxicity Monitoring Phase cluster_2 Endpoint Analysis start Acclimatization of Mice grouping Randomization into Treatment Groups start->grouping dosing1 Group 1: Vehicle Control grouping->dosing1 dosing2 Group 2: 5-Azacytidine grouping->dosing2 dosing3 Group 3: Acylated 5-Aza Derivative grouping->dosing3 monitoring Daily Clinical Observation & Body Weight Measurement dosing1->monitoring dosing2->monitoring dosing3->monitoring blood_collection Periodic Blood Sampling monitoring->blood_collection necropsy Euthanasia & Necropsy monitoring->necropsy hematology Hematology Analysis (e.g., WBC count) blood_collection->hematology serum_chem Serum Chemistry (e.g., Liver/Kidney function) blood_collection->serum_chem histopathology Histopathological Examination of Organs necropsy->histopathology

Caption: Experimental workflow for in vivo toxicity comparison.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Toxicity prodrug Acylated 5-Azacytidine (Prodrug) aza 5-Azacytidine prodrug->aza Esterase activity aza_p 5-Azacytidine Phosphates aza->aza_p Phosphorylation aza_rna Incorporation into RNA aza_p->aza_rna aza_dna Incorporation into DNA aza_p->aza_dna trapping Covalent DNMT-DNA Adducts aza_dna->trapping dnmt DNA Methyltransferase (DNMT) dnmt->trapping depletion Depletion of active DNMT trapping->depletion apoptosis Apoptosis & Cytotoxicity depletion->apoptosis

Caption: Mechanism of 5-azacytidine induced cytotoxicity.

References

In Vivo Toxicity Profile: A Comparative Analysis of 5-Azacytidine and its Acylated Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo toxicity of the epigenetic modifier 5-azacytidine (B1684299) and its acylated prodrug, 2',3',5'-Tri-o-acetyl-5-azacytidine. Due to a lack of publicly available in vivo toxicity data for 2',3',5'-Tri-o-benzoyl-5-azacytidine, this guide will utilize data from its closely related acetylated analogue as a surrogate for comparison.

Comparative Toxicity Data

The following table summarizes the key in vivo toxicity findings for 5-azacytidine and 2',3',5'-Tri-o-acetyl-5-azacytidine from murine models.

Parameter5-Azacytidine2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)
Primary Route of Administration Intravenous (I.V.), Intraperitoneal (I.P.), Intratracheal (I.T.)Oral (P.O.)
Dose-Limiting Toxicity Myelosuppression[1]Not explicitly defined; studies indicate a "lack of general toxicity" at therapeutic doses[2][3][4]
Maximum Tolerated Dose (MTD) 90 mg/kg via intravenous injection in ICR mice[1]Not explicitly determined in the reviewed studies, but doses up to 76 mg/kg/day were administered orally[4]
Organ-Specific Toxicity - Hematopoietic: Significant reduction in total white blood cell count (myelosuppression)[1]- Pulmonary: Moderate and reversible pneumonitis at high intratracheal doses[1]- Liver & Kidney: No significant toxicities identified at the MTD[1]No significant histopathological findings or changes in serum chemistry and hematology parameters reported[4]
Observed Adverse Effects Lethargy, paralysis, and hunched posture at toxic doses.No significant adverse clinical observations reported at the tested doses[4]

Experimental Protocols

Detailed methodologies from key experiments are provided below to offer insights into the assessment of in vivo toxicity for these compounds.

In Vivo Toxicity Assessment of 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)

This protocol is based on a study evaluating the in vivo toxicity of orally administered TAC in CD-1 mice[2][4].

  • Animal Model: Male and female CD-1 mice were divided into three groups.

  • Drug Formulation and Administration: TAC was prepared fresh daily and administered via oral gavage.

  • Dosing Regimen:

    • Group 1: Vehicle control (sterile water for injection).

    • Group 2: 38 mg/kg/day TAC.

    • Group 3: 76 mg/kg/day TAC.

    • Dosing was conducted on days 1-5 and 8-12, with no dosing on days 6 and 7.

  • Toxicity Evaluation:

    • Clinical Observations: Animals were monitored daily for any signs of toxicity.

    • Body Weight: Body weights were recorded regularly.

    • Serum Chemistry and Hematology: Blood samples were collected at the end of the study for analysis of a limited panel of serum chemistry and hematology parameters.

    • Histopathology: Animals were euthanized on day 13, and a necropsy was performed. Tissues were collected for histopathological evaluation.

In Vivo Toxicity Assessment of 5-Azacytidine

This protocol is derived from a study comparing the toxicity of intravenous and intratracheal administration of 5-azacytidine in ICR mice[1].

  • Animal Model: ICR mice were used to evaluate acute toxicity.

  • Drug Formulation and Administration: 5-Azacytidine was dissolved in Lactated Ringer's Injection immediately before use. Administration was performed via intravenous (I.V.) or intratracheal (I.T.) injection.

  • Dosing Regimen: A dose of 90 mg/kg, the maximum tolerated dose for I.V. administration, was used for comparison.

  • Toxicity Evaluation:

    • Myelosuppression: Total white blood cell (WBC) counts were monitored on days 4, 7, 14, and 28 post-injection to assess myelotoxicity.

    • Organ Toxicity:

      • Serum liver function tests and serum creatinine (B1669602) measurements were performed.

      • Histopathological evaluation of the lungs, liver, and kidneys was conducted.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the experimental workflow for in vivo toxicity comparison and the proposed mechanism of action leading to the cytotoxic effects of 5-azacytidine and its analogs.

G cluster_0 Animal Dosing Phase cluster_1 Toxicity Monitoring Phase cluster_2 Endpoint Analysis start Acclimatization of Mice grouping Randomization into Treatment Groups start->grouping dosing1 Group 1: Vehicle Control grouping->dosing1 dosing2 Group 2: 5-Azacytidine grouping->dosing2 dosing3 Group 3: Acylated 5-Aza Derivative grouping->dosing3 monitoring Daily Clinical Observation & Body Weight Measurement dosing1->monitoring dosing2->monitoring dosing3->monitoring blood_collection Periodic Blood Sampling monitoring->blood_collection necropsy Euthanasia & Necropsy monitoring->necropsy hematology Hematology Analysis (e.g., WBC count) blood_collection->hematology serum_chem Serum Chemistry (e.g., Liver/Kidney function) blood_collection->serum_chem histopathology Histopathological Examination of Organs necropsy->histopathology

Caption: Experimental workflow for in vivo toxicity comparison.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Toxicity prodrug Acylated 5-Azacytidine (Prodrug) aza 5-Azacytidine prodrug->aza Esterase activity aza_p 5-Azacytidine Phosphates aza->aza_p Phosphorylation aza_rna Incorporation into RNA aza_p->aza_rna aza_dna Incorporation into DNA aza_p->aza_dna trapping Covalent DNMT-DNA Adducts aza_dna->trapping dnmt DNA Methyltransferase (DNMT) dnmt->trapping depletion Depletion of active DNMT trapping->depletion apoptosis Apoptosis & Cytotoxicity depletion->apoptosis

Caption: Mechanism of 5-azacytidine induced cytotoxicity.

References

A Comparative Guide to the Pharmacokinetic Profiles of 5-Azacytidine and its Prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (AZA) and its acylated prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. While direct comparative experimental data for the tribenzoylated form is limited in published literature, extensive research on a closely related analog, 2',3',5'-triacetyl-5-azacitidine (TAC), serves as a robust proof-of-concept for this prodrug strategy. The benzoyl groups are noted for offering even greater resistance to premature hydrolysis than acetyl groups, suggesting the advantages observed with TAC are likely applicable, if not enhanced, for the tribenzoylated compound.[1]

5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[2][3][4][5] However, its clinical application is hampered by significant limitations, including poor chemical stability in aqueous solutions and low oral bioavailability, necessitating intravenous or subcutaneous administration.[2][3][4] The development of prodrugs like TAC aims to overcome these pharmacokinetic hurdles, enhancing therapeutic potential.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters of 5-azacytidine and its triacetylated prodrug, TAC.

Table 1: Physicochemical Stability and Solubility Comparison

Parameter5-Azacytidine (AZA)2',3',5'-triacetyl-5-azacitidine (TAC)Advantage of Prodrug
Solubility at pH 1 40 mg/mL40 mg/mLEquivalent
Solubility at pH 3 25 mg/mL25 mg/mLEquivalent
Solubility at pH 5 15 mg/mL30 mg/mLImproved
Solubility at pH 7 10 mg/mL30 mg/mLImproved
Stability at pH 3, 5, 7.4 Prone to rapid degradationRemarkable stability with no degradation to AZASignificantly Improved
Data sourced from Ziemba et al.[2]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

Pharmacokinetic Parameter5-Azacytidine (IV)TAC-derived 5-Azacytidine (Oral)Advantage of Prodrug
Administration Route Intravenous (25 mg/kg)Oral (38 mg/kg)Oral Administration
Alpha Phase Half-Life (T½α) 0.32 hours0.73 hoursExtended
Terminal Half-Life (T½) 6.8 hours9.2 hoursExtended
Mean Residence Time (MRTlast) 1.1 hours7.7 hoursSignificantly Extended
Area Under the Curve (AUClast) 126 hr-μM73.5 hr-μMProvides sustained exposure
Data represents the pharmacokinetics of the active metabolite (5-azacytidine) following administration of either AZA intravenously or TAC orally in C57BL/6 mice.[2][6]

Key Pharmacokinetic Advantages of the Prodrug Approach

The acylation of 5-azacytidine into a prodrug like TAC confers several significant pharmacokinetic benefits:

  • Enhanced Chemical Stability: 5-azacytidine is notoriously unstable in aqueous environments, leading to rapid hydrolysis and degradation.[2] The triacetylated prodrug, TAC, demonstrates remarkable stability across a range of pH values, which is critical for surviving the acidic environment of the stomach and the neutral pH of the intestinal tract, thereby enabling oral administration.[2][6]

  • Improved Solubility: At physiological pH levels (pH 5 and 7), TAC is significantly more soluble than AZA.[2] This improved solubility aids in dissolution and absorption within the gastrointestinal tract.

  • Oral Bioavailability: A major drawback of AZA is its poor oral bioavailability, which has complicated its clinical use.[2][3][4][5] The prodrug TAC can be administered orally, after which it is absorbed and converted to the active drug, 5-azacytidine.[2] This circumvents the need for injections, improving patient convenience.

  • Extended Half-Life and Drug Exposure: Following oral administration, TAC provides a protracted release and absorption of the active compound.[2] This results in a longer alpha-phase and terminal half-life for the resulting 5-azacytidine compared to intravenously administered AZA.[2][6] The significantly longer Mean Residence Time (MRT) indicates that the active drug remains in the system longer, allowing for sustained exposure that may maintain effective concentrations over a 24-hour period.[2]

Metabolic Activation Pathway

The prodrug this compound is designed to be pharmacologically inert. Its therapeutic activity relies on its metabolic conversion to the active drug, 5-azacytidine. This process is initiated by esterase enzymes, which are abundant in the plasma and liver. These enzymes hydrolyze the benzoyl (or acetyl) ester bonds, releasing the active 5-azacytidine, which can then exert its therapeutic effect by inhibiting DNA methyltransferases.[1]

G cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Cell Target Cell Prodrug_Oral Oral Administration of This compound Absorption Absorption Prodrug_Oral->Absorption Stable in GI Tract Prodrug_Blood Prodrug in Plasma Absorption->Prodrug_Blood Metabolism Esterase-Mediated Hydrolysis Prodrug_Blood->Metabolism AZA_Active Active 5-Azacytidine (AZA) Metabolism->AZA_Active Releases AZA Phosphorylation Phosphorylation AZA_Active->Phosphorylation Incorporation Incorporation into DNA and RNA Phosphorylation->Incorporation

Caption: Metabolic activation of the 5-azacytidine prodrug.

Experimental Protocols

The following methodologies are based on the key experiments conducted by Ziemba et al. to evaluate the pharmacokinetic properties of TAC versus AZA.

1. In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Female C57BL/6 mice, each weighing approximately 20g, were used for the study.

  • Drug Administration:

    • Prodrug Group: 2',3',5'-triacetyl-5-azacitidine (TAC) was administered via oral gavage (p.o.) at a dose of 38 mg/kg. This dose is equimolar to 25 mg/kg of 5-azacytidine.

    • Control Group: 5-azacytidine (AZA) was administered via tail vein injection (i.v.) at a dose of 25 mg/kg.

  • Sample Collection: Blood samples were collected from the mice at multiple time points (0.5, 1, 2, 4, 8, and 24 hours) post-administration.[5] Sampling was performed via retro-orbital bleeding.[5] The collected blood was centrifuged to separate the plasma.[5]

  • Analytical Method: A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method was developed to quantify the concentrations of TAC and its metabolites, including the active AZA, in the plasma samples.[3] Sample preparation involved protein precipitation by adding cold acetonitrile to the plasma samples, followed by vortexing and centrifugation.[3]

2. Drug Stability Assay

  • Objective: To determine the chemical stability of both AZA and TAC in aqueous solutions at various pH levels.

  • Methodology:

    • Solutions of AZA and TAC were prepared in buffers at pH 1, pH 3, pH 5, and pH 7.4.[3]

    • The solutions were incubated at room temperature.

    • Aliquots were taken at specified time intervals (e.g., 1, 3, 6, 29, and 48 hours).[3]

    • The concentration of the parent compound and any degradation products were quantified using LC/MS/MS analysis to determine the rate of hydrolysis and degradation.[3]

Experimental Workflow Visualization

The diagram below illustrates the general workflow for the comparative in vivo pharmacokinetic study.

G start Start: Acclimatize C57BL/6 Mice dosing Dosing start->dosing group1 Group 1: Oral Gavage (TAC) dosing->group1 group2 Group 2: IV Injection (AZA) dosing->group2 sampling Serial Blood Sampling (Retro-orbital Sinus) group1->sampling group2->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC/MS/MS Analysis (Quantify Drug Levels) processing->analysis pk Pharmacokinetic Modeling (Calculate T½, AUC, etc.) analysis->pk end End: Comparative Data pk->end

Caption: Workflow for the in vivo pharmacokinetic mouse study.

References

A Comparative Guide to the Pharmacokinetic Profiles of 5-Azacytidine and its Prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299) (AZA) and its acylated prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. While direct comparative experimental data for the tribenzoylated form is limited in published literature, extensive research on a closely related analog, 2',3',5'-triacetyl-5-azacitidine (TAC), serves as a robust proof-of-concept for this prodrug strategy. The benzoyl groups are noted for offering even greater resistance to premature hydrolysis than acetyl groups, suggesting the advantages observed with TAC are likely applicable, if not enhanced, for the tribenzoylated compound.[1]

5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[2][3][4][5] However, its clinical application is hampered by significant limitations, including poor chemical stability in aqueous solutions and low oral bioavailability, necessitating intravenous or subcutaneous administration.[2][3][4] The development of prodrugs like TAC aims to overcome these pharmacokinetic hurdles, enhancing therapeutic potential.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters of 5-azacytidine and its triacetylated prodrug, TAC.

Table 1: Physicochemical Stability and Solubility Comparison

Parameter5-Azacytidine (AZA)2',3',5'-triacetyl-5-azacitidine (TAC)Advantage of Prodrug
Solubility at pH 1 40 mg/mL40 mg/mLEquivalent
Solubility at pH 3 25 mg/mL25 mg/mLEquivalent
Solubility at pH 5 15 mg/mL30 mg/mLImproved
Solubility at pH 7 10 mg/mL30 mg/mLImproved
Stability at pH 3, 5, 7.4 Prone to rapid degradationRemarkable stability with no degradation to AZASignificantly Improved
Data sourced from Ziemba et al.[2]

Table 2: In Vivo Pharmacokinetic Parameters in Mice

Pharmacokinetic Parameter5-Azacytidine (IV)TAC-derived 5-Azacytidine (Oral)Advantage of Prodrug
Administration Route Intravenous (25 mg/kg)Oral (38 mg/kg)Oral Administration
Alpha Phase Half-Life (T½α) 0.32 hours0.73 hoursExtended
Terminal Half-Life (T½) 6.8 hours9.2 hoursExtended
Mean Residence Time (MRTlast) 1.1 hours7.7 hoursSignificantly Extended
Area Under the Curve (AUClast) 126 hr-μM73.5 hr-μMProvides sustained exposure
Data represents the pharmacokinetics of the active metabolite (5-azacytidine) following administration of either AZA intravenously or TAC orally in C57BL/6 mice.[2][6]

Key Pharmacokinetic Advantages of the Prodrug Approach

The acylation of 5-azacytidine into a prodrug like TAC confers several significant pharmacokinetic benefits:

  • Enhanced Chemical Stability: 5-azacytidine is notoriously unstable in aqueous environments, leading to rapid hydrolysis and degradation.[2] The triacetylated prodrug, TAC, demonstrates remarkable stability across a range of pH values, which is critical for surviving the acidic environment of the stomach and the neutral pH of the intestinal tract, thereby enabling oral administration.[2][6]

  • Improved Solubility: At physiological pH levels (pH 5 and 7), TAC is significantly more soluble than AZA.[2] This improved solubility aids in dissolution and absorption within the gastrointestinal tract.

  • Oral Bioavailability: A major drawback of AZA is its poor oral bioavailability, which has complicated its clinical use.[2][3][4][5] The prodrug TAC can be administered orally, after which it is absorbed and converted to the active drug, 5-azacytidine.[2] This circumvents the need for injections, improving patient convenience.

  • Extended Half-Life and Drug Exposure: Following oral administration, TAC provides a protracted release and absorption of the active compound.[2] This results in a longer alpha-phase and terminal half-life for the resulting 5-azacytidine compared to intravenously administered AZA.[2][6] The significantly longer Mean Residence Time (MRT) indicates that the active drug remains in the system longer, allowing for sustained exposure that may maintain effective concentrations over a 24-hour period.[2]

Metabolic Activation Pathway

The prodrug this compound is designed to be pharmacologically inert. Its therapeutic activity relies on its metabolic conversion to the active drug, 5-azacytidine. This process is initiated by esterase enzymes, which are abundant in the plasma and liver. These enzymes hydrolyze the benzoyl (or acetyl) ester bonds, releasing the active 5-azacytidine, which can then exert its therapeutic effect by inhibiting DNA methyltransferases.[1]

G cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Cell Target Cell Prodrug_Oral Oral Administration of This compound Absorption Absorption Prodrug_Oral->Absorption Stable in GI Tract Prodrug_Blood Prodrug in Plasma Absorption->Prodrug_Blood Metabolism Esterase-Mediated Hydrolysis Prodrug_Blood->Metabolism AZA_Active Active 5-Azacytidine (AZA) Metabolism->AZA_Active Releases AZA Phosphorylation Phosphorylation AZA_Active->Phosphorylation Incorporation Incorporation into DNA and RNA Phosphorylation->Incorporation

Caption: Metabolic activation of the 5-azacytidine prodrug.

Experimental Protocols

The following methodologies are based on the key experiments conducted by Ziemba et al. to evaluate the pharmacokinetic properties of TAC versus AZA.

1. In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Female C57BL/6 mice, each weighing approximately 20g, were used for the study.

  • Drug Administration:

    • Prodrug Group: 2',3',5'-triacetyl-5-azacitidine (TAC) was administered via oral gavage (p.o.) at a dose of 38 mg/kg. This dose is equimolar to 25 mg/kg of 5-azacytidine.

    • Control Group: 5-azacytidine (AZA) was administered via tail vein injection (i.v.) at a dose of 25 mg/kg.

  • Sample Collection: Blood samples were collected from the mice at multiple time points (0.5, 1, 2, 4, 8, and 24 hours) post-administration.[5] Sampling was performed via retro-orbital bleeding.[5] The collected blood was centrifuged to separate the plasma.[5]

  • Analytical Method: A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method was developed to quantify the concentrations of TAC and its metabolites, including the active AZA, in the plasma samples.[3] Sample preparation involved protein precipitation by adding cold acetonitrile (B52724) to the plasma samples, followed by vortexing and centrifugation.[3]

2. Drug Stability Assay

  • Objective: To determine the chemical stability of both AZA and TAC in aqueous solutions at various pH levels.

  • Methodology:

    • Solutions of AZA and TAC were prepared in buffers at pH 1, pH 3, pH 5, and pH 7.4.[3]

    • The solutions were incubated at room temperature.

    • Aliquots were taken at specified time intervals (e.g., 1, 3, 6, 29, and 48 hours).[3]

    • The concentration of the parent compound and any degradation products were quantified using LC/MS/MS analysis to determine the rate of hydrolysis and degradation.[3]

Experimental Workflow Visualization

The diagram below illustrates the general workflow for the comparative in vivo pharmacokinetic study.

G start Start: Acclimatize C57BL/6 Mice dosing Dosing start->dosing group1 Group 1: Oral Gavage (TAC) dosing->group1 group2 Group 2: IV Injection (AZA) dosing->group2 sampling Serial Blood Sampling (Retro-orbital Sinus) group1->sampling group2->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC/MS/MS Analysis (Quantify Drug Levels) processing->analysis pk Pharmacokinetic Modeling (Calculate T½, AUC, etc.) analysis->pk end End: Comparative Data pk->end

Caption: Workflow for the in vivo pharmacokinetic mouse study.

References

Azacitidine vs. Decitabine: A Head-to-Head Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of azacitidine and decitabine (B1684300), two cornerstone hypomethylating agents in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped together, these cytidine (B196190) analogues possess distinct structural and functional characteristics that lead to different cellular and clinical outcomes. This document synthesizes experimental data to elucidate these differences, offering valuable insights for research and clinical development.

Core Mechanistic Differences at a Glance

Azacitidine and decitabine are both analogues of the nucleoside cytidine and function as inhibitors of DNA methyltransferases (DNMTs).[1][2] However, their fundamental difference lies in their chemical structure and subsequent metabolic fate. Azacitidine is a ribonucleoside, allowing its incorporation into both RNA and DNA, whereas decitabine is a deoxyribonucleoside, restricting its incorporation solely to DNA.[3][4] This distinction is the primary driver of their divergent downstream effects.

Following cellular uptake, both drugs are phosphorylated to their active triphosphate forms. Azacitidine is converted to 5-aza-CTP and can be incorporated into RNA. A portion of azacitidine is also converted to its deoxyribose form, 5-aza-dCTP, by ribonucleotide reductase, allowing for its incorporation into DNA.[5] Decitabine, on the other hand, is directly phosphorylated to 5-aza-dCTP for DNA incorporation.[5]

The incorporation of these analogues into DNA is the critical step for DNMT inhibition. When DNMTs attempt to methylate the 5-position of the azacytosine ring, they become irreversibly trapped, forming a covalent adduct.[6] This sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2]

Comparative Cellular and Molecular Effects

While both drugs achieve DNA hypomethylation, their broader impact on cellular processes differs significantly. Decitabine is a more potent inhibitor of DNA methylation, achieving similar levels of hypomethylation at concentrations 2- to 10-fold lower than azacitidine.[3][7] Conversely, azacitidine demonstrates greater cytotoxicity at concentrations above 1 µM.[3][7]

The unique incorporation of azacitidine into RNA contributes to its distinct biological activities. Approximately 80-90% of cellular azacitidine is incorporated into RNA, with the remaining 10-20% entering DNA.[8] This leads to the disruption of protein synthesis, a reduction in total protein levels, and alterations in RNA processing and function.[1][3][7] Furthermore, azacitidine has been shown to inhibit the RNA methyltransferase DNMT2, a mechanism not shared by decitabine.[9]

These molecular differences translate into divergent effects on cell fate. Azacitidine is a more potent inducer of DNA double-strand breaks, leading to a more pronounced apoptotic response in some cancer cell lines.[1][10] Cell cycle analysis reveals that azacitidine treatment often results in an accumulation of cells in the sub-G1 phase, indicative of apoptosis, whereas decitabine-treated cells tend to arrest in the G2/M phase.[1][10][11]

Gene expression studies further highlight their distinct mechanisms. The sets of genes regulated by each drug show minimal overlap.[1][3][10] Azacitidine tends to downregulate genes involved in cell cycle progression and mitosis, while decitabine upregulates genes associated with cellular differentiation.[3]

Summary of Quantitative Experimental Data

ParameterAzacitidineDecitabineReference
Structure Ribonucleoside analogueDeoxyribonucleoside analogue[3]
Incorporation RNA and DNADNA only[3][4]
RNA:DNA Incorporation Ratio ~85:15N/A[3]
Potency (DNA Hypomethylation) Less potent2- to 10-fold more potent[3][7]
Cytotoxicity (at >1 µM) More potentLess potent[3][7]
Effect on Protein Synthesis Reduces total protein synthesisNo significant effect[3][7]
Cell Cycle Arrest Sub-G1 accumulationG2/M arrest[1][10]
Induction of DNA Damage Significant induction of dsDNA breaksMinimal induction of dsDNA breaks[1][10]
RNA Methyltransferase Inhibition Inhibits DNMT2No[9]

Visualizing the Mechanisms

G cluster_aza Azacitidine Pathway cluster_dec Decitabine Pathway Aza Azacitidine Aza_P 5-aza-CTP Aza->Aza_P Aza_RNA Incorporation into RNA Aza_P->Aza_RNA Aza_RNR Ribonucleotide Reductase Aza_P->Aza_RNR Aza_Protein Disrupted Protein Synthesis Aza_RNA->Aza_Protein Aza_DNMT2 DNMT2 Inhibition Aza_RNA->Aza_DNMT2 Aza_dCTP 5-aza-dCTP Aza_RNR->Aza_dCTP Aza_DNA Incorporation into DNA Aza_dCTP->Aza_DNA Aza_DNMT_Inhib DNMT Inhibition Aza_DNA->Aza_DNMT_Inhib Aza_Hypo DNA Hypomethylation Aza_DNMT_Inhib->Aza_Hypo Aza_Damage DNA Damage Aza_DNMT_Inhib->Aza_Damage Aza_Apoptosis Apoptosis (sub-G1) Aza_Damage->Aza_Apoptosis Dec Decitabine Dec_P 5-aza-dCTP Dec->Dec_P Dec_DNA Incorporation into DNA Dec_P->Dec_DNA Dec_DNMT_Inhib DNMT Inhibition Dec_DNA->Dec_DNMT_Inhib Dec_Hypo DNA Hypomethylation Dec_DNMT_Inhib->Dec_Hypo Dec_G2M G2/M Arrest Dec_DNMT_Inhib->Dec_G2M

Caption: Comparative metabolic and signaling pathways of azacitidine and decitabine.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. Specific details may vary between studies.

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of azacitidine and decitabine.

  • Methodology:

    • Cancer cell lines (e.g., A549, H1299, KG-1a) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of azacitidine or decitabine for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • Data are normalized to untreated controls, and EC50 values are calculated using non-linear regression analysis.

2. DNA Methylation Analysis (LINE-1 Assay)

  • Objective: To quantify global DNA methylation changes following drug treatment.

  • Methodology:

    • Genomic DNA is extracted from treated and untreated cells.

    • DNA is subjected to bisulfite conversion, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.

    • The LINE-1 repetitive elements are amplified by PCR using primers specific to the converted DNA.

    • The PCR products are then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.

    • A decrease in the percentage of methylation in treated cells compared to controls indicates hypomethylation.

3. Western Blot for DNMT1 Depletion and DNA Damage

  • Objective: To assess the levels of DNMT1 protein and markers of DNA damage.

  • Methodology:

    • Whole-cell lysates are prepared from treated and untreated cells.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against DNMT1, phospho-H2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the drugs on cell cycle distribution.

  • Methodology:

    • Cells are treated with azacitidine or decitabine for a specified time (e.g., 72 hours).

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

G cluster_viability Cell Viability cluster_dna DNA Analysis cluster_protein Protein Analysis cluster_cellcycle Cell Cycle Analysis Start Cancer Cell Line Treatment Treat with Azacitidine or Decitabine Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay ATP-based Assay (e.g., CellTiter-Glo) Harvest->Viability_Assay DNA_Extract Extract Genomic DNA Harvest->DNA_Extract Lysate Prepare Cell Lysate Harvest->Lysate Fix Fix Cells (Ethanol) Harvest->Fix Viability_Result Measure Luminescence (EC50 Calculation) Viability_Assay->Viability_Result Bisulfite Bisulfite Conversion DNA_Extract->Bisulfite PCR LINE-1 PCR Bisulfite->PCR Pyro Pyrosequencing PCR->Pyro DNA_Result Quantify % Methylation Pyro->DNA_Result SDS_PAGE SDS-PAGE & Western Blot Lysate->SDS_PAGE Antibodies Probe with Antibodies (DNMT1, p-H2AX, Actin) SDS_PAGE->Antibodies Protein_Result Detect Protein Levels Antibodies->Protein_Result Stain Stain with PI/DAPI Fix->Stain Flow Flow Cytometry Stain->Flow CellCycle_Result Quantify Cell Cycle Phases Flow->CellCycle_Result

Caption: A generalized workflow for the experimental evaluation of azacitidine and decitabine.

Conclusion

Azacitidine and decitabine, while both effective hypomethylating agents, are not interchangeable. Azacitidine's dual incorporation into RNA and DNA results in a broader range of cellular effects, including inhibition of protein synthesis and induction of significant DNA damage, leading to a more pronounced cytotoxic and apoptotic response in certain contexts. Decitabine acts as a more specific and potent DNA demethylating agent, with a primary effect on cell cycle arrest and differentiation. Understanding these nuanced mechanistic differences is paramount for the rational design of clinical trials, the development of novel therapeutic combinations, and the identification of predictive biomarkers to optimize patient outcomes.

References

Azacitidine vs. Decitabine: A Head-to-Head Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of azacitidine and decitabine, two cornerstone hypomethylating agents in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped together, these cytidine analogues possess distinct structural and functional characteristics that lead to different cellular and clinical outcomes. This document synthesizes experimental data to elucidate these differences, offering valuable insights for research and clinical development.

Core Mechanistic Differences at a Glance

Azacitidine and decitabine are both analogues of the nucleoside cytidine and function as inhibitors of DNA methyltransferases (DNMTs).[1][2] However, their fundamental difference lies in their chemical structure and subsequent metabolic fate. Azacitidine is a ribonucleoside, allowing its incorporation into both RNA and DNA, whereas decitabine is a deoxyribonucleoside, restricting its incorporation solely to DNA.[3][4] This distinction is the primary driver of their divergent downstream effects.

Following cellular uptake, both drugs are phosphorylated to their active triphosphate forms. Azacitidine is converted to 5-aza-CTP and can be incorporated into RNA. A portion of azacitidine is also converted to its deoxyribose form, 5-aza-dCTP, by ribonucleotide reductase, allowing for its incorporation into DNA.[5] Decitabine, on the other hand, is directly phosphorylated to 5-aza-dCTP for DNA incorporation.[5]

The incorporation of these analogues into DNA is the critical step for DNMT inhibition. When DNMTs attempt to methylate the 5-position of the azacytosine ring, they become irreversibly trapped, forming a covalent adduct.[6] This sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2]

Comparative Cellular and Molecular Effects

While both drugs achieve DNA hypomethylation, their broader impact on cellular processes differs significantly. Decitabine is a more potent inhibitor of DNA methylation, achieving similar levels of hypomethylation at concentrations 2- to 10-fold lower than azacitidine.[3][7] Conversely, azacitidine demonstrates greater cytotoxicity at concentrations above 1 µM.[3][7]

The unique incorporation of azacitidine into RNA contributes to its distinct biological activities. Approximately 80-90% of cellular azacitidine is incorporated into RNA, with the remaining 10-20% entering DNA.[8] This leads to the disruption of protein synthesis, a reduction in total protein levels, and alterations in RNA processing and function.[1][3][7] Furthermore, azacitidine has been shown to inhibit the RNA methyltransferase DNMT2, a mechanism not shared by decitabine.[9]

These molecular differences translate into divergent effects on cell fate. Azacitidine is a more potent inducer of DNA double-strand breaks, leading to a more pronounced apoptotic response in some cancer cell lines.[1][10] Cell cycle analysis reveals that azacitidine treatment often results in an accumulation of cells in the sub-G1 phase, indicative of apoptosis, whereas decitabine-treated cells tend to arrest in the G2/M phase.[1][10][11]

Gene expression studies further highlight their distinct mechanisms. The sets of genes regulated by each drug show minimal overlap.[1][3][10] Azacitidine tends to downregulate genes involved in cell cycle progression and mitosis, while decitabine upregulates genes associated with cellular differentiation.[3]

Summary of Quantitative Experimental Data

ParameterAzacitidineDecitabineReference
Structure Ribonucleoside analogueDeoxyribonucleoside analogue[3]
Incorporation RNA and DNADNA only[3][4]
RNA:DNA Incorporation Ratio ~85:15N/A[3]
Potency (DNA Hypomethylation) Less potent2- to 10-fold more potent[3][7]
Cytotoxicity (at >1 µM) More potentLess potent[3][7]
Effect on Protein Synthesis Reduces total protein synthesisNo significant effect[3][7]
Cell Cycle Arrest Sub-G1 accumulationG2/M arrest[1][10]
Induction of DNA Damage Significant induction of dsDNA breaksMinimal induction of dsDNA breaks[1][10]
RNA Methyltransferase Inhibition Inhibits DNMT2No[9]

Visualizing the Mechanisms

G cluster_aza Azacitidine Pathway cluster_dec Decitabine Pathway Aza Azacitidine Aza_P 5-aza-CTP Aza->Aza_P Aza_RNA Incorporation into RNA Aza_P->Aza_RNA Aza_RNR Ribonucleotide Reductase Aza_P->Aza_RNR Aza_Protein Disrupted Protein Synthesis Aza_RNA->Aza_Protein Aza_DNMT2 DNMT2 Inhibition Aza_RNA->Aza_DNMT2 Aza_dCTP 5-aza-dCTP Aza_RNR->Aza_dCTP Aza_DNA Incorporation into DNA Aza_dCTP->Aza_DNA Aza_DNMT_Inhib DNMT Inhibition Aza_DNA->Aza_DNMT_Inhib Aza_Hypo DNA Hypomethylation Aza_DNMT_Inhib->Aza_Hypo Aza_Damage DNA Damage Aza_DNMT_Inhib->Aza_Damage Aza_Apoptosis Apoptosis (sub-G1) Aza_Damage->Aza_Apoptosis Dec Decitabine Dec_P 5-aza-dCTP Dec->Dec_P Dec_DNA Incorporation into DNA Dec_P->Dec_DNA Dec_DNMT_Inhib DNMT Inhibition Dec_DNA->Dec_DNMT_Inhib Dec_Hypo DNA Hypomethylation Dec_DNMT_Inhib->Dec_Hypo Dec_G2M G2/M Arrest Dec_DNMT_Inhib->Dec_G2M

Caption: Comparative metabolic and signaling pathways of azacitidine and decitabine.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison. Specific details may vary between studies.

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of azacitidine and decitabine.

  • Methodology:

    • Cancer cell lines (e.g., A549, H1299, KG-1a) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of azacitidine or decitabine for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • Data are normalized to untreated controls, and EC50 values are calculated using non-linear regression analysis.

2. DNA Methylation Analysis (LINE-1 Assay)

  • Objective: To quantify global DNA methylation changes following drug treatment.

  • Methodology:

    • Genomic DNA is extracted from treated and untreated cells.

    • DNA is subjected to bisulfite conversion, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

    • The LINE-1 repetitive elements are amplified by PCR using primers specific to the converted DNA.

    • The PCR products are then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.

    • A decrease in the percentage of methylation in treated cells compared to controls indicates hypomethylation.

3. Western Blot for DNMT1 Depletion and DNA Damage

  • Objective: To assess the levels of DNMT1 protein and markers of DNA damage.

  • Methodology:

    • Whole-cell lysates are prepared from treated and untreated cells.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against DNMT1, phospho-H2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

4. Cell Cycle Analysis

  • Objective: To determine the effect of the drugs on cell cycle distribution.

  • Methodology:

    • Cells are treated with azacitidine or decitabine for a specified time (e.g., 72 hours).

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

G cluster_viability Cell Viability cluster_dna DNA Analysis cluster_protein Protein Analysis cluster_cellcycle Cell Cycle Analysis Start Cancer Cell Line Treatment Treat with Azacitidine or Decitabine Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay ATP-based Assay (e.g., CellTiter-Glo) Harvest->Viability_Assay DNA_Extract Extract Genomic DNA Harvest->DNA_Extract Lysate Prepare Cell Lysate Harvest->Lysate Fix Fix Cells (Ethanol) Harvest->Fix Viability_Result Measure Luminescence (EC50 Calculation) Viability_Assay->Viability_Result Bisulfite Bisulfite Conversion DNA_Extract->Bisulfite PCR LINE-1 PCR Bisulfite->PCR Pyro Pyrosequencing PCR->Pyro DNA_Result Quantify % Methylation Pyro->DNA_Result SDS_PAGE SDS-PAGE & Western Blot Lysate->SDS_PAGE Antibodies Probe with Antibodies (DNMT1, p-H2AX, Actin) SDS_PAGE->Antibodies Protein_Result Detect Protein Levels Antibodies->Protein_Result Stain Stain with PI/DAPI Fix->Stain Flow Flow Cytometry Stain->Flow CellCycle_Result Quantify Cell Cycle Phases Flow->CellCycle_Result

Caption: A generalized workflow for the experimental evaluation of azacitidine and decitabine.

Conclusion

Azacitidine and decitabine, while both effective hypomethylating agents, are not interchangeable. Azacitidine's dual incorporation into RNA and DNA results in a broader range of cellular effects, including inhibition of protein synthesis and induction of significant DNA damage, leading to a more pronounced cytotoxic and apoptotic response in certain contexts. Decitabine acts as a more specific and potent DNA demethylating agent, with a primary effect on cell cycle arrest and differentiation. Understanding these nuanced mechanistic differences is paramount for the rational design of clinical trials, the development of novel therapeutic combinations, and the identification of predictive biomarkers to optimize patient outcomes.

References

Validating the DNA Hypomethylating Potential of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the potent DNA hypomethylating agent 5-azacytidine. Due to the limited direct experimental data on the benzoylated derivative, this guide leverages data from its well-characterized parent compound, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to project its activity and performance.

Introduction to this compound

This compound is a synthetic derivative of 5-azacytidine where the hydroxyl groups of the ribose sugar are protected by benzoyl groups.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug, 5-azacytidine, which is known for its poor stability and oral bioavailability.[2][3] The benzoyl groups are anticipated to be cleaved by esterases in the body, primarily in the liver, to release the active 5-azacytidine.[4]

Mechanism of Action: DNA Hypomethylation

The therapeutic effect of this compound is predicated on its conversion to 5-azacytidine. Once released, 5-azacytidine is incorporated into DNA during replication. It then covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[5] This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome in daughter cells, which can lead to the re-expression of silenced tumor suppressor genes.[6][7]

DNMT_Inhibition_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Active_Drug 5-Azacytidine Prodrug->Active_Drug Esterase Hydrolysis DNA_Incorp Incorporation into DNA Active_Drug->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Figure 1: Proposed metabolic activation and mechanism of action pathway.

Comparative Analysis

This section compares the known or inferred properties of this compound with 5-azacytidine and its acetylated prodrug, TAC.

Table 1: Physicochemical and Pharmacokinetic Properties

Property5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound
Molecular Weight 244.2 g/mol 370.3 g/mol 556.5 g/mol [1]
Solubility Low in aqueous solutionsHigher than 5-azacytidine[5]Expected to be high in organic solvents, low in aqueous solutions[4]
Stability Unstable in aqueous solution[5]More stable than 5-azacytidine[5]Benzoyl groups offer greater resistance to premature hydrolysis than acetyl groups[4]
Bioavailability (Oral) Low[2][3]Significantly improved over 5-azacytidine[2][3]Expected to be improved over 5-azacytidine
Activation Active formProdrug, requires deacetylation by esterasesProdrug, requires debenzoylation by esterases[4]

Table 2: Preclinical Efficacy Data (Inferred for Benzoyl Derivative)

Parameter5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound (Projected)
In Vitro DNA Hypomethylation Dose-dependent reduction in global DNA methylation[8][9][10]Confirmed to suppress global methylation in vivo[2][3]Expected to induce DNA hypomethylation following conversion to 5-azacytidine
In Vivo Efficacy Improves survival in murine leukemia models[2][3]Significantly improved survival compared to 5-azacytidine in murine models[2][3]Expected to show improved or comparable efficacy to TAC due to potentially enhanced stability
Toxicity Dose-limiting toxicities observed[2][3]Lower toxicity compared to 5-azacytidine in murine models[2][3]Potentially lower toxicity due to prodrug strategy

Experimental Protocols for Validation

Validating the DNA hypomethylating activity of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Assays
  • Esterase Stability Assay : To confirm the conversion of the prodrug to its active form, the compound would be incubated with liver microsomes or purified esterases. The rate of hydrolysis and the formation of 5-azacytidine would be monitored by HPLC or LC-MS.

  • Cell Viability and Cytotoxicity Assay : Cancer cell lines would be treated with increasing concentrations of the compound to determine its IC50 value. This would be compared to the IC50 of 5-azacytidine and TAC.

  • DNA Methylation Analysis :

    • Global DNA Methylation : LINE-1 pyrosequencing is a common method to assess changes in global DNA methylation. Genomic DNA from treated cells would be bisulfite-converted and the methylation status of LINE-1 elements quantified.

    • Gene-Specific Methylation : The methylation status of the promoter regions of specific tumor suppressor genes (e.g., p16, MLH1) can be analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 DNA Methylation Methods Stability Esterase Stability (HPLC/LC-MS) Viability Cell Viability/Cytotoxicity (IC50 Determination) Stability->Viability Methylation DNA Methylation Analysis Viability->Methylation Global Global Methylation (LINE-1 Pyrosequencing) Methylation->Global Specific Gene-Specific Methylation (MSP/Bisulfite Sequencing) Methylation->Specific

Figure 2: In vitro experimental workflow for validating DNA hypomethylating activity.

In Vivo Studies

Should in vitro data be promising, in vivo studies in animal models of cancer (e.g., leukemia xenografts) would be the next step.

  • Pharmacokinetic (PK) Analysis : The compound would be administered to animals (e.g., mice) and blood samples collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic (PD) Analysis : Tumor and surrogate tissues would be collected from treated animals to assess the extent of DNA hypomethylation.

  • Efficacy Studies : The effect of the compound on tumor growth and survival would be evaluated and compared to treatment with 5-azacytidine and TAC.

Logical Comparison with Alternatives

The primary advantage of this compound over 5-azacytidine is its potential for improved drug delivery, particularly for oral administration. The benzoyl groups are expected to provide greater stability against premature hydrolysis compared to the acetyl groups of TAC, which could translate to a longer half-life and more sustained release of the active drug.

Comparative_Advantages Benzoyl_Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Acetyl_Prodrug 2',3',5'-Triacetyl- 5-azacytidine (TAC) Benzoyl_Prodrug->Acetyl_Prodrug Potentially Greater Stability Parent_Drug 5-Azacytidine Benzoyl_Prodrug->Parent_Drug Improved PK (projected) Greater Stability (projected) Acetyl_Prodrug->Parent_Drug Improved PK (proven) Improved Stability (proven)

Figure 3: Logical comparison of this compound with alternatives.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. Based on the superior stability of benzoyl protecting groups compared to acetyl groups, it is hypothesized that this compound could offer advantages over TAC in terms of chemical stability and pharmacokinetic profile. However, it is crucial to note that direct experimental validation of its DNA hypomethylating activity, efficacy, and safety is currently lacking in the public domain. Further preclinical studies are warranted to fully characterize this compound and determine its potential as a next-generation DNA methyltransferase inhibitor.

References

Validating the DNA Hypomethylating Potential of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the potent DNA hypomethylating agent 5-azacytidine (B1684299). Due to the limited direct experimental data on the benzoylated derivative, this guide leverages data from its well-characterized parent compound, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to project its activity and performance.

Introduction to this compound

This compound is a synthetic derivative of 5-azacytidine where the hydroxyl groups of the ribose sugar are protected by benzoyl groups.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug, 5-azacytidine, which is known for its poor stability and oral bioavailability.[2][3] The benzoyl groups are anticipated to be cleaved by esterases in the body, primarily in the liver, to release the active 5-azacytidine.[4]

Mechanism of Action: DNA Hypomethylation

The therapeutic effect of this compound is predicated on its conversion to 5-azacytidine. Once released, 5-azacytidine is incorporated into DNA during replication. It then covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[5] This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome in daughter cells, which can lead to the re-expression of silenced tumor suppressor genes.[6][7]

DNMT_Inhibition_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Active_Drug 5-Azacytidine Prodrug->Active_Drug Esterase Hydrolysis DNA_Incorp Incorporation into DNA Active_Drug->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation

Figure 1: Proposed metabolic activation and mechanism of action pathway.

Comparative Analysis

This section compares the known or inferred properties of this compound with 5-azacytidine and its acetylated prodrug, TAC.

Table 1: Physicochemical and Pharmacokinetic Properties

Property5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound
Molecular Weight 244.2 g/mol 370.3 g/mol 556.5 g/mol [1]
Solubility Low in aqueous solutionsHigher than 5-azacytidine[5]Expected to be high in organic solvents, low in aqueous solutions[4]
Stability Unstable in aqueous solution[5]More stable than 5-azacytidine[5]Benzoyl groups offer greater resistance to premature hydrolysis than acetyl groups[4]
Bioavailability (Oral) Low[2][3]Significantly improved over 5-azacytidine[2][3]Expected to be improved over 5-azacytidine
Activation Active formProdrug, requires deacetylation by esterasesProdrug, requires debenzoylation by esterases[4]

Table 2: Preclinical Efficacy Data (Inferred for Benzoyl Derivative)

Parameter5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)This compound (Projected)
In Vitro DNA Hypomethylation Dose-dependent reduction in global DNA methylation[8][9][10]Confirmed to suppress global methylation in vivo[2][3]Expected to induce DNA hypomethylation following conversion to 5-azacytidine
In Vivo Efficacy Improves survival in murine leukemia models[2][3]Significantly improved survival compared to 5-azacytidine in murine models[2][3]Expected to show improved or comparable efficacy to TAC due to potentially enhanced stability
Toxicity Dose-limiting toxicities observed[2][3]Lower toxicity compared to 5-azacytidine in murine models[2][3]Potentially lower toxicity due to prodrug strategy

Experimental Protocols for Validation

Validating the DNA hypomethylating activity of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Assays
  • Esterase Stability Assay : To confirm the conversion of the prodrug to its active form, the compound would be incubated with liver microsomes or purified esterases. The rate of hydrolysis and the formation of 5-azacytidine would be monitored by HPLC or LC-MS.

  • Cell Viability and Cytotoxicity Assay : Cancer cell lines would be treated with increasing concentrations of the compound to determine its IC50 value. This would be compared to the IC50 of 5-azacytidine and TAC.

  • DNA Methylation Analysis :

    • Global DNA Methylation : LINE-1 pyrosequencing is a common method to assess changes in global DNA methylation. Genomic DNA from treated cells would be bisulfite-converted and the methylation status of LINE-1 elements quantified.

    • Gene-Specific Methylation : The methylation status of the promoter regions of specific tumor suppressor genes (e.g., p16, MLH1) can be analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 DNA Methylation Methods Stability Esterase Stability (HPLC/LC-MS) Viability Cell Viability/Cytotoxicity (IC50 Determination) Stability->Viability Methylation DNA Methylation Analysis Viability->Methylation Global Global Methylation (LINE-1 Pyrosequencing) Methylation->Global Specific Gene-Specific Methylation (MSP/Bisulfite Sequencing) Methylation->Specific

Figure 2: In vitro experimental workflow for validating DNA hypomethylating activity.

In Vivo Studies

Should in vitro data be promising, in vivo studies in animal models of cancer (e.g., leukemia xenografts) would be the next step.

  • Pharmacokinetic (PK) Analysis : The compound would be administered to animals (e.g., mice) and blood samples collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic (PD) Analysis : Tumor and surrogate tissues would be collected from treated animals to assess the extent of DNA hypomethylation.

  • Efficacy Studies : The effect of the compound on tumor growth and survival would be evaluated and compared to treatment with 5-azacytidine and TAC.

Logical Comparison with Alternatives

The primary advantage of this compound over 5-azacytidine is its potential for improved drug delivery, particularly for oral administration. The benzoyl groups are expected to provide greater stability against premature hydrolysis compared to the acetyl groups of TAC, which could translate to a longer half-life and more sustained release of the active drug.

Comparative_Advantages Benzoyl_Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Acetyl_Prodrug 2',3',5'-Triacetyl- 5-azacytidine (TAC) Benzoyl_Prodrug->Acetyl_Prodrug Potentially Greater Stability Parent_Drug 5-Azacytidine Benzoyl_Prodrug->Parent_Drug Improved PK (projected) Greater Stability (projected) Acetyl_Prodrug->Parent_Drug Improved PK (proven) Improved Stability (proven)

Figure 3: Logical comparison of this compound with alternatives.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. Based on the superior stability of benzoyl protecting groups compared to acetyl groups, it is hypothesized that this compound could offer advantages over TAC in terms of chemical stability and pharmacokinetic profile. However, it is crucial to note that direct experimental validation of its DNA hypomethylating activity, efficacy, and safety is currently lacking in the public domain. Further preclinical studies are warranted to fully characterize this compound and determine its potential as a next-generation DNA methyltransferase inhibitor.

References

Overcoming 5-Azacytidine Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine as a potential strategy to counteract resistance to the frontline epigenetic cancer therapeutic, 5-azacytidine. By examining the mechanisms of 5-azacytidine resistance and the unique properties of its benzoylated prodrug, this document outlines the rationale for its enhanced efficacy and provides detailed experimental protocols for its evaluation.

Introduction to 5-Azacytidine and the Challenge of Resistance

5-Azacytidine (AZA) is a cornerstone of treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a cytidine analog, its therapeutic effect is primarily mediated through its incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of tumor suppressor genes. However, the development of resistance remains a significant clinical hurdle, limiting its long-term efficacy.

The predominant mechanism of resistance to 5-azacytidine involves the downregulation or mutation of uridine-cytidine kinase 2 (UCK2).[1] UCK2 is the rate-limiting enzyme responsible for the initial phosphorylation of 5-azacytidine, a critical step for its activation and subsequent incorporation into nucleic acids.[1] Reduced UCK2 activity leads to decreased intracellular levels of the active triphosphate form of 5-azacytidine, thereby rendering the drug ineffective.[1]

This compound: A Prodrug Approach to Bypass Resistance

This compound is a prodrug of 5-azacytidine, designed to improve its pharmacological properties. The addition of benzoyl groups enhances its stability and oral bioavailability.[2][3] Crucially, this modification may allow the drug to bypass the initial, UCK2-dependent activation step that is often impaired in resistant cells. The prodrug is metabolized intracellularly by non-specific esterases, which are often upregulated in cancer cells, to release the active 5-azacytidine.[1][4][5][6]

This intracellular conversion suggests that this compound could be effective in cell lines that have developed resistance to 5-azacytidine due to deficient UCK2 activity. A similar triacetylated prodrug of 5-azacytidine (2',3',5'-triacetyl-5-azacytidine, TAC) has demonstrated significant pharmacokinetic improvements and in vivo antileukemic activity.[4][5] While direct comparative data for the benzoylated form in resistant cell lines is limited, the principle of esterase-mediated intracellular release of the active drug provides a strong rationale for its potential to overcome UCK2-mediated resistance.

Comparative Data Summary

Due to the requirement for intracellular esterase activity, which is often lacking in standard in vitro cell cultures, direct comparative data on the efficacy of this compound in resistant cell lines is scarce. In vitro studies with a similar triacetylated prodrug showed no effect on cell viability, as cultured cells typically lack the necessary esterases to convert the prodrug to its active form.[2] Therefore, in vivo models are essential for evaluating the efficacy of this class of prodrugs.

The following table summarizes the key characteristics and available data for 5-azacytidine and its triacetylated prodrug (as a proxy for the benzoylated form).

Feature5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)
Mechanism of Action Incorporation into RNA/DNA, DNMT inhibitionIntracellular conversion to 5-azacytidine
Activation Phosphorylation by Uridine-Cytidine Kinase (UCK2)Hydrolysis by intracellular esterases
Primary Resistance Downregulation/mutation of UCK2Potentially bypasses UCK2-mediated resistance
In Vitro Efficacy Active in sensitive cell linesGenerally inactive in standard cell culture
In Vivo Efficacy Established activity in leukemia modelsImproved survival in a murine leukemia model
Bioavailability Low oral bioavailabilitySignificantly improved oral bioavailability
Stability Short half-life in aqueous solutionIncreased stability

Experimental Protocols

To rigorously evaluate the efficacy of this compound in overcoming 5-azacytidine resistance, the following experimental approaches are recommended:

Development and Characterization of 5-Azacytidine-Resistant Cell Lines
  • Protocol:

    • Culture a 5-azacytidine-sensitive leukemia cell line (e.g., MOLM-13, SKM-1) in standard culture medium.

    • Gradually increase the concentration of 5-azacytidine in the culture medium over several months to select for resistant clones.[3]

    • Confirm resistance by determining the IC50 value of 5-azacytidine in the resistant subclone compared to the parental cell line using a cell viability assay (e.g., MTS or WST-1 assay).[7][8]

    • Characterize the mechanism of resistance by assessing UCK2 expression and activity via qRT-PCR and western blotting.

In Vivo Efficacy Studies in Xenograft Models
  • Protocol:

    • Establish xenograft models by injecting immunodeficient mice (e.g., NSG mice) with either the parental 5-azacytidine-sensitive or the derived resistant leukemia cells.[3]

    • Once tumors are established, treat cohorts of mice with vehicle control, 5-azacytidine (intraperitoneal administration), and this compound (oral gavage).

    • Monitor tumor growth and overall survival.

    • At the end of the study, collect tumor tissue to assess pharmacodynamic markers, such as global DNA methylation levels and re-expression of target genes.

In Vitro Co-culture Models to Simulate In Vivo Metabolism
  • Protocol:

    • Develop a co-culture system that includes the 5-azacytidine-resistant leukemia cells and a source of esterase activity, such as primary hepatocytes or an engineered cell line overexpressing relevant carboxylesterases.

    • Treat the co-culture with this compound and 5-azacytidine as a control.

    • Assess the viability of the leukemia cells and measure the intracellular concentration of 5-azacytidine and its phosphorylated metabolites using LC-MS/MS to confirm prodrug activation.

Visualizing the Rationale: Signaling Pathways and Experimental Workflow

To further clarify the underlying concepts, the following diagrams illustrate the metabolic activation of 5-azacytidine and its prodrug, the mechanism of resistance, and the proposed experimental workflow.

G cluster_0 5-Azacytidine Activation & Resistance cluster_1 Prodrug Activation AZA 5-Azacytidine UCK2 UCK2 AZA->UCK2 Phosphorylation AZA_P 5-Aza-monophosphate AZA_TP 5-Aza-triphosphate AZA_P->AZA_TP DNA_RNA Incorporation into DNA/RNA AZA_TP->DNA_RNA DNMT_Inhibition DNMT Inhibition DNA_RNA->DNMT_Inhibition UCK2->AZA_P Resistant_Cell Resistant Cell (Low UCK2) Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Intracellular Esterases Prodrug->Esterases Hydrolysis AZA_intracellular Intracellular 5-Azacytidine Esterases->AZA_intracellular AZA_intracellular->UCK2 Bypasses need for high UCK2 activity

Caption: Metabolic activation pathways of 5-azacytidine and its benzoylated prodrug.

G start Start dev_resistant Develop 5-AZA Resistant Cell Line start->dev_resistant char_resistant Characterize Resistance (IC50, UCK2 levels) dev_resistant->char_resistant xenograft Establish Xenograft Models (Sensitive vs. Resistant) char_resistant->xenograft treatment Treat with Vehicle, 5-AZA, or Prodrug xenograft->treatment monitor Monitor Tumor Growth & Survival treatment->monitor pd_analysis Pharmacodynamic Analysis (DNA methylation) monitor->pd_analysis end End pd_analysis->end

Caption: In vivo experimental workflow for evaluating the prodrug's efficacy.

Conclusion

The development of resistance to 5-azacytidine, primarily through the impairment of the UCK2 activation pathway, poses a significant challenge in the treatment of myeloid malignancies. This compound, as a prodrug that can be activated intracellularly by esterases, represents a promising strategy to circumvent this resistance mechanism. While direct comparative data in resistant models is needed, the existing evidence from similar prodrugs strongly supports the rationale for its investigation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other ester-based prodrugs of 5-azacytidine, with the ultimate goal of expanding the therapeutic options for patients with resistant disease.

References

Overcoming 5-Azacytidine Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine as a potential strategy to counteract resistance to the frontline epigenetic cancer therapeutic, 5-azacytidine (B1684299). By examining the mechanisms of 5-azacytidine resistance and the unique properties of its benzoylated prodrug, this document outlines the rationale for its enhanced efficacy and provides detailed experimental protocols for its evaluation.

Introduction to 5-Azacytidine and the Challenge of Resistance

5-Azacytidine (AZA) is a cornerstone of treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a cytidine (B196190) analog, its therapeutic effect is primarily mediated through its incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of tumor suppressor genes. However, the development of resistance remains a significant clinical hurdle, limiting its long-term efficacy.

The predominant mechanism of resistance to 5-azacytidine involves the downregulation or mutation of uridine-cytidine kinase 2 (UCK2).[1] UCK2 is the rate-limiting enzyme responsible for the initial phosphorylation of 5-azacytidine, a critical step for its activation and subsequent incorporation into nucleic acids.[1] Reduced UCK2 activity leads to decreased intracellular levels of the active triphosphate form of 5-azacytidine, thereby rendering the drug ineffective.[1]

This compound: A Prodrug Approach to Bypass Resistance

This compound is a prodrug of 5-azacytidine, designed to improve its pharmacological properties. The addition of benzoyl groups enhances its stability and oral bioavailability.[2][3] Crucially, this modification may allow the drug to bypass the initial, UCK2-dependent activation step that is often impaired in resistant cells. The prodrug is metabolized intracellularly by non-specific esterases, which are often upregulated in cancer cells, to release the active 5-azacytidine.[1][4][5][6]

This intracellular conversion suggests that this compound could be effective in cell lines that have developed resistance to 5-azacytidine due to deficient UCK2 activity. A similar triacetylated prodrug of 5-azacytidine (2',3',5'-triacetyl-5-azacytidine, TAC) has demonstrated significant pharmacokinetic improvements and in vivo antileukemic activity.[4][5] While direct comparative data for the benzoylated form in resistant cell lines is limited, the principle of esterase-mediated intracellular release of the active drug provides a strong rationale for its potential to overcome UCK2-mediated resistance.

Comparative Data Summary

Due to the requirement for intracellular esterase activity, which is often lacking in standard in vitro cell cultures, direct comparative data on the efficacy of this compound in resistant cell lines is scarce. In vitro studies with a similar triacetylated prodrug showed no effect on cell viability, as cultured cells typically lack the necessary esterases to convert the prodrug to its active form.[2] Therefore, in vivo models are essential for evaluating the efficacy of this class of prodrugs.

The following table summarizes the key characteristics and available data for 5-azacytidine and its triacetylated prodrug (as a proxy for the benzoylated form).

Feature5-Azacytidine2',3',5'-Triacetyl-5-azacytidine (TAC)
Mechanism of Action Incorporation into RNA/DNA, DNMT inhibitionIntracellular conversion to 5-azacytidine
Activation Phosphorylation by Uridine-Cytidine Kinase (UCK2)Hydrolysis by intracellular esterases
Primary Resistance Downregulation/mutation of UCK2Potentially bypasses UCK2-mediated resistance
In Vitro Efficacy Active in sensitive cell linesGenerally inactive in standard cell culture
In Vivo Efficacy Established activity in leukemia modelsImproved survival in a murine leukemia model
Bioavailability Low oral bioavailabilitySignificantly improved oral bioavailability
Stability Short half-life in aqueous solutionIncreased stability

Experimental Protocols

To rigorously evaluate the efficacy of this compound in overcoming 5-azacytidine resistance, the following experimental approaches are recommended:

Development and Characterization of 5-Azacytidine-Resistant Cell Lines
  • Protocol:

    • Culture a 5-azacytidine-sensitive leukemia cell line (e.g., MOLM-13, SKM-1) in standard culture medium.

    • Gradually increase the concentration of 5-azacytidine in the culture medium over several months to select for resistant clones.[3]

    • Confirm resistance by determining the IC50 value of 5-azacytidine in the resistant subclone compared to the parental cell line using a cell viability assay (e.g., MTS or WST-1 assay).[7][8]

    • Characterize the mechanism of resistance by assessing UCK2 expression and activity via qRT-PCR and western blotting.

In Vivo Efficacy Studies in Xenograft Models
  • Protocol:

    • Establish xenograft models by injecting immunodeficient mice (e.g., NSG mice) with either the parental 5-azacytidine-sensitive or the derived resistant leukemia cells.[3]

    • Once tumors are established, treat cohorts of mice with vehicle control, 5-azacytidine (intraperitoneal administration), and this compound (oral gavage).

    • Monitor tumor growth and overall survival.

    • At the end of the study, collect tumor tissue to assess pharmacodynamic markers, such as global DNA methylation levels and re-expression of target genes.

In Vitro Co-culture Models to Simulate In Vivo Metabolism
  • Protocol:

    • Develop a co-culture system that includes the 5-azacytidine-resistant leukemia cells and a source of esterase activity, such as primary hepatocytes or an engineered cell line overexpressing relevant carboxylesterases.

    • Treat the co-culture with this compound and 5-azacytidine as a control.

    • Assess the viability of the leukemia cells and measure the intracellular concentration of 5-azacytidine and its phosphorylated metabolites using LC-MS/MS to confirm prodrug activation.

Visualizing the Rationale: Signaling Pathways and Experimental Workflow

To further clarify the underlying concepts, the following diagrams illustrate the metabolic activation of 5-azacytidine and its prodrug, the mechanism of resistance, and the proposed experimental workflow.

G cluster_0 5-Azacytidine Activation & Resistance cluster_1 Prodrug Activation AZA 5-Azacytidine UCK2 UCK2 AZA->UCK2 Phosphorylation AZA_P 5-Aza-monophosphate AZA_TP 5-Aza-triphosphate AZA_P->AZA_TP DNA_RNA Incorporation into DNA/RNA AZA_TP->DNA_RNA DNMT_Inhibition DNMT Inhibition DNA_RNA->DNMT_Inhibition UCK2->AZA_P Resistant_Cell Resistant Cell (Low UCK2) Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Intracellular Esterases Prodrug->Esterases Hydrolysis AZA_intracellular Intracellular 5-Azacytidine Esterases->AZA_intracellular AZA_intracellular->UCK2 Bypasses need for high UCK2 activity

Caption: Metabolic activation pathways of 5-azacytidine and its benzoylated prodrug.

G start Start dev_resistant Develop 5-AZA Resistant Cell Line start->dev_resistant char_resistant Characterize Resistance (IC50, UCK2 levels) dev_resistant->char_resistant xenograft Establish Xenograft Models (Sensitive vs. Resistant) char_resistant->xenograft treatment Treat with Vehicle, 5-AZA, or Prodrug xenograft->treatment monitor Monitor Tumor Growth & Survival treatment->monitor pd_analysis Pharmacodynamic Analysis (DNA methylation) monitor->pd_analysis end End pd_analysis->end

Caption: In vivo experimental workflow for evaluating the prodrug's efficacy.

Conclusion

The development of resistance to 5-azacytidine, primarily through the impairment of the UCK2 activation pathway, poses a significant challenge in the treatment of myeloid malignancies. This compound, as a prodrug that can be activated intracellularly by esterases, represents a promising strategy to circumvent this resistance mechanism. While direct comparative data in resistant models is needed, the existing evidence from similar prodrugs strongly supports the rationale for its investigation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other ester-based prodrugs of 5-azacytidine, with the ultimate goal of expanding the therapeutic options for patients with resistant disease.

References

Navigating Nucleoside Analog Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine's Active Form and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of cross-resistance among nucleoside analogs is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of 5-azacytidine (AZA), the active form of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine, against other key nucleoside analogs. The data presented is derived from studies on acquired resistance in acute myeloid leukemia (AML) cell lines.

Introduction to this compound

This compound, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC), is a prodrug of the epigenetic modifier 5-azacytidine (AZA).[1][2][3] Developed to enhance oral bioavailability, TAC itself is inactive but is converted to the active AZA in the body.[1][2] AZA functions as a DNA methyltransferase inhibitor, leading to the re-expression of tumor suppressor genes.[4] Given that the in vivo activity of TAC is dependent on its conversion to AZA, the cross-resistance profile of AZA is a critical indicator of TAC's potential efficacy in drug-resistant settings.

Cross-Resistance Profile of 5-Azacytidine (Active form of this compound)

Studies on AZA-resistant AML cell lines have revealed varying degrees of cross-resistance to other nucleoside analogs. This is often dependent on the specific mechanisms of resistance developed by the cancer cells.[5][6]

Quantitative Analysis of Cross-Resistance

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-azacytidine (AZA) and other nucleoside analogs in both parental (sensitive) and AZA-resistant AML cell lines. The data highlights the differential sensitivity of resistant cells to various analogs.[5]

Cell LineDrugIC50 (µM) in Parental LineIC50 (µM) in AZA-Resistant Subline (M/A)IC50 (µM) in AZA-Resistant Subline (S/A)IC50 (µM) in AZA-Resistant Subline (M/A)Fold Resistance (M/A)Fold Resistance (S/A)Fold Resistance (M/A)
MOLM-135-Azacytidine (AZA)0.43 ± 0.0311.2 ± 0.8-19.7 ± 1.426.0-45.8
MOLM-13Decitabine (DAC)0.02 ± 0.0020.02 ± 0.001->401.0->2000
MOLM-13Gemcitabine (GEM)0.003 ± 0.00020.003 ± 0.0002-0.015 ± 0.0011.0-5.0
MOLM-13Cytarabine (AraC)0.01 ± 0.0010.01 ± 0.001-0.06 ± 0.0041.0-6.0
SKM-15-Azacytidine (AZA)0.65 ± 0.05-14.3 ± 1.1--22.0-
SKM-1Decitabine (DAC)0.03 ± 0.002-0.05 ± 0.004--1.7-
SKM-1Gemcitabine (GEM)0.004 ± 0.0003-0.006 ± 0.0005--1.5-
SKM-1Cytarabine (AraC)0.02 ± 0.002-0.03 ± 0.002--1.5-

Data adapted from Šimoničová et al., Cancers (Basel), 2023.[5][6][7] M/A and M/A are AZA-resistant sublines derived from MOLM-13. S/A is an AZA-resistant subline derived from SKM-1.* Fold resistance is calculated as the ratio of IC50 in the resistant subline to the IC50 in the parental line.

Experimental Protocols

Cell Culture and Development of Resistant Cell Lines

Acute myeloid leukemia (AML) cell lines (MOLM-13 and SKM-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. AZA-resistant sublines are established by continuous exposure of the parental cell lines to gradually increasing concentrations of 5-azacytidine.[5]

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the nucleoside analogs are determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. The MTS reagent is then added, and the absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

Mechanisms of Resistance and Signaling Pathways

The development of resistance to 5-azacytidine often involves alterations in the metabolic pathways of nucleosides. A key enzyme in the activation of AZA is uridine-cytidine kinase 2 (UCK2).[6][8] Mutations or downregulation of UCK2 can lead to AZA resistance.[6] In some AZA-resistant cells, sensitivity to other nucleoside analogs like decitabine, which is activated by a different enzyme (deoxycytidine kinase, dCK), may be retained.[8]

Nucleoside_Analog_Activation_and_Resistance Cellular Activation and Resistance Mechanisms of Azacytidine and Decitabine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AZA_ext 5-Azacytidine (AZA) AZA_int AZA AZA_ext->AZA_int Transport DAC_ext Decitabine (DAC) DAC_int DAC DAC_ext->DAC_int Transport UCK2 UCK2 AZA_int->UCK2 dCK dCK DAC_int->dCK AZA_MP AZA-monophosphate UCK2->AZA_MP Phosphorylation Resistance Resistance Mechanism (UCK2 mutation/downregulation) UCK2->Resistance DAC_MP DAC-monophosphate dCK->DAC_MP Phosphorylation AZA_TP AZA-triphosphate AZA_MP->AZA_TP DAC_TP DAC-triphosphate DAC_MP->DAC_TP RNA RNA Incorporation AZA_TP->RNA DNA DNA Incorporation AZA_TP->DNA DAC_TP->DNA DNMT_inhibition DNMT Inhibition DNA->DNMT_inhibition

Caption: Activation pathways of 5-azacytidine and decitabine and a key resistance mechanism.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates a typical workflow for assessing the cross-resistance of nucleoside analogs in cancer cell lines.

Cross_Resistance_Workflow Workflow for Cross-Resistance Profiling of Nucleoside Analogs cluster_assays Comparative Cytotoxicity Assays cluster_analysis Data Analysis start Start: Parental Cancer Cell Line develop_resistance Induce Resistance (Continuous drug exposure) start->develop_resistance parental_assay Treat Parental Cells with - AZA - DAC - GEM - AraC start->parental_assay resistant_line Resistant Cell Line develop_resistance->resistant_line resistant_assay Treat Resistant Cells with - AZA - DAC - GEM - AraC resistant_line->resistant_assay mts_assay MTS Assay (72h) parental_assay->mts_assay resistant_assay->mts_assay ic50_parental Calculate IC50 for Parental Line mts_assay->ic50_parental ic50_resistant Calculate IC50 for Resistant Line mts_assay->ic50_resistant fold_resistance Determine Fold Resistance ic50_parental->fold_resistance ic50_resistant->fold_resistance end End: Cross-Resistance Profile fold_resistance->end

Caption: A streamlined workflow for determining the cross-resistance of nucleoside analogs.

Logical Relationship of Compounds

The relationship between this compound (TAC), its active form 5-azacytidine (AZA), and other compared nucleoside analogs is based on their classification as cytidine or deoxycytidine analogs and their metabolic activation pathways.

Compound_Relationships Logical Relationships of Compared Nucleoside Analogs cluster_prodrug Prodrug cluster_active Active Drugs cluster_class Classification TAC This compound (TAC) AZA 5-Azacytidine (AZA) TAC->AZA Metabolic Conversion Cytidine_Analog Cytidine Analogs AZA->Cytidine_Analog DAC Decitabine (DAC) Deoxycytidine_Analog Deoxycytidine Analogs DAC->Deoxycytidine_Analog GEM Gemcitabine (GEM) GEM->Deoxycytidine_Analog AraC Cytarabine (AraC) AraC->Deoxycytidine_Analog

Caption: Classification and relationship of the discussed nucleoside analogs.

Conclusion

The cross-resistance profile of 5-azacytidine, the active metabolite of this compound, demonstrates a complex pattern that is dependent on the specific resistance mechanisms acquired by cancer cells. While resistance to AZA can confer cross-resistance to other nucleoside analogs, particularly those sharing similar activation pathways, some resistant cell lines may retain sensitivity to agents like decitabine. These findings underscore the importance of understanding the molecular basis of resistance to guide the selection of subsequent therapies. The development of orally available prodrugs like this compound offers a promising avenue to improve the clinical utility of 5-azacytidine, and a thorough understanding of its cross-resistance profile is essential for its successful clinical implementation.

References

Navigating Nucleoside Analog Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine's Active Form and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the landscape of cross-resistance among nucleoside analogs is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of 5-azacytidine (B1684299) (AZA), the active form of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine, against other key nucleoside analogs. The data presented is derived from studies on acquired resistance in acute myeloid leukemia (AML) cell lines.

Introduction to this compound

This compound, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC), is a prodrug of the epigenetic modifier 5-azacytidine (AZA).[1][2][3] Developed to enhance oral bioavailability, TAC itself is inactive but is converted to the active AZA in the body.[1][2] AZA functions as a DNA methyltransferase inhibitor, leading to the re-expression of tumor suppressor genes.[4] Given that the in vivo activity of TAC is dependent on its conversion to AZA, the cross-resistance profile of AZA is a critical indicator of TAC's potential efficacy in drug-resistant settings.

Cross-Resistance Profile of 5-Azacytidine (Active form of this compound)

Studies on AZA-resistant AML cell lines have revealed varying degrees of cross-resistance to other nucleoside analogs. This is often dependent on the specific mechanisms of resistance developed by the cancer cells.[5][6]

Quantitative Analysis of Cross-Resistance

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-azacytidine (AZA) and other nucleoside analogs in both parental (sensitive) and AZA-resistant AML cell lines. The data highlights the differential sensitivity of resistant cells to various analogs.[5]

Cell LineDrugIC50 (µM) in Parental LineIC50 (µM) in AZA-Resistant Subline (M/A)IC50 (µM) in AZA-Resistant Subline (S/A)IC50 (µM) in AZA-Resistant Subline (M/A)Fold Resistance (M/A)Fold Resistance (S/A)Fold Resistance (M/A)
MOLM-135-Azacytidine (AZA)0.43 ± 0.0311.2 ± 0.8-19.7 ± 1.426.0-45.8
MOLM-13Decitabine (B1684300) (DAC)0.02 ± 0.0020.02 ± 0.001->401.0->2000
MOLM-13Gemcitabine (GEM)0.003 ± 0.00020.003 ± 0.0002-0.015 ± 0.0011.0-5.0
MOLM-13Cytarabine (AraC)0.01 ± 0.0010.01 ± 0.001-0.06 ± 0.0041.0-6.0
SKM-15-Azacytidine (AZA)0.65 ± 0.05-14.3 ± 1.1--22.0-
SKM-1Decitabine (DAC)0.03 ± 0.002-0.05 ± 0.004--1.7-
SKM-1Gemcitabine (GEM)0.004 ± 0.0003-0.006 ± 0.0005--1.5-
SKM-1Cytarabine (AraC)0.02 ± 0.002-0.03 ± 0.002--1.5-

Data adapted from Šimoničová et al., Cancers (Basel), 2023.[5][6][7] M/A and M/A are AZA-resistant sublines derived from MOLM-13. S/A is an AZA-resistant subline derived from SKM-1.* Fold resistance is calculated as the ratio of IC50 in the resistant subline to the IC50 in the parental line.

Experimental Protocols

Cell Culture and Development of Resistant Cell Lines

Acute myeloid leukemia (AML) cell lines (MOLM-13 and SKM-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. AZA-resistant sublines are established by continuous exposure of the parental cell lines to gradually increasing concentrations of 5-azacytidine.[5]

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the nucleoside analogs are determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. The MTS reagent is then added, and the absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

Mechanisms of Resistance and Signaling Pathways

The development of resistance to 5-azacytidine often involves alterations in the metabolic pathways of nucleosides. A key enzyme in the activation of AZA is uridine-cytidine kinase 2 (UCK2).[6][8] Mutations or downregulation of UCK2 can lead to AZA resistance.[6] In some AZA-resistant cells, sensitivity to other nucleoside analogs like decitabine, which is activated by a different enzyme (deoxycytidine kinase, dCK), may be retained.[8]

Nucleoside_Analog_Activation_and_Resistance Cellular Activation and Resistance Mechanisms of Azacytidine and Decitabine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AZA_ext 5-Azacytidine (AZA) AZA_int AZA AZA_ext->AZA_int Transport DAC_ext Decitabine (DAC) DAC_int DAC DAC_ext->DAC_int Transport UCK2 UCK2 AZA_int->UCK2 dCK dCK DAC_int->dCK AZA_MP AZA-monophosphate UCK2->AZA_MP Phosphorylation Resistance Resistance Mechanism (UCK2 mutation/downregulation) UCK2->Resistance DAC_MP DAC-monophosphate dCK->DAC_MP Phosphorylation AZA_TP AZA-triphosphate AZA_MP->AZA_TP DAC_TP DAC-triphosphate DAC_MP->DAC_TP RNA RNA Incorporation AZA_TP->RNA DNA DNA Incorporation AZA_TP->DNA DAC_TP->DNA DNMT_inhibition DNMT Inhibition DNA->DNMT_inhibition

Caption: Activation pathways of 5-azacytidine and decitabine and a key resistance mechanism.

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates a typical workflow for assessing the cross-resistance of nucleoside analogs in cancer cell lines.

Cross_Resistance_Workflow Workflow for Cross-Resistance Profiling of Nucleoside Analogs cluster_assays Comparative Cytotoxicity Assays cluster_analysis Data Analysis start Start: Parental Cancer Cell Line develop_resistance Induce Resistance (Continuous drug exposure) start->develop_resistance parental_assay Treat Parental Cells with - AZA - DAC - GEM - AraC start->parental_assay resistant_line Resistant Cell Line develop_resistance->resistant_line resistant_assay Treat Resistant Cells with - AZA - DAC - GEM - AraC resistant_line->resistant_assay mts_assay MTS Assay (72h) parental_assay->mts_assay resistant_assay->mts_assay ic50_parental Calculate IC50 for Parental Line mts_assay->ic50_parental ic50_resistant Calculate IC50 for Resistant Line mts_assay->ic50_resistant fold_resistance Determine Fold Resistance ic50_parental->fold_resistance ic50_resistant->fold_resistance end End: Cross-Resistance Profile fold_resistance->end

Caption: A streamlined workflow for determining the cross-resistance of nucleoside analogs.

Logical Relationship of Compounds

The relationship between this compound (TAC), its active form 5-azacytidine (AZA), and other compared nucleoside analogs is based on their classification as cytidine (B196190) or deoxycytidine analogs and their metabolic activation pathways.

Compound_Relationships Logical Relationships of Compared Nucleoside Analogs cluster_prodrug Prodrug cluster_active Active Drugs cluster_class Classification TAC This compound (TAC) AZA 5-Azacytidine (AZA) TAC->AZA Metabolic Conversion Cytidine_Analog Cytidine Analogs AZA->Cytidine_Analog DAC Decitabine (DAC) Deoxycytidine_Analog Deoxycytidine Analogs DAC->Deoxycytidine_Analog GEM Gemcitabine (GEM) GEM->Deoxycytidine_Analog AraC Cytarabine (AraC) AraC->Deoxycytidine_Analog

Caption: Classification and relationship of the discussed nucleoside analogs.

Conclusion

The cross-resistance profile of 5-azacytidine, the active metabolite of this compound, demonstrates a complex pattern that is dependent on the specific resistance mechanisms acquired by cancer cells. While resistance to AZA can confer cross-resistance to other nucleoside analogs, particularly those sharing similar activation pathways, some resistant cell lines may retain sensitivity to agents like decitabine. These findings underscore the importance of understanding the molecular basis of resistance to guide the selection of subsequent therapies. The development of orally available prodrugs like this compound offers a promising avenue to improve the clinical utility of 5-azacytidine, and a thorough understanding of its cross-resistance profile is essential for its successful clinical implementation.

References

Safety Operating Guide

Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine. As a prodrug of 5-azacytidine, a known cytotoxic and hazardous compound, it is imperative to handle this substance with extreme caution to minimize exposure risks.[1][2] Adherence to these procedural steps is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cytidine (B196190) analog that should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects, similar to its active form, 5-azacytidine.[3][4][5][6] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[7] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[7][8] Change gloves immediately if contaminated, torn, or punctured.[8]
Body Protection GownDisposable, lint-free, low-permeability fabric gown that fastens in the back with long sleeves and tight-fitting cuffs.[8] Must be changed in the event of contamination or at the end of a procedure.[8]
Eye Protection Safety Goggles/Face ShieldWear safety goggles with side shields or a full-face shield to protect against splashes.[4][9]
Respiratory Protection RespiratorA NIOSH-certified N95 respirator or higher is required when handling the powder form of the compound to prevent inhalation of airborne particles.[7][10]
Additional Protection Shoe Covers and Hair CoversRecommended to prevent the spread of contamination.[7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize airborne particle dispersal.[11]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

2. Donning PPE:

  • Perform hand hygiene.

  • Don shoe covers and hair cover.

  • Don the inner pair of gloves.

  • Don the gown, ensuring it is fully closed in the back.

  • Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.

  • Don eye and face protection.

  • Don respiratory protection.

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so carefully within the containment enclosure to avoid generating dust. Use a dedicated and calibrated scale.

  • Reconstitution: When preparing solutions, add the diluent slowly and carefully to the powder to avoid splashing. Keep the container opening pointed away from you.

  • General Handling: Always handle the compound with care to prevent spills. Avoid skin contact and inhalation of any dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[3][4]

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent, such as a detergent solution followed by alcohol.[9]

  • Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE as cytotoxic waste. Wash hands thoroughly after removing all PPE.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.

  • Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.

  • Liquids: Unused solutions should be collected in a sealed, labeled waste container. Do not pour down the drain.[11][12]

  • Solids: Contaminated labware (e.g., pipette tips, tubes) and PPE should be placed in double-bagged, labeled cytotoxic waste bags.[9]

  • Spills: In case of a spill, immediately alert others and secure the area.[9] Wearing appropriate PPE, contain the spill with absorbent materials from a cytotoxic spill kit.[9] Clean the area with an appropriate decontaminating agent.[9] All materials used for cleanup must be disposed of as cytotoxic waste.[9]

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Compound cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Area (BSC/Fume Hood) gather_ppe 2. Gather All Required PPE prep_area->gather_ppe don_inner 3. Don Inner Gloves don_gown 4. Don Gown don_inner->don_gown don_outer 5. Don Outer Gloves don_gown->don_outer don_protection 6. Don Eye/Face & Respiratory Protection don_outer->don_protection handle 7. Perform Experimental Work (Weighing, Reconstitution, etc.) don_protection->handle decontaminate 8. Decontaminate Surfaces & Equipment handle->decontaminate doff_ppe 9. Doff PPE in Correct Order decontaminate->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands dispose 11. Dispose of All Contaminated Materials as Cytotoxic Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

References

Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine. As a prodrug of 5-azacytidine, a known cytotoxic and hazardous compound, it is imperative to handle this substance with extreme caution to minimize exposure risks.[1][2] Adherence to these procedural steps is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cytidine analog that should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects, similar to its active form, 5-azacytidine.[3][4][5][6] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[7] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[7][8] Change gloves immediately if contaminated, torn, or punctured.[8]
Body Protection GownDisposable, lint-free, low-permeability fabric gown that fastens in the back with long sleeves and tight-fitting cuffs.[8] Must be changed in the event of contamination or at the end of a procedure.[8]
Eye Protection Safety Goggles/Face ShieldWear safety goggles with side shields or a full-face shield to protect against splashes.[4][9]
Respiratory Protection RespiratorA NIOSH-certified N95 respirator or higher is required when handling the powder form of the compound to prevent inhalation of airborne particles.[7][10]
Additional Protection Shoe Covers and Hair CoversRecommended to prevent the spread of contamination.[7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize airborne particle dispersal.[11]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

2. Donning PPE:

  • Perform hand hygiene.

  • Don shoe covers and hair cover.

  • Don the inner pair of gloves.

  • Don the gown, ensuring it is fully closed in the back.

  • Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.

  • Don eye and face protection.

  • Don respiratory protection.

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so carefully within the containment enclosure to avoid generating dust. Use a dedicated and calibrated scale.

  • Reconstitution: When preparing solutions, add the diluent slowly and carefully to the powder to avoid splashing. Keep the container opening pointed away from you.

  • General Handling: Always handle the compound with care to prevent spills. Avoid skin contact and inhalation of any dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[3][4]

4. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent, such as a detergent solution followed by alcohol.[9]

  • Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE as cytotoxic waste. Wash hands thoroughly after removing all PPE.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.

  • Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.

  • Liquids: Unused solutions should be collected in a sealed, labeled waste container. Do not pour down the drain.[11][12]

  • Solids: Contaminated labware (e.g., pipette tips, tubes) and PPE should be placed in double-bagged, labeled cytotoxic waste bags.[9]

  • Spills: In case of a spill, immediately alert others and secure the area.[9] Wearing appropriate PPE, contain the spill with absorbent materials from a cytotoxic spill kit.[9] Clean the area with an appropriate decontaminating agent.[9] All materials used for cleanup must be disposed of as cytotoxic waste.[9]

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling Compound cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Area (BSC/Fume Hood) gather_ppe 2. Gather All Required PPE prep_area->gather_ppe don_inner 3. Don Inner Gloves don_gown 4. Don Gown don_inner->don_gown don_outer 5. Don Outer Gloves don_gown->don_outer don_protection 6. Don Eye/Face & Respiratory Protection don_outer->don_protection handle 7. Perform Experimental Work (Weighing, Reconstitution, etc.) don_protection->handle decontaminate 8. Decontaminate Surfaces & Equipment handle->decontaminate doff_ppe 9. Doff PPE in Correct Order decontaminate->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands dispose 11. Dispose of All Contaminated Materials as Cytotoxic Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-o-benzoyl-5-azacytidine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Tri-o-benzoyl-5-azacytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.